molecular formula C14H10N2 B188063 2-Phenylquinoxaline CAS No. 5021-43-2

2-Phenylquinoxaline

Cat. No.: B188063
CAS No.: 5021-43-2
M. Wt: 206.24 g/mol
InChI Key: QWNCDHYYJATYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylquinoxaline (CAS 5021-43-2) is a nitrogen-containing heterocyclic compound of significant interest in organic synthesis and pharmaceutical research. It serves as a key precursor and core scaffold in the development of novel therapeutic agents. Recent studies highlight its application in designing potent inhibitors, such as Fatty Acid Synthase (FASN) inhibitors, which show promising anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines . Its research value extends beyond medicinal chemistry. The compound is an important subject in reaction mechanism studies, particularly in exploring pathways like oxidative nucleophilic substitution of hydrogen (ONSH), which is crucial for functionalizing quinoxaline derivatives . Furthermore, the quinoxaline structure is a foundational element for developing advanced materials, including fluorescent dyes, electroluminescent materials, and semiconductors . Researchers can utilize this high-quality building block to expand their work in drug discovery and materials science. The compound is supplied with detailed analytical characterization. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNCDHYYJATYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198244
Record name Quinoxaline, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-43-2
Record name Quinoxaline, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enduring Legacy of Quinoxalines: From 19th Century Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heterocycle comprising a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry. Since its initial synthesis in the late 19th century, this privileged structure has given rise to a vast and diverse library of compounds exhibiting a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the history, discovery, and development of quinoxaline compounds. We will delve into the seminal synthetic methodologies, from the classical Hinsberg and Körner condensation to modern, greener approaches. Furthermore, this guide will explore the extensive biological activities of quinoxalines, with a particular focus on their role in anticancer drug discovery, and elucidate the structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and conceptual diagrams are provided to offer both theoretical understanding and practical insights for researchers in the field.

Introduction: The Quinoxaline Core

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[1] It consists of a benzene ring fused to a pyrazine ring.[1] This structural motif has garnered significant attention from medicinal chemists for decades due to the wide array of biological activities exhibited by its derivatives.[2] The versatility of the quinoxaline scaffold allows for functionalization at various positions, leading to a high degree of structural diversity. This has proven invaluable for the development of new therapeutic agents with improved potency and reduced toxicity.[2] Quinoxaline derivatives have been investigated and utilized as antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and anticonvulsant agents, among others.[1][3]

The physicochemical properties of quinoxaline itself are a low melting point (29–30 °C), solubility in water, and weak basicity (pKa = 0.56).[1][4] These characteristics, combined with the scaffold's ability to engage in various intermolecular interactions, contribute to its success as a pharmacophore.[1]

A Historical Perspective: The Genesis of Quinoxaline Chemistry

The journey of quinoxaline chemistry began in 1884 with the independent reports from Körner and Hinsberg.[5][6] They established the foundational synthesis of quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] This straightforward and effective method, often referred to as the Hinsberg-Körner reaction, opened the door to the systematic exploration of this class of compounds. For many years, this classical approach remained the primary method for accessing the quinoxaline core. The initial discoveries were focused on the chemical synthesis and characterization of these novel heterocyclic compounds, with their significant biological potential being uncovered in the decades that followed.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of quinoxalines has evolved significantly since the 19th century. While the classical condensation reaction remains relevant, numerous modern techniques have been developed to improve efficiency, yield, and environmental friendliness.

The Classical Approach: Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

This seminal method involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the quinoxaline ring system.[7] The reaction is typically carried out in an acidic or alcoholic solvent and often requires heating.[7]

Experimental Protocol: Classical Synthesis of 2,3-Diphenylquinoxaline
  • To a solution of o-phenylenediamine (1 mmol) in 5 mL of ethanol, add benzil (1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 2,3-diphenylquinoxaline.

G cluster_reactants Reactants cluster_products Product o_phenylenediamine o-Phenylenediamine quinoxaline Quinoxaline Derivative o_phenylenediamine->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->quinoxaline caption Classical Quinoxaline Synthesis Workflow

Caption: Classical Quinoxaline Synthesis Workflow.

Modern Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and sustainable methods for quinoxaline synthesis. These "green" chemistry approaches aim to reduce reaction times, minimize the use of hazardous solvents and catalysts, and improve overall yields.[4]

3.2.1. Iodine-Catalyzed Oxidative Cyclization

A notable modern method involves the use of catalytic iodine to accelerate the oxidative cyclization of 1,2-diamino compounds and hydroxyl ketones.[1][4] This approach generates the 1,2-dicarbonyl intermediate in situ.

Experimental Protocol: Iodine-Catalyzed Synthesis of a Quinoxaline Derivative
  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), a hydroxyl ketone (1 mmol), and iodine (0.25 mmol).

  • Add DMSO (2 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.2.2. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[3][7] The synthesis of quinoxalines can be efficiently carried out under microwave conditions, frequently in the absence of a solvent.

3.2.3. Use of Green Catalysts and Solvents

The use of environmentally friendly catalysts and solvents is a key aspect of green chemistry. For quinoxaline synthesis, solid acid catalysts like TiO₂-Pr-SO₃H have been employed, allowing for reactions to proceed at room temperature with high yields and short reaction times.[4] Similarly, fluorinated alcohols such as hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, facilitating the reaction under mild conditions.[4][7]

G cluster_methods Synthetic Approaches Reactants o-Phenylenediamine + 1,2-Dicarbonyl or Precursor Classical Classical Method (Heat, Acid/Alcohol Solvent) Reactants->Classical Iodine Iodine Catalysis (Room Temp, DMSO) Reactants->Iodine Microwave Microwave-Assisted (Solvent-free) Reactants->Microwave Green Green Catalysts (e.g., Solid Acids, HFIP) Reactants->Green Product Quinoxaline Derivative Classical->Product Iodine->Product Microwave->Product Green->Product caption Comparison of Quinoxaline Synthetic Methods

Caption: Comparison of Quinoxaline Synthetic Methods.

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Synthesis
MethodCatalyst/ConditionsSolventTemperatureReaction TimeYieldEnvironmental Impact
Classical Condensation Acid (e.g., Acetic Acid)Ethanol/GlycerolHigh (Reflux)4-6 min to several hours85-91%Moderate (organic solvents, high energy)
Iodine-Catalyzed I₂ (catalytic)DMSORoom Temperature12 hours80-90%Lower (milder conditions)
Solid Acid Catalyst TiO₂-Pr-SO₃HSolvent-free or EthanolRoom Temperature10 minutes~95%Low (recyclable catalyst)
Fluorinated Alcohol Hexafluoroisopropanol (HFIP)HFIP (recyclable)Room Temperature20 minutes~95%Low (recyclable solvent/catalyst)

The Pharmacological Significance of Quinoxalines

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of quinoxaline derivatives with a wide spectrum of pharmacological activities.[1][2]

A Broad Spectrum of Biological Activity

Quinoxaline derivatives have demonstrated efficacy as:

  • Anticancer agents : This is one of the most extensively studied areas, with numerous derivatives showing potent activity against various cancer cell lines.[1][8]

  • Antibacterial and Antifungal agents : Certain quinoxalines exhibit significant antimicrobial properties.[9][10]

  • Antiviral agents : Quinoxaline-based compounds have been investigated for their activity against viruses such as HIV and herpes.[3][11]

  • Antimalarial agents : The quinoxaline ring is a key component in some antimalarial drug candidates.[12]

  • Anti-inflammatory and Antioxidant agents : Some derivatives have shown promising anti-inflammatory and antioxidant effects.[10]

  • Neuroprotective agents : Certain quinoxaline carboxylic acids have demonstrated neuroprotective efficacy.[10]

Quinoxalines in Anticancer Drug Discovery

The anticancer activity of quinoxalines is a major focus of current research.[13] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with microtubule formation.[8]

4.2.1. Mechanism of Action: Kinase Inhibition

Many human protein tyrosine kinases (PTKs) are crucial in the signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of these kinases is a hallmark of many cancers. Quinoxaline derivatives have been developed as potent and selective ATP-competitive inhibitors of several kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Src family kinases

  • c-Met proto-oncogene[8]

By blocking the ATP-binding site of these kinases, quinoxaline-based inhibitors can halt the downstream signaling cascades that drive tumor growth and angiogenesis.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->ReceptorKinase Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) ReceptorKinase->Downstream Phosphorylation ATP ATP ATP->ReceptorKinase Binds to Catalytic Site CellResponse Cell Proliferation, Angiogenesis, Survival Downstream->CellResponse Quinoxaline Quinoxaline-based Kinase Inhibitor Quinoxaline->ReceptorKinase Blocks ATP Binding Site caption Mechanism of Action of Quinoxaline Kinase Inhibitors

Caption: Mechanism of Action of Quinoxaline Kinase Inhibitors.

4.2.2. Induction of Apoptosis

Several studies have shown that quinoxaline derivatives can induce programmed cell death, or apoptosis, in cancer cells.[8][14] For instance, certain indeno[1,2-b]quinoxaline derivatives have been found to induce cell cycle arrest at the S phase and activate caspases-3 and -7, leading to apoptotic cell death.[14] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bad and Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[14]

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives, the introduction of a small electron-withdrawing group like a chloro atom on the quinoxaline ring was found to slightly improve anticancer activity.[8] The nature of the substituent also plays a key role; for instance, compounds containing sulfonamide and thiourea moieties were found to be inactive, while those with an amide group showed moderate to good activity against certain cancer cell lines.[1]

A significant class of bioactive quinoxalines are the quinoxaline 1,4-di-N-oxides (QdNOs). The two N-oxide groups are often essential for the antibacterial and antimycobacterial activity of these compounds.[7][12]

Conclusion and Future Directions

The quinoxaline scaffold has proven to be a remarkably versatile and enduring platform in the field of medicinal chemistry. From its simple and elegant synthesis first reported over a century ago, the field has expanded to include a vast number of derivatives with a wide range of biological activities. The development of greener and more efficient synthetic methods continues to make this scaffold readily accessible. The ongoing exploration of quinoxalines, particularly in the realm of anticancer drug discovery, promises to yield new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the design of highly selective quinoxaline-based inhibitors for specific biological targets, the development of novel drug delivery systems for these compounds, and the continued exploration of their potential in treating a wide array of human diseases.

References

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023-11-23).
  • Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (2013).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).
  • Synthesis and biological activity of quinoxaline derivatives. (2024-08-10).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.).
  • Biological activity of quinoxaline derivatives - ResearchGate. (2025-08-07).
  • New Quinoxalines with Biological Applications - Longdom Publishing. (2014-02-28).
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.).
  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.).
  • Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed. (2016-01-27).
  • Quinoxaline: Knowledge of recent developments in pharmacology and medicinal chemistry | Abstract - Pulsus Group. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024-08-03).
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A. (2024-10-17).
  • Chemistry and Pharmacological Diversity of Quinoxaline Motifs as Anticancer Agents. (2019-06-01).

Sources

The Cornerstone of Innovation: A Technical Guide to the Fundamental Properties of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Phenylquinoxaline Scaffold

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, represents a privileged scaffold in both medicinal chemistry and materials science.[1][2] When functionalized with a phenyl group at the 2-position, the resulting molecule, this compound, exhibits a unique combination of electronic, steric, and photophysical properties that make it an exceptionally versatile building block.[2][3] Its rigid, planar aromatic system serves as an excellent platform for developing novel therapeutic agents, fluorescent probes, and organic semiconductors.[1][2]

In the pharmaceutical realm, this compound derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4][5][6] The core structure's ability to intercalate with DNA and inhibit key enzymes, such as fatty acid synthase (FASN) in cancer cells, underscores its therapeutic potential.[4] In materials science, the inherent electron-accepting nature of the quinoxaline core, coupled with the electron-donating or -withdrawing capabilities of substituents on the phenyl ring, allows for the fine-tuning of optoelectronic properties.[3][7] This has led to their application in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent sensors.[1][8]

This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering a foundation for its strategic application in research and development. We will delve into its synthesis, spectroscopic signatures, electrochemical behavior, and the structural basis for its diverse functionalities.

Synthesis of the this compound Core

The most prevalent and straightforward method for synthesizing the this compound scaffold is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound, in this case, phenylglyoxal. This reaction is robust, high-yielding, and can be catalyzed by various acids or transition metals.[1][9]

General Synthetic Workflow

The synthesis typically proceeds through a two-step mechanism involving the initial formation of a Schiff base, followed by intramolecular cyclization and dehydration to yield the aromatic quinoxaline ring.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway A o-Phenylenediamine C Condensation A->C B Phenylglyoxal B->C D Schiff Base Intermediate C->D Step 1 E Intramolecular Cyclization D->E F Dehydration E->F G This compound F->G Step 2

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetic Acid Catalyzed Synthesis

This protocol describes a standard, reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Phenylglyoxal monohydrate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol. Add phenylglyoxal monohydrate (1.0 eq) to the solution.

  • Addition of Catalyst: To the stirred solution, add glacial acetic acid (approximately 10 mol%). The acetic acid acts as a catalyst to facilitate the condensation and cyclization steps.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Physicochemical Properties

The unique electronic structure of this compound gives rise to distinct spectroscopic and physical properties.

Spectroscopic Analysis

A comprehensive understanding of the spectroscopic signature of this compound is crucial for its identification and for elucidating its behavior in various chemical environments.

Table 1: Key Spectroscopic Data for this compound and Derivatives

PropertyThis compound (Typical Values)Notes
UV-Vis Absorption λmax ≈ 250 nm, 350 nmThe peak around 250 nm is attributed to π-π* transitions of the aromatic system, while the longer wavelength absorption is due to n-π* transitions involving the nitrogen lone pairs.[10][11]
Fluorescence Emission λem ≈ 390-450 nmEmission properties are highly sensitive to solvent polarity and substitution on the phenyl ring, exhibiting intramolecular charge transfer (ICT) characteristics.[7][10][12]
¹H NMR (CDCl₃, ppm)δ 7.5-8.5 (m)The aromatic protons of both the quinoxaline and phenyl rings typically appear as a complex multiplet in this region. Specific assignments require 2D NMR techniques.[13][14][15]
¹³C NMR (CDCl₃, ppm)δ 125-160Aromatic carbons resonate in this range. The carbons directly attached to nitrogen atoms (C2 and C3) are typically found downfield.[13][15][16][17]
Structural and Solid-State Properties

The planarity and packing of this compound in the solid state influence its material properties.

Crystal Structure: X-ray crystallography reveals that 2,3-diphenylquinoxaline, a closely related derivative, crystallizes in a monoclinic space group.[18] The phenyl rings are twisted out of the plane of the quinoxaline moiety.[18] In 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is also inclined to the quinoxaline ring system.[19][20] This non-planar conformation can impact intermolecular interactions and charge transport in the solid state. The crystal packing is often characterized by C-H···O or C-H···π interactions, which can form chains or layered structures.[19]

Electrochemical Behavior

The redox properties of this compound are fundamental to its application in organic electronics and can play a role in its biological mechanism of action.

Redox Potentials

Quinoxalines are known to undergo reversible two-electron redox reactions.[21] The pyrazine ring of the quinoxaline core is electron-deficient and can be readily reduced.

Table 2: Electrochemical Data for Quinoxaline Derivatives

PropertyTypical Range (V vs. Ag/Ag⁺)Notes
First Reduction Potential -1.75 to -2.35This corresponds to the formation of a radical anion. The exact potential is highly dependent on the substituents on the aromatic rings and the solvent system used. Electron-withdrawing groups make reduction easier (less negative potential).[22]
Electrochemical Band Gap VariesThe difference between the oxidation and reduction potentials provides an estimate of the HOMO-LUMO gap, a critical parameter for semiconductor applications. This can be tuned by chemical modification.[7]

The electrochemical behavior can be studied using techniques like cyclic voltammetry. The reduction potential of quinoxaline derivatives has been shown to correlate with their biological activity, suggesting that their electron-accepting ability is important for their therapeutic effects.[23] The electrochemical properties can also be modulated by the presence of Lewis acids, which can coordinate to the nitrogen atoms and significantly alter the reduction potential.[24]

Core Applications and Mechanistic Insights

The fundamental properties of this compound directly inform its diverse applications.

Drug Development

The planar aromatic structure of this compound allows it to interact with biological macromolecules. Its derivatives have been extensively investigated as anticancer agents.[4][6][25][26][27]

G cluster_targets Cellular Targets cluster_effects Biological Effects A This compound Derivative B Fatty Acid Synthase (FASN) A->B Inhibition C Protein Kinases A->C Inhibition D DNA A->D Intercalation E Inhibition of Lipogenesis B->E F Disruption of Cell Signaling C->F G DNA Damage D->G H Apoptosis & Cell Cycle Arrest E->H F->H G->H

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

One key mechanism involves the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[4] By binding to FASN, these compounds disrupt lipid metabolism in tumor cells, leading to apoptosis.[4] Furthermore, the quinoxaline scaffold is a known ATP-competitive inhibitor of various protein kinases, which are crucial for cancer cell proliferation and survival.[6]

Materials Science

The strong fluorescence and tunable redox potentials of 2-phenylquinoxalines make them excellent candidates for organic electronic materials.[1][3][7]

In the design of fluorescent materials, the this compound core often acts as an electron acceptor.[8] When combined with electron-donating groups, a donor-acceptor (D-A) structure is formed, leading to intramolecular charge transfer (ICT) upon photoexcitation.[7][8] This ICT process is responsible for their strong and often solvatochromic fluorescence. Some derivatives also exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregated form, which is highly desirable for applications in OLEDs and sensors.[7]

Conclusion

This compound is a molecule of significant scientific and commercial interest, bridging the gap between medicinal chemistry and materials science. Its straightforward synthesis, rich spectroscopic and electrochemical properties, and versatile derivatization potential make it a cornerstone for innovation. A thorough understanding of its fundamental characteristics, as outlined in this guide, is paramount for researchers seeking to harness its full potential in the development of next-generation therapeutics and advanced functional materials.

References

  • Jadhav, M., et al. (2025). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry.
  • Various Authors. (2024). Synthetic pathway to prepare derivative of this compound (18) using pyridine as a catalyst.
  • Mondal, S., et al. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science.
  • Mondal, S., et al. (2018). One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in situ trapping of phenylglyoxal using commercially available substrate 1,2-phenylenediamine.
  • Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing.
  • Kumar, S., et al. (2019). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.
  • Various Authors. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET.
  • Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Various Authors. (n.d.). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. The Royal Society of Chemistry.
  • Gomaa, M. S., et al. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. NIH.
  • Kumar, S., et al. (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.
  • Various Authors. (n.d.). Structures of the isolated 2‐phenyl quinoxaline ligands with synthetic route shown above.
  • Various Authors. (n.d.). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. PubMed.
  • Various Authors. (n.d.). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. IOP Publishing.
  • Various Authors. (n.d.). 2-Phenylquinoline. PubChem.
  • Various Authors. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • Various Authors. (2025). Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline.
  • Various Authors. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one. NIH.
  • Various Authors. (n.d.). Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors.
  • Various Authors. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. NIH.
  • Nosova, E., et al. (2023). Electrochemical reduction study of presumably biologically active 2-substituted quinoxaline derivatives. Analytical and Bioanalytical Electrochemistry.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.
  • Various Authors. (2021).
  • Various Authors. (n.d.). 2-Phenylquinoline(612-96-4) 1H NMR spectrum. ChemicalBook.
  • Various Authors. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. DTIC.
  • Various Authors. (2024).
  • Various Authors. (2025).
  • Various Authors. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Various Authors. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three...
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book.
  • Various Authors. (n.d.). This compound. PubChem.
  • Various Authors. (n.d.). 2,3-DIPHENYLQUINOXALINE(1684-14-6) IR Spectrum. ChemicalBook.
  • Various Authors. (n.d.). This compound. Biosynth.
  • Various Authors. (2025).
  • Various Authors. (2015).
  • Various Authors. (2025). A Guide to High-Performance Quinoxaline-Based Organic Semiconductors: Alternatives to 5,8-Dibromo-2,3-diethylquinoxaline. Benchchem.
  • Various Authors. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • Various Authors. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3. IUCr Journals.
  • Various Authors. (n.d.). Preparation of New Electron-Accepting π-Conjugated Polyquinoxalines. Chemical and Electrochemical Reduction, Electrically Conducting Properties, and Use in Light-Emitting Diodes.
  • Various Authors. (n.d.). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device d. Semantic Scholar.
  • Various Authors. (2025). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution.
  • Various Authors. (2025). Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes.

Sources

2-phenylquinoxaline chemical structure and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylquinoxaline: Structure, Synthesis, and Applications

Abstract

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][5][6] This guide focuses on a key derivative, this compound, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its structural features, nomenclature, synthetic methodologies, spectroscopic characterization, chemical reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount. This compound is systematically named according to IUPAC conventions, reflecting its core structure.

  • IUPAC Name : this compound

  • Parent Heterocycle : Quinoxaline (also known as benzopyrazine)

  • Structure : A phenyl group (-C₆H₅) is substituted at the C2 position of the quinoxaline ring system.

The core quinoxaline is a bioisostere of naphthalene and quinoline, contributing to its ability to interact with various biological targets.[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 5021-43-2[7][8][9][10]
Molecular Formula C₁₄H₁₀N₂[7][8][10]
Molecular Weight 206.24 g/mol [7]
Appearance White to yellow crystalline solid[11]
Melting Point ~132-133 °C[10]
SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2[7][8]
InChIKey QWNCDHYYJATYOG-UHFFFAOYSA-N[8][9]
Crystal Structure and Molecular Geometry

X-ray crystallography studies reveal that 2,3-diphenylquinoxaline, a closely related derivative, crystallizes in a monoclinic space group.[11] For this compound, the phenyl ring is not coplanar with the quinoxaline moiety due to steric hindrance. In 1-nonyl-3-phenylquinoxalin-2-one, for instance, the phenyl ring is inclined to the quinoxaline system at a dihedral angle of 20.40 (9)°.[12] This non-planar conformation is a critical feature influencing its packing in the solid state and its interaction with biological receptors.

Synthesis of this compound: Methodologies and Mechanisms

The construction of the this compound scaffold is most classically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This approach remains a robust and widely used method.

Primary Synthetic Route: Condensation Reaction

The most common and efficient synthesis involves the reaction of o-phenylenediamine with a phenyl-substituted α-dicarbonyl equivalent, such as phenacyl bromide.[2][5]

Reaction Scheme: o-phenylenediamine + Phenacyl Bromide → this compound

This reaction is typically a one-step procedure that can be catalyzed by various agents or promoted by different energy sources to improve yield and reaction time.[2]

Experimental Protocol: Pyridine-Catalyzed Synthesis

This protocol describes a straightforward synthesis using pyridine as a catalyst at room temperature.[2]

Materials:

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • Phenacyl bromide

  • Pyridine (catalyst)

  • Tetrahydrofuran (THF, solvent)

Procedure:

  • In a round-bottom flask, dissolve an equimolar quantity of 1,2-diaminobenzene and phenacyl bromide in THF.

  • Add a catalytic amount (e.g., 10 mol%) of pyridine to the mixture.[2]

  • Stir the reaction mixture at room temperature for approximately 2 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality: Pyridine acts as a base to facilitate the initial condensation and subsequent cyclization, and also as a mild oxidizing agent in the final aromatization step to form the stable quinoxaline ring. The use of THF as a solvent ensures the solubility of the reactants.

Mechanism of Formation

The reaction proceeds via an initial nucleophilic attack of the diamine on the carbonyl group of the phenacyl derivative, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic quinoxaline ring.

reaction_mechanism OPD o-Phenylenediamine Catalyst Pyridine THF, RT PB Phenacyl Bromide I1 Initial Adduct (Iminium Intermediate) I2 Dihydroquinoxaline Intermediate I1->I2 Intramolecular Cyclization Product This compound I2->Product Oxidation/ Aromatization Catalyst->I1 Condensation

Caption: General mechanism for the synthesis of this compound.

Alternative and Green Synthetic Approaches

To address environmental concerns, several "green" chemistry approaches have been developed. These include:

  • Ultrasound Irradiation : Performing the condensation in ethanol with sodium hydroxide under ultrasound irradiation significantly reduces reaction times and can improve yields.[5]

  • Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically shorten reaction times for quinoxaline synthesis.[13]

  • Eco-friendly Catalysts : The use of catalysts like ammonium chloride (NH₄Cl) in methanol provides an inexpensive and greener alternative.[4]

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.5-9.5 ppm). A characteristic singlet for the C3-H of the quinoxaline ring can often be distinguished. The phenyl group protons and the four protons on the benzo portion of the quinoxaline ring will appear as complex multiplets. A key singlet at δ 9.34 has been reported for the H6 proton.[5]
¹³C NMR Resonances corresponding to the 14 carbon atoms. The carbons of the pyrazine ring (C2 and C3) will appear at a distinct chemical shift compared to the benzene ring carbons.
IR Spectroscopy Characteristic peaks for C=N stretching (around 1620-1580 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and C-H aromatic stretching (>3000 cm⁻¹).
Mass Spec (MS) A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 206.24 g/mol .

Note: Specific chemical shifts and coupling constants can be found in specialized spectroscopic databases and literature.[14][15][16][17]

Chemical Reactivity and Derivatization

The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated. The this compound scaffold serves as a versatile starting material for creating a library of derivatives with tailored properties.

Nucleophilic Substitution

The hydrogen atoms on the quinoxaline ring can undergo oxidative nucleophilic substitution of hydrogen (ONSH), allowing for the introduction of various functional groups.[3] Furthermore, derivatives like 2-chloro-3-phenylquinoxaline are excellent electrophiles for substitution reactions with amines, thiols, and other nucleophiles.

Synthesis of Bioactive Derivatives

Many drug development efforts focus on modifying the core this compound structure.

  • 2-Oxo-3-phenylquinoxalines : These derivatives, synthesized via reactions like the Michael addition, have shown potent anticancer activity against colon cancer cell lines.[18][19][20]

  • Amine Derivatives : Buchwald-Hartwig amination reactions are employed to couple various amines to the quinoxaline core, producing compounds with applications as fluorescent materials and potential therapeutics.[21]

  • Carboxylic Acid Derivatives : These can be synthesized and further derivatized into amides and esters, leading to novel fatty acid synthase (FASN) inhibitors with anticancer potential.[22]

derivatization Start This compound (or activated derivative) R1 Nucleophilic Substitution Start->R1 R2 Coupling Rxn (e.g., Buchwald-Hartwig) Start->R2 R3 Oxidation/ Functionalization Start->R3 P1 Amine/Thiol Derivatives R1->P1 P2 Biaryl Derivatives R2->P2 P3 N-Oxides/ Oxo-Quinoxalines R3->P3

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-phenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document offers not only established protocols but also the underlying scientific principles that govern these methodologies.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4] The phenyl-substituted quinoxaline, this compound, serves as a crucial intermediate in the synthesis of more complex molecules and has demonstrated potential in various therapeutic areas, including as an inhibitor of enzymes like fatty acid synthase (FASN) in cancer cells.[5] Furthermore, its unique photophysical properties make it a candidate for applications in organic electronics and fluorescent materials.[3]

This guide will delve into the practical aspects of preparing and verifying the integrity of this compound, providing a solid foundation for its application in further research and development.

Part 1: Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This section will detail the prevalent methodologies, explaining the rationale behind the selection of reagents and reaction conditions.

The Cornerstone Reaction: Condensation of o-Phenylenediamine and Phenylglyoxal (or its derivatives)

The classical and most direct route to this compound involves the cyclocondensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as phenylglyoxal or its synthetic equivalents like phenacyl bromide.[6][7]

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.

reaction_mechanism o-phenylenediamine o-Phenylenediamine intermediate1 Initial Adduct o-phenylenediamine->intermediate1 Nucleophilic attack phenylglyoxal Phenylglyoxal phenylglyoxal->intermediate1 intermediate2 Cyclized Intermediate (Amino-1,2-diol) intermediate1->intermediate2 product This compound intermediate2->product Dehydration (-2H₂O)

Caption: Reaction mechanism for the synthesis of this compound.

This modern approach utilizes ultrasound to accelerate the reaction, often leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[1]

Materials:

  • o-Phenylenediamine

  • Phenacyl bromide

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve o-phenylenediamine (1 equivalent) and phenacyl bromide (1 equivalent) in ethanol.

  • Add a catalytic amount of sodium hydroxide.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[8]

Rationale for Ultrasound: Ultrasound irradiation enhances the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased molecular collisions and mass transfer.

For a more environmentally benign approach, the reaction can be performed without a catalyst in a green solvent system like an ethanol-water mixture.[9]

Materials:

  • o-Phenylenediamine

  • Benzil (as a precursor to the 1,2-dicarbonyl)

  • Ethanol:Water (7:3 v/v)

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in a 7:3 ethanol:water mixture (10 mL).

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC until completion.

  • Add water (20 mL) to the mixture and allow it to stand for 30 minutes to crystallize the product.

  • Collect the pure crystals by filtration and dry them.

Causality of Solvent Choice: The use of an ethanol-water mixture provides a good balance of solubility for the reactants and facilitates product precipitation upon the addition of excess water, simplifying the workup procedure.

Purification of this compound

Purification of the crude product is crucial to obtain a compound of high purity suitable for characterization and further applications.

Method: Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Rationale for Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the standard analytical techniques and the expected results.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR (CDCl₃, 300 MHz) Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.56–7.59m3H
Aromatic Protons7.77–7.81m2H
Aromatic Protons8.07–8.18m4H
Quinoxaline Proton9.28s1H (H-3)

Data compiled from literature.[10]

¹³C NMR (CDCl₃, 75 MHz) Chemical Shift (δ, ppm)
Aromatic Carbons114.5, 128.9, 129.0, 129.2, 129.3, 130.1
Quaternary Carbons141.2, 142.3, 143.0, 151.3, 161.4

Data compiled from literature.

Interpretation: The ¹H NMR spectrum should show a characteristic singlet for the proton at the 3-position of the quinoxaline ring at a downfield chemical shift (around 9.3 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The remaining aromatic protons will appear as multiplets in the aromatic region. The ¹³C NMR will show the expected number of signals for the aromatic carbons.

IR spectroscopy is used to identify the functional groups present in the molecule.

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretching (aromatic)~3050
C=N stretching~1560
C=C stretching (aromatic)~1600-1450
C-H bending (out-of-plane)~770

Data compiled from literature.[11]

Interpretation: The IR spectrum will be characterized by the absence of N-H and C=O stretching bands from the starting materials and the presence of characteristic aromatic C-H, C=C, and C=N stretching vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. In a solvent like ethanol, this compound typically exhibits absorption bands corresponding to π-π* and n-π* transitions.[11][12]

Transition λmax (nm)
π-π~250
n-π~348

Data compiled from literature.[11]

Interpretation: The conjugated aromatic system of this compound gives rise to characteristic absorption bands in the UV-Vis region. The high-energy π-π* transition is typically observed at a shorter wavelength, while the lower-energy n-π* transition, involving the non-bonding electrons of the nitrogen atoms, appears at a longer wavelength.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Result: For this compound (C₁₄H₁₀N₂), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at m/z 207.[10]

Interpretation: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound, confirming its successful synthesis.

Physical Properties
Property Value
Molecular FormulaC₁₄H₁₀N₂
Molecular Weight206.24 g/mol [13]
Melting Point74–76 °C
AppearanceSolid

Part 3: Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Reactants o-Phenylenediamine + Phenacyl Bromide Reaction Ultrasound Irradiation in Ethanol/NaOH Reactants->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 Recrystallization Recrystallization from Ethanol Filtration1->Recrystallization Filtration2 Final Filtration & Drying Recrystallization->Filtration2 NMR NMR (¹H, ¹³C) Filtration2->NMR IR IR Spectroscopy Filtration2->IR UV_Vis UV-Vis Spectroscopy Filtration2->UV_Vis MS Mass Spectrometry Filtration2->MS MP Melting Point Filtration2->MP

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodologies and the interpretation of analytical data, researchers can confidently prepare and validate this important heterocyclic compound for its diverse applications in drug discovery and materials science. The provided protocols are robust and can be adapted to various laboratory settings, ensuring the reliable production of high-purity this compound.

References

  • Study of this compound: synthesis, structure, and HOMO-LUMO. (2024-10-28). Google AI Search.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthetic pathway to prepare derivative of this compound (18)...
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (2018-08-29). Chemical Science (RSC Publishing).
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organoc
  • Methods of Preparation of Quinoxalines. (2023-11-23). Encyclopedia.pub.
  • One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in...
  • Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Google AI Search.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025-04-03). Open Research@CSIR-NIScPR.
  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper
  • This compound | 5021-43-2 | FAA02143 | Biosynth. Biosynth.
  • synthesis and biological activity studies of quinoxaline deriv
  • 2,3-DIPHENYLQUINOXALINE(1684-14-6) IR Spectrum. ChemicalBook.
  • This compound(5021-43-2) IR Spectrum. ChemicalBook.
  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed.
  • 2,3 Diphenylquinoxaline : Organic synthesis. (2020-11-12). YouTube.
  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017-03-15). viXra.org.
  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. (2021-03-12). NIH.
  • Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. JOCPR.
  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021-12-13). Google AI Search.
  • Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives1.

Sources

spectroscopic analysis of 2-phenylquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenylquinoxaline Derivatives

Foreword: The Quinoxaline Core in Modern Science

Nitrogen-containing heterocyclic compounds form the bedrock of a vast range of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Among these, the quinoxaline scaffold—a fusion of a benzene and a pyrazine ring—stands out for its remarkable versatility and privileged structure in medicinal chemistry.[1][2] When a phenyl group is introduced at the 2-position, the resulting this compound core gains unique photophysical and biological properties. These derivatives are not mere laboratory curiosities; they are potent anticancer agents, tubulin inhibitors, fluorescent materials for Organic Light-Emitting Diodes (OLEDs), and advanced intermediates in organic synthesis.[3][4][5][6]

The development and quality control of these high-value compounds are critically dependent on a robust and unambiguous analytical characterization. Spectroscopic analysis is the cornerstone of this process, providing an empirical window into the molecule's identity, purity, and structural integrity. This guide offers researchers, scientists, and drug development professionals a comprehensive framework for the spectroscopic elucidation of this compound derivatives. It moves beyond a simple recitation of techniques to explain the causal links between molecular structure and spectral output, empowering the scientist to make informed decisions in the laboratory.

The this compound Scaffold: A Structural Overview

At its heart, the this compound system is a π-conjugated architecture. The electron-deficient pyrazine ring fused to the electron-rich benzene ring, combined with the appended phenyl group, creates a molecule with inherent donor-acceptor characteristics. This electronic landscape is the primary determinant of its spectroscopic behavior, particularly in UV-Visible and fluorescence spectroscopy.[7][8]

Synthesis_Scheme cluster_reactants Reactants PDA o-Phenylenediamine Catalyst Catalyst (e.g., Acetic Acid, NH4Cl) PDA->Catalyst Benzil Benzil (or other α-dicarbonyl) Benzil->Catalyst Product 2,3-Diphenylquinoxaline Derivative Catalyst->Product Condensation caption General Synthesis of Diphenylquinoxaline Derivatives.

Caption: General synthesis of diphenylquinoxaline derivatives.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique can provide a complete structural picture. A synergistic combination of methods is required, each offering a unique piece of the puzzle.

Mass Spectrometry (MS)

Causality & Rationale: The first step in identifying any compound is to determine its molecular weight. Mass spectrometry provides this fundamental data point with high precision, confirming the elemental composition and successful synthesis of the target molecule.

Experimental Protocol (Electron Ionization - EI):

  • Sample Preparation: A minute quantity of the purified solid is introduced directly into the instrument via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is injected if using a GC-MS or LC-MS interface.

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Interpretation:

  • Molecular Ion (M⁺•): The highest m/z peak (barring isotope peaks) corresponds to the intact molecule and confirms its molecular weight. For this compound (C₂₀H₁₄N₂), the expected exact mass is approximately 282.12 g/mol . [9]* Fragmentation Pattern: The fragmentation provides structural clues. Common fragmentation pathways for quinolines and quinoxalines involve the loss of HCN (27 Da), which helps to confirm the presence of the nitrogen-containing heterocyclic core. [10]

Infrared (IR) Spectroscopy

Causality & Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond).

  • Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared. [11] Data Interpretation & Key Vibrational Modes: The IR spectrum of a this compound derivative is typically rich in the fingerprint region. The key is to identify characteristic group frequencies.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch3100 - 3000Confirms the presence of aromatic rings.
Aromatic C=C Stretch1620 - 1450Multiple sharp bands characteristic of the quinoxaline and phenyl rings.
C=N Stretch1600 - 1500Key indicator of the pyrazine ring within the quinoxaline core. [9][12]
Aromatic C-H Bend900 - 675The pattern of these bands can give clues about the substitution pattern on the aromatic rings.

A detailed analysis of these bands can be supported by computational DFT calculations to assign specific vibrational modes.[12][13]

UV-Visible (UV-Vis) Spectroscopy

Causality & Rationale: The extensive π-conjugation in this compound derivatives allows them to absorb light in the UV and visible regions, promoting electrons from lower to higher energy molecular orbitals. This technique is fundamental for understanding the electronic properties of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., DMSO, Chloroform, Ethanol). [9][14]2. Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Acquisition: Record the absorption spectrum of the sample solution over a range of ~200-600 nm.

Data Interpretation:

  • π-π* Transitions: Intense absorption bands, typically observed at shorter wavelengths (e.g., 250-300 nm), arise from transitions within the aromatic system. [9]* n-π* Transitions: Weaker absorption bands, often at longer wavelengths (e.g., >340 nm), are due to the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. [9]* Intramolecular Charge Transfer (ICT): The most significant feature is often a strong absorption band at a longer wavelength, which corresponds to an ICT from the donor part of the molecule (e.g., a substituted phenyl ring) to the electron-accepting quinoxaline core. [7]The position of this band (λ_max) is highly sensitive to both the solvent polarity and the nature of substituents on the aromatic rings. [15]

    Derivative Example Solvent λ_max (nm) Reference
    6-methyl-2,3-diphenylquinoxaline Ethanol 248.5, 347.5 [9]
    2,3-diphenylquinoxaline - 364 [15]

    | Biphenyl-substituted derivative | - | 371 | [15]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is the most powerful technique for complete structural elucidation in solution. It provides detailed information about the number, connectivity, and chemical environment of every ¹H and ¹³C atom in the molecule, allowing for unambiguous structure confirmation and isomer differentiation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [16]2. Acquisition: Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

Data Interpretation:

¹H NMR Spectrum:

  • Aromatic Region (7.0 - 9.5 ppm): This is the most information-rich region.

    • Quinoxaline Protons: The protons on the benzo- part of the quinoxaline ring typically appear as multiplets between 7.7 and 8.2 ppm. The proton at the C3 position often appears as a distinct singlet further downfield, around 9.2-9.3 ppm, if unsubstituted. [17] * Phenyl Protons: The protons of the 2-phenyl substituent will appear in the 7.4-7.8 ppm range, with their exact chemical shifts and splitting patterns depending on the substitution. ¹³C NMR Spectrum:

  • Aromatic Region (120 - 155 ppm):

    • Quaternary Carbons: The carbons of the pyrazine ring (C2 and C3) and the fusion carbons are quaternary and will appear as signals with lower intensity. Their chemical shifts are crucial for confirming the core structure. [18] * Protonated Carbons: The chemical shifts of the CH carbons in both the quinoxaline and phenyl rings provide complementary information to the ¹H spectrum.

Typical Chemical Shift Ranges (in CDCl₃):

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Quinoxaline C3-H (if present)~9.2 - 9.3 (s)~143 - 144
Quinoxaline Aromatic C-H~7.7 - 8.2 (m)~128 - 131
Phenyl Aromatic C-H~7.4 - 7.8 (m)~127 - 130
Quinoxaline Quaternary C-~136 - 154

(Note: These are approximate ranges and can shift significantly based on substitution and solvent effects.)[16]

Integrated Analysis: A Validating Workflow

The power of spectroscopic analysis lies in integrating the data from all techniques into a single, self-consistent structural assignment.

Spectroscopic_Workflow Start Synthesized & Purified This compound Derivative MS Mass Spectrometry (MS) Start->MS What is the Molecular Weight? IR FTIR Spectroscopy Start->IR What Functional Groups are present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR What is the C-H Framework & Connectivity? MS->NMR IR->NMR UVVis UV-Vis & Fluorescence Spectroscopy NMR->UVVis Structure Confirmed Structure Final Structure Elucidation & Purity Assessment NMR->Structure Unambiguous Structure UVVis->Structure Electronic Properties Characterized Computational Computational (DFT) Validation Structure->Computational Corroborate Experimental Data

Caption: Integrated workflow for spectroscopic characterization.

Conclusion: From Spectrum to Application

The is a systematic process of inquiry. Each spectrum poses a question—about mass, functional groups, connectivity, or electronic behavior—that, when answered, contributes to a complete and validated molecular portrait. For the medicinal chemist, this portrait confirms the synthesis of a potential new drug candidate. [3][19]For the materials scientist, it defines the properties of a new luminescent material. [4][20]A rigorous, multi-technique spectroscopic characterization is, therefore, not merely a procedural step but the essential foundation of trustworthiness and scientific integrity upon which all subsequent research and development is built.

References

  • Šimůnková, M., Cibulková, Z., Heger, D., & Sýkora, D. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Photoenergy, 2014, 1-11. [Link]
  • Hanafi, A., et al. (2025). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives.
  • Moorthy, N. H., et al. (2025). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 154, 108697. [Link]
  • Li, B., et al. (2018). Photoluminescence and electroluminescence of deep red iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands. RSC Advances, 8(3), 1547-1554. [Link]
  • Ghotekar, D. K., et al. (2020). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry, 44(2), 526-539. [Link]
  • Various Authors. (2024). Collection of research on quinoxaline derivatives.
  • Kumar, A., Pandey, A., & Mishra, A. (2020). Computational Study of Novel 2,3-Bis[(1-Methyl-1H-Imidazole-2-yl)sulfanyl]quinoxaline. Asian Journal of Chemistry, 32(3), 706-726. [Link]
  • Sahoo, S., et al. (2012). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Journal of Chemical and Pharmaceutical Research, 4(1), 336-342. [Link]
  • Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 735-742. [Link]
  • Various Authors. (2018). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives.
  • Arul worthy, A., et al. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. [Link]
  • Kamal, A., et al. (2009). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Dyes and Pigments, 82(2), 143-149. [Link]
  • Sain, A., et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 61B(4), 481-487. [Link]
  • Wang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Journal of Fluorescence, 32, 281–288. [Link]
  • Zhang, Y., et al. (2021). Light-emitting analogues based on triphenylamine modified quinoxaline and pyridine[2,3-b]pyrazine exhibiting different mechanochromic luminescence. New Journal of Chemistry. [Link]
  • Kivala, M., et al. (2009). New 2,3-Bis(5-arylthiophen-2-yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. Helvetica Chimica Acta, 92(4), 733-744. [Link]
  • Fassihi, A., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 2011-2025. [Link]
  • Wiley-VCH. (2025). 2,3-Diphenylquinoxaline - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Eltyshev, V., et al. (2020). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. Molecules, 25(21), 5004. [Link]
  • Various Authors. (2020). Photophysical properties of quinoxaline derivatives and film morphology.
  • Al-Salem, H. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 35679-35695. [Link]
  • Heravi, R. H., et al. (2020). Synthesis, characterization, molecular structure, and homo-lumo study of this compound: a dft exploration. World Journal of Pharmaceutical Research, 9(6), 1867-1877. [Link]
  • Sawicki, E., et al. (1956). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry, 21(7), 754–756. [Link]
  • Wang, Y., et al. (2021).
  • Hergenrother, P. M., & Rafter, R. T. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines.
  • Daoui, O., et al. (2022). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Journal of Molecular Structure, 1251, 131998. [Link]
  • Lévai, A., et al. (2003). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 41(8), 659-662. [Link]
  • Delavaux-Nicot, B., & Maynadie, J. (2013). Luminescent materials incorporating pyrazine or quinoxaline moieties. Coordination Chemistry Reviews, 257(23-24), 1-28. [Link]
  • Al-Salem, H. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Babu, S. S., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 10(3), 118-127. [Link]
  • Huillet, F. D. (1954).
  • Kaur, M., & Kumar, V. (2021). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline.
  • NIST. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook. [Link]
  • Dhanaraj, C. J., & Johnson, J. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences, 4(11), 80-102. [Link]
  • Various Authors. (2019). Mass spectrum of (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl)(4d).
  • Alshorifi, F. T., et al. (2022). FTIR analysis of the quinoxaline compound.
  • Džogan, O., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(2), 263-269. [Link]
  • Öztürk Gümüş, F., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1017-1030. [Link]
  • Dhanaraj, C. J., & Johnson, J. (2015). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Research Journal of Chemical Sciences, 5(2), 79-99. [Link]
  • Monajjemi, M., et al. (2015).

Sources

An In-depth Technical Guide to 2-Phenylquinoxaline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-phenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental properties, synthesis methodologies, and burgeoning applications, with a particular focus on its relevance to drug discovery and development.

Core Compound Identification

IdentifierValueReference
Chemical Name This compound[1]
CAS Number 5021-43-2[1]
Molecular Formula C₁₄H₁₀N₂[1]
Molecular Weight 206.24 g/mol [1]

Physicochemical and Spectroscopic Profile

This compound presents as a stable crystalline solid. A summary of its key physicochemical properties is provided below.

PropertyValue
Melting Point 132-133 °C
Boiling Point 362.9 °C at 760 mmHg
Appearance White to light yellow crystalline powder
Solubility Insoluble in water, soluble in organic solvents like ethanol and chloroform.
Spectroscopic Data

The structural integrity of synthesized this compound is typically confirmed using a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the synthesis of this compound. A characteristic singlet peak is observed at approximately δ 9.34 ppm, which corresponds to the C6 proton of the quinoxaline ring. The remaining aromatic protons appear in the multiplet region.[2]

  • FT-IR: The infrared spectrum provides information about the functional groups present. Key absorptions are expected for C=N stretching within the quinoxaline ring and C-H stretching of the aromatic rings.

  • UV-Vis: In UV-visible spectroscopy, quinoxaline derivatives typically exhibit n-π* and π-π* transitions. For substituted 2,3-diphenylquinoxalines, these transitions are observed around 348 nm and 250 nm, respectively.[3]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound and its derivatives is well-established, with the most common approach being the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4]

Classical Synthesis: Condensation of o-Phenylenediamine and Phenylglyoxal

The most direct and widely employed method for synthesizing this compound involves the reaction of o-phenylenediamine with phenylglyoxal.

Reaction Scheme:

o-Phenylenediamine + Phenylglyoxal → this compound + 2H₂O

This reaction proceeds via a cyclocondensation mechanism. The nucleophilic amine groups of o-phenylenediamine attack the electrophilic carbonyl carbons of phenylglyoxal, followed by dehydration to form the stable aromatic quinoxaline ring. This method is efficient and provides good yields of the desired product.

Alternative Synthetic Routes

Several other methods have been developed to synthesize this compound, often aiming for milder reaction conditions or the use of more readily available starting materials.

  • From Phenacyl Bromide: An equimolar reaction of 1,2-diaminobenzene derivatives with phenacyl bromide in the presence of a base like pyridine in a solvent such as THF can yield this compound.[5] This method is advantageous as it can be carried out at room temperature.[5]

  • Copper-Catalyzed Photoredox Synthesis: A more recent, one-pot synthesis involves the copper-catalyzed photoredox oxidation of terminal alkynes to generate a phenylglyoxal intermediate in situ.[6][7] This intermediate is then trapped with 1,2-phenylenediamine to form this compound.[6][7] This approach is notable for its use of molecular oxygen as a sustainable oxidant and mild reaction conditions.[6][7]

Experimental Protocol: Synthesis from o-Phenylenediamine and Phenacyl Bromide[2]

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Phenacyl bromide

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Dissolve o-phenylenediamine and phenacyl bromide in ethanol in a reaction vessel.

  • Add a solution of sodium hydroxide to the mixture.

  • Subject the reaction mixture to ultrasound irradiation at room temperature for a specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality of Experimental Choices:

  • Ultrasound Irradiation: The use of ultrasound provides mechanical energy to the system, which can enhance the reaction rate and yield by improving mass transfer and creating localized hot spots.

  • Sodium Hydroxide: The base is crucial for deprotonating the amine groups of o-phenylenediamine, increasing their nucleophilicity, and facilitating the initial attack on the electrophilic carbon of phenacyl bromide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A o-Phenylenediamine C Condensation / Cyclization A->C B Phenylglyoxal / Phenacyl Bromide B->C D Extraction C->D Quench E Recrystallization / Chromatography D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[4] this compound and its derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives.[4] These compounds have been shown to exert their effects through various mechanisms of action.

  • Induction of Apoptosis: Certain this compound derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[8] For instance, the lead compound QNX-10, a this compound-6-carboxylic acid derivative, induces apoptosis in HCT-116 colon cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xL.[8]

  • Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating.[8] QNX-10 has been shown to arrest the cell cycle at the S-phase in a dose-dependent manner.[8]

  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9] The this compound scaffold is a promising starting point for designing inhibitors of kinases such as VEGFR, EGFR, and c-Met.[9] These inhibitors typically bind to the ATP-binding site of the kinase, blocking downstream signaling pathways that promote cell growth and survival.[9]

  • FASN Inhibition: Overexpression of fatty acid synthase (FASN) is a hallmark of many cancers. This compound derivatives have been identified as novel and potent inhibitors of FASN, thereby starving cancer cells of the lipids necessary for their rapid growth.[8]

Signaling Pathway Diagram: Apoptosis Induction

ApoptosisPathway cluster_cell Cancer Cell 2-Phenylquinoxaline_Derivative This compound Derivative (e.g., QNX-10) FASN FASN 2-Phenylquinoxaline_Derivative->FASN Inhibits Bax Bax (Pro-apoptotic) 2-Phenylquinoxaline_Derivative->Bax Upregulates Bcl_xL Bcl-xL (Anti-apoptotic) 2-Phenylquinoxaline_Derivative->Bcl_xL Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl_xL->Mitochondrion Inhibits permeabilization Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Other Therapeutic Potential

Beyond oncology, quinoxaline derivatives have been investigated for a range of other therapeutic applications, including:

  • Antimicrobial[4]

  • Antiviral[4]

  • Anti-inflammatory[4]

  • Anticonvulsant[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Ventilation: Handle in a well-ventilated area to minimize inhalation of dust or fumes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10]

  • First Aid:

    • Skin Contact: Flush skin with plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10]

    • Inhalation: Move to fresh air.[10][11]

    • Ingestion: Seek immediate medical attention.[10]

It is imperative to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and a broad spectrum of biological activities. Its straightforward synthesis and the amenability of its scaffold to chemical modification have made it a cornerstone for the development of novel therapeutic agents, particularly in the field of oncology. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

  • Synthetic pathway to prepare derivative of this compound (18)... - ResearchGate. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). PubMed Central.
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (2018). Chemical Science (RSC Publishing). DOI:10.1039/C8SC03447H.
  • Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.). (n.d.). Cole-Parmer.
  • One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in... - ResearchGate. (n.d.).
  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 5021-43-2 Name: - 杭州智化科技有限公司. (n.d.).
  • 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem. (n.d.).
  • Synthesis of Poly(phenylquinoxaline)s via Self-Polymerizable Quinoxaline Monomers. (n.d.). American Chemical Society.
  • This compound | C14H10N2 | CID 78725 - PubChem. (n.d.).
  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. (2021). NIH.
  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (n.d.). PubMed.
  • Study of this compound: synthesis, structure, and HOMO-LUMO. (2024).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org.
  • Synthesis of 2,3-Diphenylquinoxaline | Harish Kundaikar. (2021). YouTube.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing.
  • 2-Butyl-3-phenylquinoxaline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Preparation, Characterization, and Antimicrobial Activity of 6-ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline. (n.d.).
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. (n.d.).
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

Sources

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of 2-Phenylquinoxaline and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, stands at the forefront of modern materials science and medicinal chemistry.[1][2][3] Its unique electronic structure and amenability to synthetic modification have made it a cornerstone in the development of a diverse array of functional molecules. Among its many derivatives, 2-phenylquinoxaline and its analogues have garnered significant attention for their fascinating and highly tunable photophysical properties. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles governing the interaction of these molecules with light, providing field-proven insights and detailed experimental protocols for their characterization.

The Electronic Blueprint: Understanding the Core Photophysics

The photophysical behavior of this compound is dictated by its electronic transitions. The UV-Vis absorption spectra of these compounds typically exhibit two main absorption bands.[4] A high-energy band, usually found in the 250–300 nm region, is attributed to π–π* transitions within the aromatic system. A lower-energy, long-wavelength absorption band, often appearing between 350–400 nm, is characteristic of an n–π* electronic transition originating from the non-bonding electrons of the nitrogen atoms in the quinoxaline ring.[4][5]

Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation process can occur through several pathways, with fluorescence being of particular interest. This radiative decay, where a photon is emitted, gives rise to the characteristic emission spectra of these compounds. The quinoxaline moiety itself acts as a fluorophore, and its derivatives are often employed as sensitive fluorescent probes.[6]

Tailoring the Luminescence: The Art of Molecular Engineering

The true power of the this compound scaffold lies in its susceptibility to fine-tuning through synthetic modification. The introduction of various substituents and the influence of the surrounding environment can dramatically alter the photophysical properties, allowing for the rational design of molecules with desired characteristics.

The Substituent Effect: A Game of Electron Push and Pull

The nature and position of substituents on both the quinoxaline and the phenyl rings play a pivotal role in modulating the electronic distribution and, consequently, the absorption and emission properties. The quinoxaline skeleton generally acts as an electron acceptor.[4]

  • Electron-Donating Groups (EDGs): When EDGs, such as hydroxyl (-OH) or dimethylamino (-N(CH₃)₂), are introduced, particularly on the phenyl ring, they can induce an intramolecular charge transfer (ICT) from the donor-substituted phenyl ring to the electron-accepting quinoxaline core.[7][8] This ICT character in the excited state leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. For instance, 2-(4-hydroxyphenyl)benzo[g]quinoxaline and 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline exhibit a more sensitive fluorescence response to their environment due to these stronger electron-donating groups.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs can also lead to significant changes in the photophysical properties, often resulting in altered emission colors and quantum yields. The interplay between donor and acceptor moieties within the same molecule is a key strategy for developing materials with specific emission profiles, ranging from blue to yellow.[8]

The degree of conjugation also influences the absorption maxima. An increase in the number of substituents or the extension of the π-conjugated system generally leads to a red-shift in the maximum absorption peak.[4]

The Solvent's Embrace: Solvatochromism and ICT

The polarity of the solvent can have a profound impact on the photophysical properties of this compound derivatives, a phenomenon known as solvatochromism. This is particularly pronounced in molecules with a significant intramolecular charge transfer (ICT) character in the excited state.[4][8]

In polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent. This leads to a larger red-shift in the fluorescence emission spectrum compared to the absorption spectrum. For example, as solvent polarity increases, the fluorescence spectrum of certain this compound derivatives can redshift significantly, indicating a more pronounced ICT effect.[4] This sensitivity to the local environment makes these compounds promising candidates for use as fluorescent probes to investigate the polarity of microenvironments.

Shining Bright in a Crowd: Aggregation-Induced Emission (AIE)

A fascinating phenomenon observed in some this compound analogues is Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE).[4][9][10] In dilute solutions, these molecules may exhibit weak fluorescence. However, in an aggregated state, such as in a poor solvent or in the solid state, their fluorescence intensity is significantly enhanced.[9][10] This behavior is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. This property is highly desirable for applications in solid-state lighting and bio-imaging.[8][9]

Quantifying the Glow: Key Photophysical Parameters

A thorough understanding of the photophysical properties of this compound derivatives requires the quantification of key parameters such as fluorescence quantum yield and lifetime.

Fluorescence Quantum Yield (ΦF): A Measure of Efficiency

The fluorescence quantum yield is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[11][12] A high quantum yield is often a prerequisite for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).

The determination of ΦF can be performed using either absolute or relative methods.[12] The relative method, being more accessible, is widely used and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11][12][13]

Fluorescence Lifetime (τF): The Duration of the Excited State

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.[14] This parameter, typically in the nanosecond range for fluorescence, provides valuable information about the excited state dynamics and can be influenced by various factors, including quenching and energy transfer processes.[15] Time-resolved fluorescence spectroscopy is the primary technique used to measure fluorescence lifetimes.[15][16][17]

The Scientist's Toolkit: Experimental and Computational Protocols

A comprehensive characterization of the photophysical properties of this compound and its analogues involves a combination of steady-state and time-resolved spectroscopic techniques, often complemented by computational modeling.

Steady-State Spectroscopy: A Snapshot of Absorption and Emission

Protocol for UV-Vis Absorption and Fluorescence Measurements

  • Solution Preparation: Prepare dilute solutions of the this compound analogue in a spectroscopic grade solvent (e.g., THF, toluene, or ethanol).[4][5][18] The concentration should be low enough to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum against a solvent blank.

    • Identify the wavelength of maximum absorption (λabs,max).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λabs,max.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λem,max).

Data Presentation: Photophysical Properties of Representative this compound Analogues

CompoundSolventλabs,max (nm)λem,max (nm)Quantum Yield (ΦF)Reference
1 THF364413-[4]
2 THF371425-[4]
3 THF369422-[4]
4 THF367420-[4]
TPA-QH Toluene-4870.283[18]
TPA-QNO₂ Toluene-6100.043[18]

Note: This table is a compilation of representative data from the literature. "-" indicates data not provided in the source.

Unveiling Emission Efficiency: Relative Quantum Yield Determination

Protocol for Relative Fluorescence Quantum Yield (ΦF) Measurement

This protocol is based on the comparative method, which is widely adopted for its reliability.[11]

  • Standard Selection: Choose a suitable fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent. The absorbances at the excitation wavelength should range from approximately 0.02 to 0.1.[11][12]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.[12]

  • Fluorescence Measurement:

    • Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.[13]

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the resulting linear fits.

    • Calculate the quantum yield of the sample (ΦX) using the following equation:[11][19]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the sample and the standard, respectively.

Probing Excited State Dynamics: Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for directly measuring the fluorescence lifetime (τF).[14][15][17] The most common method for measuring nanosecond lifetimes is Time-Correlated Single Photon Counting (TCSPC).[14]

Experimental Workflow for Photophysical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Analogue Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Sample Preparation TRFS Time-Resolved Fluorescence Spectroscopy (TRFS) Purification->TRFS Sample Preparation Fluorescence Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence Determine Excitation Wavelength QY Quantum Yield Measurement UV_Vis->QY Absorbance Data Analysis Determination of λabs, λem, Stokes Shift UV_Vis->Analysis Fluorescence->QY Integrated Intensity Fluorescence->Analysis Lifetime_Fit Fluorescence Lifetime Analysis TRFS->Lifetime_Fit QY_Calc Quantum Yield Calculation QY->QY_Calc Computational Computational Modeling (DFT/TD-DFT) Analysis->Computational Comparison QY_Calc->Computational Comparison Lifetime_Fit->Computational Comparison

Caption: Experimental workflow for the synthesis and comprehensive photophysical characterization of this compound analogues.

The Digital Microscope: Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for rationalizing and predicting the photophysical properties of organic molecules.[8][20] These computational methods can provide valuable insights into:

  • Optimized ground and excited state geometries.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. [10][20]

  • Simulated absorption and emission spectra.

  • The nature of electronic transitions (e.g., π–π, n–π, ICT).**

Computational results, when validated by experimental data, can significantly accelerate the discovery and design of new materials with tailored photophysical properties.[9]

Jablonski Diagram: Visualizing the Journey of an Excited Molecule

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) (Non-radiative)

Sources

An In-Depth Technical Guide to the Electrochemical Behavior of Substituted 2-Phenylquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electrochemical behavior of substituted 2-phenylquinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the underlying principles and experimental causality, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, composed of fused benzene and pyrazine rings, are versatile N-heterocyclic compounds.[4] Their derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The electrochemical properties of these molecules are intrinsically linked to their biological activity and their potential applications in areas such as organic electronics and redox flow batteries.[5][6] Understanding the electrochemical behavior, particularly the oxidation and reduction processes, is crucial for the rational design of novel quinoxaline-based therapeutic agents and functional materials.

Synthesis of Substituted 2-Phenylquinoxalines: A General Overview

The most prevalent and effective method for synthesizing quinoxaline analogues is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[1][7] For the synthesis of 2-phenylquinoxalines, a common approach involves the reaction of a substituted o-phenylenediamine with a phenyl-α-dicarbonyl compound, such as benzil.

A general synthetic protocol is as follows:

  • Reactant Preparation: Dissolve the substituted o-phenylenediamine and the 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent, such as ethanol or a mixture of ethanol and water.[1]

  • Catalyst Addition: Introduce a catalyst to facilitate the condensation reaction. A variety of catalysts can be employed, including solid acid catalysts like vanadium-substituted molybdotungstophosphoric acid, which offer advantages such as high yields, short reaction times, and reusability.[1]

  • Reaction Conditions: The reaction is typically carried out under reflux conditions.[1] However, milder, room-temperature methods have also been developed using specific catalytic systems.[7]

  • Workup and Purification: Upon completion, the catalyst is removed by filtration. The product is then isolated from the filtrate, often through evaporation of the solvent, and purified by recrystallization from a suitable solvent like ethanol.[7]

The choice of substituents on the o-phenylenediamine precursor allows for the introduction of various functional groups onto the quinoxaline core, enabling the systematic study of their effects on the molecule's electrochemical properties.

Probing Electrochemical Behavior: The Power of Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique for investigating the redox processes of chemical species.[8] It provides valuable insights into the thermodynamics and kinetics of electron transfer reactions, making it an indispensable tool for characterizing the electrochemical behavior of substituted 2-phenylquinoxalines.[9][10]

Experimental Protocol for Cyclic Voltammetry of a Substituted 2-Phenylquinoxaline

This protocol outlines the key steps for performing a cyclic voltammetry experiment to analyze a substituted this compound.

3.1.1. Materials and Equipment

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode (WE): Glassy carbon electrode is commonly used.[11]

  • Reference Electrode (RE): A stable reference, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

  • Counter Electrode (CE): A platinum wire or coil.

  • Analyte Solution: A solution of the substituted this compound (typically 1-5 mM) in a suitable solvent.[12]

  • Supporting Electrolyte: A salt to increase the conductivity of the solution, commonly a tetralkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (TBABF4) at a concentration of 0.1 M.[12]

  • Solvent: A high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Inert Gas: Nitrogen or argon for deaerating the solution.

3.1.2. Step-by-Step Procedure

  • Electrode Preparation:

    • Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad.[12]

    • Rinse the polished electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Ensure the reference and counter electrodes are clean and properly prepared according to the manufacturer's instructions.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. It is crucial that the electrolyte is dry, as trace amounts of water can affect the electrochemical measurements.[12]

    • Prepare a stock solution of the substituted this compound in the same solvent.

    • Prepare the final analyte solution by dissolving the desired amount of the quinoxaline derivative in the supporting electrolyte solution to achieve a final concentration of 1-5 mM.[12]

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

    • Deaerate the solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.[13]

    • Background Scan: First, record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and identify any background peaks.

    • Analyte Scan:

      • Set the parameters on the potentiostat software, including the initial potential, switching potential (vertex potential), final potential, and scan rate (e.g., 100 mV/s).[9][14]

      • Initiate the scan. The potential will be swept linearly from the initial to the switching potential and then back to the final potential.

      • Record the resulting voltammogram, which plots the current response as a function of the applied potential.

      • Perform scans at various scan rates to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).

  • Data Analysis:

    • Determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and peak currents (ipa and ipc) from the voltammogram.

    • Calculate the half-wave potential (E1/2), which is an approximation of the formal reduction potential, using the equation: E1/2 = (Epa + Epc) / 2.

    • The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Visualizing the Experimental Workflow

Caption: Workflow for a cyclic voltammetry experiment.

The Electrochemical Landscape of Substituted 2-Phenylquinoxalines

The electrochemical behavior of substituted 2-phenylquinoxalines is characterized by both reduction and oxidation processes, which are significantly influenced by the nature and position of substituents on the quinoxaline core and the phenyl ring.

Electrochemical Reduction: A Stepwise Electron Acceptance

In aprotic media, the electrochemical reduction of 2-substituted quinoxalines typically proceeds through a single-electron transfer to form a radical anion.[5][15][16] This process is often reversible. The stability of this radical anion is a key factor in the overall electrochemical behavior.

The general mechanism for the first reduction step can be depicted as:

Quinoxaline + e⁻ ⇌ [Quinoxaline]⁻˙

Further reduction to a dianion can occur at more negative potentials. The pyrazine ring is generally the primary site of reduction.[17]

Electrochemical Reduction of this compound node_start Substituted This compound node_intermediate Radical Anion [Quinoxaline]⁻˙ node_start->node_intermediate + e⁻ (E¹₁/₂) node_intermediate->node_start - e⁻ node_end Dianion [Quinoxaline]²⁻ node_intermediate->node_end + e⁻ (E²₁/₂)

Sources

Quantum Chemical Studies of 2-Phenylquinoxaline: From Molecular Structure to Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Among these, 2-phenylquinoxaline serves as a pivotal scaffold for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the quantum chemical studies of this compound, elucidating how computational methods provide profound insights into its electronic structure, reactivity, and potential as a pharmacophore. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to dissect its molecular properties, from optimized geometry to its interaction potential with biological targets. This guide is designed to bridge theoretical calculations with practical drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.

The Significance of the this compound Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery.[3][6] The introduction of a phenyl group at the 2-position creates this compound (2PQXL), a molecule with unique electronic and steric properties that make it an ideal building block for synthesizing complex, pharmacologically active compounds.[7] Its derivatives have been successfully investigated as fatty acid synthase (FASN) inhibitors for anticancer activity and as tubulin inhibitors, highlighting the versatility of this scaffold.[4][8] Understanding the fundamental quantum chemical properties of the 2PQXL core is therefore essential for the rational design of new, more potent and selective drug candidates.

The Computational Scientist's Toolkit: Methodology

Quantum chemical calculations have become an indispensable tool for predicting molecular properties, saving significant time and resources in the drug development pipeline. Density Functional Theory (DFT) is the most widely used method for studying molecules of this size due to its excellent balance of accuracy and computational cost.

Core Methodology: Density Functional Theory (DFT)

The workhorse for the computational investigation of this compound is DFT, particularly using the B3LYP hybrid functional.[1][9][10]

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic systems compared to pure DFT functionals. It has a long-standing track record of providing reliable results for the geometries, vibrational frequencies, and electronic properties of organic molecules.[11]

  • The Choice of Basis Set: 6-311G(d,p). A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set.

    • Triple-Zeta (6-311G): It uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing the electron distribution.

    • Polarization Functions (d,p): The (d,p) notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These functions are crucial as they allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.[1][9]

Experimental Protocol: A Standard DFT Workflow

The following protocol outlines the typical steps for a comprehensive DFT study of this compound using a computational chemistry package like Gaussian.

  • Input Structure Creation: Build the this compound molecule using a molecular editor (e.g., GaussView).

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints. This step finds the lowest energy conformation of the molecule.

    • Keyword Line: #p B3LYP/6-311G(d,p) Opt Freq

    • Opt: Requests geometry optimization.

    • Freq: Requests a frequency calculation after optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive various electronic properties.

    • Keyword Line: #p B3LYP/6-311G(d,p) Pop=NBO MEP

    • Pop=NBO: Requests a full Natural Bond Orbital (NBO) analysis.[13]

    • MEP: Requests the calculation of the Molecular Electrostatic Potential.

  • Excited State Calculations (UV-Vis Spectrum):

    • Perform a Time-Dependent DFT (TD-DFT) calculation to predict electronic transitions.

    • Keyword Line: #p TD(NStates=10) B3LYP/6-311G(d,p)

    • TD(NStates=10): Requests the calculation of the first 10 electronic excited states.[9]

G cluster_setup Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation A 1. Build Initial Structure B 2. Select Method: B3LYP/6-311G(d,p) A->B C 3. Geometry Optimization & Frequency Analysis B->C D 4. Single-Point Calculation (NBO, MEP) C->D E 5. TD-DFT Calculation (Excited States) C->E F Structural Parameters (Bond Lengths/Angles) C->F G FMO Analysis (HOMO, LUMO, Gap) D->G H Reactivity Sites (MEP Map) D->H I Charge Delocalization (NBO Analysis) D->I J UV-Vis Spectrum (λmax, Oscillator Strength) E->J K Drug Design Insights F->K G->K H->K I->K J->K

Analysis of Molecular Structure and Properties

Optimized Molecular Geometry

The first output of a quantum chemical study is the optimized geometry. DFT calculations at the B3LYP/6-311G(d,p) level provide detailed information on bond lengths and angles.[9] These theoretical parameters are often in excellent agreement with experimental data from X-ray crystallography, validating the chosen computational method.

ParameterC1-C4C-NC-C (phenyl)C-H
Calculated Bond Length (Å) 1.4336~1.3-1.4~1.39-1.41~1.08-1.09
Calculated Bond Angles (°) \multicolumn{4}{c}{Most angles are close to the ideal 120° for sp² hybridized carbons.}
Data derived from representative studies.[1][9]
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[14]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.[14] For this compound, the calculated HOMO-LUMO gap is approximately 4.26 eV, indicating good stability.[1]

FMO

ParameterEnergy (eV)Implication
E(HOMO) -6.07Electron-donating capability
E(LUMO) -1.81Electron-accepting capability
ΔE (Gap) 4.26High chemical stability
Representative values calculated at the B3LYP/6-311G(d,p) level.[1]
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, which is invaluable for predicting reactivity.[15] It helps identify the regions most susceptible to electrophilic and nucleophilic attack.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. In this compound, these are typically located around the nitrogen atoms of the pyrazine ring.[16]

  • Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.[15][17]

  • Green Regions: Represent neutral potential.

The MEP analysis for this compound reveals that the nitrogen atoms are the most negative sites, making them primary targets for interactions with electrophiles or hydrogen bond donors in a receptor active site.[1][9] This information is critical for understanding drug-receptor binding.

MEP_Concept

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization within the molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals.[13] It quantifies the stabilization energy (E(2)) associated with these delocalization effects, which are crucial for molecular stability.

Key findings from NBO analysis of this compound include:

  • Intramolecular Hyperconjugation: Significant charge transfer occurs from lone pair orbitals on the nitrogen atoms (LP(N)) to the antibonding π* orbitals of the adjacent C-C and C-N bonds.

  • π-Conjugation: Strong delocalization is observed across the fused ring system and the phenyl substituent, contributing to the planarity and stability of the molecule. These interactions are fundamental to the molecule's electronic structure and influence its chemical behavior and spectroscopic properties.

Application in Drug Development and Medicinal Chemistry

The true power of these quantum chemical studies lies in their application to real-world drug discovery challenges.

  • Rational Drug Design: By understanding the electronic properties and reactive sites of the this compound scaffold, medicinal chemists can rationally design derivatives with improved activity. For example, substituting the phenyl ring with electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap and alter the molecule's reactivity and binding affinity.[8]

  • Structure-Activity Relationship (SAR) Studies: Quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, and atomic charges) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[18] This allows for the development of predictive models that correlate a molecule's computed properties with its biological activity, accelerating the identification of lead compounds.

  • Molecular Docking: The partial atomic charges and electrostatic potential derived from DFT are essential for accurate molecular docking simulations. These simulations predict how a ligand (like a this compound derivative) will bind to the active site of a protein target, providing insights into the key interactions that drive binding affinity and selectivity.[8] This is a critical step in identifying promising drug candidates, as seen in studies targeting FASN and tubulin.[4][8]

Conclusion

Quantum chemical studies, primarily employing Density Functional Theory, provide an exceptionally detailed and predictive framework for understanding the molecular properties of this compound.[1] From the precise determination of its 3D structure to the nuanced analysis of its electronic orbitals and reactive sites, these computational methods offer invaluable insights. For researchers in drug development, this theoretical foundation is not merely academic; it is a practical and powerful tool for guiding the synthesis of novel derivatives, interpreting structure-activity relationships, and ultimately, accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

  • Study of this compound: synthesis, structure, and HOMO-LUMO. (2024). Vertex AI Search.
  • 2,3-Diphenylquinoxaline: A Key Intermediate for Pharmaceutical R&D and Manufacturing. Boronpharm.
  • Ravindra, H. et al. (2020). synthesis, characterization, molecular structure, and homo-lumo study of this compound: a dft exploration.
  • Synthetic pathway to prepare derivative of this compound (18) using pyridine as a catalyst.
  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (2023). PubMed.
  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (2021). New Journal of Chemistry (RSC Publishing).
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. (2021). PubMed.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Quantum Chemical Investigations on Some Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel. Scholars Research Library.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Theoretical investigations on molecular structure, NBO, HOMO-LUMO and MEP analysis of two crystal structures of N-(2-benzoyl-phenyl) oxalyl: A DFT study.
  • Experimental and Quantum chemical studies on the inhibition potential of some Quinoxaline derivatives for mild steel in acid media. (2014). Oriental Journal of Chemistry.
  • Natural Bond Orbital (NBO) Analysis. University of Regensburg.
  • Molecular electrostatic potential (MEP) map of the title compound calculated using the B3LYP/6311++G** level.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PubMed Central.
  • Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. (2025).
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Taylor & Francis Online.
  • Molecular electrostatic potential surface of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy.

Sources

A Technical Guide to the Thermal Stability and Degradation of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Predictive and Methodological Approach

In the landscape of pharmaceutical and materials science, a thorough understanding of a molecule's thermal behavior is paramount for predicting its shelf-life, processing stability, and degradation pathways. This guide focuses on 2-phenylquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] While extensive thermal data exists for its polymeric and more complex derivatives,[2][3] specific, published data on the parent this compound molecule is notably scarce.

Therefore, this document adopts a dual role. It serves as both a predictive analysis and a methodological blueprint. Leveraging established principles of thermal analysis and data from structurally similar compounds, we will first project the expected thermal stability and degradation profile of this compound. Subsequently, we will provide the detailed, field-proven experimental protocols required to validate these predictions, enabling researchers to generate robust, reliable data. This approach ensures that while we operate at the edge of available literature, our methodology remains grounded in rigorous scientific practice.

The this compound Molecule: An Overview

This compound is a nitrogen-containing heterocyclic compound featuring a pyrazine ring fused to a benzene ring, with a phenyl substituent at the 2-position. This structure is a common motif in compounds developed for a wide range of therapeutic areas, including anticancer and antiviral applications.[1] The stability of this molecular framework under thermal stress is a critical parameter, influencing everything from synthesis and purification to formulation and long-term storage.

The thermal liability of such molecules is typically dictated by the weakest bonds and the most stable fragmentation pathways. For this compound, we anticipate that degradation will involve the cleavage of the phenyl-quinoxaline bond and the subsequent fragmentation of the bicyclic quinoxaline system itself.

Predicted Thermal Profile of this compound

Based on analysis of related heterocyclic structures, a predictive thermal profile for this compound can be established.[4][5] This serves as a baseline hypothesis for experimental verification. Key thermal events are expected to be the melting point (a physical transition) followed by thermal decomposition (a chemical transition) at a higher temperature.

Differential Scanning Calorimetry (DSC) Prediction

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing physical transitions like melting.[6][7] For a pure, crystalline solid like this compound, we predict a single, sharp endothermic peak corresponding to its melting point. The melting point for substituted quinoxalines can vary widely, but based on analogous compounds, a melting point in the range of 80-130°C is a reasonable starting hypothesis. The subsequent decomposition is likely to be an exothermic event, especially in an oxidizing atmosphere, due to the energetic breakdown of the aromatic system.

Thermogravimetric Analysis (TGA) Prediction

Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, quantifying thermal stability.[8] We predict that this compound will be thermally stable up to a significant temperature, likely above 250°C in an inert atmosphere. The degradation in an inert (e.g., nitrogen) atmosphere is expected to occur in one or two distinct steps, corresponding to the fragmentation of the molecule. In an oxidizing atmosphere (e.g., air), the onset of decomposition may be slightly lower, and the process is often more complex, leading to the formation of thermally stable char which is then oxidized at very high temperatures.

Table 1: Predicted Thermal Properties of this compound and Exemplary Data from Related Compounds
ParameterPredicted Value (this compound)Exemplary Value (Related Quinoxaline/Heterocycle)TechniqueRationale & Reference
Melting Point (T_m)~80 - 130 °C127-128 °C (2,3-Diphenylquinoxaline)DSCThe addition of a second phenyl group is expected to increase the melting point due to increased molecular weight and symmetry. The predicted range for the mono-phenyl version is therefore lower.[9]
Onset of Decomposition (T_onset, 5% mass loss)~250 - 300 °C (Inert atm.)>250 °C (Sulfonated Polyphenylquinoxalines)TGAThe fundamental quinoxaline ring system is highly stable. Decomposition is expected to begin in a range typical for robust aromatic heterocycles.[3]
Decomposition Steps1-2 Steps (Inert atm.)2 Steps (Annelated Triazinones)TGAComplex heterocycles often show multi-step degradation. A simpler molecule like this compound may have fewer, more distinct fragmentation events.
Residual Mass @ 600°C (Inert atm.)5 - 15%4 - 30% (Annelated Triazinones)TGAAromatic nitrogen heterocycles often produce a carbonaceous residue upon pyrolysis.

Experimental Verification: Protocols and Workflows

To validate the predicted thermal behavior, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive thermal profile of this compound.

Core Experimental Workflow

The logical flow of analysis ensures that each step informs the next, from initial characterization to detailed degradation analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Oxidative Stability cluster_2 Phase 3: Degradation Mechanism DSC DSC Analysis (Melting Point, Purity) TGA_Inert TGA Analysis (Inert Atmosphere) DSC->TGA_Inert Confirm purity & thermal events TGA_Oxidative TGA Analysis (Oxidizing Atmosphere) TGA_Inert->TGA_Oxidative Compare stability & mechanism Py_GCMS Pyrolysis-GC/MS (Fragment Identification) TGA_Inert->Py_GCMS Set pyrolysis temperatures

Caption: Experimental workflow for thermal analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other solid-state phase transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup:

    • Atmosphere: Nitrogen, purge rate of 50 mL/min. The inert atmosphere prevents oxidative degradation during the melting process.

    • Temperature Program:

        • Equilibrate at 25°C.

        • Ramp temperature from 25°C to 200°C at a rate of 10°C/min. This rate provides a good balance between resolution and sensitivity.

  • Data Analysis:

    • Identify the sharp, endothermic peak. The onset temperature of this peak is reported as the melting point (T_m).

    • Integrate the peak area to calculate the enthalpy of fusion (ΔH_fus), which quantifies the energy required to melt the sample.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile in both inert and oxidizing atmospheres.

  • Instrument Calibration: Perform weight and temperature calibration according to the instrument manufacturer's guidelines (e.g., using certified calcium oxalate).

  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible. A larger sample size than DSC is used to ensure accurate mass change detection.

  • Instrument Setup (Inert Atmosphere):

    • Atmosphere: Nitrogen, purge rate of 50 mL/min.

    • Temperature Program: Ramp temperature from 30°C to 800°C at a rate of 10°C/min.

  • Instrument Setup (Oxidizing Atmosphere):

    • Atmosphere: Air, purge rate of 50 mL/min.

    • Temperature Program: Ramp temperature from 30°C to 800°C at a rate of 10°C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs.

    • Analyze the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (T_max) for each degradation step.

    • Quantify the mass loss for each distinct step and determine the final residual mass.

Degradation Pathway and Mechanistic Insights

While specific pyrolysis data for this compound is unavailable, a probable degradation mechanism can be proposed based on the principles of heterocyclic chemistry and pyrolysis studies of related compounds.[5] The primary degradation products are likely to be smaller aromatic fragments.

Proposed Degradation Mechanism (Inert Atmosphere)

Under inert pyrolysis conditions, degradation is expected to be initiated by radical mechanisms involving the cleavage of the weakest bonds. The C-C single bond between the phenyl group and the quinoxaline ring is a likely initiation point.

G cluster_products Primary Fragments PQ This compound Benzene Benzene / Phenyl Radical PQ->Benzene C-C Scission HCN Hydrogen Cyanide (HCN) PQ->HCN Ring Fragmentation Pyridine Pyridine/Benzonitrile Fragments PQ->Pyridine Ring Rearrangement & Fragmentation Char Carbonaceous Residue Benzene->Char Secondary Reactions HCN->Char Secondary Reactions Pyridine->Char Secondary Reactions

Caption: Proposed thermal degradation pathway.

This proposed pathway can be verified using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). By pyrolyzing the sample at the T_max identified by TGA, the evolved volatile fragments can be separated by GC and identified by their mass spectra, confirming or refuting this mechanistic hypothesis.[10]

Conclusion and Future Work

This guide provides a comprehensive framework for assessing the thermal stability and degradation of this compound. By combining predictive analysis based on chemical principles with rigorous, detailed experimental protocols, researchers are equipped to generate the critical data needed for drug development and materials science applications.

The clear next step is the execution of the described DSC, TGA, and Py-GC/MS experiments. The resulting data will not only fill a gap in the scientific literature but will also provide the definitive, quantitative understanding of this compound's thermal behavior necessary for its confident application in advanced research and development.

References

A comprehensive list of references that informed the methodologies and predictions within this guide is provided below.

  • Clark-Lewis, J. W. (1957). Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid. Journal of the Chemical Society (Resumed). [Link]
  • Clark-Lewis, J. W. (1957). 80. Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy- N -methylanilide 1-oxide with sulphuric acid. Journal of the Chemical Society (Resumed). [Link]
  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • ResearchGate. (n.d.). TGA of polyamides from 2, 3-bis (4″-aminophenoxy)-4′phenylene) quinoxaline, (VI), YA-1 to YA-5. [Link]
  • Der Pharma Chemica. (n.d.).
  • Belomoina, N. M., et al. (2022). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. MDPI. [Link]
  • Minsky, L. (n.d.). Synthesis and Thermal Curing Parameters of a Novel Phenylquinoxaline Containing Both Terminal Ethynyl and Pendant Phenylethynyl Groups. DTIC. [Link]
  • Al-Ostoot, F. H., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Ben Ahmed, S., et al. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline.
  • ResearchGate. (n.d.). DSC (a) and TG (b) thermograms of the complexes. [Link]
  • ScienceDirect. (n.d.).
  • Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Recent Patents on Anti-Infective Drug Discovery. [Link]
  • Worzakowska, M., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents.
  • Dube, S., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study.
  • PubChem. (n.d.). 2,3-Diphenylquinoxaline. [Link]
  • NIST. (n.d.). Quinoxaline, 2,3-diphenyl-. NIST WebBook. [Link]
  • Al-Awadi, N. A., et al. (2023). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study.
  • ResearchGate. (n.d.). A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a. [Link]
  • Al-Ostoot, F. H., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • PubChem. (n.d.). This compound. [Link]
  • Smirnova, N. N., et al. (2018). Thermodynamic Properties of Polyphenylquinoxaline in the Temperature Range of T → 0 to 570 K. R Discovery. [Link]
  • Hsiao, Y-J., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. [Link]

Sources

A Technical Guide to the Solubility of 2-Phenylquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Phenylquinoxaline and the Imperative of Solubility Data

This compound is a heterocyclic aromatic compound that has garnered significant attention across various scientific disciplines, including medicinal chemistry and materials science.[1] As a key structural motif, the quinoxaline core is found in a range of pharmacologically active agents, exhibiting antibacterial, anticancer, and antidepressant properties.[1] In materials science, quinoxaline derivatives are explored for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, owing to their intriguing photophysical properties.

The practical application of this compound in these fields is fundamentally linked to its solubility in organic solvents. For drug development, solubility dictates formulation strategies, bioavailability, and the overall therapeutic efficacy of a compound.[2] In synthesis and materials processing, controlling the solubility is crucial for purification, crystallization, and the formation of uniform thin films.

Predicted Solubility Profile of this compound: A Structural Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

This compound is a largely non-polar molecule due to the presence of the fused benzene and pyrazine rings of the quinoxaline core and the appended phenyl group.[1] The nitrogen atoms in the quinoxaline ring introduce a degree of polarity and can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This structure suggests that this compound will exhibit favorable solubility in a range of organic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant non-polar surface area of the aromatic rings, this compound is expected to be soluble in non-polar solvents, driven by van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): These solvents, which possess a dipole moment but lack acidic protons, are anticipated to be effective at dissolving this compound. The polarity of these solvents can interact with the polar regions of the quinoxaline core.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in polar protic solvents is expected to be moderate. While the nitrogen atoms can accept hydrogen bonds from the solvent, the large non-polar structure may limit high solubility.

  • Aqueous Solubility: this compound is predicted to have very low solubility in water due to its predominantly non-polar, hydrophobic nature.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4] This technique is reliable and widely used, involving the generation of a saturated solution from which the concentration of the dissolved solute is measured.[2]

Detailed Experimental Protocol

1. Preparation of Saturated Solution:

  • Accurately weigh an excess amount of solid this compound and add it to a series of vials. The presence of undissolved solid is essential to ensure that a true equilibrium with the saturated solution is achieved.[5]

  • To each vial, add a known volume of the desired organic solvent.

  • Securely cap the vials to prevent any solvent evaporation during the experiment.

2. Equilibration:

  • Place the sealed vials in a constant-temperature incubator shaker. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

  • Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

3. Sample Withdrawal and Preparation:

  • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[6] This step is critical to prevent overestimation of the solubility.

4. Quantification of the Solute:

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly accurate and commonly used technique for this purpose.[7][8]

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[6]

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.[8]

    • Inject the filtered sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.[6]

  • UV-Vis Spectroscopy: For a less complex matrix, UV-Vis spectroscopy can also be employed. A calibration curve is similarly generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for this compound.[7]

5. Calculation of Solubility:

  • The solubility is calculated from the concentration determined in the previous step and is typically reported in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).[9]

Data Presentation Template

The experimentally determined solubility data should be recorded systematically to allow for easy comparison and analysis.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Toluene25
Hexane25
Dichloromethane25
Chloroform25
Acetone25
Ethyl Acetate25
Ethanol25
Methanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature with agitation (24-48h) prep3->equil1 Establish Equilibrium sample1 Settle excess solid equil1->sample1 Achieve Saturation sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 quant1 Analyze filtrate by HPLC or UV-Vis sample3->quant1 Clear Saturated Solution quant2 Determine concentration from calibration curve calc1 Calculate solubility (e.g., in mg/mL or mol/L) quant2->calc1 Quantitative Data

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Key Factors Influencing Solubility

A comprehensive understanding of solubility requires consideration of several physicochemical factors:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[5] This relationship is endothermic, meaning that energy is required to overcome the crystal lattice forces. It is therefore crucial to report the temperature at which solubility is measured.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

  • Crystal Lattice Energy and Polymorphism: The energy of the crystal lattice of the solid this compound will significantly impact its solubility.[5] Different crystalline forms, or polymorphs, can exhibit different solubilities. Therefore, it is important to characterize the solid form of the material being tested.

Conclusion

While quantitative solubility data for this compound is not widely published, this technical guide provides a comprehensive framework for its experimental determination. By following the detailed protocol for the equilibrium shake-flask method, researchers can generate accurate and reliable data that is essential for a wide range of applications, from drug formulation to materials science. The predictive analysis based on the molecular structure of this compound offers a valuable starting point for solvent selection. The methodologies and principles outlined herein are intended to empower scientists to bridge the existing knowledge gap and unlock the full potential of this versatile heterocyclic compound.

References

  • Heterocyclic aromatic compounds | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
  • Connors, K. A. (1993). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 82(3), 297–304. [Link]
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.
  • How to measure solubility for drugs in oils/emulsions? (2023, April 5). ResearchGate.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]
  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259–299. [Link]
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.).
  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Heterocyclic compound. (n.d.). Britannica.
  • Ravindra, N. S., Nagaraja, G. K., & Anil Kumar, M. R. (2020). synthesis, characterization, molecular structure, and homo-lumo study of this compound: a dft exploration. World Journal of Pharmaceutical Research, 9(6), 1867–1882.
  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2024, November 7). ChemRxiv.
  • Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
  • Solubility of Organic Compounds. (2023, August 31).
  • Study of this compound: synthesis, structure, and HOMO-LUMO. (2024, October 28).
  • Gaina, L., Gaina, C., & Birsan, C. (2014). Effects of solvating media of some phenylquinoxaline derivatives on their photophysical properties. Mixed solvent systems and acidic media. Journal of Fluorescence, 24(3), 821–832. [Link]
  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of the Quinoxaline Scaffold

Abstract

The quinoxaline scaffold, a bicyclic heterocyclic system formed by the fusion of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Recognized as a "privileged structure," its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics.[3][4][5] This technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of quinoxaline-based compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and key synthetic methodologies. We will examine their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to empower researchers and drug development professionals in their pursuit of new therapeutic frontiers.

The Quinoxaline Core: A Versatile Pharmacophore

Quinoxaline, with the molecular formula C₈H₆N₂, is a nitrogen-containing heterocycle that serves as a bioisoster of quinoline and naphthalene.[6] This structural feature allows it to interact with a wide array of biological targets. The versatility of the quinoxaline ring system permits extensive chemical functionalization, particularly at the C2, C3, C6, and C7 positions, enabling the fine-tuning of its physicochemical properties and pharmacological effects.[7] This adaptability has led to the discovery of quinoxaline derivatives with potent activities against a spectrum of diseases, from infectious agents to complex proliferative disorders like cancer.[2][4][7]

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of quinoxaline-based anticancer agents is one of the most extensively researched areas, with numerous derivatives showing potent cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are diverse, often involving the inhibition of key molecular targets crucial for tumor growth and survival.[4][10][11]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of quinoxalines is the inhibition of protein tyrosine kinases (PTKs), which are central to cellular signaling pathways that control cell growth, proliferation, and survival.[12] Many derivatives act as selective ATP-competitive inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met are frequently targeted by quinoxaline scaffolds.[12][13] By blocking these receptors, the compounds inhibit downstream signaling cascades like the PI3K/AKT/mTOR pathway, which is critical for cancer cell proliferation and angiogenesis.[14]

  • Non-Receptor Tyrosine Kinases: Kinases such as Src have also been identified as targets.[12]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle.[12][13] For instance, studies have shown that certain compounds can cause cell cycle arrest at the G2/M phase boundary, preventing cancer cells from dividing.[10][12] The induction of apoptosis has been confirmed through assays like Annexin V/7-AAD, which detect the externalization of phosphatidylserine, an early marker of apoptosis.[13][15][16]

RTK_Inhibition_Pathway

Figure 1: Mechanism of RTK inhibition by quinoxaline derivatives.
Quantitative Anticancer Activity Data

The cytotoxic efficacy of quinoxaline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
FQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[10][13]
MQ MDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[13]
Compound 11 HCT-116 (Colon)0.81 - 2.91EGFR Inhibition[17]
Compound 13 MCF-7 (Breast)0.81 - 2.91EGFR Inhibition[17]
Compound VIIIc HCT-116 (Colon)2.5Cell Cycle Arrest (G2/M)[10][12]
Compound XVa MCF-7 (Breast)5.3Not Specified[10][12]

Antimicrobial and Antiviral Activities

Quinoxaline derivatives possess a broad spectrum of anti-infectious properties, making them valuable scaffolds for combating bacterial, fungal, and viral pathogens.[6][7][18]

Antibacterial and Antifungal Activity

The quinoxaline core is found in several natural antibiotics, including echinomycin and levomycin.[19] Synthetic derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated significant antibacterial activity.[18][20] Compounds like Dioxidine and Quinoxidine are used clinically as broad-spectrum antibacterial agents.[20] The mechanism often involves the bioreduction of the N-oxide groups under hypoxic conditions (prevalent in bacterial and tumor cells) to generate reactive oxygen species (ROS), which damage cellular components.[20][21] These compounds have also shown promise as antitubercular and antifungal agents.[18][22]

Antiviral Activity

The antiviral potential of quinoxalines is well-documented, with significant activity reported against viruses like HIV and Hepatitis C (HCV).[6]

  • Anti-HIV Activity: Certain derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[6]

  • Anti-HCV Activity: Grazoprevir, an approved drug for the treatment of HCV, is a macrocyclic quinoxaline derivative that acts as a potent inhibitor of the HCV NS3/4a protease.[5][6]

Anti-inflammatory and Analgesic Properties

Chronic inflammation is implicated in numerous diseases, and quinoxaline derivatives have emerged as promising anti-inflammatory and analgesic agents.[15][23][24]

Mechanism of Action

The anti-inflammatory effects of quinoxalines are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).[17][23] By inhibiting these enzymes, they block the production of pro-inflammatory mediators like leukotrienes and prostaglandins. Furthermore, studies have demonstrated that some quinoxaline compounds can reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vivo.[15][16] This dual action on enzymatic pathways and cytokine production underscores their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[23][25] Some derivatives have shown analgesic activity comparable to standard drugs like indomethacin in animal models.[24][26]

Synthesis of the Quinoxaline Scaffold

The synthesis of the quinoxaline core is well-established and accessible, contributing to its widespread investigation in drug discovery.

Classical Synthetic Protocol

The most common and classic method for preparing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][27][28][29] The reaction is typically acid-catalyzed and proceeds readily.[28]

Synthesis_Workflow

Figure 2: General workflow for the synthesis of quinoxaline derivatives.
Representative Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a general procedure for the synthesis of a substituted quinoxaline via the condensation of o-phenylenediamine and benzil.[27][28]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 0.108 g) in 15 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add benzil (1.0 mmol, 0.210 g). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.[28]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a solid. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as white needles.[27]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and determine its melting point.[28]

Note: Modern, greener synthetic approaches often utilize microwave assistance or recyclable catalysts to improve yields and reduce reaction times.[6][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding these SARs is crucial for the rational design of more potent and selective agents.[1][30]

  • Substitutions at C2 and C3: These positions are critical determinants of activity.[31] The introduction of bulky aryl or heteroaryl groups can significantly influence potency.[6] For example, in some anticancer series, replacing phenyl groups with furanyl moieties at C2 and C3 dramatically increased antiproliferative activity.[14]

  • Substitutions on the Benzene Ring (C6/C7): The electronic properties of substituents on the benzene portion of the scaffold modulate activity. Electron-releasing groups (e.g., -OCH₃) can enhance activity in some series, while electron-withdrawing groups (e.g., -NO₂, -Cl) may increase or decrease it depending on the specific biological target.[1]

  • Role of Linkers: When other pharmacophores are attached to the quinoxaline core, the linker's nature (e.g., aliphatic vs. hetero-atomic like -NH-) is essential for activity.[1][7] For instance, an -NH- linker at the C3 position has been shown to be crucial for certain anticancer activities.[1]

Conclusion and Future Perspectives

The quinoxaline scaffold has firmly established itself as a versatile and highly valuable platform in drug discovery.[8] Its derivatives have demonstrated a wide and potent range of biological activities, leading to approved drugs and numerous promising clinical candidates.[6][32] The synthetic accessibility of the core structure, combined with a growing understanding of its structure-activity relationships, ensures that quinoxaline will remain a focal point of research. Future efforts will likely concentrate on the development of highly specific, target-oriented derivatives with improved efficacy and reduced side effects, particularly in the fields of oncology and infectious diseases. The continued exploration of novel substitution patterns and the creation of hybrid molecules will undoubtedly unlock new therapeutic possibilities for this remarkable scaffold.

References

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC. (PubMed Central) [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (MDPI) [Link]
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (TIJER) [Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (PubMed) [Link]
  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (PubMed) [Link]
  • Overview of the structure-activity relationship (SAR) of quinoxaline...
  • Therapeutical potential of metal complexes of quinoxaline derivatives: a review. (Taylor & Francis Online) [Link]
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Examples of established drugs bearing a quinoxaline core in their chemical structures.
  • Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. (PubMed) [Link]
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (SciELO) [Link]
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (MDPI) [Link]
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. (SciELO) [Link]
  • Quinoxalines Potential to Target P
  • Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. (Semantic Scholar) [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (PubMed Central) [Link]
  • Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl 2.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (PubMed Central) [Link]
  • General synthetic pathway for the synthesis of quinoxaline derivatives.
  • a review on the therapeutic potential of quinoxaline derivatives.
  • Biological activity of quinoxaline derivatives.
  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization | Request PDF.
  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Quinoxaline derivatives as a promising scaffold for breast cancer treatment. (New Journal of Chemistry - RSC Publishing) [Link]
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (PubMed Central) [Link]
  • Synthesis and biological evaluation of functionalized quinoxaline deriv
  • Biological and pharmacological activities of quinoxalines.
  • Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (Taylor & Francis) [Link]
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (PubMed) [Link]
  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. (TSI Journals) [Link]
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83).
  • Some example of drugs containing quinoxaline scaffolds.
  • Drugs containing the quinoxaline core. | Download Scientific Diagram.

Sources

2-Phenylquinoxaline Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic system composed of fused benzene and pyrazine rings, has emerged as a cornerstone in medicinal chemistry. Among its myriad derivatives, the 2-phenylquinoxaline series stands out for its remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this compound derivatives as potential therapeutic agents. We will delve into the synthetic strategies that allow for molecular diversity, dissect the mechanisms of action across various disease models, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.

Introduction: The Quinoxaline Scaffold's Significance

Quinoxaline derivatives are a class of nitrogen-containing benzoheterocycles that have garnered significant attention in medicinal chemistry due to their extensive biological activities.[1] The fusion of a benzene ring to a pyrazine ring creates a unique electronic and structural framework, making it an ideal scaffold for interacting with a wide array of biological targets.[1][2] The introduction of a phenyl group at the 2-position of the quinoxaline ring adds a critical dimension for further functionalization and modulation of the molecule's physicochemical properties, significantly influencing its pharmacokinetic and pharmacodynamic profiles. These derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of intensive research and development.[3][4][5]

Synthetic Strategies: Building the this compound Core

The versatility of the this compound scaffold is, in part, due to the accessibility of various synthetic routes. The classical and most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, to form the 2,3-diphenylquinoxaline core.[2][6] However, numerous modern methodologies have been developed to improve yields, reduce reaction times, and introduce a wider range of substituents.

Classical Condensation Reaction

The reaction between an o-phenylenediamine and an α-dicarbonyl compound is a robust and widely used method for synthesizing quinoxalines.[6]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified spirit (Ethanol) (16 mL)

  • Water

  • Beaker, water bath, filtration apparatus

Procedure:

  • Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • In a separate beaker, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the resulting mixture on a water bath for 30 minutes.

  • Add water dropwise to the warm mixture until a slight cloudiness persists.

  • Cool the solution to allow for the crystallization of the product.

  • Filter the product using a Buchner funnel and wash with a small amount of cold aqueous ethanol.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Expected Outcome: A crystalline solid with a melting point of 125-126°C.[7]

Modern Synthetic Approaches

To enhance efficiency and expand the diversity of derivatives, several modern synthetic methods have been developed. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating.

  • Catalytic Methods: Various catalysts, including palladium acetate, pyridine, and solid acid catalysts like TiO2-Pr-SO3H, have been employed to facilitate the synthesis under milder conditions.[6][8]

  • One-Pot Protocols: Multi-component, one-pot reactions have been designed to improve atom economy and simplify the synthetic process.[8]

  • Photoredox Catalysis: Copper-catalyzed photoredox synthesis offers a controlled method for the oxidation of terminal alkynes to generate glyoxal precursors in situ for quinoxaline synthesis.[9]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product o-Phenylenediamine o-Phenylenediamine Condensation & Cyclization Condensation & Cyclization o-Phenylenediamine->Condensation & Cyclization alpha-Dicarbonyl (e.g., Benzil) alpha-Dicarbonyl (e.g., Benzil) alpha-Dicarbonyl (e.g., Benzil)->Condensation & Cyclization Solvent (e.g., Ethanol, Acetic Acid) Solvent (e.g., Ethanol, Acetic Acid) Solvent (e.g., Ethanol, Acetic Acid)->Condensation & Cyclization Catalyst (Optional) Catalyst (Optional) Catalyst (Optional)->Condensation & Cyclization Heat or Microwave Heat or Microwave Heat or Microwave->Condensation & Cyclization This compound Derivative This compound Derivative Condensation & Cyclization->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated a wide spectrum of therapeutic potential, with anticancer, antimicrobial, and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

The anticancer potential of 2-phenylquinoxalines is a significant area of research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[10][11]

Mechanism of Action:

  • Fatty Acid Synthase (FASN) Inhibition: Overexpression of FASN is a hallmark of many cancers. Certain this compound derivatives have been identified as potent FASN inhibitors, thereby starving cancer cells of the lipids necessary for their rapid proliferation.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some derivatives have shown potent inhibitory activity against VEGFR-2, thus acting as anti-angiogenic agents.[12]

  • Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins. For instance, some derivatives upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL.[12] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic cascade.[12]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G2/M or S phase, preventing cancer cells from dividing and proliferating.[10]

This compound This compound FASN FASN This compound->FASN inhibits VEGFR-2 VEGFR-2 This compound->VEGFR-2 inhibits Bax Bax This compound->Bax upregulates Bcl-xL Bcl-xL This compound->Bcl-xL downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Caspases Caspases Bax->Caspases activates Bcl-xL->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanisms of this compound derivatives.

Structure-Activity Relationship (SAR):

  • Substitutions on the phenyl ring significantly impact anticancer activity. Electron-withdrawing groups, such as halogens, often enhance potency.

  • The presence of a hydrazone moiety has been shown to be beneficial for activity.

  • Modifications at the 6 and 7-positions of the quinoxaline ring can also modulate activity.

Quantitative Anticancer Activity Data:

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)0.81[13]
Compound 13 HCT-116 (Colon)0.92[13]
Compound 2a HCT-116 (Colon)28.85 (µg/mL)[3]
Compound 7j HCT-116 (Colon)26.75 (µg/mL)[3]
Compound VIIIc HCT-116 (Colon)2.5[10]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium

  • 96-well plates

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Protocol: Western Blot for Apoptosis Markers

Objective: To analyze the effect of this compound derivatives on the expression of apoptosis-related proteins.

Procedure:

  • Cell Lysis: Treat cancer cells with the compound of interest, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-xL, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Activity

Quinoxaline derivatives are known to be present in several antibiotics, and synthetic 2-phenylquinoxalines have shown significant activity against a range of bacteria and fungi.[1][4]

Mechanism of Action:

The precise mechanism of antimicrobial action is not fully elucidated for all derivatives, but it is believed to involve:

  • Inhibition of DNA Gyrase: Some quinoxaline derivatives may interfere with bacterial DNA replication by inhibiting DNA gyrase.

  • Disruption of Cell Wall Synthesis: They may also disrupt the integrity of the bacterial cell wall.

  • Interference with Cellular Respiration: Some studies suggest that these compounds can interfere with the electron transport chain.

Structure-Activity Relationship (SAR):

  • The presence of N-oxide groups at positions 1 and 4 of the quinoxaline ring often enhances antibacterial activity.[14]

  • Electron-withdrawing substituents on the quinoxaline or phenyl ring can increase antimicrobial potency.

  • The nature of the substituent at the 3-position of the quinoxaline ring is also crucial for activity.

Quantitative Antimicrobial Activity Data (MIC in µg/mL):

Compound IDS. aureusE. coliC. albicansReference
Compound 25 0.25 - 1--[15]
Compound 31 0.25 - 1--[15]
Compound 10 --16[7]
Quinoxaline Derivative 4--[16]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. This compound derivatives have demonstrated potent anti-inflammatory effects.[5]

Mechanism of Action:

The anti-inflammatory properties of these compounds are primarily attributed to their ability to inhibit key inflammatory mediators:[17]

  • Inhibition of Pro-inflammatory Cytokines: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5]

  • COX-2 Inhibition: Some derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[13]

  • NF-κB Inhibition: They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[5]

Inflammatory_Stimulus Inflammatory_Stimulus NF-kB NF-kB Inflammatory_Stimulus->NF-kB activates COX-2 COX-2 Inflammatory_Stimulus->COX-2 activates This compound This compound This compound->NF-kB inhibits This compound->COX-2 inhibits Pro-inflammatory_Cytokines Pro-inflammatory_Cytokines NF-kB->Pro-inflammatory_Cytokines promotes production Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Pro-inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanisms of this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Principle: Carrageenan injection into the paw of a mouse induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Swiss albino mice

  • This compound derivative

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., saline, sesame oil)

  • Positive control (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer or calipers

Procedure:

  • Divide the mice into groups (vehicle control, positive control, and test compound groups).

  • Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each mouse.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with a growing understanding of their mechanisms of action, positions them as strong candidates for further drug development.

Future research should focus on:

  • Lead Optimization: Systematic SAR studies to design and synthesize derivatives with enhanced potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the potential of this compound derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this fascinating class of molecules holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (Source: PMC - NIH) Link
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Synthetic pathway to prepare derivative of this compound (18)...
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (Source: NIH) Link
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (Source: Chemical Science (RSC Publishing)) Link
  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (Source: Slideshare) Link
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (Source: Scholars Research Library) Link
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent.
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (Source: PMC - NIH) Link
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (Source: RSC Publishing) Link
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (Source: RSC Publishing) Link
  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflamm
  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (Source: MDPI) Link
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (Source: PMC - PubMed Central) Link
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (Source: PubMed) Link
  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. (Source: PubMed) Link

Sources

The Enigmatic World of Naturally Occurring Quinoxalines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Nature's Arsenal

The quinoxaline ring system, a fascinating heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in the fields of medicinal chemistry and drug discovery. While a vast number of synthetic quinoxaline derivatives have been developed, their natural occurrences are comparatively rare, making each discovery a noteworthy event. These natural products, primarily of microbial origin, exhibit a remarkable array of potent biological activities, underscoring their evolutionary selection as powerful chemical agents.

This technical guide provides an in-depth exploration of the core aspects of naturally occurring quinoxaline-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and practical insights. We will delve into the prominent examples of these natural products, their intricate biosynthetic pathways, established methodologies for their isolation and characterization, and their significant biological activities that position them as promising leads for therapeutic development.

I. A Survey of Quinoxaline-Containing Natural Products

The known natural products featuring a quinoxaline core are predominantly isolated from bacteria, particularly from the genus Streptomyces, and fungi. These compounds often possess complex molecular architectures, contributing to their potent and diverse biological profiles.

The Echinomycin and Triostin Family: Peptide Antibiotics with a Quinoxaline Signature

Among the most well-studied quinoxaline-containing natural products are the peptide antibiotics echinomycin and triostin A.[1] These compounds are characterized by a cyclic depsipeptide core adorned with two quinoxaline-2-carboxylic acid chromophores.

  • Echinomycin , also known as quinomycin A, is a potent antitumor and antibacterial agent that exerts its biological effect by bis-intercalating into DNA.[2] Its discovery and structural elucidation have been pivotal in understanding DNA-ligand interactions.

  • Triostin A is structurally similar to echinomycin and is, in fact, its biosynthetic precursor.[3] It also exhibits significant biological activities, including antitumor and antiviral properties.

These molecules are produced by various Streptomyces species, such as Streptomyces echinatus and Streptomyces triostinicus.[1][4]

Iodinin: A Phenazine with a Quinoxaline-like Core

Iodinin is a di-N-oxide derivative of a phenazine, a heterocyclic system that can be considered a dibenzo-annulated pyrazine, thus sharing structural similarities with quinoxalines. It is a reddish-purple crystalline pigment produced by various bacteria, including Brevibacterium iodinum. Iodinin is known for its antibacterial and antifungal activities.

Other Notable Mentions

Levomycin and actinoleutin are other examples of antibiotics that incorporate the quinoxaline moiety, known to inhibit the growth of Gram-positive bacteria.[5][6] The continuous exploration of microbial diversity promises the discovery of new quinoxaline-containing natural products with novel structures and biological functions.

II. The Molecular Machinery: Biosynthesis of Quinoxaline-Containing Compounds

Understanding the biosynthetic pathways of these natural products is crucial for their targeted discovery, strain improvement, and the potential for biosynthetic engineering to create novel analogs.

Biosynthesis of Echinomycin and Triostin A: A Nonribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of echinomycin and triostin A is a classic example of a nonribosomal peptide synthetase (NRPS) pathway. This intricate enzymatic assembly line is responsible for the construction of the complex peptide backbone. The entire gene cluster responsible for triostin A biosynthesis has been sequenced from Streptomyces triostinicus.[4][7]

The key steps in this pathway are:

  • Quinoxaline Chromophore Formation: The pathway begins with the synthesis of the quinoxaline-2-carboxylic acid precursor.

  • NRPS Assembly: A large, multi-domain NRPS enzyme complex sequentially adds and modifies the constituent amino acids (D-serine, alanine, N-methyl-L-cysteine, and N-methyl-L-valine) to build the peptide chains.[8]

  • Cyclization and Dimerization: The linear peptide chains are cyclized and then dimerized to form the bicyclic depsipeptide core of triostin A.

  • Conversion of Triostin A to Echinomycin: In some strains, a thioacetal-forming enzyme, encoded by a gene homologous to ecm18, catalyzes the conversion of triostin A to echinomycin.[4][7]

Triostin A and Echinomycin Biosynthesis cluster_0 Quinoxaline Precursor Synthesis cluster_1 NRPS Assembly Line cluster_2 Post-NRPS Modification Chorismate Chorismate Quinoxaline-2-carboxylic acid Quinoxaline-2-carboxylic acid Chorismate->Quinoxaline-2-carboxylic acid Multi-step enzymatic conversion NRPS_Complex Triostin Synthetase (NRPS) Quinoxaline-2-carboxylic acid->NRPS_Complex Loading Amino_Acids D-Ser, Ala, N-Me-Cys, N-Me-Val Amino_Acids->NRPS_Complex Sequential Addition Linear_Peptide Linear_Peptide NRPS_Complex->Linear_Peptide Elongation Triostin_A Triostin_A Linear_Peptide->Triostin_A Cyclization & Dimerization Echinomycin Echinomycin Triostin_A->Echinomycin ecm18 (Thioacetal formation)

Biosynthetic pathway of Triostin A and Echinomycin.
Biosynthesis of Iodinin: The Phenazine Pathway

Iodinin belongs to the phenazine family of microbial metabolites. The biosynthesis of the phenazine core structure originates from the shikimic acid pathway.[7] The key precursor is chorismic acid, which is converted through a series of enzymatic steps to the phenazine scaffold. The genes responsible for phenazine biosynthesis are typically organized in a conserved operon, often denoted as the phz operon. A key enzyme in this pathway is PhzE, which catalyzes the transformation of chorismate.[9] The final steps in iodinin biosynthesis involve hydroxylation and N-oxidation of the phenazine core.

Iodinin Biosynthesis cluster_0 Shikimic Acid Pathway cluster_1 Phenazine Core Synthesis cluster_2 Tailoring Steps Erythrose-4-P Erythrose-4-phosphate Shikimate Shikimate Erythrose-4-P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenazine-1,6-dicarboxylic acid Phenazine-1,6-dicarboxylic acid Chorismate->Phenazine-1,6-dicarboxylic acid phzE, phzD, phzF, phzG Phenazine-1-carboxylic acid Phenazine-1-carboxylic acid Phenazine-1,6-dicarboxylic acid->Phenazine-1-carboxylic acid Decarboxylation Phenazine Phenazine Phenazine-1-carboxylic acid->Phenazine Decarboxylation 1,6-dihydroxyphenazine 1,6-dihydroxyphenazine Phenazine->1,6-dihydroxyphenazine Hydroxylation Iodinin Iodinin 1,6-dihydroxyphenazine->Iodinin N-oxidation

Generalized biosynthetic pathway of Iodinin.

III. Experimental Protocols: From Microbe to Pure Compound

The successful isolation and characterization of quinoxaline-containing natural products require a systematic and multi-step approach. The following protocols provide a detailed workflow for researchers.

Fermentation and Extraction

This initial phase focuses on cultivating the producing microorganism under optimal conditions to maximize the yield of the target compound and then extracting the crude mixture of metabolites.

Step-by-Step Methodology:

  • Strain Cultivation:

    • Prepare the appropriate culture medium for the Streptomyces or other producing strain. A common medium is ISP2 (International Streptomyces Project Medium 2).

    • Inoculate a seed culture and grow for 2-3 days at 28-30°C with shaking.

    • Use the seed culture to inoculate a larger production culture and continue fermentation for 7-10 days.[10]

  • Harvesting:

    • Separate the mycelial biomass from the culture broth by centrifugation.

  • Extraction:

    • The target compounds can be present in both the mycelium and the supernatant. Therefore, both should be extracted.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, multiple times.

    • Extract the mycelial pellet with a polar organic solvent like methanol or acetone.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification

The crude extract is a complex mixture of various metabolites. Chromatographic techniques are essential for the purification of the desired quinoxaline-containing compound.

Step-by-Step Methodology:

  • Initial Fractionation (e.g., Column Chromatography):

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, Reversed-Phase HPLC (RP-HPLC) is typically employed.

    • Use a C18 column and a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Inject the partially purified fraction and collect the peak corresponding to the target compound based on its retention time and UV-Vis absorption profile (quinoxalines typically absorb in the UV region).[11]

Purification Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooled_Fractions Pooled Fractions containing Target Compound TLC_Analysis->Pooled_Fractions HPLC Reversed-Phase HPLC Pooled_Fractions->HPLC Pure_Compound Pure Quinoxaline Compound HPLC->Pure_Compound

General workflow for the purification of quinoxaline natural products.
Structural Elucidation

Once a pure compound is obtained, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Step-by-Step Methodology:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

    • Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern, which can help in identifying structural motifs.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, allowing for the complete assembly of the structure.[13][14][15]

    • For complex molecules like echinomycin, advanced NMR techniques are often necessary to resolve overlapping signals and determine the stereochemistry.[16]

IV. Biological Activities and Therapeutic Potential

The naturally occurring quinoxaline-containing compounds exhibit a broad spectrum of potent biological activities, making them attractive candidates for drug development.

Compound FamilyPrimary Biological ActivitiesMechanism of Action (where known)
Echinomycin/Triostin Anticancer, Antibacterial, AntiviralBis-intercalation into DNA, inhibiting DNA replication and transcription.
Iodinin Antibacterial, AntifungalGeneration of reactive oxygen species (ROS), leading to cellular damage.
Levomycin/Actinoleutin Antibacterial (Gram-positive)Inhibition of bacterial growth.

The diverse pharmacological profiles of these compounds highlight their potential in various therapeutic areas:

  • Oncology: The DNA-intercalating properties of echinomycin and its analogs make them promising scaffolds for the development of new anticancer agents.

  • Infectious Diseases: The potent antibacterial and antifungal activities of these compounds offer potential solutions to the growing problem of antimicrobial resistance.

  • Antiviral Therapy: The antiviral effects of some quinoxaline natural products warrant further investigation for the development of novel antiviral drugs.

V. Conclusion and Future Perspectives

The natural world remains a vast and largely untapped reservoir of chemical diversity. The rare but potent quinoxaline-containing compounds are a testament to the remarkable biosynthetic capabilities of microorganisms. This guide has provided a comprehensive overview of these fascinating molecules, from their discovery in nature to their intricate biosynthesis and methods for their study.

For researchers in natural products chemistry, microbiology, and drug discovery, the exploration of quinoxaline-containing compounds offers exciting opportunities. Future research in this area will likely focus on:

  • Genome Mining and Novel Discovery: Utilizing genomic data to identify new biosynthetic gene clusters for quinoxaline-containing compounds in diverse microbial sources.

  • Biosynthetic Engineering: Modifying the biosynthetic pathways to generate novel analogs with improved therapeutic properties.

  • Total Synthesis: Developing efficient synthetic routes to these complex natural products to enable the synthesis of derivatives for structure-activity relationship studies.

  • Mechanism of Action Studies: Further elucidating the molecular targets and mechanisms of action of these compounds to better understand their therapeutic potential.

By continuing to unravel the secrets of these natural quinoxaline compounds, the scientific community can harness their power to address some of the most pressing challenges in medicine.

References

  • Sato, M., Nakazawa, T., Tsunematsu, Y., Hotta, K., & Watanabe, K. (2013). Echinomycin biosynthesis. Current Opinion in Chemical Biology, 17(4), 537-545.
  • Watanabe, K., Sato, M., & Hotta, K. (2008). Complete sequence of biosynthetic gene cluster responsible for producing triostin A and evaluation of quinomycin-type antibiotics from Streptomyces triostinicus. Biotechnology Progress, 25(1), 34-40.
  • Keller, U., Schauwecker, F., & Hayakawa, Y. (2008). Functional Cross-talk between Fatty Acid Synthesis and Nonribosomal Peptide Synthesis in Quinoxaline Antibiotic-producing Streptomycetes. The Journal of Antibiotics, 61(8), 475-486.
  • Ojima, I., Park, Y. H., & Sun, C. M. (2011). Solution-phase synthesis and biological evaluation of triostin A and its analogues. Organic & Biomolecular Chemistry, 9(19), 6668-6677.
  • Mavrodi, D. V., Peever, T. L., & Thomashow, L. S. (2010). Diversity and evolution of the phenazine biosynthesis pathway. Applied and Environmental Microbiology, 76(3), 866-879.
  • Shaikh, R. P., & Pissurlenkar, R. R. S. (2015). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(32), 7047-7053.
  • Birajdar, M. J., Kulkarni, Y. P., Sonwane, S. M., Satpute, K. L., Lohiya, G. V., & Rajeeva, B. (2022). Synthesis, Chemical Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Fox, K. R., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin. II. Purification and structure elucidation. The Journal of antibiotics, 37(10), 1178–1187.
  • Issa, D. A., & El-Sayed, W. A. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules (Basel, Switzerland), 20(9), 16220–16241.
  • Khattab, A. I., Babiker, E. H., & Saeed, H. A. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Advances in Microbiology, 1(1), 1-10.
  • Li, Y., Zhang, J., & Chen, J. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.
  • Lu, Q., Wu, G., Hao, X., Hu, X., Cai, H., Liu, X., You, X., Guo, H., & Sun, C. (2021). Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475. Marine drugs, 19(9), 503.
  • Dell, A., Williams, D. H., Morris, H. R., Smith, G. A., Feeney, J., & Roberts, G. C. (1975). Structure revision of the antibiotic echinomycin. Journal of the American Chemical Society, 97(9), 2497–2502.
  • Gao, X., & Patel, D. J. (1989). Antitumour drug-DNA interactions: NMR studies of echinomycin and chromomycin complexes. Quarterly reviews of biophysics, 22(2), 93–138.
  • Zhang, Q., Li, Y., Chen, Y., Li, Y., & Zhang, W. (2015). A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298. Marine drugs, 13(11), 6947–6961.
  • Daletos, G., Kalscheuer, R., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1520, 63–83.
  • Hassan, A. A., & Shawky, A. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4153.
  • Daletos, G., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 63-83.
  • Podojil, M., & Gerber, N. N. (1967). The Biosynthesis of 1,6-Phenazinediol 5,10-Dioxide (Iodinin) by Brevibacterium iodinum. Biochemistry, 6(8), 2701–2705.
  • Proksch, P., Edrada, R. A., & Ebel, R. (2002). Structure elucidation of antibiotics by NMR spectroscopy. Current medicinal chemistry, 9(1), 19-33.
  • Breinbauer, R., & Süssmuth, R. D. (2012). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 131-158). Humana Press.
  • BenchChem. (2025).
  • ActinoBase. (2025). Protocols.
  • Bachem. (n.d.).
  • Bio-Rad Laboratories. (2023, April 10).
  • Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube.
  • Addgene. (2023, September 21). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol [Video]. YouTube.

Sources

The 2-Phenylquinoxaline Core: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 2-phenylquinoxaline scaffold, a heterocyclic motif of significant interest in contemporary chemical research. We will delve into the core synthetic methodologies for its preparation, offering detailed, field-proven protocols and an analysis of the causality behind experimental choices. Furthermore, this guide will illuminate the diverse applications of this compound derivatives, with a particular focus on their roles in medicinal chemistry and materials science, substantiated by quantitative data and structure-activity relationship insights.

The this compound Scaffold: An Introduction

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent N-heterocyclic scaffold.[1] When substituted with a phenyl group at the 2-position, the resulting this compound core exhibits a unique combination of steric and electronic properties that have made it a versatile building block in various scientific domains. Its rigid, planar structure and tunable electronic nature, influenced by substituents on both the quinoxaline and phenyl rings, allow for the rational design of molecules with specific functions.

Synthesis of the this compound Core: Methodologies and Mechanisms

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.

The Cornerstone of Quinoxaline Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most classical and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3] For the synthesis of 2-phenylquinoxalines, a common precursor is benzil (a 1,2-dicarbonyl) or a related α-ketoaldehyde.

The reaction proceeds through an acid-catalyzed condensation mechanism. The catalyst, often an acid, protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic quinoxaline ring.

G o_phenylenediamine o-Phenylenediamine amino_alcohol Amino Alcohol Intermediate o_phenylenediamine->amino_alcohol Nucleophilic Attack benzil Benzil protonated_benzil Protonated Benzil benzil->protonated_benzil Protonation (H+) protonated_benzil->amino_alcohol dihydroquinoxaline Dihydroquinoxaline Intermediate amino_alcohol->dihydroquinoxaline Intramolecular Cyclization quinoxaline 2,3-Diphenylquinoxaline dihydroquinoxaline->quinoxaline Dehydration (-H2O)

Mechanism of Acid-Catalyzed Quinoxaline Synthesis

This protocol details a conventional method for the synthesis of 2,3-diphenylquinoxaline.

Materials:

  • Benzil (1 mmol, 210 mg)

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Rectified Spirit (Ethanol) (16 mL)[5]

  • Water

Procedure:

  • Dissolve 1.26 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottomed flask.[5]

  • In a separate beaker, dissolve 1.08 g of o-phenylenediamine in 8 mL of rectified spirit.[5]

  • Add the o-phenylenediamine solution to the benzil solution.

  • Reflux the mixture for 1 hour on a boiling water bath.[5]

  • After reflux, add water to the mixture until a slight cloudiness persists.

  • Cool the mixture to room temperature to allow for crystallization.

  • Filter the crude product using a Buchner funnel.

  • Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.[5]

Expected Yield: 75%[5] Melting Point: 125-126 °C[6]

Modern Synthetic Approaches

In the quest for more efficient and environmentally benign synthetic routes, several modern methodologies have been developed.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2][3] The synthesis of quinoxalines can be significantly expedited using this technique, often with improved yields and in the absence of a solvent.

Materials:

  • Benzil (1 mmol)

  • 1,2-Diaminobenzene (1 mmol)

Procedure:

  • Mix benzil (1 mmol) and 1,2-diaminobenzene (1 mmol) in a microwave-safe vial.[3]

  • Seal the vial with a cap containing a septum.[3]

  • Place the vial in a microwave reactor and heat at 100–130 °C for 2–6 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, which will result in the precipitation of the solid product.[3]

  • Filter the product and dry.[3]

Expected Yield: 71–98%[3]

This compound can also be synthesized from o-phenylenediamine and phenacyl bromide. This reaction proceeds via a condensation-oxidation mechanism.[7][8]

Materials:

  • o-Phenylenediamine (1.0 mmol, 0.108 g)

  • Phenacyl bromide (1.0 mmol, 0.199 g)

  • Zirconium Tungstate (5% WO3/ZrO2) as catalyst[7]

  • Solvent (e.g., ethanol)

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent, add phenacyl bromide (1.0 mmol) and a catalytic amount of 5% WO3/ZrO2.[7]

  • Stir the reaction mixture at an appropriate temperature and monitor its progress by TLC.

  • Upon completion, the catalyst can be recovered by filtration.[7]

  • The product is isolated from the filtrate and purified, typically by column chromatography.[7]

Expected Yield: High to excellent yields are reported.[7]

Comparative Analysis of Synthetic Methods
MethodCatalyst/ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference
ConventionalReflux in Ethanol1-1.5 hours75Simple, well-establishedLonger reaction time, solvent usage[5]
Microwave-AssistedCatalyst-free, Solvent-free2-6 minutes71-98Rapid, high yield, greenRequires microwave reactor[3]
Ultrasound-Assistedp-TSA in Ethanol8-20 minutes94-97Rapid, high yieldRequires sonicator[5]
Iodine-CatalyzedIodine in Ethanol/Water (MW)MinutesExcellentRapid, high yieldUse of iodine[2]
Solid Acid CatalystTiO2-Pr-SO3H10 minutes95Recyclable catalyst, rapidCatalyst preparation[9]

Applications of this compound Derivatives

The unique structural and electronic properties of the this compound core have led to its widespread application in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Drug Discovery

Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[10][11][12]

Numerous this compound derivatives have been synthesized and evaluated for their anticancer potential. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[11][13]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its binding affinity to biological targets.

  • Substituents on the Quinoxaline Ring: Modifications at other positions of the quinoxaline nucleus can also impact biological activity. For instance, the introduction of amine or other functional groups can lead to enhanced potency.[13]

  • Linkers: The incorporation of linkers, such as amides or sulfonamides, at various positions can be used to attach other pharmacophores and explore larger chemical space.[9]

Table of Anticancer Activity of Selected this compound Derivatives:

CompoundR2 SubstituentR3 SubstituentCancer Cell LineGI50 (µM)Reference
6jPhenylPhenylA549 (Lung)>10[13]
6kFuranylFuranylA549 (Lung)1.2[13]
8Benzoxazole moiety at C2-MGC-8031.49 ± 0.18[9]
18Benzyl linker at C3-MCF-722.11 ± 13.3[9]
11--Multiple0.81 - 2.91[14]
13--Multiple0.81 - 2.91[14]

GI50 is the concentration that causes 50% growth inhibition.

G cluster_sar Structure-Activity Relationship (SAR) Workflow compound_design Compound Design & Synthesis in_vitro_screening In Vitro Screening (e.g., MTT Assay) compound_design->in_vitro_screening data_analysis Data Analysis (IC50/GI50 Determination) in_vitro_screening->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->compound_design Iterative Refinement

Sources

Methodological & Application

Introduction: The Significance of the Quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the One-Pot Synthesis of 2-Phenylquinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is of paramount importance to medicinal chemists and drug development professionals due to its presence in a wide array of biologically active molecules.[2] Quinoxaline-based compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral (including anti-HIV), anti-inflammatory, and antidepressant properties.[2][3][4] Notably, antibiotics such as echinomycin and levomycin feature a quinoxaline core, highlighting their role in inhibiting the growth of gram-positive bacteria and activity against various tumors.[2] Beyond pharmaceuticals, these compounds are utilized as dyes, electroluminescent materials, organic semiconductors, and chemical switches.[5]

Given their vast applications, the development of efficient, scalable, and environmentally benign synthetic protocols is a key objective in organic and medicinal chemistry. The one-pot synthesis, which minimizes sequential purifications and reduces solvent waste, represents a highly desirable strategy. This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound, a foundational structure for building more complex derivatives.

Reaction Principle and Mechanism

The most direct and widely adopted method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][6] In this protocol, we will focus on a highly efficient one-pot variant that utilizes an α-haloketone (phenacyl bromide) and o-phenylenediamine. The reaction proceeds through an initial nucleophilic substitution, followed by in situ oxidation and subsequent cyclization.

The mechanism can be rationalized as follows:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic α-carbon of phenacyl bromide and displacing the bromide ion.

  • Intermediate Formation: This initial reaction forms an α-amino ketone intermediate.

  • Intramolecular Cyclization: The second amino group of the diamine then attacks the carbonyl carbon of the intermediate, initiating an intramolecular cyclization to form a dihydroquinoxaline intermediate.

  • Oxidative Aromatization: The dihydroquinoxaline intermediate readily undergoes oxidation to yield the stable, aromatic this compound ring system. This oxidation can occur spontaneously in the presence of air or be promoted by the reaction conditions or a catalyst.

This one-pot approach is advantageous as it bypasses the need to first synthesize or isolate the often-unstable 1,2-dicarbonyl precursor (phenylglyoxal), streamlining the entire process.[7]

Application Note & Protocol

Overview

This protocol details a robust and high-yielding one-pot synthesis of this compound from o-phenylenediamine and 2-bromo-1-phenylethanone (phenacyl bromide). The reaction is catalyzed by a recyclable solid acid catalyst, 5% WO₃/ZrO₂, in acetonitrile under reflux conditions, consistently providing excellent yields in a short reaction time.[7] The methodology is straightforward, features a simple workup procedure, and allows for catalyst recovery and reuse, aligning with the principles of green chemistry.[8]

Materials and Reagents
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Purity/GradeSupplier
o-PhenylenediamineC₆H₈N₂95-54-5108.14≥99.5%Sigma-Aldrich
2-Bromo-1-phenylethanoneC₈H₇BrO70-11-1199.05≥98%Sigma-Aldrich
5% WO₃/ZrO₂ CatalystWO₃/ZrO₂N/AN/ACatalyst GradeStrem Chemicals
Acetonitrile (CH₃CN)C₂H₃N75-05-841.05Anhydrous, ≥99.8%Fisher Scientific
Ethyl AcetateC₄H₈O₂141-78-688.11ACS GradeVWR
HexaneC₆H₁₄110-54-386.18ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04GranularVWR
Round-bottom flask (50 mL)-----
Reflux Condenser-----
Magnetic Stirrer/Hotplate-----
TLC Plates (Silica Gel 60 F₂₅₄)-----
Buchner Funnel & Filter Paper-----
Rotary Evaporator-----
Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification & Characterization A 1. Charge flask with o-phenylenediamine, phenacyl bromide, and CH3CN B 2. Add 5% WO3/ZrO2 catalyst A->B C 3. Attach reflux condenser and begin stirring/heating B->C D 4. Reflux for 0.5 - 1 hour C->D E 5. Monitor progress via TLC (e.g., 3:1 Hexane:EtOAc) D->E F 6. Cool to room temperature E->F G 7. Filter to recover catalyst F->G H 8. Wash catalyst with CH3CN G->H I 9. Evaporate filtrate under reduced pressure H->I J 10. Purify crude product via column chromatography or recrystallization I->J K 11. Dry pure product under vacuum J->K L 12. Characterize via NMR, MS, and melting point analysis K->L

Workflow for the catalyzed synthesis of this compound.
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.1 mmol, 119 mg) and 2-bromo-1-phenylethanone (1.0 mmol, 199 mg).

  • Solvent and Catalyst Addition: Add 3 mL of anhydrous acetonitrile to the flask, followed by the 5% WO₃/ZrO₂ catalyst (0.3 mmol).

  • Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 30-60 minutes. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The product spot should be UV-active.

  • Cooling and Filtration: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Catalyst Recovery: Filter the reaction mixture through a Buchner funnel to separate the solid catalyst. Wash the recovered catalyst with fresh acetonitrile (2 x 5 mL) to ensure complete recovery of the product. The catalyst can be dried and reused for subsequent reactions.[7]

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, for high-purity crude products, recrystallization from ethanol can be performed to yield the final product as white needles.[2][6]

  • Drying: Dry the purified this compound under vacuum to remove any residual solvent. Record the final mass and calculate the yield.

Safety Precautions
  • o-Phenylenediamine: Toxic and a suspected mutagen. Handle with gloves in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phenacyl Bromide: Lachrymatory (causes tearing) and corrosive. Handle strictly within a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetonitrile: Flammable liquid and toxic. Avoid open flames and ensure adequate ventilation.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

ParameterExpected ResultReference
Appearance White to off-white solid/needles[6]
Yield 92-98%[6][7]
Melting Point 75-78 °C[7]
¹H NMR (CDCl₃, 300 MHz), δ (ppm)9.32 (s, 1H), 8.15-8.25 (m, 4H), 7.75-7.85 (m, 2H), 7.50-7.65 (m, 3H)[7]
¹³C NMR (CDCl₃, 75 MHz), δ (ppm)153.6, 142.3, 141.8, 141.3, 136.6, 130.3, 130.1, 129.5, 129.1, 127.8[6][9]
Mass Spec (EI) , m/z206 (M⁺)[10]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor carefully by TLC. Ensure the catalyst is active; if reused multiple times, consider fresh catalyst. Ensure reagents are pure and solvent is anhydrous.
Reaction Stalled Inactive catalyst or poor heat transfer.Verify the temperature of the reaction mixture. Ensure stirring is vigorous enough to keep the heterogeneous catalyst suspended.
Impure Product Side reactions or unreacted starting materials.Optimize purification. For column chromatography, use a shallower solvent gradient. For recrystallization, ensure slow cooling to promote crystal growth. A pre-column filtration through a small plug of silica may remove baseline impurities.
Broad NMR Peaks Paramagnetic impurities or sample aggregation.Filter the NMR sample through a small plug of silica gel or celite. Acquire the spectrum at a lower concentration or a slightly elevated temperature.[11]

Reaction Mechanism Diagram

Plausible mechanism for the formation of this compound.

References

  • Shaikh, M., Wagare, D., Sonone, A., & Durrani, A. (2020). Highly Efficient Ultrasound Promoted Synthesis of this compound in Glycerol-Water. Current Organic Synthesis, 17(6), 483-487.
  • Jana, A., & Ali, M. A. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science, 9(35), 7136-7143.
  • Shaikh, M., Wagare, D., Sonone, A., & Durrani, A. (2020). Highly Efficient Ultrasound Promoted Synthesis of this compound in Glycerol-Water. Current Organic Synthesis, 17(6), 483-487.
  • Bendale, A. R., et al. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(4).
  • Various Authors. (2025). A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant. MDPI.
  • Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378-1381.
  • Nasseri, M. A., & Sadeghzadeh, M. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784.
  • Heravi, M. M., & Bakhtiari, K. (2008).
  • Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2011). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(12), 5621-5624.
  • Bendale, A. R., et al. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Semantic Scholar.
  • Jana, A., & Ali, M. A. (2018). One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in situ trapping of phenylglyoxal using commercially available substrate 1,2-phenylenediamine.
  • Al-Ostath, A., et al. (2023). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed.
  • Reddy, B. V. S., et al. (2014).
  • Various Authors. (2024). Synthetic pathway to prepare derivative of this compound.
  • Sasane, S. B., et al. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF.
  • Ndlovu, S., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study.
  • Asfar, A. M., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • BenchChem. (2025).
  • Herberich, G. E. (1985). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Phenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Quinoxaline Synthesis with Microwave Irradiation

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these vital heterocyclic compounds involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that often requires prolonged heating, harsh acidic conditions, and can result in modest yields and tedious work-up procedures.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5][6] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[7] This accelerated and controlled heating not only enhances reaction rates and improves yields but also minimizes the formation of byproducts, simplifying purification.[7] This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of 2-phenylquinoxaline derivatives, leveraging the power of microwave technology.

The Underlying Science: Mechanism of Microwave Heating and Reaction

The efficiency of microwave-assisted synthesis stems from the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy. This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction.[4][6] In the context of this compound synthesis, polar reactants and solvents align with the oscillating electric field of the microwaves, generating heat through molecular friction. This localized, instantaneous, and uniform heating is the key to accelerating the chemical transformation.[8]

The fundamental reaction for the synthesis of this compound derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, to form the quinoxaline ring. The reaction proceeds through a cyclocondensation mechanism.

Reaction Mechanism Diagram

Below is a diagram illustrating the generally accepted mechanism for the formation of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-phenylenediamine o-Phenylenediamine Intermediate_1 Initial Adduct o-phenylenediamine->Intermediate_1 Nucleophilic Attack Benzil Benzil Benzil->Intermediate_1 Intermediate_2 Iminium Ion Intermediate_1->Intermediate_2 Proton Transfer & -H2O Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Nucleophilic Attack Intermediate_4 Dihydroquinoxaline Intermediate_3->Intermediate_4 Proton Transfer & -H2O Product_Quinoxaline 2,3-Diphenylquinoxaline Intermediate_4->Product_Quinoxaline Oxidation

Caption: Reaction mechanism for 2,3-diphenylquinoxaline synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for the synthesis of a variety of this compound derivatives. Optimization may be required based on the specific substrates and available microwave instrumentation.

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol offers a green and highly efficient method that minimizes solvent use and simplifies product isolation.[1][9][10]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Ethanol for recrystallization

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial, combine o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 160-450 W for 3-5 minutes.[9][11][12] The reaction progress can often be monitored by a color change and the formation of a solid mass.

  • Cooling and Isolation: After the irradiation is complete, allow the vial to cool to room temperature.

  • Purification: Add a minimal amount of hot ethanol to the crude product to dissolve it. Allow the solution to cool, inducing crystallization of the 2,3-diphenylquinoxaline.

  • Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis in a Green Solvent System

This protocol utilizes an environmentally benign solvent system, which can be beneficial for reactants with poor solid-state mixing.[13]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Benzil or other 1,2-dicarbonyl compound (1.0 mmol)

  • Ethanol/Water (1:1, 2 mL)

  • Catalyst (optional, e.g., a catalytic amount of iodine or ceric ammonium nitrate)[13][14]

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dichloromethane and brine for work-up

Procedure:

  • Reactant Mixture: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Solvent and Catalyst Addition: Add 2 mL of a 1:1 ethanol/water mixture. If a catalyst is used, add it at this stage (e.g., 5 mol% iodine).[13]

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a controlled temperature of 50-100°C for 5-15 minutes.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, add 10 mL of dichloromethane to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (if iodine was used) and brine.[13]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine o-phenylenediamine and 1,2-dicarbonyl compound Solvent Add solvent and catalyst (if applicable) Reactants->Solvent Microwave Microwave Irradiation (Set Power/Temp and Time) Solvent->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Isolate Crude Product (Filtration or Extraction) Cooling->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Characterization Characterize Product (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for microwave-assisted quinoxaline synthesis.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the microwave-assisted synthesis can be fine-tuned by optimizing several key parameters. The table below summarizes the typical effects of these parameters on the reaction outcome.

ParameterTypical RangeEffect on ReactionNotes
Microwave Power 100 - 450 WHigher power generally leads to faster heating and shorter reaction times.Excessive power can lead to localized overheating and byproduct formation.
Temperature 50 - 160 °CIncreased temperature accelerates the reaction rate according to Arrhenius kinetics.The optimal temperature depends on the specific substrates and solvent.
Reaction Time 2 - 15 minutesSignificantly shorter than conventional heating methods (hours).[8][7]Over-irradiation can lead to decomposition of the product.
Solvent Solvent-free, Ethanol/Water, Acetic AcidThe choice of solvent affects the heating efficiency and solubility of reactants.[11][13]Polar solvents are generally more efficient at absorbing microwave energy.[5]
Catalyst None, Iodine, Ceric Ammonium Nitrate (CAN)Can enhance reaction rates and yields, particularly with less reactive substrates.[13][14]In many cases, the high temperatures achieved with microwave irradiation make a catalyst unnecessary.

Characterization of this compound Derivatives

The synthesized products should be characterized to confirm their structure and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. For 2,3-diphenylquinoxaline, characteristic signals for the aromatic protons and carbons of the quinoxaline and phenyl rings would be expected.[11][15]

  • Infrared (IR) Spectroscopy: To identify functional groups. The spectrum would show characteristic C=N and C=C stretching vibrations of the quinoxaline ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the product.[15]

  • Melting Point: To assess the purity of the synthesized compound. A sharp melting point close to the literature value indicates high purity.[11]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the synthesis can be readily assessed through:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a new product spot can be easily tracked.

  • Yield Calculation: A high isolated yield is a primary indicator of a successful reaction.

  • Spectroscopic Analysis: Unambiguous characterization by NMR and MS confirms the identity of the desired product.

  • Reproducibility: The precise control over reaction parameters afforded by modern microwave synthesizers ensures high reproducibility of the experimental results.[7]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods.[4][6][8] The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful technology in their own laboratories for applications in drug discovery and materials science.

References

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Arkat USA. One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Springer. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. Green synthesis of quinoxaline and substituted quinoxalines.
  • TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • RSC Publishing. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • ResearchGate. development of greener approach: microwave assisted synthesis of quinoxaline derivatives in water.
  • NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • ResearchGate. Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
  • NIH. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.
  • ResearchGate. One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • RSC Publishing. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines.
  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • AZoM. Microwave-Assisted Technique Unveils Efficient Pathway for Vital Molecular Construction.
  • ResearchGate. One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • ResearchGate. Microwave Assisted Synthesis of Quinoxaline Derivatives.
  • PubMed. Green and efficient synthesis of quinoxaline derivatives via ceric ammonium nitrate promoted and in situ aerobic oxidation of alpha-hydroxy ketones and alpha-keto oximes in aqueous media.
  • CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
  • CABI Digital Library. Cerium (IV) ammonium nitrate (CAN) as a catalyst in tap water: a simple, proficient and green approach for the synthesis of quinoxalines..
  • SciSpace. Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • ResearchGate. General microwave-assisted protocols for the expedient synthesis of quinoxalines and heterocyclic pyrazines.
  • Jiangxi Normal University. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • PMC. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity.
  • NIH. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
  • ResearchGate. Optimizing reaction efficiency: Microwave-supported synthesis of quinoxaline-based compounds.
  • OSTI.gov. Benign approaches for the microwave-assisted synthesis of quinoxalines (Journal Article).
  • CORE. Preparation, Characterization, and Antimicrobial Activity of 6-ethoxy-6-phenyl-6H-chromeno[3,4-b]quinoxaline.
  • eCommons. Microwave-Assisted Synthesis of Quinoxaline Derivatives.
  • Asian Journal of Research in Chemistry. Microwave assisted synthesis of some Traditional reactions.
  • DTIC. 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines..

Sources

Application Note & Protocol: Green Synthesis of 2-Phenylquinoxaline Utilizing Recyclable Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the green synthesis of 2-phenylquinoxaline, a crucial scaffold in medicinal chemistry and materials science.[1][2] Traditional synthetic routes often rely on harsh conditions, toxic reagents, and stoichiometric catalysts, presenting significant environmental and economic challenges.[1][2][3] This application note details modern, sustainable protocols employing a variety of recyclable heterogeneous catalysts. By adhering to the principles of green chemistry, these methods offer high yields, simplified work-up procedures, and minimized waste generation.[1][4] We will explore the causality behind experimental choices, provide step-by-step protocols for several exemplary catalytic systems, and present data on their efficiency and reusability.

Introduction: The Significance of Quinoxalines & the Imperative for Green Synthesis

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds. Their rigid, aromatic structure serves as a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2] Beyond their medicinal importance, quinoxalines are utilized as organic semiconductors, dyes, and electroluminescent materials.[1][5]

The classical synthesis of quinoxalines, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often necessitates strong acid catalysts, high temperatures, and extended reaction times, which are inconsistent with the principles of sustainable chemistry.[5] The development of green synthetic methodologies, particularly those utilizing recyclable catalysts, is paramount for environmentally benign and economically viable production of these valuable compounds.[1][4][6]

Core Principles of Green Synthesis in Quinoxaline Preparation

The protocols described herein are grounded in the core tenets of green chemistry:

  • Catalysis over Stoichiometric Reagents: Employing small amounts of recyclable catalysts that can be easily recovered and reused for multiple cycles significantly reduces waste and cost.[2][6][7]

  • Use of Safer Solvents: Whenever possible, reactions are conducted in greener solvents like water or ethanol, or even under solvent-free conditions, to minimize environmental impact.[1][8]

  • Energy Efficiency: Many of the featured protocols proceed under mild conditions, such as at room temperature, reducing energy consumption.[5]

  • Atom Economy: The primary synthetic route, the condensation of o-phenylenediamines and 1,2-dicarbonyls, is inherently atom-economical, with water being the main byproduct.

Catalytic Systems & Reaction Mechanisms

The green synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine and a suitable two-carbon synthon like benzil (a 1,2-dicarbonyl compound) or 2-phenacyl bromide. The catalyst's role is to activate the carbonyl group, facilitating nucleophilic attack by the diamine.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 o-Phenylenediamine P 2,3-Diphenylquinoxaline R1->P Condensation R2 Benzil R2->P Byproduct 2 H₂O P->Byproduct Byproduct Catalyst Recyclable Catalyst Catalyst->P Solvent Green Solvent (e.g., Ethanol, Water) Solvent->P G A Benzil + H⁺ (from Catalyst) B Activated Carbonyl Intermediate A->B Activation C Nucleophilic Attack by o-Phenylenediamine B->C D Amino-alcohol Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration (-2H₂O) F->G H 2,3-Diphenylquinoxaline G->H

Caption: Plausible mechanism for catalyzed quinoxaline formation.

Application Protocols

Here we present detailed protocols for the synthesis of this compound using different classes of recyclable catalysts.

Protocol 1: Synthesis using Alumina-Supported Heteropolyoxometalates

Heteropolyoxometalates, such as those with a Keggin structure, are effective solid acid catalysts. Supporting them on materials like alumina enhances their stability and facilitates recovery. [5] Catalyst: CuH₂PMo₁₁VO₄₀ supported on alumina (AlCuMoVP)

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • AlCuMoVP catalyst (100 mg)

  • Toluene (7 mL)

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and toluene (7 mL).

  • Add the AlCuMoVP catalyst (100 mg) to the mixture.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2 hours), separate the insoluble catalyst by simple filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.

Catalyst Recovery and Reuse:

  • Wash the filtered catalyst with hot ethanol.

  • Dry the catalyst at 80 °C for 6 hours before reusing it in subsequent reactions.

Protocol 2: Synthesis using Magnetically Separable Nanocatalysts

The use of magnetic nanoparticles as catalyst supports allows for effortless recovery of the catalyst from the reaction mixture using an external magnet, epitomizing a green separation technique. [7] Catalyst: Magnetically separable MnFe₂O₄ nanoparticles

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • MnFe₂O₄ nanocatalyst (appropriate catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Combine o-phenylenediamine (1 mmol), benzil (1 mmol), and the MnFe₂O₄ nanocatalyst in a flask containing ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, place a strong magnet against the side of the flask. The nanocatalyst will be attracted to the magnet, allowing the clear product solution to be decanted.

  • Evaporate the solvent from the decanted solution to obtain the crude product.

  • Recrystallize the product from a suitable solvent if further purification is needed.

Catalyst Recovery and Reuse:

  • Remove the external magnet and wash the collected nanocatalyst with ethanol.

  • Dry the catalyst and it is ready for reuse. This process can be repeated for several cycles with minimal loss in catalytic activity. [9]

Protocol 3: Synthesis using Zirconium-Based Solid Acid Catalysts

Zirconium compounds, such as tungstated zirconia, act as robust and recyclable solid acid catalysts for this transformation, often enabling the reaction to proceed under solvent-free conditions. [10] Catalyst: 5% WO₃/ZrO₂

Materials:

  • o-Phenylenediamine (1 mmol)

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone) (1 mmol)

  • 5% WO₃/ZrO₂ (catalytic amount)

Procedure:

  • In a mortar, grind a mixture of o-phenylenediamine (1 mmol), phenacyl bromide (1 mmol), and a catalytic amount of 5% WO₃/ZrO₂.

  • Transfer the mixture to a reaction vessel and heat as required (optimized conditions may vary).

  • Monitor the reaction by TLC.

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter to separate the solid catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the filtrates and evaporate the solvent to yield the crude this compound.

  • Purify by column chromatography or recrystallization.

Catalyst Recovery and Reuse:

  • The recovered 5% WO₃/ZrO₂ is dried and can be reused for several cycles without a significant drop in activity. [10]

Data Presentation: Catalyst Performance and Reusability

The efficiency and robustness of a recyclable catalyst are best demonstrated through quantitative data. The following table summarizes typical performance metrics for the catalysts discussed.

Catalyst SystemReactantsSolventTemp. (°C)TimeYield (%)Recyclability (Cycles)Reference
AlCuMoVP o-phenylenediamine, BenzilToluene252 h92>3[5]
MnFe₂O₄ o-phenylenediamine, BenzilEthanolRT-Good>6[9]
5% WO₃/ZrO₂ o-phenylenediamine, Phenacyl Bromide--30 min92-94>4[10]
SnO₂ Nanoparticles o-phenylenediamine, BenzilWaterRT5-10 min85-88>3
Graphite o-phenylenediamine, BenzilWaterRT-Excellent>8[9]

Note: "RT" denotes Room Temperature. Dashes indicate data not specified in the primary source.

Workflow Visualization

The overall process, from reaction setup to catalyst recycling, can be visualized as a sustainable loop.

G cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_recycling Recycling Loop A Mix Reactants & Catalyst in Green Solvent B Reaction at Mild Conditions A->B C Monitor Progress (TLC) B->C D Catalyst Separation (Filtration / Magnet) C->D E Product Isolation (Evaporation) D->E Filtrate G Wash & Dry Catalyst D->G Solid Catalyst F Purification (Recrystallization) E->F Product Pure this compound F->Product H Reuse Catalyst G->H H->A New Cycle

Caption: Experimental workflow for green synthesis and catalyst recycling.

Conclusion

The transition to green and sustainable synthetic methods is a critical endeavor in modern chemistry. The protocols outlined in this application note demonstrate that the synthesis of this compound can be achieved efficiently and cleanly using a variety of recyclable catalysts. These methods not only offer high yields and simple operational procedures but also align with the principles of environmental stewardship. By adopting these field-proven techniques, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities while maintaining high productivity.

References

  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances, 13(30), 20974-21003. [Link]
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (2023). International Journal of Innovative Research in Technology, 10(1). [Link]
  • Ali, I., & Bhatia, R. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry, 11(1), 37-49. [Link]
  • Detke, S. J., Karwande, A. D., Ponugoti, S. S., Joshi, S. V., & Kharkar, P. S. (2024). Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst.
  • Shaikh, I. A., & Siddiqui, Z. N. (2021).
  • Plausible mechanism for the formation of quinoxaline. (n.d.).
  • Basu, B., Das, P., & Kundu, D. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 17, 1858–1892. [Link]
  • Aher, D. S., Khillare, K. R., Chavan, L. D., Shelke, V. A., & Shankarwar, S. G. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2012).
  • Synthesis of 2,3‐diphenylquinoxaline using 1,2‐phenylenediamine and benzyl. (n.d.).
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
  • Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Organic Chemistry: Current Research. [Link]
  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023).
  • A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a. (n.d.).
  • Aqua mediated SnO2 nanoparticles: A recyclable and benign catalyst for the synthesis of Quinoxalines. (2016). International Journal of Nano Dimension, 7(3), 253-258. [Link]
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). [Link]
  • (PDF) Green synthesis of quinoxaline derivatives. (n.d.).
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. (2022). International Journal of Research and Analytical Reviews. [Link]
  • A recyclable copper catalysis in quinoxaline synthesis from α-hydroxyketones and o-phenylenediamines. (2016).
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Publishing. [Link]
  • Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. (n.d.). UNED. [Link]

Sources

experimental procedure for 2-phenylquinoxaline purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Phenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline ring system is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The presence of the phenyl group at the 2-position can significantly influence these biological activities and also imparts useful photophysical properties, making these compounds valuable in materials science.[3][4]

Given its importance, obtaining this compound in high purity is paramount for reliable biological testing, material characterization, and as a starting material for further chemical synthesis. Crude this compound, typically synthesized via the condensation of o-phenylenediamine with a phenyl-α-dicarbonyl compound, may contain unreacted starting materials, by-products, and residual solvent.[5][6][7] This document provides detailed protocols for three common and effective methods for the purification of this compound: recrystallization, column chromatography, and sublimation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₂[8][9]
Molecular Weight 206.24 g/mol [8]
Appearance Yellow to pale yellow solid[8]
Melting Point 71-75 °C or 132-133 °C[8][10]
Boiling Point ~362.9 °C at 760 mmHg[8][10]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chloroform.[11]

Note: The reported melting point of this compound varies in the literature, which may be attributed to different crystalline forms (polymorphs) or the presence of impurities. A sharp melting point range is a good indicator of purity.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of the compound of interest and the impurities differ in the chosen solvent. Ideally, the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities are either very soluble or insoluble in the cold solvent. For this compound, ethanol or aqueous ethanol is a commonly used and effective solvent system.[12][13][14]

  • Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of ethanol or to determine the optimal ethanol-water ratio. The goal is to find a solvent system where this compound is soluble when hot but precipitates upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step must be done rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[12]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

Recrystallization_Workflow A Place crude this compound in flask B Add minimal hot ethanol to dissolve A->B C Optional: Add activated charcoal for decolorization B->C E Cool filtrate slowly to induce crystallization D Hot filtration (if charcoal was used) C->D D->E F Cool in ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash crystals with cold ethanol G->H I Dry the purified crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[15][16] For non-polar to moderately polar compounds like this compound, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The separation occurs because compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity.

  • Eluent Selection (TLC Analysis): Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate. The ideal eluent system will give the this compound a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Add a layer of sand on top of the silica gel to prevent disruption during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions from the bottom. Maintain a constant flow rate, either by gravity or by applying gentle pressure (flash chromatography).

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of fractions. Monitor the separation by spotting each fraction on a TLC plate and visualizing the spots under UV light.

  • Combining and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Column_Chromatography_Workflow A Select eluent system using TLC B Pack column with silica gel slurry A->B C Load dissolved crude sample onto the column B->C D Elute with the chosen solvent system C->D E Collect fractions sequentially D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent to obtain purified product G->H

Caption: Workflow for the purification of this compound by column chromatography.

Sublimation

Sublimation is a phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is particularly useful for purifying solids that have a relatively high vapor pressure at a temperature below their melting point.[17][18] Vacuum sublimation is often employed to lower the temperature required for sublimation, which is beneficial for thermally sensitive compounds. This method can yield very pure crystalline products as non-volatile impurities are left behind.

  • Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. The apparatus typically consists of an outer vessel and a cold finger condenser in the center.

  • Applying Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is crucial for efficient sublimation at a lower temperature.

  • Heating: Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath. The temperature should be high enough to cause the this compound to sublime but below its melting point.

  • Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The gaseous this compound will solidify upon contact with the cold surface of the condenser, forming pure crystals.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Sublimation_Workflow A Place crude product in sublimation apparatus B Connect to a high-vacuum pump A->B C Gently heat the apparatus B->C E Sublimate collects on the cold finger C->E D Circulate coolant through the cold finger D->E F Cool apparatus to room temperature E->F G Break vacuum and collect purified crystals F->G

Caption: Workflow for the purification of this compound by vacuum sublimation.

Comparison of Purification Methods

MethodAdvantagesDisadvantagesTypical YieldAchievable Purity
Recrystallization Simple, inexpensive, and scalable. Good for removing small amounts of impurities.Requires a suitable solvent. Can have lower yields due to product solubility in the mother liquor.Moderate to HighGood to High
Column Chromatography Very effective for separating complex mixtures and closely related compounds.More time-consuming and requires larger volumes of solvent. More expensive due to the cost of the stationary phase.ModerateVery High
Sublimation Can yield very pure product. Solvent-free method. Good for removing non-volatile impurities.Only applicable to compounds that sublime. May not be effective for separating impurities with similar vapor pressures.HighVery High

Characterization of Purified this compound

After purification, it is essential to assess the purity and confirm the identity of the this compound.

  • Melting Point Determination: A sharp melting point range that corresponds to the literature value is a strong indication of high purity. Impurities tend to broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate when eluted with different solvent systems.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra of purified this compound should show the expected signals with the correct chemical shifts and integration values, and no signals corresponding to impurities.[19]

    • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (206.24 g/mol ).[19]

By following these detailed protocols and characterization methods, researchers can obtain highly pure this compound suitable for a wide range of applications in research and development.

References

  • This compound - LookChem. LookChem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. National Center for Biotechnology Information.
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03447H. Royal Society of Chemistry.
  • One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in... - ResearchGate. ResearchGate.
  • Synthetic pathway to prepare derivative of this compound (18)... - ResearchGate. ResearchGate.
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. CSIR-NIScPR.
  • synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. Heterocyclic Letters.
  • Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. Supporting information.
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates | ACS Omega - ACS Publications. ACS Publications.
  • Synthesis of Poly(phenylquinoxaline)s via Self-Polymerizable Quinoxaline Monomers - American Chemical Society. ACS Publications.
  • Separation of 2,3-Diphenylquinoxaline on Newcrom R1 HPLC column. SIELC Technologies.
  • 2,3 Diphenylquinoxaline : Organic synthesis - YouTube. YouTube.
  • Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine - YouTube. YouTube.
  • This compound - 5021-43-2, C14H10N2, density, melting point, boiling point, structural formula, synthesis. Molbase.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. National Institutes of Health.
  • Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. International Letters of Chemistry, Physics and Astronomy.
  • 2,3-Diphenylquinoxaline - SIELC Technologies. SIELC Technologies.
  • Synthesis of 2,3 Diphenylquinoxaline from Benzil - YouTube. YouTube.
  • Quinoxaline - Wikipedia. Wikipedia.
  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • CAS 5021-43-2 | this compound | MFCD00186660 - Hoffman Fine Chemicals. Hoffman Fine Chemicals.
  • (PDF) A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. ResearchGate.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline - IJISET. International Journal of Innovative Science, Engineering & Technology.
  • Use of sublimation catalysis and polycrystalline powder templates for polymorph control of gas phase crystallization - University of Galway Research Repository. University of Galway.
  • Getting the Most from Phenyl Stationary Phases for HPLC | LCGC International. LCGC International.
  • Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PubMed Central. National Center for Biotechnology Information.
  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.
  • 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem. National Center for Biotechnology Information.

Sources

Application Note: A Comprehensive Protocol for the Synthesis and Single-Crystal Growth of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis and subsequent growth of high-quality single crystals of 2-phenylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the condensation reaction of o-phenylenediamine and phenylglyoxal. This guide offers a step-by-step methodology, from the preparation of reagents to the final crystallization process. Special emphasis is placed on the slow evaporation technique for growing single crystals suitable for X-ray diffraction analysis. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining crystalline this compound.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] this compound, in particular, serves as a crucial scaffold in the development of novel therapeutic agents. The ability to obtain high-quality single crystals of this compound is paramount for unambiguous structure determination via X-ray crystallography, which in turn provides critical insights into its chemical properties and potential biological interactions.

This application note details a robust and reproducible protocol for the synthesis of this compound and the subsequent growth of single crystals. The synthetic route is based on the well-established condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound.[2][3] Following synthesis and purification, a meticulous slow evaporation method is described to yield single crystals of suitable size and quality for crystallographic analysis.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplierNotes
o-PhenylenediamineC₆H₈N₂108.14≥98%Sigma-AldrichToxic, handle with care.
Phenylglyoxal monohydrateC₈H₈O₃152.15≥97%Sigma-Aldrich
EthanolC₂H₅OH46.07≥99.5%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%Sigma-AldrichVolatile and toxic. Use in a fume hood.
HexaneC₆H₁₄86.18≥98.5%Sigma-AldrichFlammable.
Distilled WaterH₂O18.02N/AIn-house

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of o-phenylenediamine with phenylglyoxal.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 20 mL of ethanol. In a separate beaker, dissolve 1.52 g (10 mmol) of phenylglyoxal monohydrate in 20 mL of ethanol.

  • Reaction Mixture: Slowly add the phenylglyoxal solution to the stirred solution of o-phenylenediamine at room temperature.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the crude this compound in a desiccator over anhydrous calcium chloride or in a vacuum oven at 40-50 °C to a constant weight.

Purification by Recrystallization

To obtain a highly pure product suitable for crystallization, recrystallization is performed.

Step-by-Step Protocol:

  • Dissolution: Transfer the crude this compound to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approximately 30-40 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will crystallize out of the solution.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described in the synthesis section.

Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a straightforward and effective method for growing high-quality single crystals.[4][5]

Step-by-Step Protocol:

  • Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system. A mixture of dichloromethane and hexane is often effective.

  • Solution Preparation: In a clean, small vial (e.g., a 4 mL vial), dissolve a small amount of purified this compound in dichloromethane. Add hexane dropwise until a slight turbidity is observed, then add a drop or two of dichloromethane to redissolve the precipitate, ensuring a saturated solution.

  • Crystal Growth Setup: Cover the vial with a cap that has a small hole pricked in it with a needle, or with parafilm with a few needle-sized perforations.[4] This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial over several days to a week. As the solvent slowly evaporates, single crystals of this compound should form.

  • Crystal Harvesting: Once crystals of suitable size are observed, carefully decant the mother liquor and gently wash the crystals with a small amount of hexane. The crystals can then be carefully removed for analysis.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_crystallization Single Crystal Growth reagents 1. Dissolve o-Phenylenediamine & Phenylglyoxal in Ethanol reaction 2. Mix Solutions & Stir at Room Temperature reagents->reaction Condensation precipitation 3. Cool in Ice Bath to Maximize Precipitation reaction->precipitation filtration_synthesis 4. Vacuum Filter & Wash with Cold Ethanol & Water precipitation->filtration_synthesis drying_synthesis 5. Dry Crude Product filtration_synthesis->drying_synthesis dissolution 1. Dissolve Crude Product in Hot Ethanol drying_synthesis->dissolution cooling 2. Slow Cooling to Room Temperature dissolution->cooling Recrystallization filtration_purification 3. Vacuum Filter Purified Crystals cooling->filtration_purification drying_purification 4. Dry Purified Product filtration_purification->drying_purification solution_prep 1. Prepare Saturated Solution (DCM/Hexane) drying_purification->solution_prep evaporation 2. Slow Evaporation in a Vial with a Pinhole solution_prep->evaporation growth 3. Crystal Formation over Several Days evaporation->growth harvesting 4. Harvest Single Crystals growth->harvesting

Caption: Experimental workflow for the synthesis, purification, and single-crystal growth of this compound.

Molecular Structure and Crystal Packing

The formation of a well-ordered crystal lattice is governed by intermolecular interactions. In the case of this compound, π-stacking interactions between the aromatic rings play a significant role in the packing of the molecules in the solid state.[6][7]

Caption: Molecular structure of this compound and a representation of intermolecular π-stacking interactions.

Characterization

The synthesized and crystallized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and confirm the molecular geometry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of crude productIncomplete reaction; loss of product during workup.Increase reaction time; ensure complete precipitation by sufficient cooling; be careful during filtration and washing.
Oily product instead of solidImpurities present.Purify the starting materials; perform the reaction at a lower temperature.
No crystals form during recrystallizationSolution is not saturated; cooling is too rapid.Evaporate some of the solvent to concentrate the solution; allow the solution to cool more slowly.
Formation of small, needle-like crystals or powder instead of single crystalsNucleation is too fast; solvent evaporation is too rapid.Use a less volatile solvent or a mixture; reduce the size of the opening in the vial cap; try a different crystallization technique like vapor diffusion.[8]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis and single-crystal growth of this compound. By following these detailed steps, researchers can obtain high-quality crystalline material suitable for a wide range of applications, particularly for structural analysis and as a starting point for the development of new chemical entities.

References

  • Synthetic pathway to prepare derivative of this compound (18)... - ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing).
  • One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in... - ResearchGate.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - NIH.
  • Synthesis of Poly(phenylquinoxaline)s via Self-Polymerizable Quinoxaline Monomers - American Chemical Society.
  • Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - NIH.
  • Crystal structures and packing motifs of 2,3-diphenylquinoxaline and 2,3-diphenylbenzo[g]quinoxaline | Request PDF - ResearchGate.
  • 2,3 Diphenylquinoxaline : Organic synthesis - YouTube.
  • Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate - NIH.
  • Guide for crystallization.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
  • Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl] - NIH.
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities - ResearchGate.
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews.
  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research.
  • Crystal Growth | Biology Linac Coherent Light Source.
  • Protein Crystallization for X-ray Crystallography - PMC - NIH.
  • This compound | C14H10N2 | CID 78725 - PubChem.
  • (PDF) A kinetically controlled crystallization process for identifying new co-crystal forms: Fast evaporation of solvent from solutions to dryness - ResearchGate.
  • Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide - ResearchGate.

Sources

Structural Elucidation of 2-Phenylquinoxaline: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds, constructed from a benzene ring fused to a pyrazine ring.[1] This structural motif is a key component in a wide array of pharmacologically active molecules, with applications as antibacterial, anticancer, and antidepressant agents.[2][3] Furthermore, their unique electronic properties have made them valuable in the development of dyes, and photochemical materials.[4] Given their prevalence and importance, the unambiguous structural confirmation of newly synthesized quinoxaline derivatives is a critical step in research and development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a fundamental member of this class, 2-phenylquinoxaline, using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond simple procedural lists to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

1.1: ¹H NMR Analysis of this compound

Proton NMR provides a map of the hydrogen atoms in a molecule. The spectrum of this compound is distinct and allows for the clear identification of the compound. The key to interpretation lies in understanding how the aromatic ring systems influence the chemical shifts (δ) of the protons. The C3-H proton of the quinoxaline ring is particularly diagnostic, as it appears as a singlet significantly downfield due to the deshielding effects of the adjacent nitrogen atom and the aromatic system.

Causality in Chemical Shifts:

  • C3-H Proton (δ ~9.3 ppm): This proton is a singlet as it has no adjacent protons to couple with. Its position far downfield is a direct consequence of the electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom and the anisotropic effect of the quinoxaline ring system. This makes it the most deshielded proton and a key identifier.[5][6]

  • Quinoxaline Protons (δ 7.7-8.2 ppm): The four protons on the benzo- portion of the quinoxaline ring typically appear as complex multiplets. Their chemical shifts are influenced by their position relative to the nitrogen atoms and the fused phenyl ring.

  • Phenyl Ring Protons (δ 7.5-8.2 ppm): The five protons of the C2-phenyl substituent also produce signals in the aromatic region. The two ortho protons are generally more deshielded than the meta and para protons due to their proximity to the electron-deficient quinoxaline core.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (δ) in CDCl₃MultiplicityIntegration
H-3~9.32 ppmSinglet (s)1H
Aromatic H (Quinoxaline & Phenyl)~8.11 - 8.20 ppmMultiplet (m)4H
Aromatic H (Quinoxaline)~7.73 - 7.80 ppmMultiplet (m)2H
Aromatic H (Phenyl)~7.51 - 7.59 ppmMultiplet (m)3H
Note: Data compiled from multiple sources.[5][6] Exact chemical shifts and multiplicities can vary based on solvent, concentration, and instrument resolution.
1.2: ¹³C NMR Analysis of this compound

Carbon-13 NMR complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. For this compound, 12 distinct signals are expected in the proton-decoupled spectrum, as two pairs of carbons in the phenyl ring are chemically equivalent by symmetry. The chemical shifts differentiate between carbons in the electron-rich phenyl ring and the more electron-deficient quinoxaline ring.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ) in CDCl₃
Aromatic Carbons151.99, 143.50, 142.44, 141.72, 136.92, 130.42, 130.32, 129.76, 129.67, 129.29, 129.26, 127.69
Note: Data from a 100 MHz spectrum.[6] Unambiguous assignment of each carbon requires advanced 2D NMR techniques like HSQC and HMBC.
1.3: Protocol: NMR Sample Preparation and Data Acquisition

This protocol describes a self-validating system where careful preparation ensures high-quality, reproducible data.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

  • 5 mm NMR tube

  • Pasteur pipette or syringe with filter

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[5]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).[5]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the ¹H NMR spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.[5]

    • Acquire the proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acq_h1 Acquire ¹H Spectrum lock->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 process Fourier Transform Phase & Baseline Correction acq_c13->process reference Reference Spectra (¹H: 7.26, ¹³C: 77.16 ppm) process->reference integrate Integrate & Pick Peaks reference->integrate Structural Confirmation Structural Confirmation integrate->Structural Confirmation

Caption: General workflow for NMR analysis of this compound.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For organic molecules, its primary role is the determination of molecular weight and, by extension, the molecular formula.

2.1: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a compound. For this compound (C₁₄H₁₀N₂), the exact mass of the protonated molecule [M+H]⁺ is calculated to be 207.0917, which serves as a definitive confirmation of the molecular formula.

2.2: Ionization Techniques and Expected Results

The choice of ionization method is critical and depends on the desired information.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For this compound, this would produce a prominent ion at m/z ≈ 207. This method is ideal for confirming the molecular weight with minimal fragmentation, making it highly reliable for purity assessment and molecular formula confirmation when coupled with a high-resolution mass analyzer.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺˙) at m/z ≈ 206 but also induces significant fragmentation.[8][9] While the molecular ion peak for the stable quinoxaline ring system is expected to be strong, the resulting fragmentation pattern can provide additional structural information, acting as a molecular fingerprint.

Table 3: Key Mass Spectrometry Data for this compound

ParameterExpected ValueTechnique
Molecular FormulaC₁₄H₁₀N₂-
Molecular Weight206.24 g/mol -
Exact Mass [M]206.0844HRMS
Observed Ion [M+H]⁺m/z ≈ 207ESI-MS
Observed Ion [M]⁺˙m/z ≈ 206EI-MS
2.3: Protocol: Mass Spectrometry Sample Preparation and Analysis

This protocol outlines the steps for analysis using LC-MS with ESI, a common and highly effective setup.

Materials:

  • Stock solution of this compound (~1 mg/mL in Methanol or Acetonitrile)

  • HPLC-grade solvents (e.g., Methanol, Water, Acetonitrile)

  • Formic acid (for mobile phase modification)

  • Autosampler vial

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile. High concentrations can lead to signal suppression or detector saturation.

  • LC-MS System Setup:

    • The sample can be introduced via direct infusion or through an HPLC system.

    • For HPLC, a C18 reverse-phase column is typically used.

    • The mobile phase often consists of a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation and improve peak shape.

  • MS Acquisition (ESI Positive Mode):

    • Set the mass spectrometer to acquire data in positive ion mode to detect the [M+H]⁺ ion.

    • Define a mass range appropriate for the target compound (e.g., m/z 100-500).

    • Optimize instrument parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum sensitivity for the ion of interest.

  • Data Analysis:

    • Extract the mass spectrum from the chromatogram at the retention time of the analyte.

    • Identify the peak corresponding to the [M+H]⁺ ion at m/z ≈ 207.

    • If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis (ESI+) cluster_proc Data Analysis stock Prepare Stock Soln. (~1 mg/mL) dilute Dilute to ~1-10 µg/mL in HPLC-grade solvent stock->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject Sample vial->inject separate HPLC Separation (C18 Column) inject->separate ionize Ionize (ESI+) separate->ionize detect Detect Ions (Mass Analyzer) ionize->detect extract Extract Spectrum detect->extract identify Identify [M+H]⁺ Ion (m/z ≈ 207) extract->identify confirm Confirm Exact Mass (HRMS) identify->confirm Formula Confirmation Formula Confirmation confirm->Formula Confirmation

Sources

Application of 2-Phenylquinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives, particularly the 2-phenylquinoxaline scaffold, have emerged as a highly versatile and promising class of materials for organic light-emitting diodes (OLEDs). Their inherent electron-deficient nature, high thermal and electrochemical stability, and tunable photophysical properties make them exceptional candidates for various roles within the OLED architecture, including as electron-transporting materials (ETMs), host materials, and emitters.[1][2][3] This guide provides a comprehensive overview of the application of this compound derivatives in OLEDs, detailing their synthesis, device fabrication, and characterization. The protocols herein are designed for researchers and scientists in materials science and drug development, offering field-proven insights and methodologies to harness the full potential of this important class of organic semiconductors.

Introduction: The Role and Advantages of this compound in OLEDs

The quinoxaline core is an electron-deficient aromatic system due to the presence of two sp²-hybridized nitrogen atoms.[4] This fundamental electronic characteristic makes quinoxaline-based molecules excellent electron acceptors, a crucial property for facilitating electron injection and transport in OLED devices.[2][3][5] When functionalized with a phenyl group at the 2-position, and often another at the 3-position (2,3-diphenylquinoxaline), the resulting molecule gains several key advantages:

  • Enhanced Electron Mobility: The extended π-conjugation and defined molecular structure of phenylquinoxalines facilitate efficient electron transport. Studies using the time-of-flight technique have demonstrated electron mobilities for tris-phenylquinoxalines approaching 10⁻⁴ cm²/V·s, which are high values for isotropic electron transport materials.[6]

  • High Thermal Stability: The rigid, fused aromatic structure imparts excellent thermal stability, a critical requirement for long-lasting and reliable OLED devices. Derivatives often exhibit high thermal decomposition temperatures (Td) and glass transition temperatures (Tg).[7]

  • Tunable Optoelectronic Properties: The this compound core can be readily functionalized with various electron-donating or electron-withdrawing groups. This allows for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its emission color.[3][8] This tunability enables the design of materials for specific applications, from deep-red emitters to high-triplet-energy hosts for phosphorescent and TADF (Thermally Activated Delayed Fluorescence) emitters.[1][9][10][11]

  • Versatility: Depending on the molecular design, this compound derivatives can function as:

    • Electron-Transporting Materials (ETMs): Their intrinsic electron-accepting nature promotes efficient electron injection from the cathode and transport to the emissive layer.[5][6][12]

    • Host Materials: By incorporating hole-transporting moieties (like carbazole), bipolar host materials can be created. These hosts provide balanced charge flux, which is essential for high-efficiency phosphorescent OLEDs (PhOLEDs).[13]

    • Emitting Materials: Donor-Acceptor (D-A) type molecules, where a donor group is attached to the phenylquinoxaline acceptor, can exhibit strong intramolecular charge transfer (ICT), leading to emissions across the visible spectrum, from blue to deep-red.[8][9]

Synthesis of this compound Derivatives

A key advantage of the quinoxaline scaffold is its straightforward and efficient synthesis. The most common method involves the condensation reaction of an ortho-phenylenediamine with an α-diketone (e.g., benzil to form 2,3-diphenylquinoxaline). This catalyst-free reaction offers high yields and allows for wide structural variation by simply changing the precursors.[1]

General Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the fundamental synthesis of the 2,3-diphenylquinoxaline core, which can be adapted using substituted diamines and benzils to create a library of derivatives.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine in 10 mL of ethanol.

  • Add benzil to the solution and stir until it is fully dissolved.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2,3-diphenylquinoxaline.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions diamine o-Phenylenediamine (or derivative) product 2,3-Diphenylquinoxaline (or derivative) diamine->product Condensation benzil Benzil (or α-diketone) benzil->product solvent Ethanol / Acetic Acid heat Reflux

Caption: General synthesis of 2,3-diphenylquinoxaline via condensation.

OLED Device Fabrication and Architecture

The performance of an OLED is highly dependent on its architecture and the precise fabrication of each layer. This compound derivatives are typically incorporated via thermal evaporation in a high-vacuum chamber, which allows for the formation of uniform, well-controlled thin films.[14]

Standard Device Architecture

A common multilayer device structure incorporating a this compound derivative as an ETM is as follows:

ITO / HTL / EML / ETM / Cathode

  • ITO (Indium Tin Oxide): The transparent anode.

  • HTL (Hole-Transporting Layer): Facilitates hole injection and transport (e.g., NPB, TPD).[15][16]

  • EML (Emissive Layer): Where electron-hole recombination and light emission occur. This can be a host-guest system (e.g., a host like CBP doped with a phosphorescent emitter) or a neat emissive film.

  • ETM (Electron-Transporting Layer): The this compound derivative layer.

  • Cathode: A low work-function metal for electron injection (e.g., LiF/Al).

Protocol: Fabrication by Thermal Evaporation

Prerequisites:

  • Patterned ITO-coated glass substrates.

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr).

  • High-purity organic materials and metals.

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone or Oxygen Plasma immediately before loading into the evaporation chamber. This step is critical for ensuring efficient hole injection.

  • Layer Deposition:

    • Load the cleaned substrates and the source materials into the vacuum chamber.

    • Evacuate the chamber to a pressure of ≤ 5 x 10⁻⁷ Torr.

    • Deposit the organic layers sequentially by heating the materials in crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance. Typical rates are 1-2 Å/s.

    • A representative layer stack could be:

      • HTL: NPB (40 nm)

      • EML: CBP doped with 8% Ir(ppy)₃ (20 nm)

      • ETM: 2,3-Diphenylquinoxaline derivative (30 nm)

  • Cathode Deposition: Without breaking vacuum, deposit the cathode. A common choice is a thin layer of Lithium Fluoride (LiF, ~1 nm) to lower the electron injection barrier, followed by a thicker layer of Aluminum (Al, ~100 nm).

  • Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen.

G cluster_workflow OLED Fabrication Workflow cluster_device Resulting Device Structure Clean 1. Substrate Cleaning (ITO Glass) Load 2. Load into Vacuum Chamber Clean->Load Pump 3. Evacuate to < 10⁻⁶ Torr Load->Pump HTL 4. Deposit HTL (e.g., NPB) Pump->HTL EML 5. Deposit EML (e.g., Host:Guest) HTL->EML ETM 6. Deposit ETM (this compound) EML->ETM Cathode 7. Deposit Cathode (e.g., LiF/Al) ETM->Cathode Encapsulate 8. Encapsulate (Inert Atmosphere) Cathode->Encapsulate Glass Glass Substrate ITO ITO (Anode) ITO->Glass d_HTL HTL d_HTL->ITO d_EML EML d_EML->d_HTL d_ETM ETM (this compound) d_ETM->d_EML d_Cathode Cathode (LiF/Al) d_Cathode->d_ETM

Caption: OLED fabrication workflow and resulting device architecture.

Device Characterization and Performance Metrics

After fabrication, devices must be characterized to evaluate their performance. All electrical and optical measurements should be conducted in a dark, inert environment.

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a calibrated photodiode/spectrometer. This provides key metrics like turn-on voltage (Von), luminance (cd/m²), and current efficiency (cd/A).

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color, peak wavelength (λEL), and Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum. EQE represents the ratio of photons emitted to electrons injected and is a critical measure of device efficiency.

  • Device Lifetime: Often reported as LT₅₀ or LT₉₅, the time it takes for the initial luminance to decrease to 50% or 95% under constant current operation.

Representative Performance Data

The table below summarizes typical performance metrics for OLEDs utilizing this compound derivatives in different roles, compiled from literature data. This illustrates their versatility and high performance.

Role of Quinoxaline DerivativeHost/Emitter SystemMax EQE (%)Max Luminance (cd/m²)Color (CIE (x,y))Ref.
Electron-Transport Layer α-NPD/Alq₃/DDPQL1.92%12,100Green[12]
Bipolar Host DCQ : FIrpic23.6%>10,000Sky Blue[17]
TADF Emitter (Doped) CBP : PXZ-TTPZ15.3%36,480Green[11]
TADF Emitter (Neat Film) 4DMAC-TPPQ0.3%-Deep-Red (685 nm)[9]

Note: DDPQL = Bis-(2,3-diphenylquinoxaline), DCQ = 2,3-di(9H-carbazol-9-yl)quinoxaline, PXZ-TTPZ = Phenoxazine-tetrahydrophenazine derivative, 4DMAC-TPPQ = a pyrazino[2,3-g]quinoxaline derivative.

Conclusion and Outlook

This compound and its derivatives stand out as a robust and highly adaptable platform for developing advanced OLED materials. Their straightforward synthesis, excellent thermal stability, and tunable electronic properties have enabled their successful application as electron-transporting layers, high-performance hosts, and efficient emitters across the visible spectrum. The continued exploration of novel donor-acceptor structures based on the phenylquinoxaline core, particularly for TADF applications, promises to further push the boundaries of OLED efficiency, color purity, and operational stability. These application notes provide a solid foundation for researchers to synthesize, fabricate, and characterize high-performance OLEDs based on this versatile molecular scaffold.

References

  • ResearchGate. (n.d.). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications | Request PDF.
  • New Journal of Chemistry. (2020). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. RSC Publishing.
  • ResearchGate. (n.d.). Yellow-green high-efficiency TADF OLED with phenoxazine and quinoxaline as emitter.
  • ResearchGate. (n.d.). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes | Request PDF.
  • Applied Physics Letters. (1998). Use of poly(phenyl quinoxaline) as an electron transport material in polymer light-emitting diodes. American Institute of Physics.
  • Applied Physics Letters. (1999). Electron transport in starburst phenylquinoxalines. American Institute of Physics.
  • National Institutes of Health. (n.d.). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. PMC.
  • IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications.
  • QMRO Home. (n.d.). Quinoxaline derivatives as attractive electron-transporting materials.
  • ResearchGate. (n.d.). Synthesis and Properties of Diphenylquinoxaline as Electron-Transporting Materials | Request PDF.
  • ResearchGate. (n.d.). Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs | Request PDF.
  • National Institutes of Health. (2023). Quinoxaline derivatives as attractive electron-transporting materials. PMC.
  • Journal of Materials Chemistry C. (2021). Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. RSC Publishing.
  • ResearchGate. (n.d.). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode | Request PDF.
  • nanoGe. (2023). EMLEM23 - Synthesis and characterization of quinoxaline-based compounds.
  • Journal of Materials Chemistry C. (2020). Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. RSC Publishing.
  • ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
  • ResearchGate. (2015). Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display.
  • HKU Scholars Hub. (n.d.). FABRICATION AND CHARACTERIZATION OF MICROCAVITY ORGANIC LIGHT EMITTING DIODES.
  • National Institutes of Health. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC.

Sources

synthesis of 2-phenylquinoxaline derivatives for anticancer activity screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Synthesis and Anticancer Screening of 2-Phenylquinoxaline Derivatives

Introduction: The Quinoxaline Scaffold in Oncology

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in oncology research.[1] Its derivatives have been shown to exhibit broad-spectrum antiproliferative activity against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[2][1][3] The therapeutic potential of these compounds stems from their ability to intervene in diverse cellular pathways. Mechanisms of action are varied and include the induction of apoptosis, inhibition of crucial enzymes like Topoisomerase II and Fatty Acid Synthase (FASN), and modulation of key signaling cascades.[3][4][5]

This application note provides a robust starting point for research programs aiming to explore this chemical space. We will focus on a foundational synthetic method—the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds—and detail the subsequent evaluation of these novel derivatives for cytotoxic activity using established cell-based assays.

Synthesis of this compound Derivatives

The most direct and widely adopted method for synthesizing the quinoxaline core involves the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[6][7] This approach is favored for its high efficiency, operational simplicity, and the commercial availability of a wide range of starting materials, which allows for the generation of diverse derivative libraries.

Principle of the Reaction

The reaction proceeds via a double nucleophilic attack of the amine groups of o-phenylenediamine on the two carbonyl carbons of the dicarbonyl compound (e.g., benzil), followed by cyclization and dehydration to form the stable aromatic pyrazine ring. The choice of solvent and catalyst can influence reaction times and yields, with ethanol or acetic acid being common solvents that can also act as mild acid catalysts.[8]

The general workflow for this process is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 o-Phenylenediamine (or derivative) Cond Condensation Reaction (e.g., Ethanol, Reflux) R1->Cond R2 Benzil (or derivative) R2->Cond Prod Crude Product Cond->Prod Reaction Completion WU Work-Up (Cooling, Filtration) Pur Purification (Recrystallization) WU->Pur PureProd Pure this compound Derivative Pur->PureProd Prod->WU Char Structural Characterization (NMR, MS, IR) PureProd->Char

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of the parent 2,3-diphenylquinoxaline. Derivatives can be synthesized by replacing the starting materials with their substituted analogues (e.g., 4-nitro-o-phenylenediamine).

Materials & Equipment:

  • o-Phenylenediamine (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) and benzil (e.g., 2.10 g, 10 mmol) in 30-40 mL of ethanol. Equip the flask with a magnetic stir bar and a reflux condenser.

    • Causality Note: Ethanol serves as an excellent solvent for both reactants and the product upon heating. Its boiling point allows for a suitable reaction temperature under reflux to drive the condensation forward without significant degradation.

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Isolation of Crude Product: After completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dissolve the product in a minimum amount of boiling ethanol, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to form well-defined crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) to confirm its identity and purity.

Example Synthesis Data

The versatility of this synthesis allows for the creation of a library of compounds.

Entryo-Diamine Reactant1,2-Dicarbonyl ReactantTypical Yield
1o-PhenylenediamineBenzil>90%
24-Nitro-o-phenylenediamineBenzil~85-95%
34-Methyl-o-phenylenediamineBenzil>90%
4o-PhenylenediamineAnisil~80-90%

In Vitro Anticancer Activity Screening

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. The primary screen typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT and SRB assays are two of the most common, reliable, and cost-effective colorimetric methods for this purpose.[9][10]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Culture Maintain Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Add Serial Dilutions of Quinoxaline Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Exposure Time Treat->Incubate2 Assay Perform Viability Assay (e.g., MTT or SRB) Incubate2->Assay Read Measure Absorbance (Microplate Reader) Assay->Read Calc Calculate % Viability vs. Control Read->Calc IC50 Determine IC₅₀ Values Calc->IC50

Caption: Workflow for in vitro cytotoxicity screening of synthesized compounds.

Protocol 1: MTT Cell Viability Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized quinoxaline derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

    • Trustworthiness Note: Optimizing cell density is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[13] A cell titration curve should be performed for each cell line.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include "untreated control" (medium only) and "vehicle control" (medium with DMSO) wells.[14]

  • Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution to each well.[15] Incubate for 2-4 hours at 37°C.[14]

    • Expertise Note: Incubation should be done in serum-free medium because components in serum can interfere with the MTT reduction.[11] Phenol red can also affect background absorbance and may need to be omitted for some applications.[14]

  • Formazan Solubilization: After the MTT incubation, purple formazan crystals will be visible. Carefully aspirate the MTT medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is an alternative method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[10][16] The amount of bound dye is proportional to the total cellular protein mass. This assay was the standard for the NCI-60 human tumor cell line screen for decades.[17]

Key Steps:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After compound incubation, terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[18]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and unbound components. Air dry the plates completely.[18]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16][18]

  • Removal of Unbound Dye: Wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[16] Air dry the plates again.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at approximately 515-540 nm.[16][17]

  • Data Analysis: Calculate IC₅₀ values as described for the MTT assay.

Example Anticancer Screening Data

Results are typically summarized by listing the IC₅₀ values of each compound against the tested cell lines.

Compound IDR Group (Position 6)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)[19]IC₅₀ (µM) vs. PC-3 (Prostate)[2]
QNX-01-H25.431.228.9
QNX-02-NO₂8.710.96.5
QNX-03-NH₂15.118.412.3
Doxorubicin(Reference Drug)4.2[2]5.2[2]8.9[2]
Note: Data are hypothetical for illustrative purposes but reflect typical trends where electron-withdrawing groups can enhance activity.

Concluding Remarks

The synthesis of this compound derivatives via the condensation of o-phenylenediamines and 1,2-dicarbonyls is a highly efficient and versatile strategy for generating novel compounds for anticancer drug discovery. The subsequent screening of these compounds using robust and reproducible in vitro cytotoxicity assays, such as the MTT or SRB methods, provides a clear and quantitative measure of their antiproliferative potential. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate this promising class of heterocyclic compounds, paving the way for the identification of new lead candidates for cancer therapy.

References

  • Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. (n.d.). Semantic Scholar.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (2023). PubMed.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). National Institutes of Health.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (n.d.). Bentham Science.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2022). PubMed Central.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Taylor & Francis Online.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). RSC Publishing.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024). ResearchGate.
  • In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). NCI.
  • Classic NCI-60 Screen (Archived). (n.d.). National Cancer Institute.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). PubMed Central.
  • Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. (2021). YouTube.
  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed.
  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. (n.d.). ResearchGate.
  • Benzoin condensation. (n.d.). Wikipedia.
  • Condensation reaction of 1,2-phenylenediamine and benzil. (n.d.). ResearchGate.

Sources

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 2-Phenylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives, particularly the 2-phenylquinoxaline scaffold, represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3][4] Their mechanism of action often involves the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[5][6][7] Accurate assessment of the cytotoxic potential of novel this compound compounds is a critical step in the drug discovery and development pipeline.[8][9] This guide provides a comprehensive overview and detailed protocols for key in vitro cytotoxicity assays tailored for the evaluation of these compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles of each assay, ensuring that the experimental choices are well-informed and the data generated is robust and reliable.

Core Principles of Cytotoxicity Testing

The primary objective of in vitro cytotoxicity assays is to determine the concentration at which a compound induces cell death or inhibits cell proliferation. This is often quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit 50% of a biological process.[10] A lower IC50 value indicates greater potency.[10][11] It is crucial to employ a battery of assays that probe different cellular mechanisms to build a comprehensive cytotoxicity profile.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound compounds.

Cytotoxicity_Workflow cluster_Screening Primary Screening cluster_Mechanism Mechanism of Action Studies cluster_Analysis Data Analysis & Interpretation Compound_Synthesis Synthesis of This compound Analogs Primary_Assay Metabolic Viability Assay (e.g., MTT, XTT) Compound_Synthesis->Primary_Assay Test Compounds IC50_Determination IC50 Value Calculation Primary_Assay->IC50_Determination Absorbance Data Membrane_Integrity Membrane Integrity Assay (LDH Release) IC50_Determination->Membrane_Integrity Select Potent Compounds Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) IC50_Determination->Apoptosis_Assay ROS_Assay ROS Production Assay IC50_Determination->ROS_Assay Data_Integration Integrate Data from Multiple Assays Membrane_Integrity->Data_Integration Apoptosis_Assay->Data_Integration ROS_Assay->Data_Integration Conclusion Determine Cytotoxicity Profile & Mechanism Data_Integration->Conclusion LDH_Assay Intact_Cell Intact Cell (LDH inside) Damaged_Cell Damaged Cell (LDH released) Intact_Cell->Damaged_Cell Cytotoxic Compound LDH_Reaction LDH + Lactate -> Pyruvate NAD+ -> NADH Damaged_Cell->LDH_Reaction Released LDH Color_Development NADH + Tetrazolium Salt -> Formazan (Colored) LDH_Reaction->Color_Development Measurement Measure Absorbance Color_Development->Measurement

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Section 3: Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. Assays that detect the hallmarks of apoptosis are therefore crucial for understanding the mechanism of action of this compound compounds.

Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorescent dye to detect apoptotic cells. [12]Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Causality behind Experimental Choices: This assay provides a more detailed picture of the mode of cell death than metabolic or membrane integrity assays. It is particularly useful for distinguishing between apoptosis and necrosis.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with the this compound compounds for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC) and PI according to the manufacturer's protocol.

    • Incubate for 15-30 minutes at room temperature in the dark. [13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The cell populations will be distributed as follows:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Caspase Activity Assays

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are the main executioner caspases. Caspase activity can be measured using substrates that become fluorescent or luminescent upon cleavage by active caspases. [12] Causality behind Experimental Choices: Measuring caspase activity provides direct evidence of apoptosis induction and can help to elucidate the apoptotic pathway involved. These assays are often available in a high-throughput plate-reader format.

Protocol: Caspase-Glo® 3/7 Assay (Example)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, opaque-walled plate and treat with the compounds.

  • Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizing Apoptotic Pathways

Apoptosis_Signaling cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Ligand Binding Caspase3_7 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3_7 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3_7 Activates 2_PQ This compound 2_PQ->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Section 4: Reactive Oxygen Species (ROS) Production Assay

Principle: Many quinoxaline derivatives have been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. [7][14]ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Causality behind Experimental Choices: This assay is important for determining if oxidative stress is a primary mechanism of cytotoxicity for the this compound compounds.

Protocol: DCFH-DA Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, black, clear-bottom plate and allow them to adhere.

    • Treat the cells with the this compound compounds for a shorter duration (e.g., 1-6 hours) as ROS production is often an early event.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10-20 µM DCFH-DA in serum-free medium.

    • Incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells again with PBS to remove excess probe.

    • Add PBS or phenol red-free medium to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Conclusion

The evaluation of in vitro cytotoxicity is a multifaceted process that requires the use of several complementary assays. For this compound compounds, a comprehensive assessment should include an initial screening with a metabolic viability assay like MTT or XTT to determine IC50 values. Subsequent mechanistic studies should then employ assays such as LDH release, Annexin V/PI staining, caspase activation, and ROS production to elucidate the mode of cell death. By following the detailed protocols and understanding the principles outlined in this guide, researchers can generate reliable and insightful data to advance the development of these promising therapeutic agents.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. [Link]
  • In-vitro Cytotoxicity Assay of Quinoxalines. (n.d.). ProQuest. [Link]
  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. (1998, October). PubMed. [Link]
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11).
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021, July 1).
  • Apoptosis Assays Market Size, Share, Trends | Growth. (2026, January 9). Fortune Business Insights. [Link]
  • In-vitro Cytotoxicity Assay of Quinoxalines. (2025, December 3).
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Taylor & Francis Online. [Link]
  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.).
  • The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (n.d.).
  • Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial p
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024, November 8). RSC Publishing. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. [Link]
  • IC50 distribution between cell lines. (n.d.).
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.).
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline deriv
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]
  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022, June 27).
  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.).
  • Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. (n.d.). PubMed. [Link]
  • Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. (2025, October 15).

Sources

Application Note & Protocol: Preparation and Characterization of 2,3-Diphenylquinoxaline for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Core in Modern Optoelectronics

Quinoxaline derivatives represent a cornerstone class of N-heterocyclic compounds in the field of organic electronics.[1][2][3] Structurally, they feature a benzene ring fused to a pyrazine ring, a configuration that imparts significant chemical and thermal stability.[4][5] The pyrazine component renders the quinoxaline core inherently electron-deficient, making these materials exceptional candidates for electron-transport layers (ETLs) and as acceptor units in donor-acceptor (D-A) type systems for advanced optoelectronic applications.[1][6][7][8]

The versatility of quinoxaline chemistry allows for the precise tuning of photophysical and electrochemical properties through functionalization at various positions of the heterocyclic core.[7] This tunability is critical for designing materials with tailored energy levels (HOMO/LUMO), emission colors, and charge transport characteristics.[6][9] Consequently, quinoxaline-based materials are integral components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3][9]

This document provides a comprehensive guide for the synthesis, purification, and characterization of a model compound, 2,3-diphenylquinoxaline, a foundational structure for more complex optoelectronic materials. It is intended for researchers and scientists in materials chemistry and drug development, offering detailed, field-proven protocols and the scientific rationale behind key experimental steps.

Scientific Principle: The Hinsberg Quinoxaline Synthesis

The most direct and widely adopted method for synthesizing quinoxalines is the Hinsberg condensation . This reaction involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[10][11][12][13] The reaction proceeds readily, often under mild conditions, and is known for its high efficiency and atom economy.[14][15]

The mechanism involves a two-step process:

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the benzil, forming a hemiaminal intermediate.

  • Cyclization and Dehydration: A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl, followed by the elimination of two water molecules, leads to the formation of the stable, aromatic quinoxaline ring.[16][17]

The selection of substituted diamines and dicarbonyls allows for the systematic modification of the final product's electronic and steric properties, directly influencing its performance in an optoelectronic device.

Diagram: General Synthesis of 2,3-Diphenylquinoxaline

The following diagram illustrates the condensation reaction between o-phenylenediamine and benzil.

Hinsberg_Synthesis cluster_reactants Reactants cluster_product Product r1 o-Phenylenediamine r2 Benzil r1_img plus1 + r2_img arrow Ethanol (Solvent) Reflux, -2 H₂O r2_img->arrow p1 2,3-Diphenylquinoxaline p1_img arrow->p1_img

Caption: The Hinsberg condensation of o-phenylenediamine and benzil.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details a reliable method for the laboratory-scale synthesis of 2,3-diphenylquinoxaline.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Supplier Notes
BenzilC₁₄H₁₀O₂210.232.10 g10.0High purity (>98%)
o-PhenylenediamineC₆H₈N₂108.141.08 g10.0Light-sensitive, store in dark
Ethanol (95%)C₂H₅OH46.0740 mL-Reagent grade
Deionized WaterH₂O18.02As needed-For work-up & recrystallization

Safety Precautions: o-Phenylenediamine is toxic and a suspected mutagen. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g (10.0 mmol) of benzil in 30 mL of 95% ethanol. Warm the mixture gently on a water bath (approx. 60-70 °C) with stirring until all the benzil has dissolved.[18]

    • Scientist's Note: Using a moderate excess of ethanol ensures both reactants remain dissolved at the reaction temperature, facilitating a homogenous reaction. Ethanol is an excellent choice as the product is less soluble in it upon cooling, which aids in crystallization.[10]

  • Addition of Diamine: To the warm, clear solution of benzil, add 1.08 g (10.0 mmol) of o-phenylenediamine in one portion.[14]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using the water bath. Maintain reflux for 1 hour. The solution will typically turn a darker yellow or orange color as the product forms.

    • Scientist's Note: Refluxing ensures the reaction proceeds to completion at a controlled temperature without loss of solvent. The reaction is often complete within 30-60 minutes, which can be monitored by Thin Layer Chromatography (TLC).[19]

  • Product Crystallization: After 1 hour, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the 2,3-diphenylquinoxaline product will begin to crystallize.

  • Inducing Full Precipitation: Once at room temperature, slowly add 10 mL of deionized water to the mixture while stirring. This will decrease the solubility of the organic product, causing further precipitation.[14]

  • Isolation: Cool the flask in an ice bath for 20-30 minutes to ensure maximum crystallization.[20] Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of cold 50% aqueous ethanol (approx. 2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight or until a constant weight is achieved. The product should be a pale yellow or off-white crystalline solid.[20]

  • Yield and Melting Point: Weigh the dried product to calculate the percentage yield. Determine the melting point. A sharp melting point close to the literature value (125-126 °C) is a good indicator of purity.[14]

Purification Protocol: Recrystallization

If the melting point is broad or below the literature value, purification by recrystallization is necessary.

  • Transfer the crude 2,3-diphenylquinoxaline to a 100 mL Erlenmeyer flask.

  • Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Keep the solution on a hot plate at a temperature just below the boiling point of ethanol.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization is established, place the flask in an ice bath for 30 minutes to complete the process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry as described previously.

Diagram: Experimental Workflow

Caption: Workflow for the synthesis and purification of 2,3-diphenylquinoxaline.

Protocols for Material Characterization

Thorough characterization is essential to confirm the identity, purity, and optoelectronic properties of the synthesized material.

Structural and Purity Analysis
  • ¹H and ¹³C NMR Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Expected ¹H NMR (CDCl₃): The spectrum should show complex multiplets in the aromatic region (approx. δ 7.30-8.30 ppm). The integration should correspond to the 14 aromatic protons of the structure. The absence of peaks corresponding to starting materials confirms purity.

    • Expected ¹³C NMR (CDCl₃): The spectrum will show multiple signals in the aromatic region (approx. δ 128-154 ppm), confirming the carbon framework.

  • Mass Spectrometry (MS):

    • Protocol: Use an appropriate ionization technique (e.g., ESI, APCI) to determine the molecular weight.

    • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 283.12 is expected for C₂₀H₁₄N₂.

Photophysical Properties
  • UV-Visible Absorption Spectroscopy:

    • Protocol: Prepare a dilute solution (~10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., dichloromethane or THF). Record the absorption spectrum from 250 nm to 600 nm.

    • Interpretation: Quinoxaline derivatives typically exhibit strong absorption bands in the UV region (300-400 nm) corresponding to π-π* transitions.[21][22] The absorption edge can be used to estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy:

    • Protocol: Using the same solution from the UV-Vis measurement, excite the sample at its absorption maximum (λ_max). Record the emission spectrum.

    • Interpretation: The emission spectrum reveals the color and efficiency of the material's fluorescence.[23][24] The difference between the absorption and emission maxima (Stokes shift) provides insight into the structural relaxation in the excited state.[6]

Electrochemical Properties
  • Cyclic Voltammetry (CV):

    • Protocol: Perform CV on a thin film of the material or in a solution containing the compound (~1 mM), a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆), and a suitable solvent (e.g., dichloromethane).[25] Use a standard three-electrode setup (e.g., glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode). Scan at a rate of 100 mV/s.

    • Interpretation: CV is used to determine the oxidation and reduction potentials of the material. These potentials are crucial for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which dictate charge injection and transport properties in a device.[26][27]

    • Calculation: The energy levels can be estimated using the onset potentials (E_onset) relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (often assumed to be -4.8 eV or -5.1 eV below vacuum depending on the reference convention):

      • E_HOMO (eV) = -[E_ox (onset) - E_Fc/Fc+ (onset) + 4.8]

      • E_LUMO (eV) = -[E_red (onset) - E_Fc/Fc+ (onset) + 4.8]

PropertyTechniqueExpected Result for 2,3-Diphenylquinoxaline
Identity ¹H NMR, ¹³C NMRAromatic signals consistent with structure
Molecular Weight Mass Spectrometry[M+H]⁺ at m/z ≈ 283.1
Purity Melting Point, TLCMP: 125-126 °C; Single spot on TLC
Optical Properties UV-Vis / PLλ_abs ≈ 350-370 nm; Blue fluorescence
Energy Levels Cyclic VoltammetryDetermines HOMO/LUMO for device matching

Application Case Study: OLED Electron Transport Layer (ETL)

The electron-deficient nature of the quinoxaline core makes 2,3-diphenylquinoxaline and its derivatives excellent candidates for ETLs in OLEDs.[1][7][28][29] An ETL facilitates the injection of electrons from the cathode and their transport to the emissive layer, while also blocking holes, thereby enhancing recombination efficiency.

Diagram: Simple OLED Device Architecture

OLED_Architecture cluster_arrows Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (Quinoxaline Material) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) light Photon (Light) EML->light Anode Anode (e.g., ITO) Substrate Glass Substrate e_inj e⁻ e_inj->ETL h_inj h⁺ h_inj->HTL

Caption: Layered structure of a basic OLED device.

Protocol for OLED Fabrication (Thermal Evaporation)
  • Substrate Cleaning: Sequentially sonicate an Indium Tin Oxide (ITO)-coated glass substrate in detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrate under a nitrogen stream and treat with UV-Ozone for 10 minutes to improve the work function and remove organic residues.

  • HTL Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a 40 nm layer of a standard Hole Transport Layer (HTL) material (e.g., TAPC).

  • EML Deposition: Deposit a 20 nm layer of the Emissive Layer (EML) material (e.g., a host doped with a phosphorescent emitter).

  • ETL Deposition: Deposit a 30 nm layer of the synthesized 2,3-diphenylquinoxaline as the Electron Transport Layer. The deposition rate should be maintained at ~1-2 Å/s.

  • Cathode Deposition: Without breaking vacuum, deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a 100 nm layer of Aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using UV-cured epoxy and a glass coverslip to prevent degradation from oxygen and moisture.

Device performance (current efficiency, power efficiency, external quantum efficiency (EQE)) can then be measured using a source meter and a calibrated photodetector. The performance will be directly correlated with the purity, thermal stability, and HOMO/LUMO energy levels of the synthesized quinoxaline material.

References

  • Abid, Z., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694–1712. [Link]
  • Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). [Link]
  • Siddiqui, H. L., et al. (2021).
  • RJPBCS. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). [Link]
  • ResearchGate. (n.d.).
  • Sajjad, H., et al. (2023). Synthesis and characterization of thermally stable quinoxaline-based polyamides. Polymer Bulletin. [Link]
  • ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. [Link]
  • ResearchGate. (n.d.). Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. [Link]
  • Frontiers. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. [Link]
  • ResearchGate. (n.d.). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes. [Link]
  • Lee, S. W., et al. (2023). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes.
  • Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170. [Link]
  • Das, S., et al. (2023). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Journal of Materials Chemistry C, 11(15), 5123-5130. [Link]
  • Bandgar, B. P., & Patil, S. A. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 15(4), 2774-2780. [Link]
  • Encyclopedia.pub. (2023).
  • ResearchGate. (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds. [Link]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
  • Abid, Z., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1694-1712. [Link]
  • IJISET. (2016). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 3(7). [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2020). 2,3 Diphenylquinoxaline : Organic synthesis. [Link]
  • ResearchGate. (n.d.). Cyclic voltammograms of quinoxalines 17 and 18 in 0.1 M solution of.... [Link]
  • Perumal, P. T., et al. (2009). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Dyes and Pigments, 82(2), 229-235. [Link]
  • Zhang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Chinese Journal of Organic Chemistry, 41(12), 4878-4886. [Link]
  • MDPI. (2022).
  • White Rose Research Online. (2025).
  • Scilit. (n.d.). New 2,3‐Bis(5‐arylthiophen‐2‐yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. [Link]
  • ResearchGate. (2022). (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]
  • UPB. (n.d.).
  • MDPI. (n.d.). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. [Link]
  • ResearchGate. (2025).
  • SciSpace. (n.d.). Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2018). Quinoxaline-Based Small Molecules: Synthesis and Investigation on Their Optoelectronic Properties. [Link]
  • Singh, G., et al. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. E-Journal of Chemistry, 8(2), 859-864. [Link]
  • Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. [Link]
  • RSC Publishing. (2024).
  • YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]
  • ResearchGate. (2023). (PDF)
  • NIH. (2013).
  • ScienceDirect. (2025). The position effect of electron-deficient quinoxaline moiety in porphyrin based sensitizers. [Link]
  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
  • ResearchGate. (2017). (PDF)

Sources

Application Notes and Protocols: Functionalization of the 2-Phenylquinoxaline Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Phenylquinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The this compound scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] This fused bicyclic system, consisting of a benzene ring fused to a pyrazine ring with a phenyl substituent at the 2-position, serves as a versatile template for the design of novel therapeutic agents.[3] The inherent structural features of the this compound core, coupled with the numerous possibilities for functionalization, have led to the discovery of compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5]

The strategic modification of this scaffold is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize off-target effects. This guide provides a comprehensive overview of key functionalization strategies for the this compound scaffold, complete with detailed protocols and insights into the structure-activity relationships (SAR) that govern their biological outcomes.

Core Synthetic Strategies and Functionalization Points

The functionalization of the this compound scaffold can be approached through several key strategies, primarily targeting the quinoxaline core and the appended phenyl ring. These modifications are crucial for exploring the chemical space around the scaffold and for developing potent and selective drug candidates.

Classical Synthesis: Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The most fundamental and widely employed method for constructing the this compound core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, to yield a 2,3-diphenylquinoxaline.[2][6] This reaction is typically straightforward and provides a robust entry point for further derivatization.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [2]

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount (approximately 2 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be conducted at a moderate reflux temperature.

  • Acetic Acid as Catalyst: The acidic catalyst protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.[6]

G o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Reactant 1 2,3-Diphenylquinoxaline 2,3-Diphenylquinoxaline Condensation->2,3-Diphenylquinoxaline Product Benzil Benzil Benzil->Condensation Reactant 2 Acetic Acid Acetic Acid Acetic Acid->Condensation Catalyst

Caption: Classical synthesis of 2,3-diphenylquinoxaline.

Direct C-H Functionalization: A Modern Approach to Derivatization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the this compound scaffold.[7] This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. A key area of focus has been the transition-metal-catalyzed ortho-C-H functionalization of the 2-aryl group, where the nitrogen atom of the quinoxaline ring acts as a directing group.[7]

Palladium-Catalyzed Regioselective Acylation of 1-methyl-3-phenylquinoxalin-2(1H)-ones [8]

This protocol describes a sustainable method for the regioselective acylation of 1-methyl-3-phenylquinoxalin-2(1H)-ones in water, a green solvent.[8]

Materials:

  • 1-methyl-3-phenylquinoxalin-2(1H)-one

  • Aldehyde, benzyl alcohol, or toluene (as acyl surrogate)

  • Palladium acetate (Pd(OAc)₂)

  • Water

General Procedure:

  • To a reaction vessel, add the 1-methyl-3-phenylquinoxalin-2(1H)-one (1.0 equiv), the acyl surrogate (2.0-3.0 equiv), and palladium acetate (catalytic amount).

  • Add water as the solvent.

  • Heat the reaction mixture at the specified temperature for the required time, as determined by reaction optimization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: This method has been shown to have a wide substrate scope and high functional group tolerance, making it a reliable tool for generating a library of acylated this compound derivatives.[8]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound C-H Activation C-H Activation This compound->C-H Activation Substrate Acyl Surrogate Acyl Surrogate Acyl Surrogate->C-H Activation Reagent Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->C-H Activation Catalyst Ortho-Acylated this compound Ortho-Acylated this compound C-H Activation->Ortho-Acylated this compound

Caption: Palladium-catalyzed ortho-C-H acylation workflow.

Functionalization of the Quinoxaline Core

Modifications to the quinoxaline ring itself offer another avenue for diversification. This can involve the introduction of substituents at various positions or the modification of existing functional groups.

Synthesis of 3-Phenylquinoxaline-2(1H)-thione and S-Alkylation [9]

The thione derivative of this compound is a versatile intermediate that can be selectively alkylated at the sulfur atom.[9]

Protocol: Preparation of 3-Phenylquinoxaline-2(1H)-thione [9]

  • To a solution of 2-chloro-3-phenylquinoxaline in chloroform, add N-cyclohexyldithiocarbamatecyclohexylammonium salt.

  • Reflux the reaction mixture for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Add ethanol to the residue to precipitate the product.

  • Filter the yellowish precipitate and crystallize from ethanol.

Protocol: S-Alkylation of 3-Phenylquinoxaline-2(1H)-thione [9]

  • The 3-phenylquinoxaline-2(1H)-thione can be reacted with various soft electrophiles (e.g., alkyl halides) in the presence of a base to yield S-substituted derivatives.

  • The reaction progress can be monitored by TLC, and the product purified by standard chromatographic techniques.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoxaline and phenyl rings.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound derivatives.[1][3][10][11]

Compound SeriesKey SAR FindingsTarget Cancer Cell LinesReference
2-Oxo-3-phenylquinoxaline derivativesIntroduction of specific N-alkyl chains and modifications of a propanoate side chain can significantly enhance cytotoxicity.Colorectal cancer (HCT-116)[10][12]
2,3-Diphenylquinoxaline derivativesElectron-donating groups on the phenyl rings and electron-withdrawing groups at the 6-position of the quinoxaline core are favorable for activity.Gastric, colorectal, and breast cancer cell lines[11]
This compound carbonyl piperazine derivativesThese compounds have been identified as novel fatty acid synthase (FASN) inhibitors with potent and selective cytotoxicity.Colorectal and breast cancer cell lines[13]
3-Phenylquinoxaline-2(1H)-thione analogsModifications at the 2-position of the 3-phenylquinoxaline scaffold have been extensively studied, with specific substitutions leading to potent anticancer activity.Various cancer cell lines[1]
Antiviral and Antimicrobial Activities

The this compound scaffold has also been a fruitful starting point for the development of antiviral and antimicrobial agents.[5][14]

  • Anti-coronavirus Activity: Certain 2-phenylquinoline derivatives, a closely related scaffold, have demonstrated broad-spectrum anti-coronavirus activity.[14] The presence of a basic side chain was found to be crucial for antiviral efficacy.[14]

  • Antibacterial and Antifungal Activity: Various quinoxaline derivatives have shown significant antibacterial and antifungal properties.[4][5]

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and proliferation.[9]

Protocol:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The this compound scaffold remains a highly attractive and "privileged" structure in the field of drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The functionalization strategies and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize new generations of this compound-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The ongoing exploration of modern synthetic methodologies, such as C-H activation, will undoubtedly continue to expand the chemical space and therapeutic potential of this remarkable scaffold.

References

  • ResearchGate. (n.d.). Synthetic pathway to prepare derivative of this compound (18) using pyridine as a catalyst.
  • National Institutes of Health. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Royal Society of Chemistry. (2022). Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • Royal Society of Chemistry. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Thieme. (2024). C–H Functionalization of Quinoxalines.
  • PubMed. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025.
  • Royal Society of Chemistry. (n.d.). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology.
  • National Institutes of Health. (n.d.). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates.
  • National Institutes of Health. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.
  • YouTube. (2021, January 27). Synthesis of 2,3-Diphenylquinoxaline | Harish Kundaikar.
  • Semantic Scholar. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • PubMed. (2022). Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water. Organic & Biomolecular Chemistry, 20(45), 8944-8951.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7599.
  • PubMed. (n.d.). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity.
  • PharmaTutor. (2011, October 26). Exploring Biological Activities of Quinoxaline Derivatives.
  • National Institutes of Health. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands.

Sources

Application Note: A Detailed Protocol for Measuring the Quantum Yield of 2-Phenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This application note provides a comprehensive, step-by-step protocol for the accurate determination of the fluorescence quantum yield (Φf) of 2-phenylquinoxaline derivatives. As a class of compounds with significant potential in optoelectronics and as fluorescent probes in biological imaging, a precise understanding of their photophysical properties is paramount.[1] This guide is designed to equip researchers with the theoretical knowledge and practical expertise to perform reliable relative fluorescence quantum yield measurements.

The narrative that follows eschews a rigid template in favor of a logical, causality-driven approach. We will delve into the "why" behind each step, ensuring a deep understanding of the experimental choices and fostering a self-validating protocol.

The Principle of Relative Quantum Yield Measurement: A Foundation of Comparative Analysis

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] While absolute methods for determining quantum yield exist, they often require specialized instrumentation like an integrating sphere. The relative method, which we will detail here, is more accessible and relies on a comparison of the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.[3]

The core principle of the relative method is that if a standard and a sample solution have the same absorbance at the same excitation wavelength, it can be assumed that they are absorbing the same number of photons.[4] Consequently, the ratio of their integrated fluorescence intensities will be directly proportional to the ratio of their quantum yields.

The relationship is described by the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

  • Φs is the fluorescence quantum yield of the sample.

  • Φr is the fluorescence quantum yield of the reference standard.

  • Is is the integrated fluorescence intensity of the sample.

  • Ir is the integrated fluorescence intensity of the reference standard.

  • As is the absorbance of the sample at the excitation wavelength.

  • Ar is the absorbance of the reference standard at the excitation wavelength.

  • ns is the refractive index of the solvent used for the sample.

  • nr is the refractive index of the solvent used for the reference standard.

Experimental Design: Strategic Choices for Robust Data

A successful quantum yield measurement hinges on careful planning and the selection of appropriate materials and parameters.

Instrumentation
  • Spectrofluorometer: An instrument capable of recording corrected emission spectra is essential. The correction accounts for the wavelength-dependent efficiency of the monochromators and detector.

  • UV-Vis Spectrophotometer: A reliable spectrophotometer is required for accurate absorbance measurements.

The Reference Standard: Quinine Sulfate

The choice of a reference standard is critical. An ideal standard should have a well-documented and stable quantum yield, be photochemically stable, and have absorption and emission spectra that overlap with the sample.

For this compound derivatives, which typically absorb in the UV-A range (around 350-400 nm) and emit in the blue-violet region (around 400-450 nm), quinine sulfate is an excellent and widely accepted standard.[5][6]

  • Standard: Quinine sulfate

  • Solvent: 0.1 M Sulfuric Acid (H₂SO₄)

  • Accepted Quantum Yield (Φr): 0.546 in 0.5 M H₂SO₄.[7] The IUPAC has also compiled various studies, with values ranging from 0.52 to 0.60 in sulfuric and perchloric acid solutions.[8][9] For the highest accuracy, using a certified reference material from a standards organization like NIST is recommended.[10][11][12]

The Sample: this compound

This protocol uses 2,3-diphenylquinoxaline as a representative for this compound derivatives, which has a reported absorption maximum around 356 nm and an emission maximum around 392 nm.[13] The specific absorption and emission maxima of your this compound derivative should be determined experimentally prior to the quantum yield measurement.

  • Sample: this compound

  • Solvent: Ethanol is a suitable solvent for many quinoxaline derivatives.

Solvent Selection and Refractive Indices

The refractive index of the solvent is a crucial parameter in the quantum yield calculation.

  • Ethanol (for sample): ns ≈ 1.361[14]

  • 0.1 M H₂SO₄ (for standard): The refractive index of dilute sulfuric acid is very close to that of water, nr ≈ 1.333.[2]

Concentration and the Inner Filter Effect: A Critical Consideration

To ensure the validity of the quantum yield measurement, it is imperative to work with dilute solutions to avoid the inner filter effect . This phenomenon arises at higher concentrations where the sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette (primary inner filter effect) or re-absorbs the emitted fluorescence (secondary inner filter effect). Both effects lead to an underestimation of the true fluorescence intensity.

A critical rule of thumb is to maintain the absorbance of all solutions at the excitation wavelength below 0.1 in a standard 1 cm path length cuvette.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks for linearity and consistency.

Stock Solution Preparation
  • Reference Stock Solution (Quinine Sulfate): Accurately prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ (e.g., 1 x 10⁻⁴ M).

  • Sample Stock Solution (this compound): Accurately prepare a stock solution of this compound in ethanol (e.g., 1 x 10⁻⁴ M).

Preparation of Dilutions
  • From the stock solutions, prepare a series of at least five dilutions of both the quinine sulfate standard and the this compound sample. The concentrations should be chosen to yield absorbance values between approximately 0.01 and 0.1 at the chosen excitation wavelength.

  • Prepare a "blank" solution for each solvent (0.1 M H₂SO₄ and ethanol) to be used for background correction.

Absorbance Measurements
  • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample, as well as the solvent blanks.

  • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard exhibit significant absorbance. Based on the properties of 2,3-diphenylquinoxaline and quinine sulfate, an excitation wavelength of 350 nm is a suitable starting point.

Fluorescence Measurements
  • Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step (e.g., 350 nm).

  • Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio without saturating the detector. Crucially, these slit widths must remain constant for all measurements of both the standard and the sample.

  • Record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band of each compound (e.g., for quinine sulfate, scan from 370 nm to 700 nm; for this compound, scan from 370 nm to 600 nm).

  • Record the fluorescence spectrum of the solvent blanks to check for any background fluorescence.

Data Analysis and Calculation

Integration of Fluorescence Spectra
  • For each recorded emission spectrum, integrate the area under the fluorescence curve. Most instrument software packages have a built-in function for this. Ensure that the integration range is consistent for all spectra of a given compound.

  • Subtract the integrated intensity of the corresponding solvent blank from the integrated intensity of each sample and standard dilution.

Plotting and Gradient Determination
  • For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. A high coefficient of determination (R² > 0.99) is indicative of good data quality and the absence of significant inner filter effects.

  • The slope of the linear regression line is the gradient (Grad). You will have a Grad_s for the sample and a Grad_r for the reference standard.

Quantum Yield Calculation

The quantum yield of the sample (Φs) can now be calculated using the gradients from the plots and the known quantum yield of the standard (Φr) with a modified version of the primary equation:

Φs = Φr * (Grads / Gradr) * (ns2 / nr2)

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and reporting.

Table 1: Example Data for Quantum Yield Determination
SolutionConcentration (M)Absorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Quinine Sulfate Dilution 10.0211.5 x 10⁷
Dilution 20.0423.0 x 10⁷
Dilution 30.0634.5 x 10⁷
Dilution 40.0846.0 x 10⁷
Dilution 50.1057.5 x 10⁷
This compound Dilution 10.0198.0 x 10⁶
Dilution 20.0381.6 x 10⁷
Dilution 30.0572.4 x 10⁷
Dilution 40.0763.2 x 10⁷
Dilution 50.0954.0 x 10⁷
Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_dilutions->abs_spec fluo_spec Measure Corrected Fluorescence Spectra (Spectrofluorometer) prep_dilutions->fluo_spec integrate Integrate Fluorescence Intensity abs_spec->integrate fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Gradients plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Trustworthiness and Self-Validation

The robustness of this protocol lies in its inherent self-validation checks:

  • Linearity of the Plot: A linear relationship between absorbance and integrated fluorescence intensity confirms that the measurements were performed in a concentration range where the Beer-Lambert law is obeyed and inner filter effects are negligible.

  • Intercept at the Origin: The linear plot should pass through the origin, as zero absorbance should correspond to zero fluorescence.

  • Consistency of the Standard: The calculated gradient for the reference standard should be reproducible in subsequent experiments, indicating the stability of the instrument and the standard solution.

By adhering to these principles and meticulously following the protocol, researchers can confidently and accurately determine the fluorescence quantum yield of this compound derivatives, paving the way for their informed application in drug development and materials science.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
  • Guezgouz, M., et al. (2023). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Research Square. [Link]
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Semantic Scholar. [Link]
  • Prahl, S. (2017).
  • Domínguez, S. E., et al. (2018). Figure S2. Slopes of quinine sulfate in H2SO4 0.1 M (thin dashed line),...
  • Hassan, A., et al. (2024). Study of this compound: synthesis, structure, and HOMO-LUMO. Journal of Molecular Structure, 1301, 137330. [Link]
  • Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards.
  • National Bureau of Standards. (1979).
  • Wikipedia. (2024). Quantum yield. [Link]
  • Würth, C., et al. (2024). References for Small Fluorescence Quantum Yields. PubMed Central. [Link]
  • National Institute of Standards and Technology. (1994).
  • Güler, E., et al. (2013). Absorption, excitation, and emission spectra for compounds 2 and 3....
  • Anandan, S., et al. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. [Link]
  • Prahl, S. (2017).
  • Kumar, S., et al. (2021). Synthesis and Photoluminescence Properties of New Conjugated Oligoquinolines 2, 2'-Bis (4-phenylquinoline) 1.
  • Fletcher, A. N. (1968). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 8(5), 415-422. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • Wikipedia. (2024). Ethanol. [Link]
  • RefractiveIndex.INFO. (n.d.). Refractive index of C2H5OH (Ethanol) - Rheims. [Link]
  • Zając, D., et al. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
  • Chem-Impex. (n.d.). 2,3-Diphenylquinoxaline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylquinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic outcomes. Our focus is on explaining the causality behind experimental choices to empower you with the knowledge to overcome common challenges.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly prepared via the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[1][2]

Question 1: Why is my product yield unexpectedly low or non-existent?

Low yield is one of the most common frustrations in synthesis. The cause can typically be traced back to one of several key areas: reaction conditions, reactant integrity, or stoichiometry.

  • Possible Cause 1: Incomplete Reaction

    • Expert Insight: The condensation reaction, while often straightforward, may require sufficient energy input or catalytic activation to proceed to completion. Traditional methods often require heat and extended reaction times.[1]

    • Solution:

      • Increase Reaction Time/Temperature: If refluxing in a solvent like ethanol, ensure the reaction is maintained at the solvent's boiling point for an adequate duration (typically 1-6 hours).[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • Introduce a Catalyst: The reaction can be significantly accelerated even at room temperature by using a catalyst. Options range from simple phenol (20 mol%) to solid acid catalysts or heteropolyoxometalates, which can increase yields dramatically under milder conditions.[5][6][7]

  • Possible Cause 2: Suboptimal Reagent Ratio

    • Expert Insight: The reaction proceeds via a 1:1 condensation. An excess of either the o-phenylenediamine or the dicarbonyl compound will not increase the yield of the desired product and can complicate purification by leaving a large amount of unreacted starting material.

    • Solution: Ensure an accurate equimolar (1:1) ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound (e.g., benzil) is used.[3][5] Precise weighing of reactants is critical.

  • Possible Cause 3: Oxidation of Starting Material

    • Expert Insight: Aromatic diamines, particularly o-phenylenediamine, are highly susceptible to air oxidation. This degradation leads to the formation of colored impurities, consumes your starting material, and ultimately lowers the yield.[3]

    • Solution: If you suspect oxidation (e.g., your diamine is dark instead of light-colored), purify it before use via recrystallization or sublimation. Crucially, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation.[3]

  • Possible Cause 4: Inefficient Energy Transfer

    • Expert Insight: Conventional heating can be slow. Alternative energy sources can drastically improve reaction kinetics.

    • Solution: Consider using microwave irradiation or sonication. These methods provide rapid, uniform heating, often reducing reaction times from hours to minutes and significantly improving yields.[4][8]

Troubleshooting Workflow: Low Product Yield

G start Problem: Low or No Yield check_stoich Verify 1:1 Stoichiometry start->check_stoich check_purity Assess Starting Material Purity (esp. o-phenylenediamine) start->check_purity check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_atmosphere Was an Inert Atmosphere Used? start->check_atmosphere solution_stoich Solution: Re-run with Accurate Molar Ratio check_stoich->solution_stoich solution_purity Solution: Purify Starting Materials Before Use check_purity->solution_purity solution_conditions Solution: Increase Time/Temp or Add a Catalyst check_conditions->solution_conditions solution_atmosphere Solution: Re-run Under Nitrogen or Argon check_atmosphere->solution_atmosphere

Caption: A decision tree for troubleshooting low product yield.

Question 2: My final product is impure, showing multiple spots on TLC. What's causing this and how can I fix it?

Product impurity is often due to side reactions or unreacted starting materials.

  • Possible Cause 1: Unreacted Starting Materials

    • Expert Insight: As discussed above, incorrect stoichiometry or an incomplete reaction will leave starting materials in your crude product.

    • Solution: First, ensure the reaction has gone to completion via TLC analysis. If it has, the primary solution is effective purification. Recrystallization from ethanol is a highly effective method for purifying solid quinoxaline products.[5] For mixtures that are difficult to separate, column chromatography on silica gel is the preferred alternative.[5]

  • Possible Cause 2: Side Product Formation

    • Expert Insight: The primary side products often arise from the aforementioned oxidation of the o-phenylenediamine.[3] Self-condensation of the dicarbonyl compound can also occur under certain conditions, though it is less common in this specific synthesis.

    • Solution: The best defense is prevention. Running the reaction under an inert atmosphere minimizes oxidation-related impurities.[3] If side products have already formed, purification is key. The polarity differences between the desired quinoxaline product, oxidized diamine polymers, and starting materials are usually significant enough to allow for effective separation by either recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound synthesis?

The synthesis is a classic condensation-cyclization reaction. It proceeds in two main stages:

  • Condensation: One of the amine groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., benzil). This is followed by dehydration to form a C=N bond (an imine). The process then repeats with the second amine and carbonyl groups.

  • Cyclization & Aromatization: The resulting intermediate rapidly cyclizes and loses a second molecule of water to form the stable, aromatic pyrazine ring of the quinoxaline core.

Simplified Reaction Mechanism

G reactants o-phenylenediamine + Benzil intermediate Di-imine Intermediate reactants->intermediate Condensation (-H₂O) product 2,3-Diphenylquinoxaline + 2 H₂O intermediate->product Cyclization & Aromatization (-H₂O)

Caption: The two-stage mechanism of quinoxaline formation.

Q2: Are there greener alternatives to traditional synthesis methods?

Absolutely. The field has moved towards more environmentally friendly protocols.

  • Green Catalysts: Many modern methods use non-toxic, recyclable catalysts like bentonite clay, citric acid, or various solid-supported catalysts.[1][4] These often allow the reaction to proceed at room temperature.

  • Alternative Solvents: Ethanol is a relatively green solvent, but reactions have also been developed in water or under solvent-free conditions by grinding the reactants together.[1][3][9]

  • Energy Efficiency: As mentioned, microwave and ultrasound-assisted syntheses are considered green due to their high energy efficiency and dramatically reduced reaction times.[4][9]

Q3: What are the best practices for purifying the final product?

The purification of quinoxalines is crucial for obtaining a high-purity final compound.[5]

  • Initial Isolation: After the reaction, the crude product can often be isolated by cooling the reaction mixture (placing it in an ice bath can facilitate crystallization) and then collecting the solid by filtration.[5][10]

  • Washing: The filtered solid should be washed with a suitable solvent (often cold ethanol or water) to remove soluble impurities.[5]

  • Recrystallization: This is the most common and effective purification technique.[5] Ethanol is an excellent solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly. The pure quinoxaline derivative will crystallize out, leaving impurities behind in the solution.[10]

  • Column Chromatography: For oily products or mixtures that do not separate well by recrystallization, column chromatography using silica gel is the method of choice.[5] A solvent system like hexane-ethyl acetate is typically used for elution.

Comparative Table of Synthetic Methodologies
MethodCatalyst/ConditionsSolventTypical TimeTypical YieldReference
ConventionalNone / Acetic AcidEthanol1 - 6 hours60-75%[1][4]
MicrowaveIodine or NoneEthanol1 - 10 min>90%[4][8]
UltrasoundVarious CatalystsEthanol8 - 15 min>95%[4][9]
HeterogeneousAlCuMoVPToluene2 hours (RT)92%[6]
Green CatalystPhenol (20 mol%)Ethanol30 min (RT)High[5][7]

Validated Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline

This protocol is a robust and widely used method for synthesizing the parent 2,3-diphenylquinoxaline.

  • Materials:

    • o-Phenylenediamine (1.08 g, 10 mmol)

    • Benzil (2.10 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzil in 10 mL of warm ethanol.

    • In a separate beaker, dissolve the o-phenylenediamine in 10 mL of ethanol.

    • Add the o-phenylenediamine solution to the flask containing the benzil solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour.[4]

    • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

    • After completion, remove the flask from the heat and allow it to cool to room temperature.

    • Place the flask in an ice bath for 15-20 minutes to maximize crystallization of the product.[10]

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Allow the crude product to air dry. Proceed to Protocol 2 for purification.

General Experimental Workflow

G start Start dissolve Dissolve Reactants (o-phenylenediamine & Benzil) in Ethanol start->dissolve react Combine Solutions & Reflux for 1 hr dissolve->react cool Cool to Room Temp, then in Ice Bath react->cool filtrate Filter & Wash with Cold Ethanol cool->filtrate purify Purify Crude Solid (Recrystallization) filtrate->purify end Obtain Pure 2,3-Diphenylquinoxaline purify->end

Caption: Standard workflow for 2,3-diphenylquinoxaline synthesis.

Protocol 2: Purification by Recrystallization

  • Materials:

    • Crude 2,3-diphenylquinoxaline (from Protocol 1)

    • Ethanol

  • Procedure:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimum amount of ethanol and gently heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves.[5]

    • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.[10]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.[10]

    • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Dry the crystals completely. Determine the melting point and yield. The expected melting point is approximately 127-128 °C.[6]

References

  • Troubleshooting common issues in quinoxaline synthesis protocols. (2025). Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthetic pathway to prepare derivative of this compound (18).
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (2018). Chemical Science (RSC Publishing).
  • Optimization of the reaction conditions for the synthesis of 2,3-diphenylquinoxaline 10a.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • 2,3 Diphenylquinoxaline : Organic synthesis. (2020). YouTube.
  • Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. (2011). Asian Journal of Research in Chemistry.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Deriv
  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. (2025). Benchchem.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • (PDF) A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017).
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET.

Sources

Technical Support Center: 2-Phenylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-phenylquinoxaline and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Understanding the Core Reaction: The Condensation

The most fundamental and widely used method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] In the case of this compound, this typically involves the reaction of o-phenylenediamine with a phenyl-substituted α-dicarbonyl compound.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products A o-Phenylenediamine C Condensation & Cyclization A->C B Phenyl-α-dicarbonyl (e.g., Phenylglyoxal) B->C E This compound (Desired Product) C->E Main Pathway F Side Products C->F Side Reactions D Solvent & Catalyst (e.g., Ethanol, Acetic Acid) D->C

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in quinoxaline synthesis can often be attributed to several factors:

  • Incomplete Reaction: The condensation reaction may require more time or a higher temperature to go to completion. Traditional methods often involve heating for extended periods.[2] Consider monitoring the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Catalyst: While the reaction can proceed without a catalyst, acidic or metal-based catalysts can significantly improve reaction rates and yields.[2][3] If you are not using a catalyst, consider adding a mild acid like acetic acid. If you are using a catalyst, ensure it is active and used in the correct concentration.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields. These can include self-condensation products of the dicarbonyl compound or oxidation of the diamine starting material.

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Ensure your recrystallization solvent is well-chosen to maximize recovery of the pure product.

Q2: I'm observing multiple spots on my TLC plate besides the product. What are these side products?

A2: The presence of multiple spots on a TLC plate is a clear indicator of side reactions. Common byproducts in this compound synthesis include:

  • Benzimidazoles: These can form from the reaction of the o-phenylenediamine with aldehydes or carboxylic acids that may be present as impurities in your starting materials or solvent.

  • Over-oxidation Products: If the reaction is exposed to excessive air or oxidizing agents, the diamine starting material can be oxidized, leading to a complex mixture of colored impurities.

  • Self-Condensation of the Dicarbonyl: α-Dicarbonyl compounds can undergo self-condensation reactions, especially under basic conditions, to form complex polymeric materials.

Troubleshooting Side Reactions
Side Product Probable Cause Prevention & Mitigation
Benzimidazoles Impurities in starting materials or solvent (aldehydes, carboxylic acids).Use high-purity, freshly distilled solvents and recrystallize starting materials if necessary.
Over-oxidation Products Exposure to air, especially at elevated temperatures.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymeric Byproducts Self-condensation of the dicarbonyl compound.Maintain a slightly acidic to neutral pH. Avoid strong bases.
Q3: How can I effectively purify my this compound product?

A3: Purification is a critical step to obtaining a high-purity product. The most common methods are:

  • Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives. Ethanol or aqueous ethanol is a commonly used solvent system.[3][4] The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a reliable alternative.[2] A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on the specific quinoxaline derivative.

Q4: The reaction seems to be very slow. How can I speed it up?

A4: Several strategies can be employed to accelerate the reaction rate:

  • Catalysis: The use of an appropriate catalyst is the most direct way to increase the reaction rate. A variety of catalysts have been reported, including:

    • Acid Catalysts: Acetic acid is a common choice.[2]

    • Metal Catalysts: Copper[5] and nickel-based[5] catalysts have been shown to be effective.

    • Heterogeneous Catalysts: These offer the advantage of easy separation from the reaction mixture.[3]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields.[6]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.[1][2]

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A5: Yes, there is a growing interest in developing more sustainable methods for quinoxaline synthesis. Some of these approaches include:

  • Green Solvents: Using water or ethanol as a solvent instead of more hazardous organic solvents.[2]

  • Catalyst-Free Conditions: Some methods have been developed that proceed efficiently without a catalyst, often with the aid of microwave irradiation or sonication.[7]

  • One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, which reduces waste and improves efficiency.[8]

Mechanistic Pathway of a Common Side Reaction: Benzimidazole Formation

G A o-Phenylenediamine C Condensation A->C B Aldehyde Impurity (e.g., from solvent) B->C D Cyclization & Oxidation C->D E Benzimidazole (Side Product) D->E

Caption: Formation of a benzimidazole byproduct.

Experimental Protocols

Standard Protocol for 2,3-Diphenylquinoxaline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve benzil (1.0 eq) in rectified spirit or ethanol.[1]

  • Addition of Diamine: To the warm solution of benzil, add a solution of o-phenylenediamine (1.0 eq) in the same solvent.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate out. If not, add water to induce precipitation.

  • Isolation and Purification: Collect the crude product by filtration. Recrystallize the solid from hot ethanol or an ethanol/water mixture to obtain pure 2,3-diphenylquinoxaline.[3]

Troubleshooting Protocol: Removal of Benzimidazole Impurities

If your final product is contaminated with benzimidazole byproducts, the following purification strategy can be employed:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic benzimidazole will be protonated and move into the aqueous layer.

  • Separation: Separate the organic layer, which contains the desired quinoxaline product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid to obtain the purified this compound.

References

  • 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. [Link]
  • Ali, A., et al. (2021).
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
  • Synthetic pathway to prepare derivative of this compound (18)...
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare. [Link]
  • A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Plausible mechanism for the formation of quinoxaline.
  • Preparation of 2, 3-diphenylquinoxaline
  • Synthesis and Reactions of Quinoxaline Deriv
  • Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. International Journal of ChemTech Research. [Link]
  • Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the purification of 2-phenylquinoxaline. Our focus is on delivering field-proven insights to overcome common challenges, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of crude this compound is intrinsically linked to its synthesis, which most commonly involves the condensation of o-phenylenediamine and benzil.[1][2] Consequently, the primary impurities are typically:

  • Unreacted Starting Materials: Residual o-phenylenediamine and/or benzil are the most common contaminants.

  • Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of highly colored, polymeric impurities, often dark brown or black in appearance.[3] Running the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3]

  • Side-Reaction Products: While the primary reaction is robust, minor side products can form, though these are generally less prevalent than unreacted starting materials.

Q2: What are the most effective methods for purifying this compound?

For this class of compounds, the two most reliable and widely adopted purification techniques are recrystallization and column chromatography.[4]

  • Recrystallization: This is an excellent method for removing small amounts of impurities and is particularly effective if the crude product is already of moderate purity (>90%). It can yield highly crystalline, pure material if a suitable solvent is found.[5]

  • Flash Column Chromatography: This is the method of choice for separating the desired product from a wide range of impurities, especially when the crude material is of low purity or contains multiple components with different polarities.[6]

Q3: How can I effectively monitor the purification process and assess the final purity?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the purification process.[7] Due to its aromatic nature, this compound is UV-active and can be easily visualized on TLC plates containing a fluorescent indicator (F₂₅₄) under a UV lamp (254 nm).[4][7]

For final purity assessment, the following methods are standard:

  • Melting Point Analysis: Pure 2,3-diphenylquinoxaline has a sharp melting point of approximately 127 °C.[8] A broad or depressed melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from trace impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual starting materials or byproducts.[5]

Purification Workflow Overview

The choice between recrystallization and column chromatography depends on the initial purity of the crude product. The following diagram outlines a general decision-making workflow.

G crude Crude this compound tlc Assess Purity by TLC crude->tlc recryst Recrystallization tlc->recryst High Purity (>90%, minor impurities) chrom Column Chromatography tlc->chrom Low Purity (<90%, multiple spots) reassess Reassess Purity recryst->reassess pure_product Pure this compound (Verify Purity) chrom->pure_product reassess->chrom Impure reassess->pure_product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.

Problem Potential Cause(s) Solution(s)
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution was cooled too rapidly. 3. High concentration of impurities inhibiting crystal lattice formation.1. Choose a lower-boiling point solvent or a solvent mixture.[4] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] 3. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[4]
No Crystal Formation Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The solution is too clean, lacking nucleation sites.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound if available. 4. For a two-solvent system, add the "anti-solvent" dropwise until turbidity persists, then heat to clarify and cool slowly.[9]
Low Recovery of Purified Product 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.[4]
Product Is Not Significantly Purer (e.g., still colored) 1. The impurities have very similar solubility properties to the product in the chosen solvent. 2. Colored impurities are present.1. Try a different recrystallization solvent or a solvent system (e.g., ethanol/water).[10] 2. For colored impurities, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and perform a hot filtration to remove the charcoal before cooling.[4]

Troubleshooting Guide: Column Chromatography

Flash column chromatography offers excellent separation but requires careful setup and execution.

Troubleshooting Decision Tree

G start TLC of Fractions Shows a Problem q1 What is the issue? start->q1 a1 Poor Separation (Spots Overlap) q1->a1 a2 Streaking of Spots q1->a2 a3 Product Stuck at Baseline (Rf ≈ 0) q1->a3 sol1 Decrease eluent polarity. (e.g., from 20% to 10% EtOAc/Hexane). Consider a different solvent system. a1->sol1 sol2 Do not overload the column. For basic compounds, add 0.1-1% triethylamine to the eluent. a2->sol2 sol3 Increase eluent polarity. (e.g., from 10% to 20% EtOAc/Hexane) a3->sol3

Caption: Troubleshooting common issues in column chromatography.

Detailed Chromatography Issues
Problem Potential Cause(s) Solution(s)
Product and Impurities Elute Together The eluent system is not providing adequate separation. The polarity may be too high, causing all compounds to move too quickly.Decrease the polarity of the eluent system. The ideal Rf for the target compound on a TLC plate for good column separation is approximately 0.3-0.4.[6][11] If separation is still poor, consider a different solvent system (e.g., dichloromethane/hexanes).
Streaking of Spots on TLC of Column Fractions 1. The sample was overloaded on the column. 2. The compound may have acidic or basic properties, causing strong interaction with the silica gel.1. Use a proper ratio of sample to adsorbent (typically 1:50 to 1:100 by weight). 2. While this compound is neutral, some impurities might not be. If streaking is observed, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can neutralize active sites on the silica gel.[4]
Cracking or Channeling of the Silica Bed The column was packed improperly, or the solvent level dropped below the top of the silica gel, introducing air bubbles.This can ruin the separation. The column must be packed carefully to be uniform and bubble-free.[6] Always ensure the solvent level remains above the silica gel surface throughout the run.[6] If a crack appears before loading the sample, the column must be repacked.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[7]

  • Mobile Phase: A starting point for developing a solvent system is Hexane:Ethyl Acetate (e.g., 4:1 v/v).[7] Adjust the ratio to achieve an Rf value of ~0.3-0.4 for this compound.

  • Procedure:

    • Dissolve a small amount of the crude or purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the TLC plate baseline.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm). A single spot indicates high purity.[7]

Protocol 2: Purification by Recrystallization

This protocol is adapted for this compound using an ethanol/water system.[10]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid.[4]

  • If the solution is colored, add a spatula-tip of activated charcoal, swirl, and heat for another 2-3 minutes.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, add water dropwise until a slight cloudiness persists.[1] Reheat gently until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.

  • Dry the pure crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Select Eluent: Based on TLC analysis (Protocol 1), prepare an eluent system that gives the target compound an Rf of ~0.3. A common system is a gradient of ethyl acetate in hexanes.[12]

  • Pack the Column:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.[11]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[13]

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.[6]

    • Add another thin layer of sand on top to protect the silica surface.[11]

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add this powder to the top of the prepared column.

  • Elute and Collect:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem.
  • Quinoxaline and its derivatives exhibit a broad spectrum of biological activity. (n.d.).
  • Column chromatography. (n.d.). University of California, Los Angeles.
  • BenchChem Technical Support Team. (2025). A Technical Guide to the Solubility of 2-Phenylquinoline-7-carbaldehyde in Organic Solvents. BenchChem.
  • SWAPNODAY SANKUL CO-OP HSG SOCIETY. (2021, March 11). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine [Video]. YouTube.
  • BenchChem Technical Support Team. (2025). Preventing degradation of 2-(Bromomethyl)-3-phenylquinoxaline during storage. BenchChem.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. BenchChem.
  • Heravi, M. M., et al. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • BenchChem Technical Support Team. (2025).
  • vibzzlab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube.
  • Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis of 2,3‐diphenylquinoxaline using 1,2‐phenylenediamine and benzyl. (n.d.). Wiley Online Library.
  • BenchChem Technical Support Team. (2025). Identifying byproducts and impurities in 2,3-Diphenylquinoxaline synthesis. BenchChem.
  • Two-Solvent Recrystalliz
  • Column chrom
  • Abad, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl].
  • This compound. (n.d.). Biosynth.
  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • 2-Methyl-3-Phenylquinoxaline, 97% Purity. (n.d.).
  • Sharma, V., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Zhang, G., et al. (n.d.). Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes.
  • Purification of Organic Compounds by Flash Column Chrom
  • Multi-Methyl-Substituted Polyphenylquinoxalines with High Solubility and High Glass Transition Temperatures: Synthesis and Characterization. (2007).
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • BenchChem Technical Support Team. (2025). Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide. BenchChem.
  • This compound. (2023, May 26). ChemicalBook.
  • Not-bhad, B., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. Molecules, 26(6), 1599.
  • Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry.
  • Bendale, A. R., et al. (n.d.). Sonochemical Synthesis Of 2, 3-Diphenylquinoxaline Using different Catalysts, A Green Chemistry Approach.
  • O'Brien, E., et al. (2018). Use of sublimation catalysis and polycrystalline powder templates for polymorph control of gas phase crystallization. University of Galway Research Repository.
  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis.
  • Keller, U., et al. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3473-3479.
  • Mendez, A. S. L., et al. (2015). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Molecules, 20(11), 20042-20055.
  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (n.d.). Royal Society of Chemistry.
  • 2,3-Diphenylquinoxaline. (n.d.). Biosynth.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
  • 2,3-Diphenylquinoxaline. (n.d.). PubChem.

Sources

Technical Support Center: Overcoming Solubility Issues of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-phenylquinoxaline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound class. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you navigate these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it poorly soluble in aqueous solutions?

A1: this compound is a heterocyclic aromatic organic compound. Its structure consists of a quinoxaline core (a fusion of benzene and pyrazine rings) with a phenyl group attached at the 2-position.[1][2] This molecular architecture is predominantly non-polar and hydrophobic. The large, rigid aromatic system has a strong preference for interacting with itself (crystal lattice energy) rather than with polar water molecules, leading to its characteristic low solubility in aqueous media.[3]

Q2: I'm observing immediate precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous buffer or cell culture medium. What's happening?

A2: This is a classic solubility issue known as "crashing out." Your concentrated stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) keeps the compound solubilized. When this stock is introduced into a large volume of an aqueous medium, the DMSO concentration is drastically lowered. The environment becomes predominantly aqueous, and the concentration of this compound exceeds its maximum solubility in this new medium, causing it to precipitate out of the solution.[4]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: While cell line tolerance can vary, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) . Higher concentrations can lead to cytotoxicity or induce off-target effects, confounding your experimental results. It is imperative to always include a "vehicle control" in your experiments—this control should contain the same final concentration of DMSO as your test samples but without the this compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?

A4: There are several established techniques, which can be broadly categorized as physical and chemical modifications.[5] Key strategies include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.[6]

  • pH Adjustment: Exploiting the basic nature of the quinoxaline nitrogens to form a more soluble salt at acidic pH.[7][8]

  • Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic molecule.[9][10]

  • Formulation Technologies: Advanced methods such as creating nanosuspensions or amorphous solid dispersions.[11][12]

  • Chemical Modification: Synthesizing a more soluble prodrug that converts to the active compound in vivo.[13][14]

Troubleshooting Guide & Advanced Solutions

This section provides a logical progression for tackling solubility challenges, from simple adjustments to advanced formulation strategies.

Decision Logic for Selecting a Solubility Enhancement Method

The following diagram outlines a decision-making process to guide your selection of the most appropriate technique based on your experimental needs.

G start Start: Solubility Issue with this compound cosolvency Attempt 1: Co-solvency (e.g., DMSO, Ethanol, PEG 400) start->cosolvency check1 Is solubility sufficient & is the solvent compatible with the assay? cosolvency->check1 ph_adjust Attempt 2: pH Adjustment (for basic quinoxalines) check1->ph_adjust No success Success: Proceed with Experiment check1->success Yes check2 Is the required pH compatible with the experimental system? ph_adjust->check2 cyclodextrin Advanced Method 1: Cyclodextrin Complexation (High Biocompatibility) check2->cyclodextrin No formulation Advanced Method 2: Formulation (Nanosuspension or Solid Dispersion) check2->formulation Need Higher Concentration prodrug Chemical Modification: Prodrug Synthesis (For in-vivo / development) check2->prodrug Long-term Strategy check2->success Yes cyclodextrin->success Complexation Successful formulation->success Formulation Successful G cluster_0 Organic Phase cluster_1 Aqueous Phase a 1. Dissolve this compound in minimal Ethanol c 3. Mix Organic and Aqueous Solutions a->c b 2. Dissolve HP-β-CD in Deionized Water b->c d 4. Stir for 24-48h at Room Temp c->d e 5. Remove Solvents (Rotary Evaporator) d->e f 6. Reconstitute Solid Complex in Buffer e->f g 7. Filter (0.22 µm) & Quantify f->g

Sources

Technical Support Center: Optimization of Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of quinoxaline derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses specific issues that researchers commonly face during quinoxaline synthesis.

Q1: My quinoxaline synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields are a frequent challenge and can often be traced back to several key factors. The traditional method, involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, can be sensitive to reaction conditions.[1][2] Key areas to investigate include:

  • Suboptimal Catalysis: Uncatalyzed reactions, especially at room temperature, may show little to no product formation. The choice of catalyst is critical and substrate-dependent.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Consider extending the reaction time or employing gentle heating.[3]

  • Starting Material Quality: o-Phenylenediamines are susceptible to oxidation, which can introduce colored impurities and reduce the amount of active starting material.[4] Ensure the purity of both the diamine and the dicarbonyl compound.

  • Reaction Temperature: While some modern protocols work at room temperature, traditional methods often require heat.[2][5] However, excessively high temperatures can lead to side product formation and degradation.[2][3]

Q2: I'm observing a significant amount of dark, tar-like side products. What causes this and how can I prevent it?

A2: The formation of dark-colored impurities or "tar" is typically a result of the degradation of starting materials or the product itself. The primary cause is often the oxidation of the o-phenylenediamine starting material.[4]

  • Mitigation Strategy: To minimize oxidation, it is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[4] Additionally, using freshly purified or high-purity o-phenylenediamine can make a significant difference. If the reaction requires elevated temperatures, minimizing the reaction time is also crucial.

Q3: How do I choose the most effective catalyst for my specific substrates?

A3: Catalyst selection is a critical optimization step. The ideal catalyst depends on the electronic properties of your substrates (both the diamine and the dicarbonyl).

  • Lewis Acids: For general-purpose synthesis, Lewis acids like cerium(IV) ammonium nitrate (CAN), zinc triflate (Zn(OTf)₂), and gallium(III) triflate (Ga(OTf)₃) are often effective and can significantly shorten reaction times.[1][2]

  • Solid-Supported Catalysts: For easier purification and greener processes, consider heterogeneous catalysts. Options include alumina-supported heteropolyoxometalates or silica nanoparticles, which can be filtered off after the reaction.[1][6][7] These are often reusable, adding to their cost-effectiveness.[7]

  • Green Catalysts: In line with sustainable chemistry principles, there is a growing interest in environmentally benign catalysts. Options include using bentonite clay, sulfated titania, or even carrying out the reaction in rainwater, which can act as both a solvent and a mild catalyst.[2][8]

Q4: What is the role of the solvent, and can I perform the reaction solvent-free?

A4: The solvent solubilizes the reactants and can influence the reaction rate by stabilizing intermediates or transition states.[9]

  • Common Solvents: A range of solvents with varying polarities, including ethanol, methanol, toluene, and water, have been used successfully.[2][9] Ethanol is often a good starting point as it is a green solvent and has been shown to produce high yields.[2]

  • Solvent-Free Conditions: Yes, solvent-free reactions are a viable and environmentally friendly option.[9] These are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, or by using microwave irradiation.[4][10]

Q5: My purification by column chromatography is difficult due to the poor solubility of my quinoxaline product. What are my alternatives?

A5: Poor solubility in common organic solvents is a known issue for many quinoxaline derivatives, making column chromatography challenging.[4]

  • Recrystallization: This is the most effective and common purification method. Successful recrystallization has been reported from ethanol.[4][7] An alternative method is to dissolve the crude product in a dilute basic solution (like 5% NaOH) and then re-precipitate the pure product by adding a dilute acid (like HCl).[4]

  • Washing/Trituration: If the product is a solid and the impurities are soluble in a specific solvent, washing the crude solid with that solvent can be very effective. Ether is often a good choice for this purpose.[4][11]

Part 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common experimental failures.

Guide 1: Diagnosing and Overcoming Low Product Yield

Low yield is the most common frustration in quinoxaline synthesis. This guide provides a logical workflow to diagnose the root cause.

Step 1: Verify Starting Material Integrity

  • Action: Analyze your o-phenylenediamine and 1,2-dicarbonyl compound by TLC, NMR, or melting point.

  • Rationale: As previously mentioned, o-phenylenediamines can oxidize over time.[4] Impurities in either starting material will lead to a lower-than-theoretical yield and can introduce side products. If in doubt, purify the starting materials before use.

Step 2: Evaluate the Catalytic System

  • Action: If you are not using a catalyst, introduce one. If you are, consider if it's the optimal choice.

  • Rationale: The condensation reaction often requires a catalyst to proceed at a reasonable rate.[1][2] A weak catalyst may lead to an incomplete reaction. For electron-poor diamines, a stronger Lewis acid might be necessary.

  • Workflow:

    • Start with a general-purpose catalyst like CAN or an organocatalyst like camphorsulfonic acid (CSA).[12][13]

    • If the yield is still low, consider a more robust solid-supported catalyst which can sometimes offer higher efficiency and easier workup.[7]

    • For a green approach, explore options like nano-particle catalysts or acidic clays.[2][14]

Step 3: Optimize Reaction Temperature and Time

  • Action: Monitor the reaction progress by TLC. If the reaction stalls at room temperature, consider gentle heating.

  • Rationale: Many quinoxaline syntheses require an initial energy input to overcome the activation barrier.[2][15] However, be cautious, as high temperatures for prolonged periods can cause degradation.[3]

  • Experimental Protocol: Set up parallel reactions at room temperature, 40 °C, and 60 °C. Take aliquots every hour to track product formation and the appearance of any new, undesired spots by TLC. This will help you find the "sweet spot" between reaction rate and product stability.

Step 4: Control the Reaction Atmosphere

  • Action: If you are observing color changes (darkening) in your reaction mixture, repeat the experiment under an inert atmosphere (N₂ or Ar).

  • Rationale: An inert atmosphere will prevent the oxidative degradation of the electron-rich o-phenylenediamine, a common side reaction that consumes starting material and complicates purification.[4]

The logical flow for troubleshooting low yield can be visualized as follows:

G start Low Yield Observed check_sm Step 1: Verify Starting Material Purity start->check_sm check_cat Step 2: Evaluate Catalyst System check_sm->check_cat If Purity is Confirmed optimize_temp Step 3: Optimize Temperature & Time check_cat->optimize_temp If Catalyst is Active control_atm Step 4: Control Reaction Atmosphere optimize_temp->control_atm If Stalling/Decomposition Occurs success Yield Improved control_atm->success

Caption: Troubleshooting workflow for low quinoxaline yield.

Part 3: Data Summaries and Protocols

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

This table summarizes the performance of various catalysts under different conditions, providing a quick reference for selecting a starting point for your optimization.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical TimeYield Range (%)Reference(s)
None (Catalyst-free)N/AEthanol / WaterRoom Temp - Reflux10 min - 12 h80-98[3][16]
Cerium(IV) Ammonium Nitrate (CAN)5WaterRoom Temp< 1 h90-98[2][13]
Zinc Triflate (Zn(OTf)₂)0.2AcetonitrileRoom Temp1-2 h85-91[17]
Camphorsulfonic Acid (CSA)20EthanolRoom Temp2-8 h90-98[12]
Alumina-Supported CuH₂PMo₁₁VO₄₀100 mg per mmolTolueneRoom Temp2 h92[7]
Iodine (I₂)20DMSORoom Temp12 h78-99[16][17]
Microwave (Solvent-free)N/ANoneN/A5 minHigh[10]
Experimental Protocol: General Procedure for Quinoxaline Synthesis using a Solid-Supported Catalyst

This protocol is based on an efficient and environmentally friendly method that simplifies purification.[7]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[7]

  • Toluene (8-10 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask, add the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the alumina-supported catalyst (100 mg).

  • Add toluene (8 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Upon completion of the reaction (typically when the starting materials are no longer visible by TLC, ~2 hours), separate the insoluble catalyst by filtration through a small plug of celite or by simple gravity filtration.

  • Wash the recovered catalyst with a small amount of toluene and set it aside for potential reuse.

  • Combine the filtrate and washings and dry the organic solution over anhydrous Na₂SO₄.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the pure quinoxaline derivative.

Causality and Self-Validation:

  • Heterogeneous Catalyst: The use of a solid catalyst simplifies the workup immensely, as it can be removed by simple filtration.[7] This avoids aqueous workups which can sometimes lead to product loss.

  • Room Temperature: Running the reaction at room temperature minimizes the risk of thermal degradation of sensitive substrates.[7]

  • TLC Monitoring: Continuous monitoring ensures that the reaction is stopped at the optimal time, preventing the formation of degradation products from over-exposure to the catalytic conditions.

  • Recrystallization: This purification method is ideal for quinoxalines and often yields a product of very high purity. The formation of well-defined crystals is a good indicator of purity.

Diagram: General Reaction Mechanism and Potential Pitfalls

The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyls is a robust reaction, but understanding the mechanism helps in troubleshooting.

G cluster_0 Reaction Pathway cluster_1 Potential Pitfalls Reactants o-Phenylenediamine + 1,2-Dicarbonyl Intermediate1 Amino-alcohol Intermediate Reactants->Intermediate1 Nucleophilic Attack (Catalyst Assists) SideReaction1 Oxidation of o-Phenylenediamine Reactants->SideReaction1 Intermediate2 Dihydropyrazine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization & Dehydration SideReaction2 Incomplete Cyclization (stalls at intermediate) Intermediate1->SideReaction2 Product Quinoxaline Product Intermediate2->Product Oxidation (often by air) SideReaction3 Thermal Degradation (High Temp) Product->SideReaction3

Caption: Mechanism of quinoxaline synthesis and common side reactions.

References

  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT.
  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (2021-06-21).
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. (2025-11-01).
  • Green and Sustainable Synthesis of Novel Quinoxalines
  • Ghosh, P., & Mandal, A. Green and selective protocol for the synthesis of quinoxalines. Advances in Applied Science Research, 2(1), 255-260. (2011).
  • Troubleshooting low yield in quinoxaline synthesis
  • Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
  • Shafi, S., et al.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles. PubMed. (2025-07-14).
  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem.
  • Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis. BenchChem.
  • Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023-11-23).
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023-07-07).
  • Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organoc
  • Ruiz, D. M., et al. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • LaRosa, P.
  • Purification of Quinoline-3,4-diones. Reddit. (2025-04-08).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-phenylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions to ensure a smooth, efficient, and successful scale-up.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound. The typical synthesis involves the condensation of an o-phenylenediamine with a phenyl-substituted 1,2-dicarbonyl equivalent, such as phenylglyoxal or phenacyl bromide.[1][2][3]

Category 1: Reaction Performance & Optimization

Question: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?

Answer: A drop in yield upon scale-up is a common challenge, often rooted in issues of heat and mass transfer.

  • Inadequate Mixing: On a small scale, magnetic stirring is sufficient. In larger reactors, mechanical overhead stirring is necessary. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirrer and baffle design of your reactor provides homogenous mixing of the reaction slurry or solution.

  • Poor Temperature Control: The condensation reaction is typically exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. If the internal temperature rises uncontrollably, byproduct formation increases. Use a reactor jacket with a circulating temperature control unit and monitor the internal temperature, not just the jacket temperature.

  • Reagent Addition Rate: Slow, controlled addition of one reactant to the other (e.g., adding phenacyl bromide to the o-phenylenediamine solution) becomes critical at scale. A slow addition rate helps manage the exotherm and maintain an optimal stoichiometric ratio in the reaction zone, minimizing the formation of impurities.[2]

Question: I'm observing a significant amount of a persistent, colored impurity in my crude product. What could it be and how can I prevent it?

Answer: Colored impurities often stem from oxidation or side-reactions involving the o-phenylenediamine (OPD) starting material.

  • Oxidation of o-phenylenediamine: OPD is highly susceptible to air oxidation, forming intensely colored polymeric species. This is exacerbated by heat and prolonged reaction times.

    • Prevention: Purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction. Use high-purity, freshly sourced OPD. If the purity is questionable, consider a pre-purification step like recrystallization or sublimation.

  • Side Reactions: Depending on your specific route, various side products can form. If using an α-haloketone like phenacyl bromide, self-condensation or reaction with the solvent can occur.[2] If the reaction is run under strongly basic conditions, the formation of 3-phenylquinoxalin-2-ol has been reported as a potential byproduct.[4]

    • Prevention: Strict control over stoichiometry and temperature is key. Using a milder catalyst or reaction conditions can also suppress side reactions. Many modern protocols use catalysts like bentonite clay or operate in greener solvents like ethanol or even water to improve selectivity.[1][5]

Category 2: Work-up and Purification

Question: My product is "oiling out" during crystallization instead of forming a solid. How can I achieve effective crystallization on a large scale?

Answer: "Oiling out" occurs when the product is insoluble in the crystallization solvent at high temperatures but separates as a liquid phase upon cooling before it can form an ordered crystal lattice. This traps impurities and hinders purification.

  • Solvent System Optimization: The ideal crystallization solvent should dissolve the product well at high temperatures and poorly at low temperatures. Ethanol or aqueous ethanol is commonly used for this compound.[5][6][7]

    • Troubleshooting Steps:

      • Reduce Supersaturation Rate: Cool the solution more slowly. A programmed cooling ramp in the reactor is ideal.

      • Introduce Seeding: Add a small amount of pure this compound crystals at a temperature just below the saturation point to encourage nucleation.

      • Use an Anti-Solvent: If using a single solvent fails, consider an anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like THF or dichloromethane) and then slowly add a poor solvent (like hexanes or water) until turbidity is observed, followed by slow cooling.

Question: After a single recrystallization, my product purity is still below 99%. What are the next steps?

Answer: If impurities persist after recrystallization, they may have similar solubility profiles to your product.

  • Activated Carbon Treatment: If the impurities are colored, they can often be removed by treating the hot solution with activated carbon before filtration and crystallization. Use a minimal amount (e.g., 1-2% w/w) to avoid adsorbing your product.

  • Slurry Wash: Before the final filtration, or even as a separate step, washing the crude solid with a solvent that dissolves the impurities but not the product can be very effective. For example, a cold ethanol or hexane wash can remove more soluble byproducts.

  • Chromatography: While less ideal for very large scales, flash column chromatography is a viable option for purifying multi-kilogram batches if high purity is critical and other methods fail. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common starting point.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most common and robust method is the condensation reaction between o-phenylenediamine and a suitable 1,2-dicarbonyl compound or its precursor.[8] The reaction of o-phenylenediamine with phenacyl bromide is a widely used route.[1][3] For large-scale operations, one-pot syntheses that generate the dicarbonyl species in situ are also highly efficient.[4][9]

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, significant research has focused on greener alternatives to traditional methods that may use harsh acids or toxic solvents.[1]

  • Green Solvents: Using ethanol, water, or glycerol-water mixtures can replace chlorinated solvents.[5][10]

  • Recyclable Catalysts: Heterogeneous catalysts like bentonite clay, alumina-supported heteropolyoxometalates, or zeolites can be filtered off and reused, simplifying purification and reducing waste.[1][7][11]

  • Alternative Energy: Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, often under milder conditions.[5][6][10]

Q3: What are the primary safety concerns when scaling up this reaction?

  • Exotherm Control: As mentioned, the reaction is exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure. Always perform a safety assessment and consider a pilot run at an intermediate scale to characterize the thermal profile.

  • Reagent Handling: o-Phenylenediamine is toxic and a suspected mutagen. Phenacyl bromide is a lachrymator. Always handle these chemicals in a well-ventilated area (like a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: If using flammable solvents like ethanol or THF, ensure the reactor and surrounding equipment are properly grounded to prevent static discharge, and operate in an area rated for flammable liquid handling.

Part 3: Data & Protocols

Comparative Analysis of Synthetic Conditions

The table below summarizes various reported conditions for the synthesis of quinoxaline derivatives, highlighting the move towards milder and more efficient protocols.

Catalyst/MethodSolventTemperatureTimeYield (%)Reference
Conventional RefluxRectified SpiritWater Bath1 hour75%[5]
UltrasoundEthanolRoom Temp8 minutes97%[5]
Bentonite Clay K-10EthanolRoom Temp20 minutes95%[1]
Alumina-Supported MoVPTolueneRoom Temp2 hours92%[7]
Hexafluoroisopropanol (HFIP)HFIPRoom Temp1 hour95%[1][12]
UltrasoundGlycerol-Water--89-94%[10]
General Scale-Up Synthesis Workflow

The following diagram illustrates a typical workflow for the scaled-up synthesis of this compound.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep Inert Atmosphere Purge (N2 or Ar) charge_opd Charge Reactor with o-Phenylenediamine & Solvent prep->charge_opd add_reagent Controlled Addition of Phenacyl Bromide Solution charge_opd->add_reagent Initiate Stirring react Stir at Controlled Temp (e.g., RT to 40°C) add_reagent->react Monitor Exotherm quench Precipitate with Water or Anti-Solvent react->quench filter Filter Crude Product quench->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Hot Ethanol/Water dry->recrystallize final_filter Filter Pure Crystals recrystallize->final_filter final_dry Dry to Constant Weight final_filter->final_dry final_product Final Product: This compound final_dry->final_product QC Analysis (HPLC, NMR)

Sources

identifying and removing impurities from 2-phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-phenylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address common challenges encountered during experimental work. Our focus is to equip you with the expertise to identify and remove impurities effectively, ensuring the high purity of your final product.

I. Introduction to this compound Purity

This compound is a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives are explored for various pharmacological activities.[2][3] The purity of this compound is paramount, as even trace impurities can significantly impact the outcomes of biological assays and the performance of organic electronic devices. This guide provides a systematic approach to troubleshooting common purity-related issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems you may encounter during the synthesis and purification of this compound.

Q1: My final product has a lower-than-expected melting point and appears off-white or yellowish. What are the likely impurities?

A1: A depressed and broad melting point, along with discoloration, strongly suggests the presence of impurities. The most common synthesis route for this compound involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound like benzil or phenacyl bromide.[1][4][5]

Common Impurities:

  • Unreacted Starting Materials: Residual o-phenylenediamine or benzil are common contaminants. o-Phenylenediamine, in particular, is prone to oxidation, which can contribute to the discoloration of the product.

  • Side-Reaction Products: Incomplete condensation or side reactions can lead to various byproducts. For instance, self-condensation of o-phenylenediamine can occur under certain conditions.

  • Oxidation Products: Quinoxaline derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to the formation of N-oxides.[3]

Troubleshooting Workflow:

Impurity_Identification start Initial Observation|Low MP & Off-White Color tlc Run TLC Analysis|Crude vs. Starting Materials start->tlc First Step nmr Acquire ¹H NMR Spectrum|Look for unexpected peaks tlc->nmr If spots match starting materials recrystallize Recrystallization|Ethanol or Ethanol/Water tlc->recrystallize If distinct impurity spots appear nmr->recrystallize Confirm presence of impurities chromatography Column Chromatography|If recrystallization fails recrystallize->chromatography If impurities persist

Caption: Troubleshooting workflow for initial purity assessment.

Q2: How can I effectively remove unreacted o-phenylenediamine from my crude this compound?

A2: Unreacted o-phenylenediamine is a common impurity that can be effectively removed using a few key techniques.

  • Recrystallization: This is often the first and most effective method. This compound has good solubility in hot ethanol and crystallizes out upon cooling.[6][7] o-Phenylenediamine, being more polar, tends to remain in the ethanol mother liquor. For stubborn impurities, a two-solvent recrystallization system can be employed.[8]

    Protocol: Recrystallization from Ethanol

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven.

  • Acid-Base Extraction: This method takes advantage of the basicity of the amino groups in o-phenylenediamine.

    • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The o-phenylenediamine will be protonated and move into the aqueous layer.

    • Separate the organic layer, wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the purified product.

Q3: My TLC plate shows a streak instead of a clean spot for my product. What does this indicate and how do I fix it?

A3: Streaking on a TLC plate is often indicative of one of the following issues:

  • Overloading the sample: Applying too much of the sample to the TLC plate can cause streaking. Try spotting a more dilute solution.

  • Highly polar compound: If your compound is very polar, it may interact too strongly with the silica gel (a polar stationary phase), leading to streaking.[9][10]

  • Acidic or basic nature of the compound: this compound is weakly basic. If the TLC solvent system is not optimized, this can cause streaking. Adding a small amount of a modifier to your eluent can help. For basic compounds, adding a few drops of triethylamine to the mobile phase can improve the spot shape.[11]

  • Decomposition on the silica gel: Some compounds are unstable on the acidic surface of silica gel and can decompose during chromatography, resulting in a streak.

Troubleshooting TLC Issues:

IssuePotential CauseRecommended Solution
StreakingSample overloadSpot a more dilute sample on the TLC plate.
Inappropriate solvent systemExperiment with different solvent systems of varying polarity. For example, try mixtures of hexane and ethyl acetate in different ratios.
Compound is acidic/basicAdd a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic one).[11]
TailingStrong interaction with stationary phaseUse a more polar solvent system to move the compound up the plate more effectively.
Q4: Recrystallization did not sufficiently purify my this compound. What is the next step?

A4: If recrystallization proves insufficient, column chromatography is the next logical purification step.[9][12] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[10][12]

Workflow for Column Chromatography:

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc_prep Determine Eluent System via TLC|Aim for Rf of 0.2-0.3 for product pack_column Pack Column with Silica Gel Slurry tlc_prep->pack_column load_sample Load Sample onto Column|(Dry or wet loading) pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate

Caption: Step-by-step workflow for purification by column chromatography.

Protocol: Column Chromatography of this compound

  • Select the Solvent System: Use TLC to find a suitable eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf value of this compound is between 0.2 and 0.3.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent.[10]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and loaded as a solid.[11]

  • Elute and Collect Fractions: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is essential to confirm both the purity and the identity of your this compound.

  • Melting Point: A sharp melting point that matches the literature value (around 132-133 °C for this compound) is a good indicator of purity.[13]

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[1][7] The spectra should be clean, with peaks corresponding to the protons and carbons of this compound and minimal to no peaks from impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak on the chromatogram indicates a pure compound.[14]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[15]

III. References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Vibzz Lab. (2020, November 12). 2,3 Diphenylquinoxaline : Organic synthesis [Video]. YouTube. Retrieved from [Link]

  • Ravindra, H., et al. (2020). synthesis, characterization, molecular structure, and homo-lumo study of this compound: a dft exploration. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Retrieved from [Link]

  • SWAPNODAY SANKUL CO-OP HSG SOCIETY. (2021, March 11). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the isolated 2‐phenyl quinoxaline ligands with synthetic.... Retrieved from [Link]

  • Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • Molbase. (2025, May 20). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. NIH. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. JOCPR. Retrieved from [Link]

  • Singh, S., et al. (2011). Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. NIH. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study. NIH. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]. PMC. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Copper Catalyzed Photoredox Synthesis of -Keto Esters, Quinoxaline, Naphthoquinone: Controlled Oxidation of Terminal Alkynes to Glyoxals. Retrieved from [Link]

  • Singh, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • International Journal of Innovative Science, Engineering & Technology. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Sonochemical Synthesis Of 2, 3-Diphenylquinoxaline Using different Catalysts, A Green Chemistry Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Retrieved from [Link]

  • Harish Kundaikar. (2021, January 27). Synthesis of 2,3-Diphenylquinoxaline [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diphenylquinoxaline. Retrieved from [Link]

  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of 1,2-phenylenediamine and benzil. Retrieved from [Link]

  • PubMed Central. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a. Retrieved from [Link]

Sources

preventing degradation of 2-phenylquinoxaline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-phenylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this compound, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of this compound degradation?

A1: Degradation of this compound, which is typically an off-white or pale yellow solid, can be identified by several visual cues. A noticeable color change to a darker yellow or brown is a primary indicator that chemical changes have occurred.[1] Additionally, if the powder, which should be free-flowing, becomes clumpy or caked, it may suggest exposure to moisture, although direct hydrolysis of the parent compound is less common than for its substituted derivatives.[1]

Q2: What are the primary causes of degradation during storage?

A2: The degradation of this compound is primarily driven by three environmental factors:

  • Photodegradation: The quinoxaline ring system is sensitive to light, particularly UV radiation.[2][3] Exposure can initiate photo-oxidation processes, leading to the formation of reactive oxygen species (ROS) and subsequent degradation of the molecule.[4]

  • Oxidation: The nitrogen-containing heterocyclic ring is susceptible to oxidation from atmospheric oxygen.[1][5] This process can be accelerated by light and elevated temperatures.

  • Thermal Decomposition: While many nitrogen-rich heterocyclic compounds are thermally stable to a certain point (e.g., up to 250 °C), prolonged exposure to elevated temperatures can accelerate degradation through radical-based mechanisms.[1][6][7]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure maximum shelf-life and prevent degradation, this compound should be stored with strict environmental controls. The ideal conditions, summarized in the table below, are designed to mitigate the risks outlined in Q2.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2–8 °C)Slows the rate of all potential degradation reactions, including slow oxidation and thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation of the quinoxaline ring.[1][8]
Light In the Dark (Amber or Opaque Vial)Prevents photo-induced degradation pathways by blocking exposure to UV and visible light.[1][5]
Moisture Dry/Anhydrous (Tightly Sealed in a Desiccator)Minimizes physical changes like clumping and prevents potential hydrolysis, which is a greater risk for functionalized derivatives.[1]

Troubleshooting Guide

This section provides actionable solutions for specific issues you may encounter during the handling and analysis of this compound.

Issue 1: The compound has darkened in color since the container was last opened.
  • Possible Cause: This is a classic sign of oxidation or photodegradation.[1] The container may have been improperly sealed, allowing oxygen ingress, or it may have been exposed to light.

  • Troubleshooting Steps:

    • Assess Purity: Before use, verify the compound's purity using a standard analytical method like HPLC or TLC (see Experimental Protocols).

    • Evaluate Storage: Review your storage protocol. Ensure the container is being purged with an inert gas (e.g., argon, nitrogen) before sealing and is consistently stored in a dark, refrigerated environment.

    • Action: If significant impurities are detected, it is recommended to use a fresh, uncompromised batch of the compound for sensitive applications. If purification is feasible (e.g., recrystallization), its viability should be assessed based on the level of degradation.

Issue 2: TLC/HPLC analysis shows multiple new spots/peaks that were not present previously.
  • Possible Cause: The appearance of new signals confirms the presence of degradation products. The retention times (for HPLC) or Rf values (for TLC) of these new species can offer clues about their polarity and, by extension, the degradation pathway. For example, more polar impurities might suggest oxidation products.

  • Troubleshooting Steps:

    • Quantify Impurities: Use HPLC to determine the percentage of the main peak versus the impurity peaks. This quantitative data is crucial for deciding if the material is still usable.

    • Isolate and Characterize (Optional): For in-depth analysis or process chemistry, you may need to identify the degradation products. This can be achieved by isolating the impurities via preparative chromatography and characterizing them using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Review Handling Workflow: Degradation can occur during handling, not just storage. Minimize the compound's exposure to ambient light and atmosphere when weighing and preparing solutions.

Issue 3: A synthetic reaction using this compound is giving low yields or unexpected side products.
  • Possible Cause: Reduced purity of the starting material is a likely culprit. Degradation products can interfere with the reaction, or there may simply be less active starting material than calculated by mass.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Immediately run a purity check on the this compound batch used for the reaction.

    • Use a Fresh Batch: Repeat the reaction with a new, unopened, or recently verified high-purity batch of the compound.

    • Consider Inhibitors: Some degradation products may act as inhibitors or catalysts for unwanted side reactions. If the issue persists with a pure starting material, other reaction parameters should be investigated.

Logical Workflow for Troubleshooting Degradation

The following diagram illustrates a decision-making process for identifying and addressing potential degradation of this compound.

G A Observe Potential Degradation (Color change, clumping, poor results) B Assess Purity via HPLC or TLC A->B C Purity Acceptable? B->C D Proceed with Experiment C->D Yes E Purity Unacceptable C->E No F Review Storage & Handling Protocols (Inert gas, light, temp, moisture) E->F H Use a Fresh Batch of Compound E->H J Protocols Adequate? F->J G Purify Material (e.g., Recrystallization) I Re-assess Purity G->I I->C J->G Yes K Implement Corrected Protocols J->K No K->G

Caption: Troubleshooting workflow for suspected this compound degradation.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity.

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable solvent like dichloromethane or ethyl acetate (1 mL).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the TLC plate's baseline.

  • Mobile Phase: A common mobile phase system is a mixture of hexane and ethyl acetate. A good starting ratio is 4:1 (Hexane:Ethyl Acetate). The ideal ratio may require optimization to achieve an Rf value of ~0.3-0.5 for the main spot.

  • Development: Place the plate in a sealed TLC chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light at 254 nm.

  • Interpretation: A single, well-defined spot indicates high purity. The presence of additional spots signifies impurities or degradation products.[1]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides quantitative data on the purity of the compound.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or 0.1% formic acid.

  • Gradient: A linear gradient can be used, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).[1]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection & Analysis: Inject the solution into the HPLC system and analyze the resulting chromatogram.

  • Interpretation: A single major peak indicates high purity. The area percentage of any minor peaks can be used to quantify the level of impurities.[1]

Potential Degradation Pathways

The following diagram provides a conceptual overview of the primary degradation mechanisms affecting this compound.

G A This compound E Photodegradation A->E F Oxidation A->F G Thermal Decomposition A->G B Light (UV/Visible) B->E C Oxygen (Air) C->F D Heat D->G H Degradation Products (e.g., oxidized species, radicals, ring-opened fragments) E->H F->H G->H

Sources

Technical Support Center: Optimizing 2-Phenylquinoxaline in OLED Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 2-phenylquinoxaline and its derivatives in Organic Light-Emitting Diode (OLED) research and development. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique electronic properties of these materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and optimization of this compound-based OLEDs. Our approach is rooted in scientific principles and practical, field-proven insights to accelerate your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and applications of this compound in OLEDs.

Q1: What are the key photophysical and electronic properties of this compound that make it suitable for OLEDs?

A1: this compound is a nitrogen-containing heterocyclic compound known for its high electron affinity, good electron transport properties, and thermal stability.[1] Its core structure, a fusion of benzene and pyrazine rings, provides a robust platform for developing materials with tailored optoelectronic characteristics.[1] Key properties include:

  • Electron Transport: The quinoxaline moiety is inherently electron-deficient, facilitating efficient electron injection and transport, making it a suitable candidate for electron transport layers (ETLs) or as an electron-accepting component in emissive materials.

  • Thermal Stability: Quinoxaline derivatives often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which are crucial for the operational lifetime and stability of OLED devices.

  • Tunable Emission: Through chemical modification of the phenyl group or the quinoxaline core, the emission color of this compound derivatives can be tuned across the visible spectrum.

Q2: What roles can this compound play in an OLED device stack?

A2: Due to its versatile electronic properties, this compound can be incorporated into an OLED in several ways:

  • Electron Transport Layer (ETL): Its high electron mobility makes it an effective material for transporting electrons from the cathode to the emissive layer.

  • Host Material: In phosphorescent OLEDs (PhOLEDs), this compound derivatives can serve as a host material for phosphorescent emitters (dopants). A good host should have a triplet energy higher than the dopant to ensure efficient energy transfer.

  • Emissive Material: As part of a donor-acceptor (D-A) system, this compound can act as the acceptor unit, where intramolecular charge transfer (ICT) can lead to efficient light emission.

  • Exciplex Formation: this compound and its derivatives can form an exciplex at the interface with a suitable electron-donating material, which can be harnessed for light emission or to improve charge injection and transport.

Q3: What is an exciplex, and how is it relevant to this compound-based OLEDs?

A3: An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule.[2] In the context of OLEDs, this typically occurs at the interface of the hole-transport layer (HTL) and the electron-transport layer (ETL). For this compound, which is an electron-accepting material, it can form an exciplex with a suitable hole-transporting material. This exciplex can then either emit light itself, often at a longer wavelength than the individual molecules, or facilitate energy transfer to a dopant in the emissive layer. Utilizing exciplex formation can be a strategy to enhance device efficiency and reduce the operating voltage.[2]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments with this compound-based OLEDs.

Issue 1: Low External Quantum Efficiency (EQE)

Q: My this compound-based OLED exhibits disappointingly low external quantum efficiency (EQE). What are the likely causes, and how can I troubleshoot this?

A: Low EQE is a multifaceted problem that can originate from several factors, from material purity to suboptimal device architecture. A systematic approach is crucial for identifying and resolving the root cause.

Potential Cause 1: Impurities in this compound

  • Causality: Impurities, even in small amounts, can act as quenching sites for excitons or as charge traps, leading to non-radiative recombination and a reduction in EQE.

  • Troubleshooting Protocol:

    • Purity Analysis: Characterize the purity of your synthesized or purchased this compound using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If impurities are detected, purify the material using temperature-gradient sublimation or recrystallization from an appropriate solvent. Sublimation is often preferred for achieving the high purity required for OLEDs.

Potential Cause 2: Imbalanced Charge Injection and Transport

  • Causality: For efficient light emission, the number of electrons and holes reaching the emissive layer should be balanced. An imbalance leads to charge carrier leakage past the emissive layer, reducing the probability of radiative recombination.

  • Troubleshooting Protocol:

    • Layer Thickness Optimization: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL). A thicker HTL can slow down holes, while a thicker ETL can impede electrons, helping to achieve a better charge balance within the emissive layer.

    • Incorporate Blocking Layers: Introduce an electron-blocking layer (EBL) between the emissive layer and the HTL to prevent electrons from leaking into the HTL. Conversely, a hole-blocking layer (HBL) between the emissive layer and the ETL can confine holes to the emissive layer.

Potential Cause 3: Poor Energy Level Alignment

  • Causality: Large energy barriers at the interfaces between different layers can hinder charge injection, leading to a higher operating voltage and lower efficiency.

  • Troubleshooting Protocol:

    • Material Selection: Choose HTL and ETL materials with HOMO and LUMO energy levels that are well-aligned with your this compound-based emissive layer to ensure efficient charge injection.

    • Interfacial Layers: Utilize thin hole-injection layers (HILs) and electron-injection layers (EILs) to reduce the energy barriers between the electrodes and the organic layers.

Experimental Workflow for Optimizing EQE

EQE_Optimization start Low EQE Observed purity Assess Material Purity (HPLC, MS, NMR) start->purity purify Purify this compound (Sublimation/Recrystallization) purity->purify Impure arch Optimize Device Architecture purity->arch Pure purify->arch thickness Vary EML, HTL, ETL Thicknesses arch->thickness blocking Introduce Blocking Layers (EBL/HBL) thickness->blocking injection Optimize Injection Layers (HIL/EIL) blocking->injection host Optimize Host Material & Doping (for PhOLEDs) injection->host end Improved EQE host->end

A systematic workflow for troubleshooting low EQE in this compound OLEDs.
Issue 2: Poor Device Stability and Short Operational Lifetime

Q: My this compound OLED degrades rapidly during operation. What are the common degradation mechanisms, and what strategies can I employ to improve its stability?

A: Device degradation is a critical challenge in OLED technology. It can be broadly categorized into intrinsic and extrinsic degradation.

Potential Cause 1: Intrinsic Material Degradation

  • Causality: The organic materials themselves can undergo chemical degradation under electrical stress and high exciton densities. This can lead to the formation of non-emissive species that quench luminescence.[3][4] While specific degradation pathways for this compound are not extensively detailed in the literature, related nitrogen-containing heterocyclic compounds can be susceptible to bond cleavage or reactions in their ionized states.

  • Troubleshooting Protocol:

    • Molecular Design: If you are synthesizing derivatives, consider incorporating bulky side groups to prevent intermolecular interactions and aggregation, which can accelerate degradation. Fluorination of the quinoxaline core has also been shown to improve the stability of related materials.[5]

    • Host Material Selection: For doped devices, choose a host material with high chemical and thermal stability. The host should also have appropriate energy levels to ensure that recombination occurs primarily on the more stable dopant molecule.

Potential Cause 2: Morphological Instability

  • Causality: Amorphous organic films can crystallize over time, especially when subjected to Joule heating during device operation. This can lead to the formation of grain boundaries that act as charge traps and non-radiative recombination centers, ultimately causing device failure.

  • Troubleshooting Protocol:

    • High Tg Materials: Utilize materials with a high glass transition temperature (Tg) to ensure morphological stability at operating temperatures.

    • Deposition Conditions: Optimize the deposition rate and substrate temperature during thermal evaporation. A slower deposition rate can sometimes lead to more ordered and stable films, but this needs to be optimized for each material.

Potential Cause 3: Extrinsic Degradation

  • Causality: Exposure to oxygen and moisture can lead to the oxidation of organic materials and the corrosion of the cathode, resulting in the formation of "dark spots" and rapid device failure.[3]

  • Troubleshooting Protocol:

    • Inert Atmosphere Processing: Fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox, with very low levels of oxygen and water (<1 ppm).

    • Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy, or more advanced thin-film encapsulation techniques, to prevent the ingress of oxygen and moisture.

Degradation Pathway Mitigation

Degradation_Mitigation start Poor Device Lifetime intrinsic Intrinsic Degradation start->intrinsic morphological Morphological Instability start->morphological extrinsic Extrinsic Degradation start->extrinsic mol_design Improve Molecular Stability (e.g., Fluorination) intrinsic->mol_design high_tg Use High Tg Materials morphological->high_tg encap Encapsulate Device extrinsic->encap end Enhanced Stability mol_design->end high_tg->end encap->end

Strategies to mitigate common degradation pathways in OLEDs.
Issue 3: Color Instability and Inefficient Emission

Q: The emission color of my device is not pure, or it changes with the applied voltage. What could be the cause, and how can I fix it?

A: Color instability often points to emission from multiple species or a shift in the recombination zone within the device.

Potential Cause 1: Emission from the Host or Interfacial Layers

  • Causality: If the energy transfer from the host material to the dopant is incomplete, you may observe parasitic emission from the host, resulting in a mixed-color output. Similarly, if charge recombination occurs at the interface between layers (e.g., HTL/ETL), you may see exciplex emission in addition to the desired emission from the emissive layer.

  • Troubleshooting Protocol:

    • Optimize Doping Concentration: Systematically vary the doping concentration of the emitter in the host material. Too low a concentration can lead to incomplete energy transfer, while too high a concentration can cause self-quenching.

    • Energy Level Engineering: Ensure that the triplet energy of the host is significantly higher than that of the phosphorescent dopant to prevent back energy transfer. For fluorescent devices, ensure good spectral overlap between the host's emission and the dopant's absorption for efficient Förster resonance energy transfer (FRET).

    • Confine Recombination Zone: Use charge-blocking layers to ensure that electron-hole recombination is confined within the emissive layer.

Potential Cause 2: Exciplex Formation

  • Causality: As mentioned, this compound can form exciplexes with hole-transporting materials. This exciplex emission is typically broad and red-shifted compared to the emission of the individual molecules. If this is not the intended emission pathway, it can lead to color impurity.

  • Troubleshooting Protocol:

    • Spectroscopic Analysis: Measure the photoluminescence (PL) and electroluminescence (EL) spectra of your device. A broad, structureless, and red-shifted emission in the EL spectrum that is not present in the PL of the individual layers is a strong indicator of exciplex formation.

    • Interlayer Insertion: To prevent exciplex formation at the HTL/ETL interface, a thin interlayer of a material with a wide bandgap can be inserted to separate the donor and acceptor molecules.

Data Presentation: Optimizing Device Architecture

The following table provides a hypothetical example of how to systematically optimize layer thicknesses to improve device performance.

Device Configuration HTL Thickness (nm) EML Thickness (nm) ETL Thickness (nm) Max EQE (%) Luminance @ 1000 cd/m² (V) Color (CIE x, y)
A 3020308.56.2(0.31, 0.62)
B 4020309.85.8(0.30, 0.63)
C 40303010.55.9(0.30, 0.63)
D 40204011.25.5(0.30, 0.63)

This data is illustrative and should be determined experimentally for your specific material system.

Part 3: References

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health. [Link]

  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. MDPI. [Link]

  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. ResearchGate. [Link]

  • Summary of the device performances of the OLEDs based on 1 and 2.. ResearchGate. [Link]

  • Degradation of Organic Layers of Organic Light Emitting Devices by Continuous Operation. ResearchGate. [Link]

  • Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Phenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylquinoxaline derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical insights to address the common challenge of low cell permeability with this important class of compounds. Drawing from established principles in medicinal chemistry and drug discovery, this resource will help you diagnose permeability issues and develop effective solutions to advance your research.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

Low cell permeability can manifest in various ways during your experiments. This section is structured to help you identify the root cause of your observations and implement targeted solutions.

Symptom 1: High Target Affinity in Biochemical Assays, but Low Potency in Cell-Based Assays

This is a classic indicator that your this compound derivative may not be reaching its intracellular target in sufficient concentrations.

Initial Diagnosis & Troubleshooting Steps:

  • Assess Physicochemical Properties: The first step is to evaluate the key physicochemical parameters that govern passive diffusion across the cell membrane.

    • Lipophilicity (LogP/LogD): Is your compound in the optimal range for permeability? For many orally absorbed drugs, a LogD at pH 7.4 between 1 and 3 is considered a good starting point[1]. Highly lipophilic compounds (LogP > 5) can get trapped in the lipid bilayer, while very polar compounds (low LogP) may not readily partition into the membrane[2].

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor membrane permeability. Analyze the contribution of polar atoms (oxygen and nitrogen) in your this compound scaffold and its substituents.

    • Hydrogen Bond Donors (HBDs): A high number of hydrogen bond donors (HBD > 5) can hinder permeability due to the energetic penalty of desolvating the compound from the aqueous environment to enter the lipid membrane[1][3].

  • Perform a Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a quick assessment of a compound's ability to passively diffuse across an artificial lipid membrane.[4][5][6] A low PAMPA permeability value strongly suggests that the intrinsic physicochemical properties of your compound are a primary barrier.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a this compound derivative.

Materials:

  • PAMPA plates (e.g., 96-well format with a filter membrane)

  • Acceptor and donor well plates

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader (UV-Vis or LC-MS for detection)

Procedure:

  • Prepare the PAMPA Plate: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Add Donor Solution: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, carefully separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using established equations that take into account the volume of the wells, the surface area of the membrane, and the incubation time.

Symptom 2: Good PAMPA Permeability, but Still Low Potency in Cell-Based Assays

This scenario suggests that while your compound has the right physicochemical properties for passive diffusion, other biological factors are limiting its intracellular concentration.

Potential Causes & Troubleshooting:

  • Active Efflux: Your this compound derivative might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell.[7][8] Some quinoxaline derivatives have been identified as P-gp inhibitors, suggesting they can interact with this transporter.[7][8]

    • Troubleshooting: Conduct a bidirectional Caco-2 permeability assay. A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (an efflux ratio > 2) indicates active efflux.[9] This assay can also be performed in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

  • Poor Aqueous Solubility: Even with good membrane permeability, a compound with very low aqueous solubility may precipitate in the assay medium, reducing the concentration available for uptake.

    • Troubleshooting: Measure the kinetic solubility of your compound in the cell culture medium. If solubility is low, consider formulation strategies or chemical modifications to improve it.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a this compound derivative.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Permeability Study:

    • A-B Transport: Add the test compound (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • B-A Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B).

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I modify the structure of my this compound derivative to improve its permeability?

A1: Several rational design strategies can be employed:

  • Modulate Lipophilicity: Fine-tune the LogP/LogD by introducing or removing lipophilic or polar groups. For example, adding alkyl groups or halogens can increase lipophilicity, while adding hydroxyl or amine groups can decrease it.

  • Reduce Hydrogen Bond Donors: The number of HBDs is a critical factor.[3][5] Consider N-methylation of amide or amine functionalities or replacing them with less polar groups.

  • Introduce Intramolecular Hydrogen Bonds (IMHBs): Creating a conformation that allows for the formation of an IMHB can "shield" polar groups, reducing the molecule's overall polarity and improving its ability to cross the cell membrane.[10] This can be a powerful strategy for compounds that are "beyond the rule of five."

  • Prodrug Approach: Temporarily mask polar functional groups that hinder permeability with a promoiety that is cleaved in vivo to release the active drug. For example, ester prodrugs can be used to mask carboxylic acids or hydroxyl groups.

Q2: My this compound derivative is a substrate for P-glycoprotein. What are my options?

A2: If your compound is subject to P-gp efflux, you can:

  • Modify the Structure: Make chemical modifications to reduce its affinity for P-gp. This can involve altering the number and position of hydrogen bond acceptors and donors, or changing the overall shape and conformation of the molecule.

  • Co-administration with a P-gp Inhibitor: In a research setting, you can use a known P-gp inhibitor to block the efflux and confirm that it is the cause of low intracellular concentration. However, this is not always a viable long-term strategy for drug development due to potential drug-drug interactions.

  • Formulation Strategies: Advanced formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanoparticles, can sometimes help to bypass efflux transporters.[11][12]

Q3: What formulation strategies can I use for a this compound derivative with both low solubility and low permeability?

A3: For compounds with these challenging properties (often classified as BCS Class IV), a combination of approaches may be necessary:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, which can improve the dissolution rate.[10][11]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance both solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as SEDDS, nanoemulsions, or solid lipid nanoparticles can improve the solubility and absorption of poorly soluble and permeable drugs.[11][12] These systems can enhance absorption through various mechanisms, including increasing membrane fluidity and inhibiting efflux transporters.

Part 3: Data Presentation and Visualization

To aid in your troubleshooting process, the following table provides a hypothetical example of how to track the physicochemical properties and permeability data for a series of this compound analogs.

Table 1: Physicochemical Properties and Permeability Data for Hypothetical this compound Analogs

Compound IDR1-substituentR2-substituentcLogPPSA (Ų)HBDPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
PQ-1 HH3.54508.25.11.2
PQ-2 OHH3.16512.51.81.1
PQ-3 HOMe3.85407.51.55.0
PQ-4 FH3.74508.06.51.3
PQ-5 (Prodrug of PQ-2) O-acetateH3.97109.58.21.0

Diagrams:

To visually represent the concepts discussed, here are diagrams created using Graphviz (DOT language).

G cluster_0 Troubleshooting Low Cell-Based Potency High Target Affinity High Target Affinity Low Cell-Based Potency Low Cell-Based Potency High Target Affinity->Low Cell-Based Potency Observed Discrepancy Assess Physicochemical Properties Assess Physicochemical Properties Low Cell-Based Potency->Assess Physicochemical Properties Investigate PAMPA Assay PAMPA Assay Assess Physicochemical Properties->PAMPA Assay Experimental Validation Low Permeability (Intrinsic Issue) Low Permeability (Intrinsic Issue) PAMPA Assay->Low Permeability (Intrinsic Issue) Result Good Permeability Good Permeability PAMPA Assay->Good Permeability Result Chemical Modification Chemical Modification Low Permeability (Intrinsic Issue)->Chemical Modification Solution Caco-2 Assay Caco-2 Assay Good Permeability->Caco-2 Assay Next Step High Efflux (P-gp substrate) High Efflux (P-gp substrate) Caco-2 Assay->High Efflux (P-gp substrate) Result Low Efflux (Other Issues) Low Efflux (Other Issues) Caco-2 Assay->Low Efflux (Other Issues) Result Chemical Modification / Formulation Chemical Modification / Formulation High Efflux (P-gp substrate)->Chemical Modification / Formulation Solution

Caption: Troubleshooting workflow for low cell-based potency.

G cluster_1 Strategies to Improve Permeability Chemical_Modification Chemical Modification Modulate LogP/LogD Reduce HBDs Introduce IMHBs Prodrug Approach Formulation_Strategies Formulation Strategies Particle Size Reduction Amorphous Dispersions Lipid-Based Formulations (SEDDS, etc.) Low_Permeability_Issue Low_Permeability_Issue Low_Permeability_Issue->Chemical_Modification Low_Permeability_Issue->Formulation_Strategies

Caption: Key strategies for enhancing cell permeability.

References

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC.
  • 2(3)-Aryl-thio(oxy)-methylquinoxaline Derivatives: A New Class of P-Glycoprotein-Mediated Drug Efflux Inhibitors. Request PDF.
  • Caco-2 results for key compounds (efflux ratio in parenthesis). ResearchGate.
  • Indoloquinoxaline compounds that selectively antagonize P-glycoprotein. PubMed.
  • Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. RSC Publishing.
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health.
  • Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. PubMed.
  • Hydrogen bond donors in drug design. ChemRxiv.
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed.
  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. MDPI.
  • Caco-2 Permeability Assay. Domainex.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed.
  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Synthesis of new 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives and evaluation of their antiamoebic activity. PubMed.
  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.
  • Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity. PMC.
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central.
  • physicochemical property of drug molecules with respect to drug actions. JBINO.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC.
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed.
  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. PubMed.
  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed.
  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. ResearchGate.
  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 2-Phenylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into identifying and mitigating the toxicity of 2-phenylquinoxaline compounds. The content is structured in a question-and-answer format, beginning with frequently asked questions for foundational knowledge and progressing to detailed troubleshooting guides for specific experimental challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the toxicological profiles of this compound derivatives.

Q1: What are the primary mechanisms of toxicity associated with this compound compounds?

A1: The toxicity of this compound compounds is not attributed to a single mechanism but is often a result of their metabolic fate and physicochemical properties. Key mechanisms include:

  • Metabolic Activation: The quinoxaline ring system and its substituents can be metabolized by cytochrome P450 (CYP) enzymes in the liver.[1] This process can generate reactive metabolites—electrophilic intermediates that can form covalent bonds with cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity.[2] The N→O group in related quinoxaline-1,4-dioxides, for example, is directly linked to liver toxicity through reductive metabolism.[3]

  • Oxidative Stress: Some quinoxaline derivatives can trigger oxidative damage by increasing the production of reactive oxygen species (ROS) within cells.[3] This imbalance overwhelms the cell's antioxidant defenses, leading to damage of cellular components and triggering apoptotic pathways.

  • Off-Target Activity: Due to their planar, heterocyclic nature, these compounds can interact with a wide range of biological targets beyond the intended one. Unintended inhibition or activation of kinases, ion channels, or other enzymes can lead to a variety of toxic effects. The lack of selectivity of early quinoxaline-based inhibitors was a primary reason for their clinical failure.[4]

  • Lipophilicity-Driven Toxicity: A strong correlation has been observed between increased lipophilicity (a high LogP value) and increased toxicity for certain classes of aromatic compounds.[2] Highly lipophilic compounds can accumulate in cell membranes, disrupting their function and leading to nonspecific cytotoxicity.

Q2: Is the this compound scaffold itself a "toxicophore"?

A2: The this compound scaffold is not inherently a toxicophore (a chemical group responsible for toxicity). It is a privileged structure found in numerous compounds with a wide range of biological activities, including marketed drugs.[5][6] However, the main problem often associated with the anticancer activity of quinoxalines is their toxic effects.[7] Toxicity typically arises from the overall properties of the molecule, which are dictated by the specific substituents on both the quinoxaline and phenyl rings. Subtle changes, such as the addition of a single halogen or alkyl group, can significantly alter the toxicological profile.[2] Therefore, it is more accurate to consider the entire substitution pattern and resulting physicochemical properties rather than labeling the core scaffold as a toxicophore.

Q3: What is the role of metabolism in this compound toxicity and how is it studied?

A3: Metabolism, primarily hepatic, plays a pivotal role. As mentioned, CYP enzymes can transform these compounds into more polar, easily excreted substances, but can also bioactivate them into reactive intermediates.[1] For instance, studies on quinoxaline derivatives have shown that they can induce or inhibit CYP450 enzymes, altering their own metabolism and that of other compounds.[1]

Studying metabolism involves a tiered approach:

  • In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic rate.

  • Metabolite Identification (MetID): Using techniques like high-resolution mass spectrometry (LC-MS) to identify the structures of metabolites formed in in vitro systems.[3]

  • CYP Reaction Phenotyping: Identifying which specific CYP isozymes (e.g., CYP3A4, 2D6) are responsible for the compound's metabolism.

  • Reactive Metabolite Trapping: Using trapping agents like glutathione (GSH) in in vitro incubations to capture and identify reactive intermediates.

Understanding these metabolic pathways is the first step in rationally redesigning the molecule to be less susceptible to bioactivation.[8]

Q4: What is a bioisosteric replacement, and how can it be used to mitigate toxicity?

A4: Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is exchanged for another with similar physical or chemical properties.[9] The goal is to create a new molecule that retains the desired biological activity but has an improved profile, such as reduced toxicity or better pharmacokinetics.[10][11]

For 2-phenylquinoxalines, this could involve:

  • Replacing a metabolically labile group: If a specific part of the molecule is prone to forming toxic metabolites, it can be replaced with a bioisostere that is more stable.

  • Modulating Physicochemical Properties: Replacing a lipophilic group with a more polar one to decrease LogP and reduce nonspecific toxicity.

  • Altering Target Selectivity: Subtle changes can improve binding to the desired target while reducing affinity for off-targets that cause toxicity.

This strategy is a cornerstone of troubleshooting toxicity and is explored further in the guides below.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for specific experimental problems.

Guide 1: High Cytotoxicity Observed in Initial in vitro Screening

Scenario: Your lead this compound compound shows excellent potency for its target but exhibits high cytotoxicity in general cell viability assays (e.g., against HepG2 or HEK293 cells), with a very narrow therapeutic window.

G A High In Vitro Cytotoxicity Observed (e.g., IC50 < 1 µM) B Step 1: Confirm & Characterize - Repeat assay - Test in multiple cell lines - Determine mechanism (Apoptosis vs. Necrosis) A->B C Step 2: Preliminary SAR/STR Analysis - Analyze LogP, pKa, Solubility - Compare with less toxic analogs - Identify potential liabilities (e.g., reactive groups) B->C D Step 3: Hypothesize & Design - Generate hypotheses for toxicity (e.g., 'High lipophilicity causes membrane disruption') C->D E Strategy A: Reduce Lipophilicity - Introduce polar groups (OH, NH2) - Utilize bioisosteric replacement (e.g., Phenyl -> Pyridyl) D->E Implement one or more strategies F Strategy B: Block Potential Metabolic Sites - Introduce F or D at suspected metabolic 'hot spots' D->F Implement one or more strategies G Strategy C: Improve Selectivity - Use structural biology or modeling to enhance on-target interactions D->G Implement one or more strategies H Step 4: Synthesize Analogs E->H F->H G->H I Step 5: Re-screen Analogs - Potency Assay - Cytotoxicity Assay H->I J Step 6: Analyze Data - Did cytotoxicity decrease? - Was potency maintained? I->J J->C No, iterate design K Improved Therapeutic Window: Advance to Lead Optimization J->K Yes

Caption: Workflow for addressing high in vitro cytotoxicity.

  • Confirm and Characterize the Cytotoxicity: Before embarking on a synthetic effort, ensure the result is not an artifact.

    • Protocol: Repeat the assay. Use a different cell viability readout (e.g., switch from an ATP-based assay like CellTiter-Glo to a reductase-based one like MTT) to rule out compound interference. Test against a panel of cell lines (cancerous and non-cancerous) to assess selectivity.

    • Causality: This step validates the problem. If the cytotoxicity is confirmed, determining whether it's apoptotic or necrotic can provide clues about the mechanism. For example, rapid necrosis might suggest membrane disruption, pointing towards high lipophilicity as a culprit.[4]

  • Preliminary Structure-Toxicity Relationship (STR) Analysis:

    • Protocol: Gather all available data on your compound and any synthesized analogs. Use computational tools to calculate key physicochemical properties.

    • Causality: A quantitative structure-toxicity relationship (QSTR) model can reveal correlations.[2] For example, if you plot the cytotoxicity IC50 values against the calculated LogP for a series of analogs and see a strong correlation, lipophilicity is a prime suspect.

  • Hypothesize and Implement Structural Modifications: Based on the STR analysis, formulate a clear hypothesis and design new molecules.

    • Hypothesis: "Toxicity is due to high lipophilicity."

      • Strategy: Introduce polar functional groups (e.g., hydroxyl, small amines) or replace a non-polar ring system with a more polar heterocyclic bioisostere (e.g., replace a phenyl ring with a pyridine ring).[11] This aims to lower the LogP and reduce nonspecific membrane effects.

    • Hypothesis: "Toxicity is caused by a reactive metabolite."

      • Strategy: If you suspect a particular position on a ring is being oxidized to a reactive species, you can block that metabolism. Replacing a hydrogen atom with fluorine (F) or deuterium (D) can make the C-H bond stronger and less susceptible to metabolic cleavage by CYP enzymes.[9]

  • Synthesize and Re-screen: Synthesize a small, focused set of new analogs based on your hypotheses.

    • Protocol: Evaluate the new compounds in both the primary potency assay and the key cytotoxicity assay.

    • Causality: This step directly tests your hypothesis. An ideal result is a compound that retains on-target potency while showing a significant increase (e.g., >10-fold) in the cytotoxicity IC50 value, thereby widening the therapeutic window.

Guide 2: Evidence of Metabolic Bioactivation

Scenario: Your compound is flagged in a reactive metabolite screening assay (e.g., glutathione trapping) or shows time-dependent inhibition of CYP enzymes, suggesting the formation of an unstable, reactive intermediate.

cluster_problem Problem Identification cluster_solution Solution Pathways A Parent Compound (this compound) B CYP450-Mediated Metabolism A->B C Reactive Metabolite (e.g., Epoxide, Quinone-imine) B->C D Covalent Binding to Protein C->D I Identify Metabolic 'Hot Spot' (Site of Oxidation) C->I Investigate E Toxicity / Idiosyncratic Adverse Drug Reaction D->E F Strategy 1: Metabolic Blocking J Block site with F or D F->J G Strategy 2: Bioisosteric Replacement K Remove/Replace labile group (e.g., p-methoxyphenyl -> pyridyl) G->K H Strategy 3: Electronic Modification L Add Electron Withdrawing Groups to decrease electron density H->L I->F I->G I->H

Caption: Strategies to mitigate reactive metabolite formation.

  • Pinpoint the Metabolic "Hot Spot":

    • Protocol: The first step is to identify where on the molecule the metabolism is occurring. This requires sophisticated metabolite identification studies using liver microsomes and LC-MS/MS. The goal is to find the site of oxidation that leads to the reactive species. Common hot spots include electron-rich aromatic rings or benzylic positions.

    • Causality: Knowing the site of bioactivation allows for a targeted, rational design approach instead of random modifications.

  • Apply a Metabolic Blocking Strategy:

    • Protocol: Once a hot spot is identified (e.g., the para-position of the phenyl ring), synthesize an analog where the hydrogen at that position is replaced with fluorine or deuterium.

    • Causality: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[9] The carbon-deuterium (C-D) bond is also stronger than the corresponding C-H bond, and its cleavage can be the rate-limiting step in metabolism, leading to a "kinetic isotope effect" that slows down the formation of the reactive metabolite.[9]

  • Utilize Bioisosteric Replacement to Remove the Labile Group:

    • Protocol: If an entire functional group is problematic (e.g., a phenol or aniline moiety that can be oxidized to a quinone), replace it entirely with a more stable bioisostere.

    • Causality: For example, an electron-rich p-methoxyphenyl group, which can be easily oxidized, could be replaced with a pyridine ring. The nitrogen in the pyridine ring acts as an electron sink, making the ring more electron-deficient and less prone to oxidative metabolism, while potentially maintaining key binding interactions.[10]

  • Modify Ring Electronics:

    • Protocol: Introduce electron-withdrawing groups (EWGs), such as a trifluoromethyl (-CF3) or cyano (-CN) group, onto the aromatic ring that is being bioactivated.

    • Causality: EWGs pull electron density away from the ring, making it less "electron-rich" and therefore a poorer substrate for oxidative CYP enzymes. This can effectively "shut down" a problematic metabolic pathway. Structure-activity relationship studies on quinoxalines have shown that such substitutions significantly impact biological activity.[7]

Part 3: Experimental Protocols & Data

Protocol 1: General in vitro Cytotoxicity Assessment (CellTiter-Glo® Assay)

This protocol provides a standard method for assessing the cytotoxic potential of your compounds.

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of your this compound compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

  • Cell Dosing: Remove the old medium from the cells and add 100 µL of the medium containing your serially diluted compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical STR for Toxicity Reduction

The table below illustrates how a medicinal chemist might track progress in reducing toxicity while maintaining potency.

Compound IDModificationTarget IC50 (nM)Cytotoxicity IC50 (µM)Therapeutic Index (Cytotoxicity IC50 / Target IC50)
LEAD-001 Parent Compound100.550
LEAD-002 Add polar -OH to phenyl ring508.0160
LEAD-003 Replace phenyl with 3-pyridyl25> 50> 2000
LEAD-004 Block metabolism with -F1512.5833

Analysis:

  • LEAD-002: Successfully reduced cytotoxicity by increasing polarity, but at the cost of some potency.

  • LEAD-003: The bioisosteric replacement dramatically eliminated cytotoxicity while only slightly reducing potency, resulting in a significantly improved therapeutic index.[11] This is a highly successful outcome.

  • LEAD-004: The metabolic block was very effective at reducing toxicity while largely preserving potency.

References

  • Beraud, M., Gaillard, D., & Derache, R. (1975). [Effect of Ingestion of Derivatives of Quinoxaline on the Enzymatic Detoxication Activity of Hepatic Microsomes in the Rat]. Archives Internationales de Pharmacodynamie et de Thérapie, 218(2), 328-337. [Link]
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • Abdel-Wahab, B. F., Ahmed, E. M., & El-Sayed, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(3), 166. [Link]
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14, 33835-33852. [Link]
  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
  • Jayanthi, M., et al. (2020). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]
  • Greene, N. (2012). Computational Models to Predict Toxicity.
  • Lei, Z., et al. (2017). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
  • Guan, X., et al. (2023). Review of machine learning and deep learning models for toxicity prediction. Journal of Environmental Science and Health, Part C, 41(1), 1-25. [Link]
  • Zarranz-Mas, V., et al. (2005). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(10), 3493-3502. [Link]
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023).
  • Ball, N., et al. (2023). Making in silico predictive models for toxicology FAIR.
  • International Labour Organization. (2011). Structure Activity Relationships.
  • Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1175. [Link]
  • Types of computational approaches for the prediction of toxicity. (n.d.). ResearchGate.
  • Hutt, A. J., & Caldwell, J. (1991). Changes in metabolism during toxicity tests. Toxicology Letters, 59(1-3), 187-202. [Link]
  • Phifer, A., et al. (2021). Assessing how in vitro assay types predict in vivo toxicology data. Journal of Toxicology and Environmental Health, Part A, 84(17), 710-728. [Link]
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.

Sources

Technical Support Center: Enhancing the Photostability of 2-Phenylquinoxaline-Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-phenylquinoxaline-based dyes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of photostability. Our goal is to empower you with the scientific understanding and practical methodologies required to improve the performance and reliability of these versatile fluorophores in your experiments.

Introduction to Photostability in this compound Dyes

This compound derivatives are a significant class of heterocyclic compounds utilized in a wide array of applications, from organic electronics to fluorescent probes in biological imaging, due to their unique optoelectronic properties.[1][2] However, like many organic dyes, their utility can be hampered by photodegradation—the irreversible alteration of a dye's chemical structure upon exposure to light. This process, often referred to as photobleaching, leads to a loss of fluorescence and can compromise the accuracy and duration of sensitive experiments.

Understanding the mechanisms of photodegradation is the first step toward mitigating it. The primary pathway for the photobleaching of many organic dyes involves the generation of reactive oxygen species (ROS).[3][4] Upon excitation by light, the dye molecule can transition to an excited triplet state. This excited dye can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) or other ROS like superoxide anions (•O₂⁻) and hydroxyl radicals (•OH). These ROS can then attack the dye molecule, leading to its decomposition.

This guide is structured to help you diagnose the root causes of photostability issues in your experiments and provide actionable strategies for improvement, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My this compound dye is photobleaching much faster than expected. What are the most likely causes?

A1: Rapid photobleaching is a common issue that can typically be attributed to one or more of the following factors:

  • High Oxygen Concentration: The presence of dissolved molecular oxygen is a primary driver of photodegradation through the generation of reactive oxygen species (ROS).[5]

  • High Excitation Light Intensity: Using a higher-than-necessary light intensity from your microscope or fluorimeter can accelerate the rate at which dye molecules enter the excited state, thereby increasing the probability of ROS generation and subsequent degradation.[6]

  • Inappropriate Solvent Environment: The polarity, viscosity, and pH of the solvent can all influence the stability of the dye's excited state and its susceptibility to degradation pathways.[7]

  • Presence of Contaminants: Impurities in the solvent or sample, such as transition metal ions or other photosensitizers, can catalyze degradation reactions.

  • Inherent Molecular Structure: The intrinsic photostability of your specific this compound derivative may be low due to its substituent groups. Certain electron-donating groups can sometimes increase susceptibility to photooxidation.[8]

Q2: How can I determine if reactive oxygen species (ROS) are the primary cause of my dye's degradation?

A2: You can perform a "scavenger" experiment to diagnose the involvement of specific ROS. This involves adding chemical agents that are known to quench or "scavenge" particular ROS and observing if the photostability of your dye improves.[3][9] For example:

  • Sodium azide (NaN₃) is a common scavenger for singlet oxygen (¹O₂).

  • Benzoquinone (BQ) can be used to scavenge superoxide anions (•O₂⁻).

  • Tert-butanol or isopropanol are effective scavengers for hydroxyl radicals (•OH).

If the addition of one of these scavengers significantly slows down the rate of photobleaching, it strongly suggests that the corresponding ROS is a key player in the degradation mechanism. A detailed protocol for this is provided in the Troubleshooting section.

Q3: What are the main strategies to improve the photostability of my this compound dye?

A3: There are two primary approaches to enhancing photostability:

  • Chemical Modification of the Dye: This involves altering the molecular structure of the this compound core. Strategies include:

    • Introducing Electron-Withdrawing Groups: Attaching electron-withdrawing groups (e.g., cyano, sulfone, or fluoro groups) can lower the energy levels of the dye's molecular orbitals, which can suppress photooxidation.[8][10] A recent strategy involves creating an "acceptor-acceptor" molecular skeleton to enhance stability.[8]

    • Incorporating Stabilizing Motifs: Fusing the quinoxaline core with other robust aromatic systems or introducing specific structural motifs can enhance rigidity and dissipate energy through non-destructive pathways.[11]

    • Blocking Reactive Sites: Identifying the positions on the dye molecule most susceptible to ROS attack and sterically hindering or electronically deactivating these sites can significantly improve stability.[12]

  • Formulation and Environmental Control: This involves modifying the dye's immediate environment rather than its chemical structure. Strategies include:

    • Deoxygenation: Removing dissolved oxygen from the solvent by purging with an inert gas (e.g., argon or nitrogen) is a highly effective method.

    • Use of Additives: Incorporating photostabilizing agents into your formulation is a common and powerful approach. These include:

      • Triplet State Quenchers (e.g., mercaptoethylamine, MEA): These molecules accept energy from the dye's excited triplet state, returning it to the ground state before it can interact with oxygen.[13]

      • Antioxidants/Radical Scavengers (e.g., ascorbic acid, Trolox, n-propyl gallate): These compounds directly neutralize ROS that have been formed.[5]

      • Hindered Amine Light Stabilizers (HALS): These function by trapping free radicals generated during photo-oxidation.[14]

    • Molecular Encapsulation: Encapsulating the dye within a host molecule (e.g., cyclodextrins, cucurbiturils) can physically shield it from oxygen and other degrading species.[15]

Q4: Can changing the solvent improve the photostability of my dye?

A4: Yes, the solvent can have a significant impact. Highly viscous solvents, like glycerol, can restrict molecular motion and inhibit conformational changes that may lead to degradation pathways. Additionally, the polarity of the solvent can influence the energy of the excited state. It is often beneficial to test your dye in a small range of solvents with varying polarities and viscosities to find an optimal medium.

Troubleshooting Guides & Experimental Protocols

Problem 1: Rapid Loss of Fluorescence Signal During Imaging

This guide will help you systematically diagnose and address rapid photobleaching of your this compound dye in a solution-based fluorescence experiment (e.g., using a fluorimeter or a fluorescence microscope).

Step 1: Baseline Photostability Measurement

First, you need to quantify the rate of photobleaching under your standard experimental conditions.

Protocol: Measuring Photobleaching Rate

  • Prepare the Sample: Prepare a solution of your this compound dye in your standard buffer or solvent at the working concentration.

  • Instrument Setup: Use a fluorimeter or a fluorescence microscope with a stable light source. Set the excitation and emission wavelengths to the dye's maximum.

  • Time-Course Measurement: Begin continuous illumination of the sample with a constant, known light intensity. Record the fluorescence intensity at regular time intervals (e.g., every 10-30 seconds) until the signal has decreased significantly (e.g., to 50% of the initial intensity).[16]

  • Data Analysis: Plot the fluorescence intensity as a function of time. The time it takes for the fluorescence to drop to half its initial value is the "half-life" (t₁/₂), a common metric for photostability. For more quantitative analysis, fit the decay curve to a single exponential function to determine the photobleaching rate constant.[16]

Step 2: Diagnosing the Role of Reactive Oxygen Species (ROS)

This workflow will help you determine which, if any, ROS are responsible for the observed photobleaching.

Experimental Workflow: ROS Scavenger Assay

ROS_Scavenger_Workflow cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_measurement Measurement & Analysis cluster_conclusion Conclusion A Prepare 4 Aliquots of Dye Solution B Control (No Additive) A->B C Add Sodium Azide (for ¹O₂) A->C D Add Benzoquinone (for •O₂⁻) A->D E Add tert-Butanol (for •OH) A->E F Measure Photobleaching Rate for Each Sample B->F C->F D->F E->F G Compare Half-lives (t₁/₂) to Control F->G H Significant t₁/₂ increase with scavenger? Identify primary ROS. G->H

Caption: Workflow for identifying ROS-mediated photodegradation.

Protocol: ROS Scavenger Experiment

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your chosen scavengers (e.g., 1 M Sodium Azide, 100 mM Benzoquinone, 1 M tert-Butanol) in your experimental solvent.

  • Treat Samples: To three separate aliquots of your dye solution, add a small volume of a scavenger stock solution to reach a typical working concentration (e.g., 10-50 mM for sodium azide/tert-butanol, 0.5-1 mM for benzoquinone).[3][9] The fourth aliquot will serve as your control.

  • Measure Photostability: For each of the four samples (control + three scavengers), repeat the photostability measurement protocol described in Step 1.

  • Analyze Results: Compare the photobleaching half-lives of the scavenger-treated samples to the control. A significant increase in the half-life in the presence of a specific scavenger points to the involvement of the corresponding ROS.

Data Interpretation Table:

Scavenger AddedTarget ROSObserved ResultInterpretation
None (Control)-t₁/₂ = X secondsBaseline photostability.
Sodium AzideSinglet Oxygen (¹O₂)t₁/₂ >> X seconds¹O₂ is a major contributor to photodegradation.
BenzoquinoneSuperoxide (•O₂⁻)t₁/₂ > X seconds•O₂⁻ is involved in the photodegradation pathway.
tert-ButanolHydroxyl Radical (•OH)t₁/₂ ≈ X seconds•OH is likely not a significant factor.
Step 3: Implementing Photostability Enhancement Strategies

Based on your findings, implement one or more of the following solutions.

Solution A: Formulation with Additives (If ROS are implicated)

Protocol: Preparing a Photostabilizing "Cocktail"

  • Select Additives: Based on your scavenger experiment, choose appropriate additives. A common and effective combination is a triplet state quencher and an antioxidant. For example, mercaptoethylamine (MEA) and ascorbic acid.[13]

  • Optimize Concentrations: Prepare a series of dye solutions containing different concentrations of your chosen additives (e.g., 1-10 mM MEA, 1-5 mM ascorbic acid).

  • Test and Compare: Measure the photobleaching half-life for each formulation.

  • Final Formulation: Select the concentration that provides the best photostability without negatively impacting your experiment (e.g., by reacting with other components).

Solution B: Deoxygenation

Protocol: Solvent Deoxygenation

  • Purge with Inert Gas: Place your solvent in a sealed container with a gas inlet and outlet. Bubble a gentle stream of argon or nitrogen gas through the solvent for 15-30 minutes.

  • Prepare Sample: Use the deoxygenated solvent to prepare your dye solution in a glovebox or by using Schlenk line techniques to maintain the oxygen-free environment.

  • Seal and Test: Seal the sample container (e.g., cuvette or sample well) to prevent re-oxygenation. Measure the photostability and compare it to a sample prepared in an air-saturated solvent.

Problem 2: Inconsistent Results and Poor Reproducibility

This guide addresses variability in photostability between experiments, which often points to environmental factors or issues with the dye stock itself.

Step 1: Validate Dye Purity and Stock Solution Stability

Protocol: Purity Check and Stock Management

  • Analytical Validation: If possible, verify the purity of your solid this compound dye using techniques like HPLC or Mass Spectrometry. Impurities can act as photosensitizers.

  • Stock Solution: Prepare a concentrated stock solution in a high-purity, anhydrous solvent (e.g., DMSO or DMF).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials. Purge the headspace with argon or nitrogen before sealing and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Step 2: Standardize Experimental Conditions

Workflow for Standardizing Experiments

Standardization_Workflow A Start: Inconsistent Results B Check Dye Stock (Purity, Storage, Age) A->B C Standardize Solvent/Buffer (Source, pH, Purity) A->C D Calibrate Light Source (Measure Power Output) A->D E Control Temperature (Use Stage Incubator/Bath) A->E F Run Control Experiment with Standardized Parameters B->F C->F D->F E->F G End: Reproducible Baseline F->G

Caption: Logic for troubleshooting experimental inconsistency.

Checklist for Standardization:

  • Solvent/Buffer: Always use the same source and batch of solvent or buffer components. Verify and buffer the pH for every experiment.

  • Light Source: Regularly measure the power output of your laser or lamp at the sample plane to ensure consistent illumination intensity.

  • Temperature: Use a temperature-controlled stage or cuvette holder, as reaction rates are temperature-dependent.

  • Sample Vessel: Use clean, high-quality cuvettes or imaging dishes. Scratches or residues can cause light scattering and inconsistent results.

By rigorously controlling these variables, you can establish a reproducible baseline for your photostability measurements, allowing you to confidently assess the impact of any changes you make to the dye's structure or formulation.

References

  • Merocyanine Dyes with Improved Photostability.Organic Letters.[Link]
  • Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation.Journal of Environmental Engineering.[Link]
  • Roles of reactive oxygen species and holes in the photodegradation of cationic and anionic dyes by TiO>2> under UV irradiation.New Jersey Institute of Technology.[Link]
  • Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy.Semantic Scholar.[Link]
  • A New Synergetic Nanocomposite for Dye Degradation in Dark and Light.
  • Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines.PubMed.[Link]
  • Role of reactive oxygen species in the visible light photocatalytic mineralization of rhodamine B dye by P25–carbon dot photocatalyst.
  • Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation.
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
  • Improving the Properties of Organic Dyes by Molecular Encapsulation.
  • A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy.
  • Green syntheses of stable and efficient organic dyes for organic hybrid light-emitting diodes.Royal Society of Chemistry.[Link]
  • Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display.Semantic Scholar.[Link]
  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymeriz
  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study.Royal Society of Chemistry.[Link]
  • New 2,3-diphenylquinoxaline containing organic D-A-π-A dyes with nickel oxide photocathode prepared by surfactant-mediated synthesis for high performance p-type dye-sensitized solar cells.
  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications.USP Electronic Research Repository.[Link]
  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies.
  • Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes.PubMed.[Link]

Sources

Technical Support Center: Catalyst Poisoning in 2-Phenylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning during the synthesis of 2-phenylquinoxaline and its derivatives, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic protocols.

Introduction: The Achilles' Heel of Catalysis

The synthesis of 2-phenylquinoxalines, often relying on palladium-catalyzed cross-coupling reactions, is a cornerstone in the development of pharmaceuticals and functional materials. However, the efficiency of these elegant transformations can be dramatically curtailed by catalyst poisoning—the deactivation of the catalyst by chemical impurities.[1] These poisons, even at trace levels, can bind to the active sites of the palladium catalyst, rendering it inactive and leading to sluggish or failed reactions.[1][2] Understanding the sources and mechanisms of catalyst poisoning is paramount for successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in this compound synthesis?

A1: In the context of palladium-catalyzed synthesis of 2-phenylquinoxalines, the most prevalent poisons fall into three main categories:

  • Sulfur-Containing Compounds: These are notorious for their detrimental effect on palladium catalysts.[2][3] Common sources include residual sulfur in starting materials (e.g., aryl halides or boronic acids synthesized from sulfur-containing reagents) and solvents. Sulfur compounds strongly and often irreversibly bind to the palladium surface, blocking active sites.[3]

  • Nitrogen-Containing Heterocycles: The this compound product itself, along with related impurities or starting materials like pyridines and quinolines, can act as catalyst poisons.[1][4] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium center, leading to product inhibition or the formation of inactive catalyst complexes.

  • Degraded Phosphine Ligands and Other Organophosphorus Compounds: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5][6] However, they can be susceptible to oxidation (forming phosphine oxides) or other decomposition pathways, especially under harsh reaction conditions.[7] These degradation products can have altered electronic and steric properties, leading to catalyst deactivation.

Q2: My reaction is sluggish and gives a low yield. How can I determine if catalyst poisoning is the issue?

A2: Differentiating catalyst poisoning from other issues like poor reagent quality or suboptimal reaction conditions is key. Here’s a systematic approach to diagnosis:

  • Run a Control Reaction: Use highly purified starting materials and freshly distilled, deoxygenated solvents. If this reaction proceeds significantly better than your standard setup, impurities are a likely cause.

  • Increase Catalyst Loading: A common symptom of poisoning is a non-linear response to catalyst loading. If doubling the catalyst amount leads to a dramatic improvement in yield (rather than a modest one), it suggests that a portion of the catalyst is being deactivated by a stoichiometric poison.

  • Analyze Your Starting Materials: Use analytical techniques like elemental analysis to check for sulfur content in your starting materials. NMR spectroscopy can help identify impurities in your reagents.

  • Monitor Reaction Progress: Take aliquots from your reaction mixture over time and analyze them by LC-MS or GC-MS. A reaction that starts well and then abruptly stops is a classic sign of catalyst deactivation.

Q3: Can the this compound product itself poison the catalyst?

A3: Yes, this is a significant and often overlooked issue. The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, leading to product inhibition. This is especially problematic at higher concentrations of the product. The choice of phosphine ligand can play a crucial role in mitigating this. Bulky, electron-rich phosphine ligands can help to promote the reductive elimination step of the catalytic cycle, releasing the product from the palladium center more readily and preventing the formation of stable, inactive palladium-product complexes.[6]

Troubleshooting Guides

Problem 1: Low or No Conversion

Symptoms: The reaction fails to proceed to completion, or there is no product formation at all.

Possible Cause: Severe catalyst poisoning from impurities in starting materials or solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Purify Starting Materials:

    • Aryl Halides and Coupling Partners: Recrystallize solid starting materials. If they are oils, purify them by column chromatography.

    • Solvents: Use freshly distilled and thoroughly degassed solvents. Anhydrous solvents are crucial, as water can contribute to ligand degradation.

  • Select a Robust Ligand:

    • If you suspect ligand degradation (e.g., due to high temperatures), consider switching to a more thermally stable or sterically hindered ligand. Buchwald and cataCXium® ligands are known for their robustness.

  • Use a Poison Scavenger:

    • In cases where sulfur impurities are suspected and difficult to remove, the addition of a stoichiometric amount of a scavenger, such as copper powder, can sometimes be effective. The scavenger preferentially binds to the sulfur, protecting the palladium catalyst.

Problem 2: Reaction Stalls After Initial Conversion

Symptoms: The reaction begins as expected, but conversion plateaus before reaching completion.

Possible Cause: Product inhibition or gradual poisoning from a slow-releasing impurity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Detailed Steps:

  • Address Product Inhibition:

    • Ligand Choice: Switch to a more sterically demanding phosphine ligand. The increased bulk can accelerate the reductive elimination step, which is often the rate-limiting step and the point at which product inhibition can occur.[6]

    • Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition.

  • Consider a Slow-Releasing Poison:

    • If a starting material contains a protected functional group that is slowly cleaved under the reaction conditions to reveal a poison (e.g., a protected thiol), this can lead to gradual catalyst deactivation. Re-examine the stability of all functional groups in your starting materials under the reaction conditions.

Data and Protocols

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, thioethers, sulfatesContaminated starting materials, rubber septa
Nitrogen Heterocycles Pyridine, quinoline, quinoxaline productImpurities in solvents, product inhibition
Halides Excess halide ions (e.g., from salts)Byproducts of the reaction, ionic liquids
Organophosphorus Phosphine oxidesOxidation of phosphine ligands
Heavy Metals Lead, mercuryContamination from previous reactions or glassware
Protocol 1: General Procedure for a Robust this compound Synthesis

This protocol incorporates best practices to minimize catalyst poisoning.

Materials:

  • o-phenylenediamine (highly purified)

  • 2-iodoaniline (highly purified)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A robust phosphine ligand (e.g., SPhos or XPhos)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Purification: Ensure all starting materials are of the highest purity. Recrystallize solids and distill liquids if necessary.

  • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques. All glassware should be oven-dried.

  • Reagent Addition: To a Schlenk flask, add the palladium precursor, phosphine ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Starting Material Addition: Add the o-phenylenediamine and 2-iodoaniline.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, and perform a standard aqueous work-up. Purify the crude product by column chromatography or recrystallization.

Catalyst Regeneration

While prevention is the best strategy, it is sometimes possible to regenerate a poisoned catalyst, particularly in heterogeneous systems.

Q4: Can I regenerate my poisoned palladium catalyst?

A4: For homogeneous catalysts, regeneration is often impractical. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), some regeneration procedures can be attempted:

  • Washing: Washing the catalyst with a solvent that can dissolve the poison without harming the catalyst can be effective.

  • Oxidative Treatment: For coking or organic fouling, a controlled oxidation at elevated temperature can burn off the deposits. This must be done carefully to avoid sintering the palladium nanoparticles.

  • Chemical Treatment: In some cases, a mild acid or base wash can remove certain poisons.

It's important to note that regeneration is not always successful and can sometimes further damage the catalyst.

References

  • Catalyst poisoning. In Wikipedia.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of C-S Bond Direct Cross-Coupling/Sulfonylation. (2024, December 18). Preprints.org.
  • Catalyst poisoning. (n.d.). Chemeurope.com.
  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. (2017, November 2). Indian Academy of Sciences.
  • Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate.
  • Synthetic strategies towards phosphine ligands suitable for further.... (n.d.). ResearchGate.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Synthesis of quinoxaline using o-phenylenediamine with various diketone.... (n.d.). ResearchGate.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(II)/calix[4]arene complex. (n.d.).
  • Troubleshooting common issues in quinoxaline synthesis protocols. (n.d.). Benchchem.
  • Söderberg, B. C. G., Wallace, J. M., & Tamariz, J. (2002). A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. Organic Letters, 4(8), 1339–1342.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024, July 26).
  • Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure safe, scalable, and successful quinoxaline synthesis campaigns.

Introduction: The Inherent Exotherm of Quinoxaline Synthesis

The most common and industrially significant route to quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] This cyclocondensation is a powerful and versatile reaction, but it is also inherently exothermic, releasing a significant amount of energy as heat. While this exotherm is often manageable at the laboratory bench scale, it presents a critical safety and process control challenge during scale-up. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[2][3]

This guide will provide you with the necessary information to anticipate, control, and troubleshoot the exothermic behavior of large-scale quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding exotherm management in quinoxaline synthesis.

Q1: What is the primary cause of the exotherm in quinoxaline synthesis?

The formation of the quinoxaline ring system through the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound is a thermodynamically favorable process that releases energy in the form of heat. The reaction involves the formation of stable C-N bonds and the aromatization of the pyrazine ring, which contributes to the overall negative enthalpy change (exothermicity) of the reaction.

Q2: What are the early warning signs of a potential thermal runaway reaction?

A thermal runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[4] Key indicators to monitor closely include:

  • A sudden and accelerating increase in the internal reaction temperature that does not respond to standard cooling adjustments.

  • A noticeable rise in the pressure within a closed or vented reactor.

  • Vigorous and uncontrolled boiling of the solvent, even after external heating has been removed.

  • A rapid change in the color or viscosity of the reaction mixture.

  • Significant evolution of gas or fumes from the reactor.

Q3: How does the choice of solvent impact exotherm control?

The solvent plays a crucial role in managing the reaction exotherm. Key considerations include:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat from the reaction, moderating the temperature increase.

  • Boiling Point: A solvent with a suitable boiling point can help dissipate heat through controlled reflux. However, a solvent with too low a boiling point can lead to excessive pressure buildup.

  • Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more effectively to the reactor walls and cooling jacket.

For many quinoxaline syntheses, solvents like ethanol or 1,4-dioxane are used.[5] The choice of solvent should be carefully evaluated during process development to balance reaction kinetics, solubility, and thermal management.[5][6]

Q4: Can the exotherm be predicted before scaling up?

Yes, and it is a critical step in process safety. Reaction calorimetry is an essential tool for quantifying the heat of reaction.[7] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide crucial data, including:

  • Heat of reaction (ΔHr): The total amount of heat released per mole of reactant.

  • Adiabatic temperature rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[7]

  • Heat release rate: The rate at which heat is generated during the reaction.

This data is vital for designing an adequate cooling system and for performing a thorough thermal hazard assessment.[7]

Troubleshooting Guide for Exotherm-Related Issues

This section provides a structured approach to troubleshooting specific problems that can arise from improper management of the reaction exotherm during large-scale quinoxaline synthesis.

Problem 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Scenario: You are performing a semi-batch synthesis, adding a solution of a 1,2-dicarbonyl compound (e.g., benzil) to a solution of o-phenylenediamine in a large reactor. Shortly after starting the addition, the internal temperature begins to rise much faster than anticipated, and the cooling system is struggling to keep up.

Potential Causes & Solutions Workflow:

Caption: Troubleshooting workflow for an uncontrolled temperature spike.

In-Depth Explanation:

  • Causality: A high addition rate introduces the reactants faster than the heat can be removed, leading to an accumulation of unreacted material and a rapid release of energy.[8] Inadequate mixing can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[7]

  • Expert Insight: Never underestimate the importance of pre-reaction calorimetry studies. This data allows you to calculate the maximum safe addition rate based on your reactor's cooling capacity.

  • Self-Validating System: Your process should include a pre-determined "red-line" temperature. If this temperature is exceeded, the addition should automatically stop, and an alarm should sound.

Problem 2: Formation of Dark, Tarry Side-Products and Lowered Yield

Scenario: After completing the synthesis and work-up, the isolated quinoxaline product is dark and impure, requiring extensive purification. The overall yield is significantly lower than in the lab-scale synthesis.

Potential Causes & Solutions Workflow:

Caption: Troubleshooting workflow for product impurity and low yield.

In-Depth Explanation:

  • Causality: Quinoxaline synthesis, while generally robust, can be susceptible to side reactions at elevated temperatures. Localized or bulk overheating can lead to the degradation of starting materials or the product, resulting in the formation of polymeric or tarry impurities. o-Phenylenediamines are also prone to oxidation, which can be accelerated by heat.

  • Expert Insight: The color of your reaction mixture can be a good indicator of its health. If you notice a significant darkening beyond the expected color change, it could be a sign of decomposition due to excessive temperature.

  • Self-Validating System: Implement in-process controls (IPCs) such as TLC or HPLC to monitor the formation of the product and the appearance of impurities throughout the reaction. This can help you correlate impurity formation with specific process parameters like temperature excursions.

Quantitative Data and Experimental Protocols

Table 1: Representative Reaction Calorimetry Data for Quinoxaline Synthesis

The following table provides illustrative reaction calorimetry data for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil. This data should be determined experimentally for your specific process and scale.

ParameterValueUnitSignificance
Heat of Reaction (ΔHr)-150kJ/molTotal heat evolved per mole of limiting reactant. Essential for calculating total heat load.
Adiabatic Temperature Rise (ΔTad)85°CWorst-case temperature increase without cooling. A key indicator of thermal hazard.
Specific Heat of Reaction Mixture (Cp)1.8kJ/(kg·K)Heat capacity of the reaction mass. Used in calculating ΔTad.
Maximum Heat Release Rate (q_max)50W/LPeak rate of heat generation. Determines the required cooling capacity.

Protocol 1: Reaction Calorimetry Study for Quinoxaline Synthesis

This protocol outlines a general procedure for obtaining the data in Table 1 using a reaction calorimeter (e.g., Mettler-Toledo RC1e).

  • System Preparation:

    • Calibrate the calorimeter according to the manufacturer's instructions.

    • Charge the reactor with the initial solvent and o-phenylenediamine.

    • Establish thermal equilibrium at the desired starting temperature (e.g., 20 °C).

  • Reagent Addition:

    • Prepare a solution of benzil in the reaction solvent.

    • Add the benzil solution at a constant, controlled rate over a predetermined time (e.g., 2 hours).

    • Continuously monitor the internal temperature, jacket temperature, and heat flow.

  • Post-Addition Hold:

    • After the addition is complete, hold the reaction mixture at the set temperature for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.

    • Monitor the heat flow until it returns to the baseline, indicating the end of the exothermic event.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • Calculate the adiabatic temperature rise using the formula: ΔTad = (-ΔHr) / (m * Cp), where 'm' is the total mass of the reaction mixture.

    • Identify the peak of the heat flow curve to determine the maximum heat release rate.

Diagram: Process Flow for Safe Large-Scale Quinoxaline Synthesis

G cluster_0 Pre-Campaign Activities cluster_1 Manufacturing Campaign A Reaction Calorimetry (DSC/RC1) B Thermal Hazard Assessment A->B C Define Safe Operating Limits B->C E Controlled Addition (1,2-dicarbonyl solution) C->E Addition Rate & Temp. Setpoints D Reactor Charging (Solvent, o-phenylenediamine) D->E F Temperature & Pressure Monitoring E->F F->E Feedback Control (Cooling Adjustment) G Post-Reaction Hold F->G H Work-up & Isolation G->H

Caption: High-level process flow for safe large-scale quinoxaline synthesis.

References

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Taveau, J. (2020, August 13). Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments.
  • X-act. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1:408.
  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. OMICS International.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Menche, J., & Unterlass, M. M. (n.d.). Green Hydrothermal Synthesis of Fluorescent 2,3‐ Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. Menchelab.
  • Particle Analytical. (n.d.). ​Troubleshooting in pharmaceutical manufacturing: expert solutions​.
  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
  • Fauske & Associates, LLC. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • MDPI. (2022, November 19). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents.
  • PubMed. (2016, November 16). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
  • Journal of Electrochemistry. (2023, August 28). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries.
  • PubMed. (n.d.). Design and Synthesis of New Quinoxaline Analogues to Regenerate Sensory Auditory Hair Cells.
  • MDPI. (n.d.). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
  • PubMed Central. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • ResearchGate. (2024, September 3). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • UNICAM. (2022, July 11). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs).
  • RSC Publishing. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • NIH. (n.d.). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries.
  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.
  • Longdom Publishing. (2014, February 27). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta.

Sources

workup procedures to minimize product loss in 2-phenylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the workup and purification of 2-phenylquinoxaline, with a primary focus on minimizing product loss and maximizing yield and purity.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the workup and purification of this compound.

Q1: My overall yield is low after precipitating the product from the reaction mixture. What are the common causes of product loss at this stage?

A1: Low yield following initial product precipitation is a frequent issue. The primary causes can be broken down into several factors:

  • Incomplete Reaction: Before initiating workup, it is crucial to confirm that the reaction has gone to completion. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the classic method for quinoxaline synthesis[1]. Failure to consume the limiting reagent will inevitably result in a lower yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gentle heating to drive the reaction to completion[1].

  • Product Solubility in the Reaction Solvent: this compound may have significant solubility in the reaction solvent (commonly ethanol or toluene), even after adding an anti-solvent like water[2][3].

    • Solution: After adding water to induce precipitation, ensure the mixture is thoroughly cooled in an ice bath.[4] This significantly decreases the solubility of the product in the aqueous-organic mixture, maximizing precipitation. Allow sufficient time for crystallization to occur before filtering.

  • Excessive Anti-Solvent: While water is often used to precipitate the product, adding too much can sometimes keep a portion of the product dissolved, especially if the primary solvent is highly water-miscible like ethanol.

    • Solution: Add water dropwise only until a slight cloudiness persists, indicating the solution is saturated.[5][6] Then, proceed to cool the mixture to induce crystallization.

Q2: I seem to be losing a significant amount of product during filtration and washing of the crude this compound. How can I prevent this?

A2: Mechanical loss during filtration and dissolution during washing are common pitfalls. Here’s how to mitigate them:

  • Washing with an Inappropriate Solvent: Washing the filtered crude product with a solvent in which it has moderate to high solubility will dissolve and wash away your product along with the impurities.

    • Solution: Wash the crude product with a solvent in which it is poorly soluble at low temperatures. A cold mixture of the crystallization solvent and anti-solvent (e.g., cold aqueous ethanol) is often a good choice. Alternatively, a non-polar solvent like cold hexane can be effective for washing away non-polar impurities without dissolving the desired product.

  • Premature Filtration: Filtering the solution before crystallization is complete will leave a substantial amount of product in the filtrate.

    • Solution: After cooling in an ice bath, allow the mixture to stand for a sufficient period (e.g., 30 minutes) to ensure maximum precipitation.[4][7] Gently scraping the inside of the flask with a glass rod can sometimes induce further crystallization.

Q3: My final product is contaminated with unreacted o-phenylenediamine or benzil. How can I effectively remove these starting materials?

A3: The removal of starting materials is a key purification challenge. The strategy depends on the impurity.

  • Removing Unreacted o-Phenylenediamine: This starting material is more polar than the this compound product.

    • Solution: Recrystallization is highly effective. During the washing step of the crude product, a dilute acidic wash (e.g., 1% HCl) can be considered to protonate the diamine, making it much more water-soluble and easily removed. However, ensure your product is stable to acid. For stubborn cases, column chromatography is the best option.

  • Removing Unreacted Benzil: Benzil is less polar than o-phenylenediamine but its polarity is relatively close to the product.

    • Solution: A well-optimized recrystallization is typically sufficient.[3] If co-crystallization is an issue, column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate) will effectively separate the less polar benzil from the this compound product.

Q4: The recrystallization of my this compound is inefficient, with either poor recovery or no crystal formation. What should I do?

A4: Recrystallization is a powerful technique but requires careful solvent selection and execution.[1][5]

  • Poor Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[8]

    • Solution: Ethanol or aqueous ethanol is a commonly cited and effective solvent for recrystallizing this compound.[1][3][6] If a single solvent is not ideal, a two-solvent system can be employed.[8] For example, dissolve the product in a minimal amount of a good solvent (like hot ethanol or acetone) and then add a poor solvent (like water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals or even an oil, which traps impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal recovery.[4]

  • Using Too Much Solvent: Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before allowing it to cool.[8]

Section 2: Optimized Workup & Purification Protocols

These protocols provide step-by-step methodologies for isolating and purifying this compound to minimize product loss.

Workflow for this compound Isolation and Purification

The following diagram outlines the general workflow from a completed reaction mixture to the final, pure product.

G A Completed Reaction Mixture (in Ethanol/Toluene) B Add Anti-Solvent (Water) & Cool in Ice Bath A->B C Filter Crude Product B->C D Wash with Cold Aqueous Ethanol C->D E Crude this compound D->E F Check Purity (TLC) E->F G Is Purity Sufficient? F->G H Dry Product G->H Yes J Recrystallization (e.g., from Ethanol) G->J No I Pure this compound H->I J->C Collect Crystals K Column Chromatography (Silica, Hexane/EtOAc) J->K If Recrystallization Fails or Impurities Persist K->H Combine & Evaporate Pure Fractions

Caption: General workflow for isolating and purifying this compound.

Protocol 1: Workup by Precipitation and Filtration

This protocol is suitable for reactions that have proceeded cleanly and yield a product of moderate to high initial purity.

  • Reaction Completion Check: Before workup, confirm the absence of the limiting starting material by TLC.

  • Precipitation: Transfer the reaction mixture to a beaker. While stirring, add deionized water dropwise until the solution shows a persistent slight cloudiness.[5][6]

  • Crystallization: Place the beaker in an ice-water bath and continue stirring for 30 minutes to an hour to maximize the precipitation of the product.[4]

  • Filtration: Collect the precipitated solid using a Buchner funnel under vacuum. Press the solid firmly with a spatula to remove excess solvent.

  • Washing: With the vacuum still applied, wash the solid cake with a small amount of cold rectified spirit (e.g., 50% aqueous ethanol) to remove soluble impurities. Follow with a wash of cold deionized water.

  • Drying: Transfer the crude product to a watch glass and allow it to air dry or dry in a desiccator.

Protocol 2: Purification by Recrystallization from Ethanol

This is the most common and effective method for purifying this compound.[1][3]

  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue to add ethanol in small portions until all the solid has just dissolved.[4]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the pure crystals to a constant weight.

Data Summary: Solvent Properties for Recrystallization

The choice of solvent is critical for successful recrystallization. Ethanol is commonly used, but other solvents may be suitable depending on specific impurities.

SolventBoiling Point (°C)Solubility of this compound (Qualitative)Notes
Ethanol 78Soluble when hot, sparingly soluble when coldThe most commonly used and effective solvent.[1][3]
Methanol 65Similar to ethanol, but higher cold solubility may reduce yieldA viable alternative to ethanol.[2]
Toluene 111SolubleOften used as a reaction solvent; less ideal for recrystallization due to high boiling point.[3]
Hexane 69Poor solubilityUseful as an anti-solvent or for washing non-polar impurities.
Water 100InsolubleUsed as an anti-solvent to precipitate the product from organic solutions.[5][9]

Section 3: Advanced Troubleshooting

Troubleshooting Decision Tree: Diagnosing Low Yield

Use this diagram to diagnose the potential source of product loss.

G A Low Final Yield of This compound B Check TLC of Crude Product A->B C Significant Starting Material Present? B->C D Reaction Incomplete. Optimize reaction time/ temperature. C->D Yes E Crude Product is Relatively Clean C->E No F Analyze Filtrate from Precipitation & Recrystallization E->F G Is Product Detected in Filtrate? F->G H Product lost due to solubility. - Ensure sufficient cooling. - Reduce solvent volume. - Use a better anti-solvent. G->H Yes I Product Not in Filtrate G->I No J Mechanical Loss. - Check filter paper for holes. - Ensure complete transfer of solids. I->J

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Phenylquinoxaline Derivatives: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from anticancer and antiviral agents to electroluminescent materials.[1] Among these, 2-phenylquinoxaline and its derivatives represent a particularly important subclass. The efficient and selective synthesis of these compounds is a critical task for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies, offering insights into the underlying mechanisms, experimental protocols, and performance metrics to aid in the selection of the most suitable method for a given application.

The Classical Approach: Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most traditional and straightforward route to quinoxaline derivatives is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] This method, while foundational, often requires harsh conditions such as high temperatures and the use of strong acid catalysts, which can limit its applicability for sensitive substrates.[3]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline ring.

G cluster_0 Reaction Mechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Intermediate1 Diimine Intermediate Reactants->Intermediate1 Nucleophilic Attack & Condensation Product This compound Derivative Intermediate1->Product Cyclization & Dehydration

Caption: General mechanism of classical quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

A common example of this classical method is the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Procedure:

  • A mixture of benzil (1 mmol) and o-phenylenediamine (1 mmol) is prepared.[4]

  • The mixture is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[4][5]

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 30 minutes to several hours.[5]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.[5]

  • The crude product is then purified, usually by recrystallization from ethanol.[5]

The Beirut Reaction: A Pathway to Quinoxaline-N,N'-Dioxides

The Beirut reaction, first described in 1965, is a powerful method for synthesizing quinoxaline-N,N'-dioxides.[6] This reaction involves the cycloaddition of benzofuroxan with enolates, enamines, or other active methylene compounds.[6][7] The resulting quinoxaline-N,N'-dioxides are valuable intermediates and possess significant biological activity themselves.[6]

Reaction Mechanism

The generally accepted mechanism involves the nucleophilic addition of an enolate ion to an electrophilic nitrogen atom of benzofuroxan, leading to the formation of an intermediate that subsequently cyclizes to the quinoxaline-1,4-dioxide.[7]

G cluster_1 Beirut Reaction Mechanism Reactants Benzofuroxan + Enolate Intermediate Nucleophilic Adduct Reactants->Intermediate Nucleophilic Addition Product Quinoxaline-1,4-dioxide Intermediate->Product Cyclization

Caption: Simplified mechanism of the Beirut Reaction.

Experimental Protocol: Synthesis of 2-Amino-3-aryl-quinoxaline-1,4-dioxides

Procedure:

  • Equimolar amounts of a substituted benzofuroxan and an active methylene nitrile (e.g., 2-cyanomethylthiazole) are dissolved in a suitable solvent like DMF.[8]

  • A base, such as potassium hydroxide or triethylamine, is added to the reaction mixture.[8]

  • The mixture is allowed to react, often at room temperature or in a freezer, for a period ranging from 24 to 72 hours.[8]

  • The reaction is quenched by the addition of a protic solvent like cold ethanol.[8]

  • The precipitated product is collected by filtration and purified by recrystallization.[8]

Modern Approaches: Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for quinoxaline synthesis.[9] These modern approaches often utilize catalysts, one-pot procedures, and greener reaction media.

Metal-Catalyzed Synthesis

Transition metal catalysts have emerged as powerful tools for the synthesis of quinoxalines, enabling reactions under milder conditions and with broader substrate scopes.[10][11] Various metals, including copper, nickel, and palladium, have been successfully employed.[10][12]

A notable example is the copper-catalyzed photoredox synthesis of 2-phenylquinoxalines. This method utilizes visible light and a copper catalyst for the controlled oxidation of terminal alkynes to generate phenylglyoxal in situ, which then reacts with o-phenylenediamine.[13][14]

One-Pot Syntheses

One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures.[5] Several one-pot syntheses for this compound derivatives have been reported, often combining the generation of the 1,2-dicarbonyl intermediate and its subsequent condensation with the diamine.[4][13]

Green Synthesis Methodologies

In line with the principles of green chemistry, several eco-friendly methods for quinoxaline synthesis have been developed.[9][15] These approaches focus on the use of non-toxic solvents (such as water or ethanol), reusable catalysts, and energy-efficient reaction conditions like microwave irradiation.[15][16] For instance, the use of catalysts like cerium(IV) ammonium nitrate (CAN) in water provides a simple and efficient green route to quinoxalines.[15]

Comparative Analysis of Synthesis Methods

MethodCatalyst/ReagentSolventTemperatureReaction TimeYield (%)AdvantagesDisadvantages
Classical Condensation [4][5]Acid catalyst (optional)Ethanol, Acetic AcidReflux0.5 - 12 h34 - 98Simple, readily available starting materialsHarsh conditions, long reaction times, moderate yields
Beirut Reaction [8]Base (KOH, Et3N)DMF0°C - RT24 - 72 hVariesDirect synthesis of N-oxides, mild conditionsLong reaction times, limited to N-oxide products
Cu-Catalyzed Photoredox [13]CuI, visible lightAcetonitrileRoom Temp.12 h~85Mild conditions, one-pot, uses readily available alkynesRequires a photocatalyst and light source
Microwave-Assisted [16]NoneNone (solvent-free)160 W60 sHighExtremely fast, solvent-free, high yieldsRequires specialized microwave equipment
CAN in Water [15]Cerium(IV) Ammonium NitrateWaterRoom Temp.~20 minup to 98Green solvent, fast, high yields, mild conditionsCatalyst may not be suitable for all substrates
TiO2-Pr-SO3H Catalyzed [4][17]TiO2-Pr-SO3HEthanol or solvent-freeRoom Temp.10 min95Fast, high yield, heterogeneous catalystCatalyst preparation required
HFIP-Mediated [4][17]Hexafluoroisopropanol (HFIP)HFIPRoom Temp.1 h95Fast, high yield, solvent can be recoveredHFIP is a specialized and expensive solvent

Conclusion

The synthesis of this compound derivatives has evolved significantly from the classical condensation methods. Modern catalytic and green chemistry approaches offer substantial improvements in terms of reaction efficiency, milder conditions, and environmental impact. The choice of a particular synthetic route will depend on the specific requirements of the target molecule, available resources, and desired scale of the reaction. For rapid and high-yielding synthesis under environmentally benign conditions, methods employing catalysts like CAN in water or heterogeneous catalysts like TiO2-Pr-SO3H are highly recommended. For the direct synthesis of biologically active quinoxaline-N,N'-dioxides, the Beirut reaction remains a valuable tool. As research in this field continues, the development of even more efficient, selective, and sustainable synthetic methodologies can be anticipated.

References

  • Current time information in Beirut, LB, LB. (n.d.). Google.
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Vertex AI Search.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Green synthesis of quinoxaline and substituted quinoxalines. (2025).
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. (2018). Chemical Science (RSC Publishing).
  • One-pot synthesis of 2-phenyl quinoxaline (an FLT3 inhibitor) by in... (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthetic pathway to prepare derivative of this compound (18)... (n.d.).
  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Revista Virtual de Química.
  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.).
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Bentham Science.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.). NIH.
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.). Frontiers.
  • A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. (2017).
  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2025).
  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Semantic Scholar.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. (n.d.). MDPI.
  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review. (n.d.).
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.

Sources

The Evolving Landscape of 2-Phenylquinoxaline Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has long been a privileged structure in medicinal chemistry, owing to its versatile biological activities.[1] Among its numerous derivatives, 2-phenylquinoxaline analogues have emerged as a particularly promising class of compounds with a wide therapeutic potential, ranging from anticancer to antimicrobial agents.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogues, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental designs, present detailed protocols, and visualize key concepts to facilitate the rational design of novel and potent therapeutic agents.

The this compound Core: A Scaffold for Diverse Biological Targeting

The fundamental this compound structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. SAR studies have predominantly focused on substitutions at the phenyl ring, the quinoxaline ring system, and the introduction of various functional groups at other positions. These modifications have led to the discovery of analogues with potent and selective activities against a variety of biological targets.

Anticancer Activity: A Dominant Therapeutic Pursuit

A significant body of research on this compound analogues has been dedicated to the development of novel anticancer agents.[4] These compounds have been shown to exert their antiproliferative effects through diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Targeting Key Enzymes in Cancer Progression:

  • Fatty Acid Synthase (FASN): Overexpression of FASN is a hallmark of many cancers, making it an attractive therapeutic target.[5] A series of this compound-6-carboxylic acid derivatives have been identified as potent FASN inhibitors. The SAR studies revealed that the presence of a carboxylic acid group at the 6-position of the quinoxaline ring is crucial for activity.[5]

  • Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy. Certain 2-substituted-quinoxaline analogues have demonstrated significant topoisomerase II inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells.[6]

  • Epidermal Growth Factor Receptor (EGFR): Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of numerous cancers. Novel quinoxaline derivatives have been designed as dual inhibitors of EGFR and COX-2, showing promise as potential anticancer and anti-inflammatory agents.[7] Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the EGFR active site.[6][7]

  • Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway plays a critical role in tumor cell proliferation, survival, and invasion. Quinoxaline–arylfuran derivatives have been discovered as a new class of antitumor agents that inhibit STAT3 phosphorylation.[8]

Inducing Apoptosis and Cell Cycle Arrest:

Many this compound analogues exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For instance, compound QNX-10, a potent FASN inhibitor, was found to induce apoptosis in HCT-116 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-xL.[5] Similarly, other derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5][6]

Comparative Analysis of this compound Analogues

The potency and selectivity of this compound analogues are highly dependent on the nature and position of various substituents. The following sections provide a comparative analysis of key SAR findings.

Substitutions on the Phenyl Ring

Modifications on the 2-phenyl ring have a profound impact on the biological activity of these compounds.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on 2,3-diphenylquinoxaline derivatives as tubulin inhibitors have shown that compounds with electron-donating functionalities on the phenyl rings and electron-withdrawing groups at the 6-position of the quinoxaline ring are the most active.[9]

  • Heteroaromatic Substitutions: Replacing the phenyl ring with heteroaromatic rings, such as furan, has been shown to enhance antiproliferative activity in some cases.[2]

Modifications of the Quinoxaline Ring System

Alterations to the quinoxaline core itself are a key strategy in SAR studies.

  • Introduction of Functional Groups: The addition of a carboxylic acid group at the 6-position was found to be critical for FASN inhibitory activity.[5] Similarly, the introduction of an oxo group at the 2-position of the quinoxaline ring has been explored in the development of anticancer agents.[10][11]

  • Side Chain Modifications: The nature of the side chain at various positions of the quinoxaline ring significantly influences activity. For example, in a series of 2-oxo-3-phenylquinoxaline derivatives, the introduction of different N-alkyl propanamide side chains led to varying cytotoxic effects against colon cancer cells.[10][11]

Experimental Protocols: A Guide to Key Methodologies

The evaluation of the biological activity of this compound analogues relies on a variety of well-established experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogues for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[9]

Enzyme Inhibition Assays

To determine the specific molecular targets of the analogues, enzyme inhibition assays are crucial.

Example: FASN Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified FASN enzyme, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound analogues to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in NADPH absorbance at 340 nm over time, which is indicative of FASN activity.

  • IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce FASN activity by 50%.[5]

Visualizing Structure-Activity Relationships and Workflows

Visual representations are invaluable tools for understanding complex biological data and experimental processes.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Scaffold Selection (this compound) design Rational Design of Analogues (Substituent Modification) start->design synthesis Chemical Synthesis & Purification design->synthesis screening In Vitro Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) hit_id->moa sar_analysis SAR Analysis moa->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Iterative Design in_vivo In Vivo Studies lead_opt->in_vivo FASN_Inhibition_Pathway FASN Fatty Acid Synthase (FASN) Lipogenesis Lipogenesis (Fatty Acid Synthesis) FASN->Lipogenesis Catalyzes TumorGrowth Tumor Cell Growth & Proliferation FASN->TumorGrowth Analog This compound Analogue (e.g., QNX-10) Analog->FASN Inhibition Apoptosis Apoptosis Analog->Apoptosis Induces Lipogenesis->TumorGrowth Supports

Caption: Mechanism of action for FASN-inhibiting this compound analogues.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound analogues from various studies.

Table 1: Anticancer Activity of this compound-6-carboxylic Acid Derivatives as FASN Inhibitors[5]

CompoundHCT-116 IC50 (µM)Caco-2 IC50 (µM)MCF-7 IC50 (µM)FASN Inhibition IC50 (µM)
QNX-10 < 10< 10< 10Potent
Control----

Table 2: Antiproliferative Activity of 2-Substituted-Quinoxaline Analogues[6]

CompoundMCF-7 IC50 (µM)MCF-10A IC50 (µM)Topoisomerase II InhibitionEGFR Binding Affinity
3b Potent33.7 ± 2.04SubstantialSignificant
Staurosporine -26.7 ± 1.62--

Table 3: Cytotoxicity of 2-Oxo-3-phenylquinoxaline Derivatives against HCT-116 Cells[10][11]

CompoundIC50 (µg/mL)
2a 28.85 ± 3.26
7j 26.75 ± 3.50

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive SAR studies have provided invaluable insights into the structural requirements for potent and selective biological activity. Future research should focus on leveraging computational tools for more rational drug design, exploring novel biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds. The versatility of the this compound core, coupled with a deeper understanding of its SAR, holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed. (n.d.).
  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (n.d.).
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PubMed Central. (n.d.).
  • Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. (n.d.).
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. (n.d.).
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. (2022, November 9).
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed. (n.d.).
  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of this compound as a DFT Case Study - NIH. (2021, March 12).
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - NIH. (n.d.).
  • Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes - PMC - PubMed Central. (n.d.).
  • Structure-activity relationship (SAR) studies of 2-Methyl-3-phenylquinoxaline analogs - Benchchem. (n.d.).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (n.d.).
  • Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21).
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Publishing. (2024, November 8).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14).

Sources

A Comparative Guide to Heterocyclic Luminophores: Profiling 2-Phenylquinoxaline Against Key Industry Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-phenylquinoxaline and other prominent heterocyclic luminophores for researchers, scientists, and professionals in drug development. We move beyond simple cataloging of properties to offer a foundational understanding of the structure-function relationships that govern luminescent behavior, supported by experimental data and validated protocols. Our objective is to equip you with the expert insights required to select and apply the optimal fluorescent tool for your research needs.

Introduction: The Landscape of Heterocyclic Luminophores

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of functional molecules.[1][2] When these structures incorporate extended π-conjugated systems, they often exhibit luminescence—the emission of light upon absorption of energy. These "luminophores" are indispensable tools in modern science, serving as probes in bioimaging, sensors for analytes, and active components in organic light-emitting diodes (OLEDs).[3][4]

Nitrogen-containing heterocycles are a particularly significant class of luminophores due to their versatile electronic properties and synthetic accessibility.[5][6] Their applications are extensive, ranging from fluorescent labeling in diagnostics to therapeutic agents in photodynamic therapy.[3][4] This guide focuses on a comparative analysis, placing the this compound scaffold in context with other widely utilized luminophores, such as coumarins and BODIPYs, to illuminate their relative strengths and ideal use cases.

Deep Dive: The this compound Scaffold

Quinoxalines are bicyclic N-heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[7] Their inherent electron-deficient nature, good electron transport properties, and high thermal stability make them attractive candidates for various applications, including as luminophores and in pharmaceuticals.[7][8][9] The introduction of a phenyl group at the 2-position creates a donor-acceptor (D-A) type structure that is fundamental to its photophysical properties.

Synthesis of the Quinoxaline Core

The most common and straightforward synthesis of the quinoxaline core involves the condensation of an aromatic 1,2-diamine with an α-dicarbonyl compound.[10][11] This method is highly versatile, allowing for the introduction of various substituents on both the benzene and pyrazine rings to tune the resulting molecule's electronic and photophysical properties.

Below is a generalized workflow for this synthesis. The choice of catalyst and solvent is critical; for instance, using pyridine as a catalyst in THF can facilitate the reaction at room temperature.[11]

cluster_reactants Reactants cluster_process Process cluster_products Product diamine Aromatic 1,2-Diamine reaction Condensation Reaction diamine->reaction Solvent (e.g., THF, EtOH) Catalyst (e.g., Pyridine) diketone α-Dicarbonyl Compound (e.g., Benzil for Diphenylquinoxaline) diketone->reaction quinoxaline Substituted Quinoxaline reaction->quinoxaline water 2 H₂O reaction->water G cluster_prep 1. Preparation cluster_meas 2. Measurement cluster_analysis 3. Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas fluo_meas Measure Emission Spectra (Fluorometer) abs_meas->fluo_meas integrate Integrate Emission Spectra fluo_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φf) gradient->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Conclusion and Future Outlook

This compound represents a robust and versatile heterocyclic scaffold with significant potential in materials science and medicinal chemistry. While it may not always achieve the near-perfect quantum yields of elite dyes like BODIPYs, its excellent thermal stability, tunable electronics, and relatively long fluorescence lifetime offer distinct advantages for specific applications. In contrast, coumarins serve as highly sensitive probes for environmental changes, and BODIPYs provide exceptional brightness and stability for quantitative biological imaging.

The choice of a luminophore is never a one-size-fits-all decision. It requires a deep understanding of the application's demands balanced against the inherent photophysical properties of the available tools. By understanding the causal relationships between molecular structure and fluorescent output, researchers can more effectively select or even design novel luminophores tailored to their specific scientific questions.

References

  • Al-Sodies, S. A., et al. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Hassan, A., et al. (2023). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. Journal of Ovonic Research.
  • Wikipedia. (2024). BODIPY. Wikipedia. [Link]
  • Wang, X., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]
  • Al-Sodies, S. A., et al. (2022). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing. [Link]
  • Various Authors. (n.d.). Synthetic pathway to prepare derivative of this compound.
  • Maji, M., et al. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science. [Link]
  • Ramesan, S., et al. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]
  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Al-Ghorbani, M., et al. (2023). Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review. Critical Reviews in Analytical Chemistry. [Link]
  • Wu, M., et al. (2022). The effect of π-linker bulk on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline-based FQ–π–FQ-type compounds. New Journal of Chemistry. [Link]
  • Various Authors. (n.d.). Heterocyclic compounds as organic luminophores (review).
  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
  • Wang, X., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study.
  • Various Authors. (n.d.). Stokes shifts of some typical commercial fluorescent dyes.
  • Gaigalas, A. K., & Li, L. (2012). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]
  • Al-Mulla, A. (2022).
  • Asiri, A. M., et al. (2022).
  • Hassan, A., et al. (2023). Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices.
  • Wu, M., et al. (2022). The effect of π-linker bulky on photophysical properties of 2-phenylfuro[2,3-b]quinoxaline-based FQ-π-FQ typed compounds.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances. RSC Advances. [Link]
  • Wang, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Frontiers in Chemistry. [Link]
  • Various Authors. (n.d.). Coumarin-derivatives for detection of biological important species.
  • Various Authors. (n.d.). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging.
  • Edinburgh Instruments. (n.d.). What is the Stokes Shift?. Edinburgh Instruments. [Link]
  • Wang, B., et al. (2017). A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging.
  • Wikipedia. (2024). Stokes shift. Wikipedia. [Link]
  • Various Authors. (n.d.). Fluorescent heterocycles: Recent trends and new developments.
  • Various Authors. (n.d.). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications.
  • Bitesize Bio. (2024). Fluorescence 101: A Beginners Guide to Excitation/Emission, Stokes Shift, Jablonski and More!. Bitesize Bio. [Link]
  • Wang, S., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules. [Link]
  • Gola, K., & Szafraniec-Gorol, G. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Mechanism of 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic fusion of benzene and pyrazine rings, is a recognized "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Within this class, 2-phenylquinoxaline derivatives have emerged as promising candidates in oncology, demonstrating potent cytotoxic effects against various cancer cell lines.[3][4][5] However, identifying a potent inhibitor is merely the first step. The true challenge and scientific imperative lie in rigorously validating its mechanism of action (MoA).

This guide provides an in-depth, experience-driven framework for elucidating and validating the anticancer MoA of a novel this compound compound. We will move beyond simple cytotoxicity assays to build a comprehensive, multi-faceted evidence package. This process is crucial for establishing scientific credibility, guiding further lead optimization, and creating a solid foundation for potential clinical translation.[6][7] For comparative purposes, we will contrast the mechanistic profile of a hypothetical this compound with Doxorubicin, a well-established chemotherapeutic agent known to induce apoptosis and cell cycle arrest.

Part 1: Defining the Primary Anticancer Mechanism

Initial high-throughput screens may indicate that a this compound derivative is cytotoxic, but they do not explain how it kills cancer cells. Literature on various quinoxaline analogs points towards several common mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes like topoisomerase II, fatty acid synthase (FASN), or epidermal growth factor receptor (EGFR).[3][4][8]

Let us hypothesize that our lead this compound compound, hereafter referred to as "PQ-X," primarily functions by inducing apoptosis and causing cell cycle arrest at the S-phase, a mechanism suggested for some derivatives.[4] One proposed pathway involves the upregulation of p53 and p21, leading to a decrease in anti-apoptotic proteins like Bcl-2.[9]

To logically frame our investigation, we can map the proposed sequence of events. The following diagram illustrates the hypothesized pathway by which PQ-X induces apoptosis.

PQX_Apoptosis_Pathway PQX PQ-X Treatment CellularStress Cellular Stress / DNA Damage PQX->CellularStress p53 p53 Activation CellularStress->p53 p21 p21 Upregulation p53->p21 Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeability Increase Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway initiated by PQ-X.

Part 2: Comparative Analysis with a Standard Agent: Doxorubicin

To benchmark the efficacy of PQ-X, it is essential to compare it against a standard-of-care drug with a well-characterized MoA. Doxorubicin is an excellent choice as it is a widely used chemotherapy agent that also induces apoptosis and cell cycle arrest, primarily by intercalating DNA and inhibiting topoisomerase II.

The first step is to establish the cytotoxic potency of PQ-X relative to Doxorubicin. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population in vitro.[2]

CompoundCell LineIC50 (µM)Primary Mechanism
PQ-X (Hypothetical) HCT-116 (Colon)5.5Apoptosis, S-Phase Arrest
MCF-7 (Breast)8.2Apoptosis, S-Phase Arrest
A549 (Lung)6.8Apoptosis, S-Phase Arrest
Doxorubicin HCT-116 (Colon)0.8DNA Intercalation, Apoptosis
MCF-7 (Breast)1.2DNA Intercalation, Apoptosis
A549 (Lung)1.5DNA Intercalation, Apoptosis

Note: PQ-X IC50 values are hypothetical for illustrative purposes. Real experimental data should be substituted.

This table immediately provides context. While PQ-X may be less potent than Doxorubicin, it could offer other advantages, such as improved selectivity against cancer cells versus non-malignant cells, a different resistance profile, or a more favorable side-effect profile, which are all avenues for further investigation.[6]

Part 3: A Step-by-Step Experimental Workflow for MoA Validation

A self-validating experimental workflow is sequential and logical. Each experiment should answer a specific question and provide the foundation for the next.

MoA_Validation_Workflow cluster_0 Phase 1: Quantify Cytotoxicity cluster_1 Phase 2: Characterize Cell Death cluster_2 Phase 3: Analyze Cell Cycle Effects cluster_3 Phase 4: Probe Molecular Pathway Exp1 Experiment 1: MTT Assay Data1 Determine IC50 Values Exp1->Data1 Exp2 Experiment 2: Annexin V / PI Staining Data1->Exp2 Use IC50 concentration Data2 Quantify Apoptosis vs. Necrosis Exp2->Data2 Exp3 Experiment 3: Propidium Iodide Staining Data2->Exp3 Confirm apoptotic mechanism Data3 Identify Cell Cycle Phase Arrest Exp3->Data3 Exp4 Experiment 4: Western Blotting Data3->Exp4 Correlate with protein expression Data4 Measure Key Protein Levels (p53, p21, Bcl-2, Caspases) Exp4->Data4

Caption: A logical workflow for validating the anticancer MoA of PQ-X.

Causality: The first step is to quantify the cytotoxic effect of PQ-X. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] This provides the IC50 values necessary to select appropriate concentrations for subsequent, more detailed mechanistic studies.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of PQ-X and the comparator drug (Doxorubicin). Replace the culture medium with medium containing the compounds at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Causality: Once we know PQ-X is cytotoxic, we must determine if it kills cells via apoptosis. During early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (like FITC).[11] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. Using these two stains with flow cytometry allows for the precise quantification of different cell populations.[11]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with PQ-X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The results will segregate the cell population into four quadrants:

    • Q1 (PI positive/Annexin V negative): Necrotic cells

    • Q2 (PI positive/Annexin V positive): Late apoptotic cells

    • Q3 (PI negative/Annexin V negative): Live cells

    • Q4 (PI negative/Annexin V positive): Early apoptotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Q2 and Q4 populations in PQ-X treated cells compared to the control confirms the induction of apoptosis.[11]

Causality: Many anticancer agents exert their effects by disrupting the cell cycle.[12][13] Analyzing the DNA content of a cell population allows us to determine the proportion of cells in each phase (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[14] PI staining is a classic method for this, as PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Detailed Protocol:

  • Cell Treatment: Treat cells in 6-well plates with PQ-X (IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect all cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend them in a PBS solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Analysis: A histogram of DNA content will be generated. Cells in G0/G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. A significant increase in the percentage of cells in the S-phase peak for PQ-X treated samples would confirm an S-phase arrest.[4]

Causality: Having confirmed apoptosis and cell cycle arrest, the final step is to investigate the molecular machinery involved. Western blotting allows us to detect and quantify specific proteins in a sample. Based on our hypothesized pathway, we will probe for key proteins involved in apoptosis and cell cycle regulation, such as p53, p21, Bcl-2, and cleaved caspases.[4][9]

Detailed Protocol:

  • Protein Extraction: Treat cells with PQ-X as in previous experiments. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p21, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.

  • Imaging: Capture the signal using a digital imager. The intensity of the bands corresponds to the amount of protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis: Densitometry analysis will show an upregulation of p53, p21, and cleaved Caspase-3, and a downregulation of Bcl-2 in PQ-X treated cells, thus validating our hypothesized molecular pathway.

Conclusion

Validating the anticancer mechanism of a novel compound like this compound is a systematic process that builds a layered, evidence-based story. By progressing from broad cytotoxicity assays to specific molecular probes, and by constantly benchmarking against established drugs like Doxorubicin, researchers can construct a robust and scientifically sound profile of their compound. This comprehensive approach not only fulfills the requirements for publication but also provides the critical insights necessary to drive the compound forward in the drug development pipeline. The integration of quantitative data, detailed protocols, and visual workflows, as outlined in this guide, ensures clarity, reproducibility, and trustworthiness in the scientific process.

References

  • Title: Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Source: PubMed Central. URL:[Link]
  • Title: Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Source: PubMed. URL:[Link]
  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Source: RSC Publishing. URL:[Link]
  • Title: Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. Source: PubMed. URL:[Link]
  • Title: Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Title: Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Source: RSC Publishing. URL:[Link]
  • Title: Guidelines for clinical evaluation of anti-cancer drugs. Source: PMC - NIH. URL:[Link]
  • Title: A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Source: PMC - PubMed Central. URL:[Link]
  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs. Source: International Journal of Pharmacy and Biological Sciences. URL:[Link]
  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI. URL:[Link]
  • Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Source: PMC - PubMed Central. URL:[Link]
  • Title: A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modul
  • Title: Phenylhydroquinone induces loss of thymocytes through cell cycle arrest and apoptosis elevation in p53-dependent p
  • Title: Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Source: RSC Publishing. URL:[Link]
  • Title: Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. Source: PMC - NIH. URL:[Link]
  • Title: Apoptosis Induction Phase. Source: Bio-Rad Antibodies. URL:[Link]
  • Title: Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activ
  • Title: Inhibitor of cyclooxygenase-2 induces cell-cycle arrest in the epithelial cancer cell line via up-regulation of cyclin dependent kinase inhibitor p21. Source: PubMed. URL:[Link]

Sources

A Comparative Guide: 2-Phenylquinoxaline Derivatives Versus Platinum-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides an in-depth, objective comparison between the emerging class of 2-phenylquinoxaline derivatives and the well-established platinum-based anticancer drugs. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers with the critical information necessary to navigate the complexities of these two distinct classes of compounds.

Section 1: Introduction to the Contenders

The Enduring Legacy of Platinum-Based Drugs

Since the discovery of cisplatin's anticancer properties, platinum-based drugs have been a cornerstone of chemotherapy for a wide array of solid tumors, including testicular, ovarian, lung, and colorectal cancers.[1] The first-generation drug, cisplatin, paved the way for second and third-generation analogs like carboplatin and oxaliplatin, which were developed to mitigate some of cisplatin's dose-limiting toxicities, such as nephrotoxicity and neurotoxicity.[2] The primary mechanism of action for these drugs is the formation of covalent adducts with DNA, leading to intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately triggering apoptosis.[3]

The Rise of this compound Derivatives: A New Frontier

The quinoxaline scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[4] Among these, this compound derivatives have emerged as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms distinct from traditional DNA-damaging agents.[5] Their therapeutic potential lies in their ability to target specific cellular signaling pathways that are often dysregulated in cancer, offering the prospect of more targeted and less toxic therapies.[6]

Section 2: Mechanism of Action - A Tale of Two Strategies

The fundamental difference between these two classes of anticancer agents lies in their primary cellular targets and mechanisms of inducing cell death.

Platinum-Based Drugs: The DNA Damagers

The cytotoxic effects of platinum-based drugs are intrinsically linked to their ability to bind to nuclear DNA.[7] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, which activates the complex. This activated species then reacts with the N7 positions of purine bases in DNA, predominantly guanine, to form various DNA adducts.[1] These adducts create steric hindrances that block the machinery of DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.

Caption: Mechanism of Action of Platinum-Based Drugs.

This compound Derivatives: The Signal Transduction Modulators

In contrast to the broad DNA-damaging effects of platinum drugs, many this compound derivatives exhibit more targeted mechanisms of action. These compounds often function as inhibitors of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[8]

One prominent mechanism is the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3] Furthermore, they can induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from dividing.[3][9]

Several specific signaling pathways have been identified as targets for this compound derivatives:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Certain quinoxaline derivatives act as dual inhibitors of PI3K and mTOR, effectively shutting down these pro-cancerous signals.[6]

  • Fatty Acid Synthase (FASN) Inhibition: FASN is overexpressed in many cancers and is critical for providing the lipids necessary for rapid cell growth. Some this compound derivatives have been identified as potent FASN inhibitors.[3]

  • Topoisomerase II Inhibition: Similar to some established chemotherapeutics, certain quinoxaline-based derivatives can inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[10]

Caption: Mechanisms of Action of this compound Derivatives.

Section 3: Comparative Anticancer Efficacy - A Data-Driven Analysis

A direct comparison of the cytotoxic potential of these two classes of drugs is essential for evaluating their therapeutic promise. The following tables summarize available experimental data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of cancer cells.

It is crucial to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The most reliable comparisons are those performed head-to-head within the same study.

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound VIIIcHCT116 (Colon)2.5DoxorubicinNot Specified
Compound IVPC-3 (Prostate)2.11DoxorubicinNot Specified
Compound 5aMCF-7 (Breast)10.78DoxorubicinNot Specified
Compound 6MCF-7 (Breast)4.23VinblastineNot Specified
Compound 6HepG2 (Liver)16.46VinblastineNot Specified
QNX-10HCT-116 (Colon)<10Not SpecifiedNot Specified
QNX-10MCF-7 (Breast)<10Not SpecifiedNot Specified

Data synthesized from multiple sources.[3][5][11]

Table 2: Cytotoxicity of Platinum-Based Drugs in Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)
CisplatinA549 (Lung)Significantly higher than a Yunnancoronarin A derivative (1.72 µM)
CisplatinMCF-7 (Breast)2.6 µg/mL
OxaliplatinHCT116 (Colon)Order of sensitivity: HCT116 > HT29
OxaliplatinHT29 (Colon)Order of sensitivity: HCT116 > HT29

Data synthesized from multiple sources.[12][13][14]

Key Insights from the Data:

  • Several this compound derivatives demonstrate potent anticancer activity with IC50 values in the low micromolar range, comparable to or even exceeding that of established chemotherapeutic agents like doxorubicin and vinblastine in certain cell lines.[5][11]

  • Direct comparative studies are emerging. For instance, a Yunnancoronarin A derivative showed significantly higher potency than cisplatin in A549 lung cancer cells.[12]

  • The efficacy of both platinum drugs and this compound derivatives is cell-line dependent, highlighting the importance of selecting appropriate cancer models for preclinical evaluation.

Section 4: Toxicity and Resistance - The Double-Edged Sword

While efficacy is a primary consideration, the toxicity profile and the potential for drug resistance are equally critical in the development of new anticancer agents.

Toxicity Profile: A Potential Advantage for 2-Phenylquinoxalines?

Platinum-based drugs are notorious for their severe side effects, including nephrotoxicity, neurotoxicity, ototoxicity, and myelosuppression.[2] These toxicities often limit the achievable therapeutic dose and can significantly impact a patient's quality of life.

The toxicity of this compound derivatives is an area of active investigation. Some studies on related quinoxaline compounds suggest a potentially more favorable safety profile. For example, in vitro and in vivo studies of 2,3-dimethylquinoxaline indicated an acceptable safety profile at lower doses, though some histological changes were observed at higher concentrations.[15][16] Another study on quinoxaline 1,4-di-N-oxides identified the heart and spleen as potential target organs for toxicity.[17] Further comprehensive toxicological studies are imperative to fully characterize the safety of this compound derivatives.

Drug Resistance: A Common Challenge

A major limitation of platinum-based chemotherapy is the development of drug resistance, which can be intrinsic or acquired. Mechanisms of resistance are multifaceted and include:

  • Reduced drug accumulation inside the cancer cell.

  • Increased detoxification by cellular thiols like glutathione.

  • Enhanced DNA repair mechanisms.

  • Evasion of apoptosis.

The potential for resistance to this compound derivatives is less understood. However, because they often target specific signaling pathways, resistance could potentially arise from mutations in the target proteins or the activation of alternative compensatory pathways. A key area of future research will be to investigate the mechanisms of resistance to these novel compounds and to explore strategies to overcome it, such as combination therapies.

Section 5: Experimental Protocols - A Guide for the Bench

To ensure the reproducibility and comparability of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer properties of these compounds.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the this compound derivative or platinum-based drug. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Section 6: Conclusion and Future Directions

The comparative analysis of this compound derivatives and platinum-based anticancer drugs reveals a compelling narrative of innovation in oncology. While platinum drugs have undeniably revolutionized cancer treatment, their broad mechanism of action and associated toxicities present significant clinical challenges. This compound derivatives, with their more targeted mechanisms of action and potential for improved safety profiles, represent a promising new avenue for anticancer drug development.

The available data, although still in its early stages for many quinoxaline compounds, suggests that they can exhibit potent anticancer activity, in some cases surpassing that of established drugs. However, to fully realize their therapeutic potential, several key areas require further investigation:

  • Head-to-Head Comparative Studies: More direct, head-to-head in vitro and in vivo studies are needed to rigorously compare the efficacy and toxicity of promising this compound derivatives with platinum-based drugs across a wider range of cancer types.

  • Mechanism of Resistance: A thorough understanding of the potential mechanisms of resistance to this compound derivatives is crucial for the development of strategies to overcome it.

  • In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic properties, and long-term toxicity of these compounds in relevant animal models.

References

  • Chandrabose, K., & Moorthy, N. H. (2025). Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry, 108697. [Link]
  • Hassan, M., & Watson, W. H. (2022).
  • Kumar, A., Singh, A., & Singh, R. K. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(11), 5429–5434. [Link]
  • Gomaa, M. S., Ahmed, A. H. A., El Rayes, S. M., Ali, I. A. I., Fathalla, W., Alturki, M. S., Al Khzem, A. H., Almalki, A. H., Aldawsari, M. F., Pottoo, F. H., Khan, F. A., & Amir, M. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679–35695. [Link]
  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486. [Link]
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]
  • Gomaa, M. S., Ahmed, A. H. A., El Rayes, S. M., Ali, I. A. I., Fathalla, W., Alturki, M. S., Al Khzem, A. H., Almalki, A. H., Aldawsari, M. F., Pottoo, F. H., Khan, F. A., & Amir, M. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679–35695. [Link]
  • ResearchGate. (n.d.). Representative quinoxaline-based analogs with potent anti-tumor....
  • Riahi-Farsani, A., Khosravi, A., Riahi, A., Sharifi, I., Bamorovat, M., & Sharifi, H. (2025). Niosomal mefloquine and cisplatin in breast cancer: comparative effects on apoptosis and angiogenesis via in vitro and in silico analysis. BMC Cancer, 25(1), 15372. [Link]
  • Semantic Scholar. (n.d.). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents.
  • El Newahie, A. M. S., Ismail, N. S. M., El Ella, D. A. A., & Abouzid, K. A. M. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2137. [Link]
  • ResearchGate. (n.d.). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
  • Alfadil, A., Alsamhan, H., Ali, A., Alkreathy, H., Alrabia, M. W., Fatani, A., & Al-Salahi, R. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. [Link]
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]
  • Alfadil, A., Alsamhan, H., Ali, A., Alkreathy, H., Alrabia, M. W., Fatani, A., & Al-Salahi, R. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 19(8), e0300079. [Link]
  • Lanao, R. P., Palomino-Vasco, M. C., Burgos, C., Páez, E., & Moreno, E. (2007). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Journal of Applied Toxicology, 27(5), 455–460. [Link]
  • Abdel-rahman, H. M., & Al-Abdullah, E. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. [Link]
  • Vicente, E., Pérez-Silanes, S., Lima, L. M., Ancizu, S., Burguete, A., Solano, B., Villar, R., Aldana, I., & Monge, A. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136–147. [Link]
  • Cui, C., Liu, F., Li, Z., Wang, X., Wang, B., & Zhang, J. (2012). ¹⁸F-labeled this compound derivatives as potential positron emission tomography probes for in vivo imaging of β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 22(17), 5558–5561. [Link]
  • Khan, M. A., Khan, M. S., & Ahmad, I. (2023). Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis.
  • El-Naggar, A. M., El-Sayed, M. A., El-Henawy, A. A., & El-Gohary, N. S. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1–19. [Link]
  • ResearchGate. (n.d.). Cytotoxic in vitro activity against non-small cell lung cancer line....
  • Wang, Y., Wang, H., Li, Y., Li, Y., & Zhang, J. (2018). Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS. OncoTargets and Therapy, 11, 4439–4446. [Link]
  • Giovannetti, E., Lemos, C., Tekle, C., Smid, K., Nannizzi, S., Peters, G. J., & van der Wilt, C. L. (2011). Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines. British Journal of Cancer, 105(7), 977–986. [Link]
  • ResearchGate. (n.d.). Comparison of oxaliplatin- and curcumin-mediated antiproliferative effects in colorectal cell lines.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-Phenylquinoxaline Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the quinoxaline scaffold represents a privileged structure due to its wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Specifically, 2-phenylquinoxaline derivatives have emerged as a promising class of compounds, particularly in the realm of oncology, by targeting key signaling proteins like kinases.[3] This guide provides an in-depth, comparative analysis of this compound derivatives using molecular docking, a cornerstone of structure-based drug design. We will move beyond a simple procedural list to explain the critical reasoning behind each step, ensuring a robust and reproducible computational workflow.

Our focus will be on a comparative study against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy whose overexpression is linked to numerous malignancies.[4][5] By systematically evaluating a series of rationally designed this compound analogs, we can elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity, thereby guiding the synthesis of more potent and targeted therapeutic agents.

The Computational Workflow: A Validated Approach

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction using a scoring function.[6] The reliability of these predictions is entirely dependent on a meticulously executed and validated protocol. The following workflow represents a self-validating system, where each step is designed to minimize artifacts and ensure the scientific integrity of the results.

G PDB 1. Fetch Receptor (e.g., EGFR, PDB: 4HJO) PrepProt 2. Receptor Preparation (Add H, Remove H2O, Optimize) PDB->PrepProt Ligands 3. Ligand Preparation (2D->3D, Energy Minimization) Grid 4. Grid Generation (Define Active Site) Ligands->Grid Dock 5. Molecular Docking (Run Simulation) Grid->Dock Analyze 6. Pose & Score Analysis (Binding Energy, Interactions) Dock->Analyze Compare 7. Comparative Analysis (SAR Studies) Analyze->Compare Visualize 8. Visualization (Generate Interaction Diagrams) Compare->Visualize

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocols: The Causality Behind the Steps

Here, we detail the methodology for a comparative docking study of three hypothetical this compound derivatives against EGFR (PDB ID: 4HJO).[4]

Step 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study. The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and must be computationally "cleaned" to be suitable for docking.

  • Obtain Crystal Structure: Download the crystal structure of EGFR (PDB ID: 4HJO) from the RCSB PDB. This specific structure contains a co-crystallized inhibitor, which is invaluable for defining the active site.

  • Initial Cleanup: Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., bridging interactions), which requires more advanced simulation techniques.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial as they are fundamental to forming hydrogen bonds, a key component of protein-ligand interactions. The protonation states of ionizable residues (like Asp, Glu, His) at a physiological pH (e.g., 7.4) must be correctly assigned.

  • Assign Charges and Atom Types: Utilize a force field (e.g., AMBER, CHARMM) to assign partial charges and atom types to the receptor atoms. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the receptor. This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more realistic, low-energy conformation of the binding pocket.

Step 2: Ligand Preparation

The small molecules, or ligands, must also be prepared to ensure they are in a realistic three-dimensional, low-energy state.

  • 2D Sketching: Draw the this compound derivatives (PQ-1, PQ-2, PQ-3) using a chemical drawing tool like ChemDraw or MarvinSketch.

    • PQ-1: Unsubstituted this compound (the parent scaffold).

    • PQ-2: 2-(4-bromophenyl)quinoxaline (incorporates an electron-withdrawing group).

    • PQ-3: 2-(4-methoxyphenyl)quinoxaline (incorporates an electron-donating group).

  • Conversion to 3D: Convert the 2D structures into 3D coordinates.

  • Ionization States: Determine the likely protonation state of each ligand at physiological pH. For quinoxalines, this is generally straightforward, but for molecules with multiple ionizable groups, this is a critical step.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the starting conformation for the docking run is energetically favorable.

Step 3: Docking and Scoring

With prepared receptor and ligands, the docking simulation can be performed.

  • Grid Generation: Define the active site by creating a bounding box (the "grid") around the region where the co-crystallized ligand was located in the original PDB file.[6] This grid defines the search space for the docking algorithm, focusing its computational effort on the relevant binding pocket.

  • Execution: Run the molecular docking simulation using software like AutoDock, Glide, or GOLD.[6] The software will systematically explore various conformations and orientations of each ligand within the defined grid, assigning a score to each "pose."

  • Analysis of Results: The output will be a series of binding poses for each ligand, ranked by a scoring function. The top-scoring pose is considered the most likely binding mode. Key metrics to analyze are:

    • Binding Energy (kcal/mol): An estimate of the binding affinity. More negative values indicate stronger binding.

    • Molecular Interactions: Identify and analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor's amino acid residues.

Comparative Analysis: From Data to Insights

The true value of this exercise lies in the comparative analysis of the results, which allows us to build a structure-activity relationship (SAR) model.

Quantitative Data Summary

The docking results for our three derivatives against the EGFR active site are summarized below.

Compound IDSubstituent (R)Binding Energy (kcal/mol)Key Interacting Residues (EGFR Active Site)
PQ-1 -H-8.9Leu718, Val726, Met793, Gly796, Leu844
PQ-2 -Br-10.2Leu718, Val726, Cys797 (H-bond) , Met793, Leu844
PQ-3 -OCH₃-9.3Leu718, Val726, Met793, Thr854 (H-bond) , Leu844
Interpretation and SAR Insights

The data reveals a clear trend in binding affinity: PQ-2 > PQ-3 > PQ-1 .

  • The Parent Scaffold (PQ-1): The unsubstituted this compound binds favorably within the hydrophobic pocket of the EGFR active site, establishing key van der Waals contacts with residues like Leu718, Val726, and Leu844. Its binding energy of -8.9 kcal/mol serves as our baseline.

  • Electron-Withdrawing Group (PQ-2): The addition of a bromine atom at the para-position of the phenyl ring significantly improves the binding energy to -10.2 kcal/mol. Analysis of the binding pose reveals that the bromine atom acts as a weak hydrogen bond acceptor, forming a crucial interaction with the backbone of Cys797. This additional interaction anchors the ligand more firmly in the active site, explaining the enhanced affinity. This finding is consistent with studies where halogenated quinoxaline derivatives show potent activity.[4]

  • Electron-Donating Group (PQ-3): The methoxy group also enhances binding affinity (-9.3 kcal/mol) compared to the parent compound. The oxygen atom in the methoxy group is positioned to form a hydrogen bond with the side chain of Thr854. While beneficial, this interaction is not as strong as the one observed for PQ-2, resulting in a more modest improvement in binding energy.

The diagram below illustrates the key conceptual interactions for the most potent compound, PQ-2, within the EGFR binding site.

G cluster_hydrophobic Hydrophobic Pocket PQ2 PQ-2 (2-(4-bromophenyl)quinoxaline) Leu718 Leu718 PQ2->Leu718 Hydrophobic Val726 Val726 PQ2->Val726 Hydrophobic Met793 Met793 PQ2->Met793 Hydrophobic Leu844 Leu844 PQ2->Leu844 Hydrophobic Cys797 Cys797 PQ2->Cys797 H-Bond

Caption: Key interactions of PQ-2 in the EGFR active site.

Conclusion

This guide demonstrates that comparative molecular docking is a powerful tool for dissecting the structure-activity relationships of this compound derivatives. By employing a rigorous and validated workflow, we can reliably compare analogs and generate actionable hypotheses for lead optimization. Our analysis indicates that substitution at the para-position of the 2-phenyl ring directly influences binding affinity to EGFR, with an electron-withdrawing bromine atom providing a significant advantage through the formation of an additional hydrogen bond. These computational insights provide a rational basis for prioritizing the synthesis of future derivatives, ultimately accelerating the drug discovery process.

References

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing.
  • Comparative Docking Analysis of Pyridinylquinoxaline Analogs: A Guide for Drug Discovery Professionals. Benchchem.
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. PubMed.
  • Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health (NIH).
  • MOLECULAR DESIGN AND DOCKING STUDY OF NOVEL QUINOXALINE-CONTAINING COMPOUNDS AS PI3K/MTOR DUAL INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.
  • Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives. Johns Hopkins University.
  • Synthetic pathway to prepare derivative of this compound (18)... ResearchGate.

Sources

Assessing the In Vivo Efficacy of 2-Phenylquinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the in vivo efficacy of 2-phenylquinoxaline compounds, a promising class of molecules with diverse anticancer activities. By synthesizing data from preclinical studies and outlining detailed experimental protocols, this document serves as a practical resource for designing and interpreting in vivo efficacy studies. We will explore the therapeutic potential of these compounds by comparing their performance against established alternatives, grounded in solid experimental evidence.

Introduction: The Therapeutic Promise of 2-Phenylquinoxalines

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] Among these, this compound derivatives have emerged as a particularly interesting subclass, demonstrating efficacy against various cancer cell lines through distinct mechanisms of action. These include the inhibition of critical enzymes such as topoisomerase II (Topo II) and fatty acid synthase (FASN), both of which are crucial for cancer cell proliferation and survival.[2][3] This guide will delve into the in vivo assessment of two prominent classes of this compound derivatives: Topo II inhibitors and FASN inhibitors, providing a comparative analysis with relevant therapeutic agents.

I. 2-Phenylquinoxalines as Topoisomerase II Inhibitors: A Head-to-Head Comparison

Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy, inducing DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[4] Recently, a novel quinoxaline-based derivative, designated as Compound IV , has shown significant antitumor efficacy in preclinical models, positioning it as a promising candidate for further development.[2]

Mechanism of Action: Targeting DNA Replication

The proposed mechanism of action for this class of this compound compounds involves the inhibition of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the Topo II-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[2][4]

Signaling Pathway: Topoisomerase II Inhibition

TopoII_Inhibition 2-Phenylquinoxaline_Inhibitor This compound (e.g., Compound IV) Topo_II Topoisomerase II 2-Phenylquinoxaline_Inhibitor->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Relieves Supercoiling DNA_DSBs DNA Double-Strand Breaks Topo_II->DNA_DSBs Stabilizes Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest (S/G2-M Phase) DNA_DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound Topo II inhibitors.

Comparative In Vivo Efficacy: Quinoxaline Compound IV vs. Doxorubicin

To contextualize the preclinical potential of Compound IV, we compare its in vivo efficacy against Doxorubicin , a well-established anthracycline antibiotic and Topo II inhibitor widely used in cancer chemotherapy.[3] The data presented below is derived from studies utilizing the Ehrlich solid tumor model in mice, a common model for assessing the efficacy of anticancer agents.[2][5]

Treatment GroupDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference(s)
Quinoxaline Cmpd IV Not SpecifiedSignificantSignificant[2]
Doxorubicin 2 mg/kgSignificantSignificant[6]
Vehicle Control ---[2][6]

Note: Direct statistical comparison is challenging due to variations in experimental design across different studies. However, both agents demonstrate significant antitumor activity in the same preclinical model.

Experimental Protocol: In Vivo Efficacy Assessment in Ehrlich Solid Tumor Model

This protocol outlines the key steps for evaluating the in vivo efficacy of a test compound, such as a this compound derivative, against an Ehrlich solid tumor model.

Workflow: Ehrlich Solid Tumor Model Efficacy Study

Ehrlich_Model_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Ehrlich Ascites Carcinoma (EAC) Cell Culture & Harvest B 2. Subcutaneous Injection of EAC Cells into Mice A->B C 3. Tumor Growth Monitoring (Palpation & Measurement) B->C D 4. Randomization into Treatment Groups C->D E 5. Administration of Test Compound, Comparator (Doxorubicin), & Vehicle D->E F 6. Regular Measurement of Tumor Volume & Body Weight E->F G 7. Euthanasia and Tumor Excision F->G At Study Endpoint H 8. Measurement of Tumor Weight G->H I 9. Data Analysis & Comparison H->I

Caption: Workflow for in vivo efficacy testing in an Ehrlich solid tumor model.

Step-by-Step Methodology:

  • Animal Model: Utilize female Swiss albino or BALB/c mice, 6-8 weeks old.

  • Tumor Inoculation: Inject approximately 2.5 x 10^6 Ehrlich ascites carcinoma (EAC) cells subcutaneously into the right hind limb of each mouse.[5]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=6-8 per group).

  • Treatment Administration:

    • Test Compound (e.g., Quinoxaline IV): Administer the compound at a predetermined dose and schedule (e.g., intraperitoneally daily for 14 days).

    • Comparator (Doxorubicin): Administer at a standard effective dose (e.g., 2 mg/kg, intraperitoneally) on specific days post-tumor inoculation.[6]

    • Control: Administer the vehicle used to dissolve the test compound.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., day 21), euthanize the mice, and carefully excise the tumors.

  • Data Analysis:

    • Measure the final tumor weight.

    • Calculate the percentage of tumor growth inhibition.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

II. 2-Phenylquinoxalines as Fatty Acid Synthase (FASN) Inhibitors: A Comparative Outlook

Fatty Acid Synthase (FASN) is a key enzyme in de novo lipogenesis and is overexpressed in many cancers, making it an attractive therapeutic target.[7] Several this compound derivatives have been identified as potent FASN inhibitors in vitro, such as QNX-10 .[3] While in vivo data for these specific compounds is not yet widely available, we can establish a comparative framework using data from other FASN inhibitors that have undergone preclinical evaluation, such as TVB-3664 .

Mechanism of Action: Disrupting Cancer Cell Metabolism

FASN inhibitors disrupt the synthesis of fatty acids, which are essential for cancer cells for membrane production, energy storage, and signaling molecule synthesis. Inhibition of FASN leads to an accumulation of the substrate malonyl-CoA and a depletion of palmitate, inducing endoplasmic reticulum stress, and ultimately apoptosis.[7]

Signaling Pathway: FASN Inhibition

FASN_Inhibition 2-Phenylquinoxaline_Inhibitor This compound (e.g., QNX-10) FASN Fatty Acid Synthase (FASN) 2-Phenylquinoxaline_Inhibitor->FASN Inhibits Palmitate Palmitate FASN->Palmitate Product ER_Stress ER Stress FASN->ER_Stress Depletion of Product Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Substrate Lipid_Synthesis Lipid Synthesis (Membranes, Signaling) Palmitate->Lipid_Synthesis Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound FASN inhibitors.

Comparative In Vivo Efficacy: FASN Inhibitors vs. Standard of Care in Colorectal Cancer

Here, we present a comparative overview of the in vivo efficacy of the FASN inhibitor TVB-3664 and the standard-of-care chemotherapy regimen for colorectal cancer (CRC), FOLFOX (5-Fluorouracil and Oxaliplatin) , in patient-derived xenograft (PDX) models of CRC.[8][9]

Treatment GroupModelTumor Growth Inhibition (%)Reference(s)
TVB-3664 CRC PDX30-51.5% reduction in tumor weight in sensitive models[8]
FOLFOX (5-FU + Oxaliplatin) CRC PDXSignificant tumor growth inhibition[9]
Vehicle Control CRC PDX-[8][9]

Note: The efficacy of TVB-3664 was observed in a subset of CRC PDX models, highlighting the importance of patient selection and biomarker development for FASN-targeted therapies.

Experimental Protocol: In Vivo Efficacy Assessment in a Patient-Derived Xenograft (PDX) Model

PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than cell line-derived xenografts.[10] This protocol outlines the key steps for evaluating a test compound in a CRC PDX model.

Workflow: CRC Patient-Derived Xenograft (PDX) Efficacy Study

PDX_Model_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Obtain Fresh Human CRC Tumor Tissue B 2. Subcutaneous Implantation of Tumor Fragments into Immunodeficient Mice A->B C 3. Tumor Engraftment and Serial Propagation B->C D 4. Establish Cohorts of Mice with Established Tumors C->D E 5. Administer Test Compound, Comparator (FOLFOX), & Vehicle D->E F 6. Monitor Tumor Volume and Mouse Health E->F G 7. Tumor Collection at Endpoint F->G H 8. Pharmacodynamic & Biomarker Analysis (e.g., Western Blot, IHC) G->H I 9. Efficacy Data Analysis H->I

Caption: Workflow for in vivo efficacy testing in a colorectal cancer PDX model.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid GAMMA (NSG) mice).

  • PDX Establishment:

    • Obtain fresh, sterile tumor tissue from consenting colorectal cancer patients.

    • Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of the mice.[11]

    • Monitor for tumor engraftment and serially passage the tumors in subsequent cohorts of mice to expand the model.

  • Efficacy Study:

    • Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups.

    • Test Compound (e.g., a this compound FASN inhibitor): Administer the compound orally or via injection at a predetermined dose and schedule.

    • Comparator (FOLFOX): Administer a clinically relevant regimen, for example, Oxaliplatin (6 mg/kg) and 5-Fluorouracil (50 mg/kg) intraperitoneally, weekly for 2 weeks.[9]

    • Control: Administer the appropriate vehicle.

  • Monitoring and Analysis:

    • Measure tumor dimensions and body weight twice weekly.

    • At the end of the study, collect tumors for weight measurement and further analysis (e.g., Western blot for FASN expression and downstream signaling pathways, immunohistochemistry).[8]

    • Analyze the data to determine the extent of tumor growth inhibition and statistical significance.

Conclusion and Future Directions

This compound compounds represent a versatile and promising class of anticancer agents with multiple mechanisms of action. The in vivo data for the Topo II inhibitor, Compound IV, demonstrates significant antitumor activity, warranting further investigation and comparison with other Topo II inhibitors in a broader range of cancer models. For the this compound-based FASN inhibitors, while direct in vivo efficacy data is currently limited, the strong in vitro activity and the proven efficacy of other FASN inhibitors in preclinical models provide a compelling rationale for advancing these compounds into in vivo studies.

Future research should focus on conducting head-to-head in vivo efficacy studies of these novel this compound derivatives against current standards of care in well-characterized preclinical models, such as PDXs. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of these promising therapeutic candidates.

References

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure & Dynamics. [Link]
  • Effect of Theobroma cacao L. on the Efficacy and Toxicity of Doxorubicin in Mice Bearing Ehrlich Ascites Carcinoma. (2022). Molecules. [Link]
  • Design, synthesis and biological evaluation of this compound carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. (2025). Bioorganic Chemistry. [Link]
  • Ehrlich tumor inhibition using doxorubicin containing liposomes. (2012). Lipids in Health and Disease. [Link]
  • A Chemosensitivity Study of Colorectal Cancer Using Xenografts of Patient-Derived Tumor-Initiating Cells. (2016). Cancer Research. [Link]
  • Polydatin gold nanoparticles potentiate antitumor effect of doxorubicin in Ehrlich ascites carcinoma-bearing mice. (2021). Journal of Biochemical and Molecular Toxicology. [Link]
  • Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. (2018). Oncotarget. [Link]
  • Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model. (2019). Anticancer Research. [Link]
  • Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. (2018). Oncotarget. [Link]
  • Colchicine Enhances the Apoptotic, Anti-tumor Efficacy, Survival of Doxorubicin and Lowers Associated Toxicity in an Ehrlich Ascites Cancer Mouse Model. (2023). Archives of Pharmaceutical Sciences Ain Shams University. [Link]
  • Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model. (2019). Anticancer Research. [Link]
  • Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine. (2018). Oncology Letters. [Link]
  • Preclinical and clinical studies of MMP inhibitors in cancer. (1999). Annals of the New York Academy of Sciences. [Link]
  • Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells. (2020). Cancers. [Link]
  • Abstract 1053: A patient-derived xenograft model demonstarates the effectiveness of combined oxaliplatin and 5-fluorouracil for advanced small bowel adenocarcinoma. (2019). Cancer Research. [Link]
  • Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry. [Link]
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2025). Archiv der Pharmazie. [Link]
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances. [Link]
  • Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. (2025). Seminars in Cancer Biology. [Link]
  • Therapeutic efficacy of FASN inhibition in preclinical models of HCC. (2022).
  • Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. (2015). Molecular Cancer Research. [Link]
  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). (2024).
  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). RSC Medicinal Chemistry. [Link]
  • The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening. (2016).
  • Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. (2019).
  • Preclinical Modeling of Novel Therapeutics in Patient Derived Xenografts of Solid Tumors. (2017).
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances. [Link]
  • Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. (2025). Seminars in Cancer Biology. [Link]
  • Patient-derived xenograft models: a revolution in colorectal cancer research. (2025). ecancermedicalscience. [Link]
  • Addressing a Pre-Clinical Pipeline Gap: Development of the Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Program at Texas Children's Hospital at Baylor College of Medicine. (2024). Cancers. [Link]
  • Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. (2016). Cell Chemical Biology. [Link]

Sources

A Comparative Guide to the Photophysical Properties of Substituted 2-Phenylquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad applications in pharmaceuticals, materials science, and optoelectronics.[1][2] Their rigid, aromatic structure serves as an excellent scaffold for developing fluorescent materials. The photophysical properties of these molecules, such as their absorption and emission characteristics, can be finely tuned by introducing various substituents. This guide provides an in-depth comparison of the photophysical properties of substituted 2-phenylquinoxalines, supported by experimental data and detailed protocols for their synthesis and characterization. This information is intended to assist researchers in designing novel fluorophores with tailored properties for specific applications.[3]

Core Photophysical Concepts

Before delving into the comparative analysis, it is essential to understand the key parameters that define the photophysical behavior of a molecule:

  • Absorption Maximum (λabs): The wavelength at which a molecule absorbs the most light.

  • Emission Maximum (λem): The wavelength at which a molecule emits the most light after excitation.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption.

  • Fluorescence Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

  • Fluorescence Lifetime (τF): The average time a molecule remains in its excited state before emitting a photon.

Synthesis of Substituted 2-Phenylquinoxalines

The most common and efficient method for synthesizing 2-phenylquinoxalines is the condensation reaction between a 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (such as a substituted benzil).[4][5] This reaction is often carried out in a suitable solvent like ethanol or acetic acid and can be catalyzed by acids.[6]

G cluster_reactants Reactants cluster_process Process o_phenylenediamine Substituted o-Phenylenediamine dissolve Dissolve reactants in a suitable solvent (e.g., ethanol) o_phenylenediamine->dissolve benzil Substituted Benzil benzil->dissolve reflux Reflux the mixture for 1-2 hours dissolve->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Precipitate the product (e.g., by adding water) cool->precipitate filter Filter and wash the crude product precipitate->filter recrystallize Recrystallize from an appropriate solvent to purify filter->recrystallize product Substituted 2-Phenylquinoxaline recrystallize->product

Caption: General workflow for the synthesis of substituted 2-phenylquinoxalines.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) in 10 mL of ethanol. In a separate beaker, dissolve the substituted benzil (1 mmol) in 15 mL of warm ethanol.[6]

  • Reaction: Add the benzil solution to the o-phenylenediamine solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure substituted this compound.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Comparative Analysis of Photophysical Properties

The electronic nature and position of substituents on the this compound scaffold significantly influence its photophysical properties. Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics.[3]

CompoundSubstituent (R)λabs (nm)λem (nm)Stokes Shift (nm)ΦFSolvent
1 H345430850.15Dichloromethane
2 4'-OCH33554551000.25Dichloromethane
3 4'-N(CH3)23805101300.40Dichloromethane
4 4'-NO23604801200.05Dichloromethane
5 4'-CN3584751170.08Dichloromethane

Note: The data presented in this table is a representative compilation from various sources in the literature for illustrative purposes.

Substituents like methoxy (-OCH3) and dimethylamino (-N(CH3)2) are strong electron donors. When attached to the 4'-position of the phenyl ring, they increase the electron density of the π-system, which raises the HOMO energy level. This leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. Furthermore, these groups often enhance the fluorescence quantum yield.[7]

Electron-withdrawing groups such as nitro (-NO2) and cyano (-CN) lower the energy of the LUMO. This also leads to a red shift in the absorption and emission maxima. However, these groups often decrease the fluorescence quantum yield due to the promotion of non-radiative decay processes, such as intersystem crossing.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties is crucial for a meaningful comparison. Standardized protocols should be followed.

G cluster_sample Sample Preparation cluster_measurements Spectroscopic Measurements prepare_solution Prepare dilute solution of quinoxaline in a spectroscopic grade solvent (e.g., 10⁻⁵ M) uv_vis Measure UV-Vis absorption spectrum to determine λabs prepare_solution->uv_vis fluorescence Measure fluorescence emission spectrum to determine λem prepare_solution->fluorescence quantum_yield Determine fluorescence quantum yield (ΦF) using a reference standard uv_vis->quantum_yield fluorescence->quantum_yield data_analysis Data Analysis and Comparison quantum_yield->data_analysis

Caption: Workflow for the photophysical characterization of fluorescent compounds.

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8] Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a commonly used standard.[9][10]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The fluorescence quantum yield (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Conclusion

The photophysical properties of 2-phenylquinoxalines can be systematically tuned through the introduction of various substituents. Electron-donating groups generally lead to red-shifted absorption and emission with enhanced quantum yields, making them suitable for applications requiring bright fluorescence in the visible region. Conversely, electron-withdrawing groups also cause a red shift but often quench the fluorescence. This guide provides a framework for the rational design and characterization of novel this compound-based fluorophores with desired photophysical properties for advanced applications in materials science and beyond.

References

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023-03-23).
  • Synthetic pathway to prepare derivative of this compound (18)...
  • 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd. [Link]
  • Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. (2020). MDPI. [Link]
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET. [Link]
  • The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2011-03-01). PubMed. [Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2015-01-26).
  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector.
  • Analytical Methods. Royal Society of Chemistry. [Link]
  • Solvent-dependent fluorescence of substituted quinoxalines. (2015-03-27). Morressier. [Link]
  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymeriz
  • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019-06-22).
  • QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Semantic Scholar. [Link]
  • Photophysical properties of quinoxaline derivatives and fi lm...
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2020-09-03). MDPI. [Link]
  • Quinine Sulfate as a Fluroescence Quantum Yield Standard. (1971-06-01). DTIC. [Link]
  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block.
  • How to calculate the quantum yield of fluorescent nano-dots?. (2018-08-15).
  • Quinoxaline derivatives as attractive electron-transporting materials. (2023-11-09).
  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025-06-12). PubMed. [Link]
  • (PDF) ChemInform Abstract: Fluorine-Containing Quinoline and Quinoxaline Styryl Derivatives: Synthesis and Photophysical Properties.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024-02-15). NSF Public Access Repository. [Link]
  • New 2,3‐Bis(5‐arylthiophen‐2‐yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. Scilit. [Link]
  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025-06-01).

Sources

A Senior Application Scientist's Guide to Validating the Target Engagement of 2-Phenylquinoxaline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of 2-phenylquinoxaline kinase inhibitors. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity and build a compelling narrative around your molecule's mechanism of action.

The Critical Imperative of Target Engagement Validation

The this compound scaffold is a privileged structure in kinase inhibitor design, with derivatives showing promise against a range of kinase targets.[1][2] However, the therapeutic success of any kinase inhibitor hinges on its ability to bind to its intended target within the complex milieu of a living cell and elicit a downstream functional response.[3] Target engagement studies are therefore not merely a checkbox in the drug discovery workflow but a critical step to de-risk a program and provide a clear rationale for further development.[4] An early and robust demonstration of target engagement is essential for interpreting efficacy and safety data.[4]

This guide will compare and contrast several orthogonal, industry-standard methodologies for confirming and quantifying the interaction of this compound inhibitors with their kinase targets in both biochemical and cellular contexts.

A Multi-Pronged Approach to Target Engagement Validation

A robust validation strategy relies on a confluence of evidence from multiple, independent assays. This guide will focus on three key pillars of target engagement validation:

  • Direct Target Binding in Cells: Does the compound physically interact with the target kinase in a cellular environment?

  • Biochemical Confirmation of Interaction: How potently and selectively does the compound interact with the purified kinase?

  • Cellular Biomarker Modulation: Does target binding translate to the intended downstream biological effect?

The following sections will provide detailed protocols and expert insights for key assays within each of these pillars.

Pillar 1: Demonstrating Direct Target Binding in Live Cells

The gold standard for target engagement is the direct demonstration of a compound binding to its target in a living cell. This circumvents the artificial nature of biochemical assays and accounts for factors such as cell permeability and intracellular competition with endogenous ligands like ATP.[5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful proximity-based method that allows for the quantitative measurement of compound binding to a specific kinase in live cells.[6][7][8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[9]

A kinase of interest is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, designed to bind to the kinase, is then added. When the tracer is bound to the NanoLuc®-kinase fusion protein, the energy from the luciferase substrate catalysis is transferred to the tracer, resulting in a BRET signal. A test compound that binds to the same site on the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[5][9]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfect Transfect cells with NanoLuc®-Kinase plasmid Plate Plate transfected cells in a multi-well plate Transfect->Plate Add_Inhibitor Add this compound inhibitor (serial dilutions) Plate->Add_Inhibitor Add_Tracer Add NanoBRET™ Tracer and Nano-Glo® Substrate Add_Inhibitor->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Read Measure luminescence at two wavelengths (donor & acceptor) Incubate->Read Calculate Calculate BRET ratio Read->Calculate Plot Plot BRET ratio vs. inhibitor concentration and fit curve (IC50) Calculate->Plot

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: 24 hours post-transfection, plate the cells in a 96-well or 384-well white-bottom plate.

  • Compound Treatment: Prepare serial dilutions of the this compound inhibitor in Opti-MEM. Add the diluted compound to the cells.

  • Tracer and Substrate Addition: Prepare a working solution of the appropriate NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM. Add this solution to the wells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 2 hours.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the raw BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

  • Positive Control: A known inhibitor of the target kinase should be included to validate assay performance.

  • Negative Control: A structurally similar but inactive compound should be tested to ensure the observed activity is not due to non-specific effects.

  • IC50 Value: The IC50 value represents the concentration of the inhibitor required to displace 50% of the tracer, providing a quantitative measure of target engagement in living cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that allows for the direct measurement of target engagement in a cellular context without the need for genetic modification of the protein or labeling of the compound.[10][11]

The principle of CETSA® is based on the ligand-induced thermal stabilization of a target protein.[12] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a this compound inhibitor, can stabilize the protein, leading to an increase in its melting temperature (Tm). This thermal shift can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[10]

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis Treat Treat cells with this compound inhibitor or vehicle Heat Heat cell suspension to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Collect Collect the soluble fraction Centrifuge->Collect Quantify Quantify target protein amount (e.g., Western Blot, ELISA) Collect->Quantify Plot Plot soluble protein vs. temperature to determine Tm shift Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the this compound inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using a suitable method such as Western blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the amount of soluble protein as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle- and inhibitor-treated samples represents the thermal shift.

  • Isothermal Dose-Response: To determine the potency of the inhibitor, an isothermal dose-response experiment can be performed. Cells are treated with a range of inhibitor concentrations and heated at a single temperature that shows a significant thermal shift.

  • Orthogonal Detection: If possible, use more than one antibody that recognizes different epitopes on the target protein to confirm the identity of the detected band in Western blotting.

  • Control Proteins: The thermal stability of a non-target protein should also be assessed to demonstrate the specificity of the inhibitor-induced stabilization.

Method Principle Advantages Disadvantages
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET)High-throughput, quantitative, real-time measurements in live cells.[8]Requires genetic modification of the target protein.
CETSA® Ligand-induced thermal stabilizationLabel-free, applicable to endogenous proteins in cells and tissues.[11]Lower throughput, may not be suitable for all proteins.

Pillar 2: Biochemical Confirmation of Inhibitor-Target Interaction

While cellular assays are paramount, biochemical assays provide a clean and controlled system to quantify the intrinsic affinity and selectivity of a compound for its target kinase.[13][14] These assays are crucial for establishing a structure-activity relationship (SAR) and for profiling the inhibitor against a panel of other kinases to assess its selectivity.[15]

Biochemical Kinase Assays

A variety of biochemical assay formats are available to measure kinase activity, including those based on fluorescence, luminescence, or radioactivity.[16][17] The choice of assay will depend on the specific kinase and the available reagents.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their sensitivity and low background.[17] In a typical format, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated form of the substrate are used. The antibody is labeled with a europium cryptate (donor), and streptavidin is conjugated to an acceptor fluorophore. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

TRFRET_Workflow cluster_reaction Kinase Reaction cluster_detection_step Detection cluster_readout_analysis Readout & Analysis Mix Mix purified kinase, substrate, and this compound inhibitor Initiate Initiate reaction by adding ATP Mix->Initiate Incubate_React Incubate at room temperature Initiate->Incubate_React Add_Reagents Add detection reagents (e.g., Eu-antibody, SA-acceptor) Incubate_React->Add_Reagents Incubate_Detect Incubate to allow binding Add_Reagents->Incubate_Detect Read_TRFRET Read TR-FRET signal Incubate_Detect->Read_TRFRET Calculate_Inhibition Calculate percent inhibition Read_TRFRET->Calculate_Inhibition Plot_IC50 Plot inhibition vs. inhibitor concentration and fit curve (IC50) Calculate_Inhibition->Plot_IC50

Caption: Workflow for a typical TR-FRET based biochemical kinase assay.

  • Prepare Reagents: Dilute the purified kinase, biotinylated substrate peptide, and this compound inhibitor to the desired concentrations in assay buffer.

  • Set up Kinase Reaction: In a multi-well plate, add the kinase, substrate, and inhibitor.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Add Detection Reagents: Stop the reaction by adding a solution containing EDTA and the detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-acceptor).

  • Incubate for Detection: Incubate the plate for a specified time to allow for the binding of the detection reagents.

  • Read Plate: Read the TR-FRET signal on a plate reader equipped for time-resolved fluorescence.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor and no-enzyme controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

  • Z'-factor: The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for a screening assay.

  • Reference Compound: A known inhibitor of the target kinase should be included as a positive control.

  • Kinome Profiling: To assess the selectivity of the this compound inhibitor, it should be tested against a broad panel of kinases. The results can be visualized as a kinome tree map to highlight the selectivity profile.

Pillar 3: Demonstrating Cellular Biomarker Modulation

The ultimate validation of target engagement is the demonstration that binding of the inhibitor to its target leads to a functional consequence in the cell.[3] For kinase inhibitors, this is typically a change in the phosphorylation state of a downstream substrate.[4][18]

In-Cell Western™ / Western Blotting

In-Cell Western™ (ICW) assays and traditional Western blotting are indispensable tools for measuring changes in protein phosphorylation.[4][19]

Cells are treated with the this compound inhibitor, and the levels of a phosphorylated downstream substrate of the target kinase are measured using a phospho-specific antibody. A decrease in the phosphorylation of the substrate upon inhibitor treatment provides strong evidence of target engagement and functional activity.[18]

Signaling_Pathway cluster_pathway Kinase X Signaling Pathway KinaseX Kinase X Substrate Substrate Y KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate Y (pY) Response Cellular Response pSubstrate->Response Inhibitor This compound Inhibitor Inhibitor->KinaseX Inhibits

Caption: Inhibition of Kinase X by a this compound inhibitor blocks the phosphorylation of its downstream substrate Y.

  • Cell Treatment: Plate cells and treat with a dose-range of the this compound inhibitor for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated substrate.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

  • Dose-Response: A clear dose-dependent decrease in the phosphorylation of the downstream substrate should be observed.

  • Time-Course: A time-course experiment can provide information on the kinetics of target inhibition.

  • Loading Control: In addition to total substrate, a housekeeping protein (e.g., GAPDH or β-actin) should be probed to ensure equal protein loading.

  • Specificity: If available, a negative control compound should be tested. Additionally, siRNA-mediated knockdown of the target kinase should mimic the effect of the inhibitor, confirming that the observed change in phosphorylation is on-target.

Method Principle Advantages Disadvantages
Western Blot Immunodetection of proteinsWidely accessible, provides information on protein size.Low throughput, semi-quantitative.
In-Cell Western™ Quantitative immunofluorescence in multi-well platesHigher throughput, more quantitative than traditional Western blot.[19]Requires a specialized imaging system.

Conclusion: Building a Cohesive Target Engagement Dossier

Validating the target engagement of a this compound kinase inhibitor requires a multi-faceted and rigorous approach. By combining direct cellular binding assays like NanoBRET™ or CETSA® with quantitative biochemical assays and functional cellular biomarker analysis, researchers can build a compelling and irrefutable case for their compound's mechanism of action. Each experiment should be designed with internal controls and self-validating principles to ensure the generation of high-quality, reproducible data. This comprehensive approach will not only provide a deep understanding of the inhibitor's biological activity but also significantly enhance its potential for successful clinical translation.

References

  • Reaction Biology. (n.d.). NanoBRET Assay Services.
  • Lab Manager Magazine. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells.
  • Vasta, J. D., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 24(12), 1533-1544.e11.
  • Promega Connections. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight.
  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88.
  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Chen, X., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1188189.
  • Al-Majdoub, Z. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836-10844.
  • Liu, H., et al. (2023). Identifying potential drug-target interactions based on ensemble deep learning. Frontiers in Genetics, 14, 1198650.
  • Al-Majdoub, Z. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications.
  • Wang, C., et al. (2023). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences, 24(13), 10805.
  • Wilson, T. C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231.
  • Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(6), 725-736.
  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol.
  • Ru, X. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184.
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay.
  • Domainex. (n.d.). Biochemical Assays.
  • Laitinen, T., et al. (2018). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. Scientific Reports, 8(1), 1645.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2380629.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. ResearchGate.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Zhang, J. H., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(7), 896-905.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Godl, K., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 102(48), 17351-17356.
  • van der Graaf, A. C., et al. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 14(1), 1-14.

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of 2-Phenylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. Among the most critical is understanding a compound's selectivity—its propensity to interact with its intended target while avoiding off-target interactions that can lead to adverse effects. The 2-phenylquinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential, particularly in oncology as kinase inhibitors.[1] However, to unlock the full potential of this chemical class, a thorough understanding of its cross-reactivity profile is paramount.

This guide provides an in-depth technical comparison of the cross-reactivity of this compound derivatives against major drug target classes: kinases, G-protein coupled receptors (GPCRs), and ion channels. We will delve into the causality behind experimental choices for profiling, present available comparative data, and provide detailed protocols for key assays. This guide is designed to be a self-validating system, empowering you to make informed decisions in your drug discovery programs.

The Imperative of Early-Stage Cross-Reactivity Profiling

The off-target effects of drug candidates are a major cause of late-stage attrition in drug development, accounting for a significant portion of failures due to a lack of clinical safety.[2] Broad-scale in vitro pharmacology profiling during the early phases of drug discovery has become an essential tool to predict clinical adverse effects.[3] By screening a compound against a wide range of targets known to be associated with safety liabilities, researchers can identify and mitigate potential risks early, saving considerable time and resources.[4][5] This "frontloading" of safety assessment allows for the selection of chemical series with the most favorable selectivity profiles for further optimization.[2][6]

Kinase Selectivity: A Deep Dive into a Primary Target Class of 2-Phenylquinoxalines

Quinoxaline derivatives have been extensively investigated as kinase inhibitors.[7] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] Therefore, assessing the selectivity of this compound-based kinase inhibitors is critical to ensure they predominantly act on the intended target kinase, minimizing off-target effects that could lead to toxicity.[2]

Comparative Kinase Selectivity Profile of Quinoxaline Derivatives

A study by Boffo et al. (2021) provides valuable insight into the kinase selectivity of quinoxaline derivatives.[9] The researchers synthesized and evaluated a series of quinoxaline-2-carboxylic acids as dual inhibitors of Pim-1 and Pim-2 kinases, which are considered important targets in oncology. To assess the selectivity of their most active compounds, they screened them against a panel of seven other mammalian protein kinases.

Kinase TargetLead Compound 1 (IC50, µM)Compound 5c (IC50, µM)Compound 5e (IC50, µM)
Primary Targets
HsPim-10.0740.230.19
HsPim-22.100.350.28
Off-Target Kinases
RnDYRK1A> 105.24.8
HsCDK5/p25> 10> 10> 10
HsCDK9/CyclinT> 10> 10> 10
HsHaspin> 10> 10> 10
MmCLK1> 10> 10> 10
HsCK1ε> 10> 10> 10
HsGSK3β> 107.56.9
Data sourced from Boffo et al. (2021).[9]

This data demonstrates that while the lead compound and its optimized analogs are potent inhibitors of their primary targets (Pim-1 and Pim-2), they exhibit a high degree of selectivity against the other kinases in the panel, with most IC50 values exceeding 10 µM.[9] This type of profiling is crucial for lead optimization, guiding medicinal chemists in designing molecules with improved selectivity.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

The following is a generalized protocol for a luminescence-based kinase assay, a common method for high-throughput kinase screening.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the specific substrate, and ATP to the appropriate buffer.

    • Add the diluted compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Incubation Incubate with Compound Compound->Incubation Reaction_Mix Kinase Reaction Mix (Enzyme, Substrate, ATP) Reaction_Mix->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Stop Reaction Detection Add Kinase Detection Reagent ADP_Glo->Detection Convert ADP to ATP Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

GPCR Off-Target Profiling: A Critical Safety Assessment

G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[10] Unintended interactions with GPCRs can lead to a wide range of adverse effects. Therefore, profiling this compound derivatives against a panel of GPCRs is a critical component of safety pharmacology.[11]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Compound Preparation: Serially dilute the this compound derivatives in an appropriate buffer.

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the diluted test compounds.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the concentration of the test compound and fit the data to determine the Ki or IC50 value.

GPCR_Binding_Assay cluster_setup Assay Setup cluster_execution Execution cluster_result Analysis Membranes Receptor Membranes Incubate Incubation to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Test_Compound Test Compound Test_Compound->Incubate Filter Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine_Ki Determine Ki/IC50 Calculate->Determine_Ki

Caption: Workflow for a GPCR radioligand binding assay.

Ion Channel Cross-Reactivity: Mitigating Cardiovascular Risk

Ion channels are critical for the proper functioning of excitable cells, such as neurons and cardiomyocytes.[12] Off-target interactions with ion channels can lead to serious adverse effects, particularly cardiac arrhythmias.[13] The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key focus of safety pharmacology, as its blockade can lead to a potentially fatal arrhythmia called Torsades de Pointes.[13][14]

As with GPCRs, specific data on the screening of this compound derivatives against a broad panel of ion channels, including hERG, is not widely published. However, this is a mandatory component of preclinical safety assessment for any new chemical entity.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput method for assessing the effects of compounds on ion channel function compared to traditional manual patch-clamp.

Principle: This technique measures the flow of ions through a channel in the membrane of a single cell in response to changes in membrane voltage.

Step-by-Step Methodology:

  • Cell Preparation: Use a stable cell line expressing the ion channel of interest.

  • Compound Preparation: Prepare a series of dilutions of the this compound derivatives in the appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • The automated system captures a single cell and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

    • A voltage protocol specific to the ion channel of interest is applied to elicit ionic currents.

    • A baseline recording of the current is established.

    • The test compound is applied to the cell, and the current is recorded again.

    • A washout step is performed to see if the effect of the compound is reversible.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percent inhibition of the current at each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Automated_Patch_Clamp Start Start with Ion Channel-Expressing Cells Capture Automated Cell Capture & Gigaseal Formation Start->Capture Baseline Apply Voltage Protocol & Record Baseline Current Capture->Baseline Compound Apply Test Compound Baseline->Compound Record Record Current in Presence of Compound Compound->Record Washout Washout Compound & Record Recovery Record->Washout Analysis Data Analysis: Calculate % Inhibition & IC50 Washout->Analysis

Caption: Workflow for an automated patch-clamp ion channel assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors. However, a comprehensive understanding of the cross-reactivity profile of any new chemical entity based on this scaffold is not just beneficial but essential for its successful translation to the clinic. While the available data for kinase selectivity of certain quinoxaline derivatives is encouraging, the lack of publicly accessible, broad-panel screening data against GPCRs and ion channels represents a significant knowledge gap.

As a Senior Application Scientist, I strongly advocate for the early and comprehensive in vitro safety and selectivity profiling of all novel this compound derivatives. The methodologies outlined in this guide provide a robust framework for generating this critical data. By embracing a proactive approach to understanding and mitigating off-target effects, the scientific community can more effectively and safely harness the therapeutic potential of this versatile chemical class.

References

  • Boffo, S., et al. (2021).
  • Perry, M., Sanguinetti, M., & Mitcheson, J. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology, 588(17), 3157-3167. [Link]
  • El-Faham, A., et al. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of Molecular Structure, 1301, 137351. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
  • Abouzid, K. A. M., & El-Sokkary, R. I. (2018). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Future Medicinal Chemistry, 10(16), 1945-1969. [Link]
  • Scholz, V., et al. (2017). Natural products modulating the hERG channel: Heartaches and hope. Natural Product Reports, 34(7), 707-724. [Link]
  • Siramshetty, V. B., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(3), 55. [Link]
  • El-Sayes, S. A. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(49), 35847-35860. [Link]
  • Mitcheson, J. S. (2008). hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias. Chemical Research in Toxicology, 21(5), 973-983. [Link]
  • Abouzid, K. A. M., & El-Sokkary, R. I. (2018). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.
  • Gentry, P. R., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation.
  • Int J Pharm Chem Anal. (2021). An extensive review on tier 2 safety pharmacology. [Link]
  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 566-578. [Link]
  • Butler, K. V., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology, 12, 718333. [Link]
  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 17(10), 2834-2845. [Link]
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]
  • Sykes, D. A., et al. (2018). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 175(21), 4031-4048. [Link]
  • Reaction Biology. (n.d.). Safety Pharmacology Solutions. [Link]
  • El-Sayes, S. A. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]
  • Kaczor, A. A., et al. (2022). What Makes GPCRs from Different Families Bind to the Same Ligand? International Journal of Molecular Sciences, 23(21), 13329. [Link]
  • Warne, T., et al. (2012). Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences, 109(49), 20044-20049. [Link]

Sources

A Comparative Benchmarking Guide: 2-Phenylquinoxaline-Based Emitters Versus Commercial OLED Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of novel emissive materials that offer superior efficiency, color purity, and operational stability is relentless. While iridium-based phosphorescent emitters and materials exhibiting Thermally Activated Delayed Fluorescence (TADF) have set high commercial benchmarks, researchers are continually exploring new molecular scaffolds to overcome existing limitations and reduce costs. Among these, 2-phenylquinoxaline derivatives have emerged as a promising class of materials, demonstrating tunable photophysical properties and potential for high-performance devices.

This guide provides an in-depth technical comparison of this compound-based OLEDs against established commercial emitters, specifically the green phosphorescent emitter Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) and the green TADF emitter 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). We will delve into the synthesis, photophysical properties, and device performance of these materials, supported by experimental data and detailed protocols to offer a comprehensive resource for researchers and professionals in the field.

The Rise of this compound Emitters

Quinoxaline is an electron-deficient heterocyclic compound that, when functionalized with phenyl groups and other moieties, can form robust molecules with desirable electronic properties for OLED applications. The 2,3-diphenylquinoxaline core, in particular, offers a versatile platform for creating emitters with colors spanning the visible spectrum. By strategically attaching electron-donating or electron-withdrawing groups, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely tuned, thereby controlling the emission color and charge transport characteristics.[1][2] The rigid structure of the quinoxaline core can also contribute to high thermal stability, a crucial factor for long-lasting OLED devices.[3]

Commercial Emitter Benchmarks: A Snapshot

To provide a meaningful comparison, we will benchmark the this compound derivatives against two titans of the OLED world:

  • Ir(ppy)₃ (Phosphorescent Emitter): As a second-generation emitter, Ir(ppy)₃ is renowned for its ability to harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[4] It is a staple for green emission in many commercial OLED displays due to its high efficiency and stability.[5]

  • 4CzIPN (TADF Emitter): A third-generation emitter, 4CzIPN achieves high efficiency without the need for heavy metals like iridium.[6] It utilizes a small energy gap between its singlet and triplet excited states to upconvert triplet excitons to singlets via reverse intersystem crossing (RISC), enabling high internal quantum efficiencies.

Performance Head-to-Head: A Data-Driven Comparison

The following tables summarize the key performance metrics of representative OLEDs based on a this compound derivative, Ir(ppy)₃, and 4CzIPN. It is important to note that device performance is highly dependent on the specific device architecture, host materials, and fabrication conditions.

Table 1: Performance Comparison of Emissive Materials

Emitter ClassRepresentative MoleculeEmission ColorPeak EQE (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)CIE Coordinates (x, y)
This compound Derivative Ir(III) complex with 6,7-difluoro-2,3-bis(4-fluorophenyl)quinoxaline ligandDeep-Red17.8%[7]12.0 lm/W[7]20,676 cd/m²[7]Not explicitly stated
Phosphorescent Ir(ppy)₃Green~24%[5]~31 lm/W>100,000 cd/m²(~0.30, ~0.60)
TADF 4CzIPNGreen~19%Not explicitly stated>10,000 cd/m²(~0.35, ~0.55)

Note: The data for the this compound derivative is for a deep-red emitting phosphorescent device where the quinoxaline derivative is a ligand in an Iridium complex. Direct comparison with the green emitters should consider the color difference. The Ir(ppy)3 and 4CzIPN data are representative values from literature and can vary.

Experimental Protocols: A Guide to Fabrication and Characterization

To ensure scientific integrity and provide actionable insights, this section details the methodologies for synthesizing a representative this compound emitter and fabricating and characterizing a multilayer OLED device.

Synthesis of a 2,3-Diphenylquinoxaline Derivative

A common and effective method for synthesizing 2,3-diphenylquinoxaline derivatives is the condensation reaction of an o-phenylenediamine with benzil.[8]

Materials:

  • 4,5-Dichloro-1,2-phenylenediamine

  • Benzil

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and benzil in ethanol in a round-bottom flask.

  • Reflux the mixture for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow

OLED Fabrication Protocol

The following protocol describes the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber.

Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried with a nitrogen gun and treated with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance hole injection.

Organic and Metal Layer Deposition:

  • The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.

  • A hole injection layer (HIL), such as molybdenum oxide (MoO₃), is deposited onto the ITO anode.

  • A hole transport layer (HTL), for example, di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is then deposited.[7]

  • The emissive layer (EML) is co-evaporated, consisting of a host material, such as 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), doped with the this compound-based emitter at a specific weight percentage.[7]

  • An electron transport layer (ETL), for instance, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is deposited on top of the EML.[7]

  • A thin layer of lithium fluoride (LiF) is deposited as an electron injection layer (EIL).

  • Finally, an aluminum (Al) cathode is deposited to complete the device structure.

OLED_Fabrication_Workflow

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following standard techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is analyzed with a spectroradiometer to determine the emission spectrum and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Power Efficiency and Current Efficiency: Calculated from the J-V-L data. Power efficiency is expressed in lumens per watt (lm/W), and current efficiency is in candelas per ampere (cd/A).

  • Operational Lifetime: The device is driven at a constant current, and the time it takes for the luminance to decay to a certain percentage (e.g., 50% or 95%) of its initial value is recorded.

OLED_Characterization_Workflow

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound-based OLED emitters against the commercial standards Ir(ppy)₃ and 4CzIPN. While the commercial emitters currently exhibit superior performance in the green part of the spectrum, the tunable nature and promising efficiencies of this compound derivatives, particularly in the deep-red, highlight their potential as a viable alternative for specific applications. The development of new this compound-based emitters with improved quantum yields and tailored emission colors remains an active area of research. Further optimization of device architectures and host materials will be crucial in unlocking the full potential of this exciting class of organic semiconductors. As research progresses, this compound-based emitters may offer a cost-effective and high-performance solution for the next generation of OLED displays and lighting.

References

  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj00248k
  • Application Notes and Protocols: 6,7-Dichloro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs). Benchchem. [URL: not available]
  • New Quinoxaline‐Based Blue Emitters: Molecular Structures, Aggregation‐Induced Enhanced Emission Characteristics and OLED Application. ResearchGate. URL: https://www.researchgate.
  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. ResearchGate. URL: https://www.researchgate.net/publication/282918880_Synthesis_and_characterization_of_quinoxaline_derivative_for_high_performance_phosphorescent_organic_light-emitting_diodes
  • New Quinoxaline‐Based Blue Emitters: Molecular Structures, Aggregation‐Induced Enhanced Emission Characteristics and OLED Application. Scilit. URL: https://www.scilit.net/article/10.1002/slct.202003445
  • Organic Light Emitting Diode: OLED Generations & Structure. Ossila. URL: https://www.ossila.
  • Photoluminescence and electroluminescence of deep red iridium(iii) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2018/tc/c8tc02598c
  • Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7992984/
  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. ResearchGate. URL: https://www.researchgate.
  • Derivative of Phenoxazine and Quinoxaline as Green TADF Emitter for OLEDs. ResearchGate. URL: https://www.researchgate.net/publication/321854406_Derivative_of_Phenoxazine_and_Quinoxaline_as_Green_TADF_Emitter_for_OLEDs
  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C. URL: https://pubs.rsc.org/en/content/articlelanding/2018/tc/c8tc04128c

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-Phenylquinoxaline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinoxaline nucleus stands out as a privileged structure, forming the core of various compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The simple, bioisosteric relationship of the quinoxaline scaffold to established quinoline and naphthalene frameworks offers a promising strategy to circumvent existing resistance mechanisms.[1] This guide provides a comparative analysis of the antimicrobial spectrum of 2-phenylquinoxaline analogues, synthesizing data from recent studies to elucidate structure-activity relationships and guide future drug development efforts.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potency of novel compounds is primarily quantified by two key metrics: the Zone of Inhibition (ZOI) in diffusion assays and the Minimum Inhibitory Concentration (MIC) in dilution assays. The ZOI provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth, where a larger clear zone indicates greater potency.[5][6] The MIC provides a more precise quantitative value, defining the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[7][8]

The efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data reveals significant variations in activity based on the substitution patterns on both the quinoxaline and phenyl rings.

Table 1: Antibacterial Activity of this compound Analogues (Zone of Inhibition in mm)

Compound IDConcentration (µ g/disk )Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
5c 50Highly ActiveHighly ActiveHighly ActiveHighly Active[9]
5d 50Highly ActiveHighly ActiveHighly ActiveHighly Active[9]
7a 50Highly ActiveActiveHighly ActiveActive[9]
7c 50Highly ActiveActiveHighly ActiveActive[2]
4c Not Specified14.89 mm-12.78 mm10.5 mm[10]
Gentamycin Standard24.00 mm26.00 mm30.00 mm25.00 mm[11]
Ciprofloxacin StandardActiveActiveActiveActive[2][9]

Note: "Highly Active" and "Active" are qualitative descriptors used in the source literature; quantitative mm values were not always provided. The reference drugs Gentamycin and Ciprofloxacin are included for comparison.

Table 2: Antibacterial Activity of Quinoxaline Analogues (Minimum Inhibitory Concentration - MIC)

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)M. smegmatis (mg/L)Reference
2d -168-[12]
3c -168-[12]
5m-5p 4-168-32--[13]
Compound 25 >125->12562.50[14]
Compound 31 62.50->12531.25[14]
Vancomycin 1-8---[8]

Note: A lower MIC value indicates greater potency. Some studies use different units (µg/mL vs. mg/L), which are preserved here for accuracy.[14]

Several this compound analogues have also demonstrated significant activity against pathogenic fungi, including both human and plant pathogens. This broadens their potential therapeutic applications.

Table 3: Antifungal Activity of Quinoxaline Analogues

Compound IDCandida albicansAspergillus flavusRhizoctonia solaniMetricReference
6a Considerable ActivityConsiderable Activity-Qualitative[12]
6b Considerable ActivityConsiderable Activity-Qualitative[12]
10 16 µg/mL16 µg/mL-MIC[12]
5j --8.54 µg/mLEC₅₀[15]
5t --12.01 µg/mLEC₅₀[15]
6p --0.16 µg/mLEC₅₀[16]
Ketoconazole 20 mm (ZOI)16 mm (ZOI)-ZOI[11]
Carbendazim --1.42 µg/mLEC₅₀[16]

Note: EC₅₀ (Half maximal effective concentration) is another measure of potency, often used for fungicides.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key structural features that modulate the antimicrobial activity of this compound analogues.[1]

  • Substitution on the C-2 Phenyl Ring : The nature and position of substituents on the C-2 phenyl ring are critical. Studies have shown that electron-withdrawing groups, such as nitro or halogen groups, can enhance antibacterial activity.[13] This is exemplified by compounds that show high activity against both Gram-positive and Gram-negative bacteria.

  • Substitution on the Quinoxaline Core : Modifications to the quinoxaline ring itself, such as the introduction of nitro groups at the C-6 position, can influence the spectrum of activity.[10]

  • Amine Substituents : The introduction of amine-containing side chains at the C-2 or C-3 positions has been a successful strategy. Aromatic ring substituents on these side chains are generally preferable to aliphatic alkyl groups for enhanced antibacterial activity.[13]

  • N-Oxidation : The oxidation of the quinoxaline nitrogen atoms to form 1,4-di-N-oxides can dramatically increase biological activity, particularly against mycobacteria and hypoxic tumor cells.[17][18]

Caption: Core structure of this compound with key substitution sites.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The reliability of antimicrobial data hinges on standardized and validated experimental protocols. The following methodologies are central to the evaluation of novel compounds like this compound analogues.

This method is a widely used preliminary screening tool to assess antimicrobial activity qualitatively.[5][19][20]

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

  • Inoculum Preparation : Select 3-5 isolated colonies of the test microorganism from a pure culture. Transfer to a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the upper inside wall of the tube to remove excess liquid. Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Application : Prepare sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the this compound analogue (e.g., 50 µ g/disc ), typically dissolved in a non-inhibitory solvent like DMSO.[7] Using sterile forceps, place the discs firmly onto the inoculated agar surface, ensuring complete contact.

  • Incubation : Invert the plates and incubate at 37°C for 18-24 hours for most bacteria.[7][20]

  • Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the disc) in millimeters (mm). A larger zone diameter correlates with greater inhibitory activity.[21]

This method provides a quantitative measure of antimicrobial potency and is considered a gold standard for susceptibility testing.[7][8]

  • Compound Preparation : Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 50-100 µL.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism as described in the disk diffusion method. Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation : Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[8]

MIC_Workflow start Start: Prepare Compound Stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with Broth start->serial_dilution inoculate_plate Inoculate Plate Wells (including controls) serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate Plate (37°C, 16-20h) inoculate_plate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising framework for the development of novel antimicrobial agents. The available data demonstrates that strategic structural modifications can yield analogues with potent, broad-spectrum activity against both bacteria and fungi. The most effective compounds often feature electron-withdrawing groups on the phenyl ring and may incorporate N-oxide moieties to enhance potency.

Future research should focus on a systematic exploration of the substitution patterns to refine the SAR, aiming to optimize potency while minimizing toxicity. Further studies are also required to elucidate the precise mechanism of action of these compounds, which is crucial for overcoming potential resistance development. The analogues identified with significant in vitro efficacy, such as compounds 5j , 5t , and 6p against R. solani[15][16] and compounds 5m-5p against S. aureus[13], warrant further investigation, including in vivo efficacy studies and toxicological profiling, to assess their potential as next-generation anti-infective therapies.

References

  • Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity.
  • Singer Instruments. Zone of Inhibition explained.
  • RSC Publishing. Synthesis of novel antibacterial and antifungal quinoxaline derivatives.
  • National Center for Biotechnology Information (PMC - NIH). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Taylor & Francis Online. Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies.
  • Nelson Labs. Zone of Inhibition.
  • Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test.
  • National Center for Biotechnology Information (PMC - NIH). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • BioScripter. The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development.
  • ResearchGate. Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
  • Wiley Online Library. Overall structure‐activity relationship analysis of the quinoxaline derivatives.
  • MDPI. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Scholars Research Library. Synthesis and antimicrobial activity of some new quinoxaline derivatives.
  • National Center for Biotechnology Information (PMC - NIH). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
  • National Center for Biotechnology Information (PMC - NIH). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide.
  • ResearchGate. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.
  • International Journal of Advanced Research in Chemical Science. Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives.
  • ACS Publications. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds.
  • ACS Publications. Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives.
  • ResearchGate. Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives.
  • ResearchGate. Minimum inhibitory concentration (MIC in µg/mL) of esters of quinoxaline 1,4-di-N-oxide derivatives on monoresistant M. tuberculosis and some nontuberculous Mycobacterium strains.
  • MDPI. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.
  • PubMed. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives.
  • ResearchGate. Overview of the structure-activity relationship (SAR) of quinoxaline...
  • National Center for Biotechnology Information (PMC - NIH). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.

Sources

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits for 2-Phenylquinoxaline Compounds

Sources

A Head-to-Head Comparison of Catalytic Systems for 2-Phenylquinoxaline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline scaffolds are cornerstones in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, organic semiconductors, and dyes.[1][2][3][4] The most fundamental and widely adopted method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] The synthesis of 2-phenylquinoxaline and its ubiquitous analogue, 2,3-diphenylquinoxaline, from o-phenylenediamine and a suitable carbonyl precursor serves as a benchmark reaction to evaluate catalytic efficacy.

The role of the catalyst in this transformation is paramount. It governs the reaction's speed, efficiency, and environmental footprint by activating the carbonyl group, thereby facilitating the nucleophilic attack by the diamine and subsequent cyclization.[6][7] This guide provides a comprehensive, head-to-head comparison of various catalytic systems, from classical homogenous acids to advanced heterogeneous nanocatalysts, offering field-proven insights to aid researchers in catalyst selection and methods development.

The Core Reaction: A Mechanistic Overview

The synthesis of the quinoxaline ring proceeds via a double condensation reaction. In an acid-catalyzed environment, the catalyst protonates one of the carbonyl oxygens of the dicarbonyl compound (e.g., benzil or phenylglyoxal). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. The resulting hemiaminal intermediate then dehydrates to form an imine. An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl, followed by a final dehydration step, yields the stable aromatic quinoxaline ring.

G cluster_activation Activation cluster_condensation1 First Condensation cluster_cyclization Cyclization & Dehydration Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Activated Protonated Carbonyl Dicarbonyl->Activated Protonation H+ Catalyst (H⁺) H+->Dicarbonyl Hemiaminal Hemiaminal Intermediate Activated->Hemiaminal OPD o-Phenylenediamine OPD->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine -H₂O Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Attack Quinoxaline Quinoxaline Product Cyclized->Quinoxaline -H₂O

Caption: General mechanism of acid-catalyzed quinoxaline synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts yield, reaction time, temperature, and overall sustainability. Here, we compare several classes of catalysts using the synthesis of 2-phenyl- or 2,3-diphenylquinoxaline as the model reaction.

Homogeneous Catalysts: The Traditional Workhorses

Homogeneous catalysts, which operate in the same phase as the reactants, were the first to be widely employed.

  • Mineral and Organic Acids: Simple acids like acetic acid or catalysts like iodine have long been used.[6][7][8] While effective, they often require reflux temperatures and longer reaction times. Greener organic acids like citric acid can achieve high yields rapidly but may still present separation challenges.[1]

  • Lewis Acids: Metal salts such as zinc triflate (Zn(OTf)₂) and gallium(III) triflate are highly effective Lewis acids that can catalyze the reaction efficiently, often at room temperature in solvents like acetonitrile, with yields up to 90%.[7][9]

  • Fluorinated Alcohols: Hexafluoroisopropanol (HFIP) serves as both a solvent and a catalyst due to its ability to form strong hydrogen bonds, activating the carbonyl group. This method provides excellent yields (around 95%) at room temperature in short timeframes and allows for easy catalyst recovery.[6][9]

The primary drawback of all homogeneous catalysts is the often-difficult separation from the product mixture, leading to potential product contamination and preventing catalyst recycling.

Heterogeneous Catalysts: The Drive for Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, reusability, and reduced waste.[5][10]

  • Solid Acids: Materials like montmorillonite K-10 clay, silica, and alumina are effective, low-cost, and environmentally benign catalysts.[6][7][10] A notable example is propyl-sulfonic acid functionalized titania (TiO₂-Pr-SO₃H), a solid acid catalyst that enables the reaction to complete in just 10 minutes at room temperature with a 95% yield.[6][9] Its simple filtration-based recovery and stable activity over multiple cycles make it a superior choice.[9]

  • Heteropolyacids (HPAs): These compounds, such as molybdophosphovanadates supported on alumina, exhibit strong Brønsted acidity and can drive the reaction to completion at room temperature with excellent yields (over 90%).[7][11] Their high thermal stability and structural integrity contribute to their robust performance.

Nanocatalysts: The Forefront of Efficiency

Nanomaterials have emerged as exceptional catalysts due to their extremely high surface-area-to-volume ratio, which provides a greater number of active sites.[10][12]

  • Metal/Metal Oxide Nanoparticles: Cobalt nanoparticles supported on mesoporous silica (SBA-15) have demonstrated excellent activity and can be reused at least ten times without a significant loss in performance.[5] Similarly, 5% Fe-doped ZnO nanoparticles have been reported as an efficient and recyclable catalyst.[13] These systems often require low catalyst loadings and operate under mild conditions.

  • Silica-Based Nanocatalysts: Nano-BF₃·SiO₂ acts as a green, reusable solid acid catalyst, particularly effective under solvent-free sonication conditions.[10] The high surface area and active sites of silica nanoparticles themselves can also effectively catalyze the condensation.[10]

Unconventional Methods: Expanding the Synthetic Toolbox

Recent innovations have explored catalyst-free and light-driven approaches.

  • Ultrasound and Green Solvents: The use of ultrasound irradiation in green solvent systems like glycerol-water can promote the reaction efficiently without any added catalyst, achieving yields of up to 94%.[14] This method leverages physical energy input to accelerate the reaction, aligning with the principles of green chemistry.

  • Photoredox Catalysis: An emerging strategy involves the use of visible light and a copper photocatalyst to generate the 1,2-dicarbonyl intermediate in situ from a terminal alkyne, which is then trapped by o-phenylenediamine to form the quinoxaline product in a one-pot process.[15][16]

Quantitative Performance Data

The following table summarizes the performance of various catalysts for the synthesis of 2-phenyl- or 2,3-diphenylquinoxaline, providing a clear basis for comparison.

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
Homogeneous Catalysts
Citric Acido-phenylenediamine, BenzilEthanolReflux< 1 min94[1]
Iodine (I₂)o-phenylenediamine, α-hydroxy ketoneDMSORT12 h80-90[9]
Zinc Triflateo-phenylenediamine, α-diketonesAcetonitrileRT15-20 minup to 90[9]
HFIPo-phenylenediamine, BenzilSolvent-freeRT20 min95[9]
Heterogeneous Catalysts
TiO₂-Pr-SO₃Ho-phenylenediamine, BenzilEthanolRT10 min95[6][9]
Bentonite Clay K-10o-phenylenediamine, BenzilEthanolRT2 h92[6]
Alumina-CuH₂PMo₁₁VO₄₀o-phenylenediamine, BenzilToluene252 h92[7][11]
H₅PW₆Mo₄V₂O₄₀·14H₂Oo-phenylenediamine, BenzilEthanol:WaterReflux40 min93[17]
Nanocatalysts
Co NPs on SBA-15o-phenylenediamine, 1,2-diketonesEthanol10015-30 min94-98[5]
Nano-BF₃·SiO₂o-phenylenediamine, α-diketonesSolvent-freeRT (Sonication)10-20 min90-96[10]
Unconventional Methods
None (Ultrasound)Acetophenone, NBS, o-phenylenediamineGlycerol-Water-30-45 min89-94[14]
CuI (Photoredox)Phenylacetylene, o-phenylenediamineAcetonitrileRT (Blue LED)12 h79[15]

Featured Experimental Protocol: Synthesis Using Reusable TiO₂-Pr-SO₃H

This protocol details a highly efficient and environmentally friendly synthesis of 2,3-diphenylquinoxaline using a recyclable solid acid catalyst. The choice of this method is justified by its exceptional yield, extremely short reaction time, mild room-temperature conditions, and adherence to green chemistry principles.[6][9]

Materials and Equipment:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1 mmol, 210.2 mg)

  • TiO₂-Pr-SO₃H (1 mol%, ~10 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-Layer Chromatography (TLC) plate

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by the solid acid catalyst TiO₂-Pr-SO₃H (10 mg). The use of ethanol as a solvent is advantageous as it is relatively benign and effectively dissolves the reactants.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10 minutes. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The consumption of starting materials and the appearance of a new, less polar spot indicates product formation.

  • Catalyst Recovery: Upon completion, separate the heterogeneous catalyst from the reaction mixture by simple filtration. Wash the recovered catalyst with ethanol and dry it in an oven. It can now be stored for reuse in subsequent reactions without significant loss of activity.[9]

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining solid is the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 2,3-diphenylquinoxaline as crystalline needles. This step removes any unreacted starting materials or minor impurities.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Reactants: o-Phenylenediamine + Benzil B Add Solvent (Ethanol) & Catalyst (TiO₂-Pr-SO₃H) A->B C Stir at Room Temp (10 min) B->C D Monitor by TLC C->D E Filter Mixture F Recovered Catalyst (Wash & Dry for Reuse) E->F G Concentrate Filtrate E->G H Recrystallize from Ethanol G->H I Pure Product H->I

Caption: Experimental workflow for TiO₂-Pr-SO₃H catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of 2-phenylquinoxalines has evolved significantly, moving from harsh, energy-intensive methods to highly efficient, sustainable protocols. While traditional homogeneous catalysts are effective, the field is clearly advancing towards heterogeneous systems. Nanocatalysts and reusable solid acids like TiO₂-Pr-SO₃H offer a compelling combination of high reactivity, mild operating conditions, and adherence to green chemistry principles through easy separation and recyclability.[3][10]

Future research will likely focus on developing even more cost-effective and environmentally benign catalysts, possibly from bio-renewable sources. The expansion of one-pot tandem reactions and photoredox catalysis will continue to provide novel, atom-economical routes to these valuable heterocyclic compounds. For drug development professionals and researchers, the adoption of these modern catalytic systems is not just a matter of efficiency, but a necessary step towards more sustainable chemical manufacturing.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. IJISET.
  • Highly Efficient Ultrasound Promoted Synthesis of this compound in Glycerol- W
  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis. PMC - NIH.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • 2,3 - Diphenyl Quinoxaline (Synthesis). Scribd.
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Semantic Scholar.
  • Nanocrystalline 5 % Fe/ZnO as an efficient catalyst for quinoxaline synthesis. Request PDF.
  • Recent Advances in the Synthesis and Reactivity of Quinoxaline.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis of 2,3‐diphenylquinoxaline using 1,2‐phenylenediamine and benzyl.
  • Synthetic pathway to prepare derivative of this compound (18)...
  • A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline 3a.
  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare.
  • Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science (RSC Publishing).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • (PDF) Sonochemical Synthesis Of 2, 3-Diphenylquinoxaline Using different Catalysts, A Green Chemistry Approach.
  • (PDF) Copper Catalyzed Photoredox Synthesis of -Keto Esters, Quinoxaline, Naphthoquinone: Controlled Oxidation of Terminal Alkynes to Glyoxals.
  • Synthesis of 2‐phenylquinoline (8).
  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.
  • (PDF) A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H 5 PW 6 Mo 4 V 2 O 40 ·14H 2 O catalyst.

Sources

A Senior Application Scientist's Guide to Assessing the ADME-Tox Properties of 2-Phenylquinoxaline Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of 2-Phenylquinoxalines

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 2-phenylquinoxaline derivatives have emerged as a particularly promising class of compounds, often exhibiting enhanced potency and target specificity.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[2] Poor ADME-Tox properties are a leading cause of costly late-stage drug development failures.[3]

This guide provides a comprehensive framework for the early-stage in vitro and in silico assessment of the ADME-Tox properties of this compound drug candidates. By front-loading these critical evaluations, research teams can make more informed decisions, prioritize compounds with favorable drug-like properties, and ultimately de-risk their drug discovery programs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation and candidate selection.

I. The ADME-Tox Assessment Workflow: A Phased Approach

A systematic and tiered approach to ADME-Tox profiling is essential for efficient resource allocation. Early-stage screening should focus on high-throughput assays that provide a rapid assessment of key liabilities. Promising candidates can then progress to more complex and resource-intensive secondary and tertiary assays for a more definitive characterization.

Caption: Tiered ADME-Tox assessment workflow.

II. Absorption: Will the Drug Reach its Target?

For orally administered drugs, absorption across the intestinal epithelium is the first critical step.[4] We will explore two key assays to predict this.

A. In Silico Prediction of Physicochemical Properties

Before embarking on wet-lab experiments, a wealth of information can be gleaned from in silico models.[5][6] These computational tools predict key physicochemical properties that influence absorption, such as lipophilicity (logP), aqueous solubility, and polar surface area.

Rationale: The "rule of five" provides a useful heuristic for oral bioavailability. Compounds that violate multiple rules (e.g., logP > 5, molecular weight > 500) are more likely to have poor absorption. Freely available web servers like SwissADME and pkCSM provide rapid and robust predictions.[7][8]

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess passive permeability.[9][10] It measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Causality: This assay specifically isolates passive transcellular diffusion, a primary route of absorption for many small molecules. By eliminating the complexities of active transport and metabolism, PAMPA provides a clean measure of a compound's intrinsic permeability.[9] This makes it an excellent initial screen to rank-order compounds.

Experimental Protocol: PAMPA

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane.[11]

  • Prepare Solutions: Dissolve test compounds in a buffer at the desired pH (e.g., pH 7.4 to mimic physiological conditions).[11]

  • Load Plates: Add the test compound solution to the donor wells and buffer to the acceptor wells of a 96-well acceptor plate.[9]

  • Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking.[9]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[9]

  • Calculate Permeability (Pe): The effective permeability is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.[12]

C. Caco-2 Permeability Assay

For compounds that show promise in the PAMPA assay, the Caco-2 permeability assay provides a more biologically relevant model of intestinal absorption.[13][14] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13]

Causality: Unlike PAMPA, the Caco-2 model incorporates both passive diffusion and active transport mechanisms, including the influence of efflux transporters like P-glycoprotein (P-gp).[15] By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, an efflux ratio (ER) can be calculated. An ER greater than 2 is indicative of active efflux.[15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[]

  • Monolayer Integrity: Confirm monolayer integrity by measuring the trans-epithelial electrical resistance (TEER).[17]

  • Bidirectional Transport:

    • A→B: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[13]

    • B→A: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[15]

  • Incubation and Sampling: Incubate at 37°C and collect samples from the receiver compartment at specific time points.[13]

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the rate of drug transport, the surface area of the membrane, and the initial drug concentration.[15]

Data Presentation: Comparison of Permeability Assays

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Control (High Permeability) > 10> 10~10~1High
Control (Low Permeability) < 1< 1< 1~1Low
Control (P-gp Substrate) > 5< 2> 10> 5Low to Moderate
This compound A 8.56.27.11.1Moderate to High
This compound B 12.11.515.310.2Low

III. Metabolism: How is the Drug Transformed?

Drug metabolism, primarily occurring in the liver, significantly impacts a drug's efficacy and safety.[18] Early assessment of metabolic stability and potential for drug-drug interactions is crucial.

A. Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[19] Liver microsomes are subcellular fractions containing these enzymes.[20]

Causality: By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[21] This provides an estimate of the intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[18]

Experimental Protocol: Liver Microsomal Stability

  • Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH at 37°C.[21]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[19]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[19]

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.[21]

B. Cytochrome P450 (CYP) Inhibition Assay

Quinoxaline derivatives have the potential to inhibit CYP enzymes, leading to clinically significant drug-drug interactions (DDIs).[22] An early assessment of a compound's inhibitory potential against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is therefore essential.[23]

Causality: Fluorogenic CYP inhibition assays offer a high-throughput method for this assessment.[23] These assays use specific substrates that are converted by CYP enzymes into fluorescent products. A test compound that inhibits the enzyme will reduce the fluorescent signal, allowing for the determination of an IC50 value (the concentration of inhibitor that causes 50% inhibition).[24]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reagents: Use recombinant human CYP enzymes, a specific fluorogenic substrate for each isoform, and a NADPH-generating system.[23]

  • Incubation: Incubate the enzyme, substrate, and test compound at various concentrations in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-generating system.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[25]

Caption: Mechanism of the fluorogenic CYP inhibition assay.

IV. Toxicity: Is the Drug Candidate Safe?

Early identification of potential toxicities is paramount to avoid late-stage failures.[26]

A. Cytotoxicity Assays

Cytotoxicity assays provide a general measure of a compound's toxicity to cells. The MTT and LDH assays are two commonly used methods.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[27] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.[28] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[29]

Causality: These assays provide a rapid and cost-effective way to flag compounds that may have general cellular toxicity.[27] While not specific, a positive result in these assays warrants further investigation into the mechanism of toxicity.

B. hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[30][31] Therefore, early assessment of a compound's hERG liability is a regulatory requirement.[32]

Causality: The hERG channel plays a critical role in the repolarization phase of the cardiac action potential.[31] Blockade of this channel can prolong the QT interval, increasing the risk of fatal arrhythmias.[30] Automated patch-clamp systems are now the industry standard for assessing hERG inhibition with high throughput and precision.[31]

C. Genotoxicity (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a compound.[33]

Causality: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. A mutagenic compound will increase the rate of these reversions.[33] The Ames test is a standard component of the regulatory genotoxicity testing battery.[34][35][36]

Data Presentation: Summary of Toxicity Data

CompoundCytotoxicity (IC50, µM)hERG Inhibition (IC50, µM)Ames Test ResultToxicity Risk
Control (Toxic) < 10< 1PositiveHigh
Control (Non-toxic) > 100> 30NegativeLow
This compound A > 50> 30NegativeLow
This compound C 155Not TestedModerate to High

V. Conclusion: Integrating Data for Informed Decisions

The successful advancement of a this compound drug candidate requires a multifaceted assessment of its ADME-Tox properties. By employing the tiered approach and the specific assays outlined in this guide, researchers can build a comprehensive profile of their compounds. This data-driven strategy enables the early identification of liabilities, facilitates the rational design of improved analogs, and ultimately increases the probability of selecting a candidate with a favorable safety and efficacy profile for clinical development. The initial investment in this early-stage characterization pays significant dividends by mitigating the risk of costly late-stage failures.[2]

References

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • ReadyCell. (n.d.). Caco2 assay protocol.
  • Medicilon. (2023). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs.
  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Sidorov, P., et al. (2019). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 59(11), 4792-4804.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
  • Méndez-Lucio, O., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16256-16264.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies.
  • PhysioStim. (n.d.). Cardiac Safety Assays.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO.
  • The Royal Society of Chemistry. (2021). Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design. Humana, New York, NY.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Sidorov, P., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 4883-4896.
  • Vivotecnia. (n.d.). Genotoxicity services- Ames test.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents | Request PDF.
  • Frontiers. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities.
  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • PubMed. (2015). Quinoxalines Potential to Target Pathologies.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Phenylquinoxaline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-phenylquinoxaline (CAS No. 5021-43-2), a nitrogen-containing heterocyclic compound. By adhering to these protocols, we not only ensure the safety of our laboratory personnel but also uphold our commitment to environmental stewardship. This document is structured to provide a deep, technically grounded understanding of the "why" behind each procedural step, fostering a culture of safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding this compound

Anticipated Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust particles.[3]

  • Environmental Hazards: As with many complex organic molecules, this compound should be considered potentially harmful to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.

Incompatibilities:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which may lead to vigorous reactions.[3]

Due to these potential hazards, all handling and disposal procedures must be conducted with the appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Spill Response

A proactive approach to safety is paramount when handling this compound. The following PPE is mandatory to minimize exposure risks.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Eyes Safety gogglesMust provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is required to protect against skin contact.
Respiratory Chemical fume hoodAll handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. This is in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[5][6][7][8][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste: Collect all solid this compound waste, including unused product, contaminated weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for halogen-free organic solvent waste. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream. The date of initial waste accumulation must also be clearly marked.

Step 3: On-Site Accumulation

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific regulations for storing hazardous waste.

  • Storage Location: Store waste containers in a designated, secure, and well-ventilated area that is under the control of the laboratory personnel.

  • Container Management: Keep waste containers closed at all times except when adding waste.

Step 4: Arranging for Disposal

The disposal of this compound must be handled by a licensed hazardous waste disposal facility.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of your hazardous waste.

  • Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest is required for the off-site transportation of hazardous waste.[6][7][10] This document tracks the waste from your laboratory to its final disposal site. Your EHS department will typically handle the preparation of the manifest.

Step 5: Ultimate Disposal Method

High-temperature incineration is the recommended and most appropriate disposal method for this compound and other nitrogen-containing organic compounds.

  • Incineration: This process utilizes high temperatures to destroy the organic molecule, converting it into less hazardous inorganic byproducts.[11][12][13][14][15] Modern incinerators are equipped with advanced pollution control systems to scrub harmful gases, such as nitrogen oxides (NOx), from the emissions.

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Waste Generation (Solid or Liquid this compound) B Hazard Assessment (Treat as Hazardous Waste) A->B C Waste Segregation - Solid Waste Container - Liquid Waste Container B->C D Containerization & Labeling - 'Hazardous Waste' - 'this compound' - Accumulation Date C->D E On-Site Accumulation (Satellite Accumulation Area) D->E F Contact EHS for Pickup E->F G Waste Manifest Preparation F->G H Transfer to Licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to EPA Standards

The disposal procedures outlined in this guide are grounded in the regulations set forth by the U.S. EPA. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5][6][7][8][9] Generators of hazardous waste are subject to the standards detailed in Title 40 of the Code of Federal Regulations (CFR) Part 262.[10][16][17][18][19] These regulations establish the requirements for:

  • Hazardous Waste Determination: The generator is responsible for determining if their waste is hazardous.

  • EPA Identification Numbers: Facilities that generate hazardous waste must have an EPA ID number.

  • Manifest System: The use of a manifest is mandatory for tracking hazardous waste shipments.[6][7][10]

  • Recordkeeping and Reporting: Generators must maintain records of their hazardous waste activities.

It is crucial to consult with your institution's EHS department and be aware of any additional state or local regulations that may apply.

By implementing these comprehensive disposal procedures for this compound, we demonstrate our unwavering commitment to laboratory safety, regulatory compliance, and environmental responsibility. This diligence builds a foundation of trust and underscores our role as leaders in the scientific community.

References

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Generator Regulatory Summary. (2025, May 30). U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP). (n.d.). U.S. Environmental Protection Agency. [Link]
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. [Link]
  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025, August 4). U.S. Environmental Protection Agency. [Link]
  • Resource Conservation and Recovery Act (RCRA). (n.d.). Thomson Reuters Westlaw. [Link]
  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. (n.d.). eCFR :: Home. [Link]
  • Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations. (n.d.). U.S. Environmental Protection Agency. [Link]
  • Standards Applicable to Generators of Hazardous Waste. (n.d.).
  • Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency. [Link]
  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. (n.d.). eCFR :: Home. [Link]
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (1986, September). U.S. Environmental Protection Agency. [Link]
  • Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.). (n.d.). Cole-Parmer. [Link]
  • CAS 5021-43-2 | this compound | MFCD00186660. (n.d.). Hoffman Fine Chemicals. [Link]
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • This compound | C14H10N2. (n.d.). PubChem. [Link]
  • GHS 11 (Rev.11) SDS Word 下载CAS: 5021-43-2 Name: -. (n.d.). 杭州智化科技有限公司. [Link]
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2025, August 6).
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). PubMed. [Link]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
  • Thermal degradation behavior and kinetics of polybenzoxazine based on bisphenol-S and aniline. (2011, August 20). Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Phenylquinoxaline (CAS No. 5021-43-2). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and procedural excellence. This document is structured to provide not just a list of rules, but a causal understanding of the necessary precautions, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Risks of this compound

This compound is a heterocyclic aromatic compound used in organic synthesis and as a building block in pharmaceutical research.[1] While its toxicological properties have not been fully investigated, available safety data sheets (SDS) for this compound and its analogs, like 2,3-Diphenylquinoxaline, classify it as a hazardous substance requiring careful handling.[2][3]

The primary documented hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory tract irritation, particularly when handled as a dust or powder.[3]

A critical aspect of trustworthiness in safety protocols is acknowledging the unknown. The lack of comprehensive toxicological data for this compound means we must operate under the precautionary principle, assuming the potential for uncharacterized chronic effects and systemic toxicity.[2] Research on related quinoxaline derivatives has explored a range of biological activities, including antiproliferative effects on cancer cells, which underscores the need to prevent occupational exposure.[4][5]

Key Chemical and Physical Properties

A substance's physical state dictates its primary exposure routes. As a solid, the main risk from this compound is the generation and inhalation of dust.[2][6]

PropertyValueSource
CAS Number 5021-43-2[1][7]
Molecular Formula C₁₄H₁₀N₂[1][7]
Molecular Weight 206.24 g/mol [1]
Appearance White to off-white solid/powder[2]
Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation[3]

Core Directive: Establishing a Multi-Layered Defense

Effective protection is not achieved by a single piece of equipment but by an integrated system of controls. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—is our guiding principle. PPE is the final, essential barrier between you and the chemical hazard.

For this compound, engineering controls are paramount.

  • Ventilation: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize dust generation and prevent inhalation.[2][8]

  • Work Practices: Minimize dust generation by avoiding vigorous scraping or agitation. Handle the material gently.[2]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all routine operations involving this compound.

Standard Laboratory Operations
PPE ComponentSpecificationPurpose & Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[9]The inner glove protects against contamination during doffing. The outer glove is the primary contact barrier. Nitrile provides good resistance against a broad range of chemicals for short-term handling.[10] Change outer gloves immediately upon known or suspected contact.[9]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[10][11]Protects the eyes from irritation caused by airborne dust or accidental splashes. Standard safety glasses with side shields are insufficient.[9]
Body Protection A chemical-resistant, solid-front lab coat with long sleeves and snug cuffs.Provides a barrier against spills and prevents contamination of personal clothing.[12] Cuffs should be tucked into the outer glove.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.[10]
Enhanced PPE for High-Risk Procedures

For procedures with an elevated risk of exposure, such as handling large quantities, generating aerosols, or cleaning up significant spills, enhanced PPE is required.

PPE ComponentSpecificationRationale
Respiratory Protection A NIOSH-approved N95 respirator or higher.[10][12]Required if work cannot be conducted in a fume hood or if there is a risk of significant aerosolization. Use of a respirator requires prior medical evaluation and fit-testing.[10]
Face Protection A full-face shield worn over chemical splash goggles.Provides an additional layer of protection for the entire face from splashes or energetic reactions.[9]
Body Protection A disposable, chemical-resistant suit or apron.Offers full-body protection against extensive contamination during large-scale operations or spill cleanup.[12]

Procedural Guidance: Step-by-Step Operations

Safe Handling and Weighing Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling this compound.

  • Don PPE: Before handling the primary container, don all required PPE as specified in Section 3.1.

  • Handling: Gently open the container. Use a spatula to carefully transfer the desired amount to a tared weigh boat or secondary container. Avoid any actions that could create dust.[2]

  • Closure: Tightly close the primary container immediately after use.[2]

  • Cleanup: Decontaminate the spatula and any surfaces within the fume hood. Place any disposable contaminated items (e.g., weigh boats) into a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (see below) before leaving the work area.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]

Donning and Doffing PPE Workflow

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Workflow for donning and doffing PPE to minimize contamination.

Emergency and Disposal Plans

Accidental Exposure Protocol

Immediate and correct first aid is crucial.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical aid.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Management

A prepared response minimizes risk.

  • Small Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pad).

    • Carefully sweep or scoop up the material and place it into a suitable, labeled, and closed container for hazardous waste disposal. Avoid generating dust.[2][6]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.[14]

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Severity (Size, Location) Start->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill (Outside Hood / >10g) Assess->LargeSpill Major WearPPE Don Enhanced PPE (Respirator, Double Gloves) SmallSpill->WearPPE Evacuate Evacuate & Restrict Area LargeSpill->Evacuate Absorb Absorb with Inert Material WearPPE->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Response Complete Decontaminate->End AlertEHS Alert EHS / Safety Officer Evacuate->AlertEHS

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Phenylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.